Cytisine
Description
Properties
IUPAC Name |
7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJTVLIZGCUXLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC=CC(=O)N3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274727 | |
| Record name | (±)-Cytisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085979 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
15191-27-2 | |
| Record name | 1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15191-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (±)-Cytisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Isolation of Cytisine: A Technical Guide to Natural Sources and Extraction Methodologies
Foreword: The Renewed Interest in a Classic Alkaloid
Cytisine, a quinolizidine alkaloid, has been a subject of scientific inquiry for over a century. Its structural similarity to nicotine and potent agonistic activity at nicotinic acetylcholine receptors (nAChRs) have long been recognized.[1][2] Historically used in Eastern Europe as a smoking cessation aid, this compound is now experiencing a global resurgence in interest from the pharmaceutical and drug development sectors.[2][3] Its proven efficacy, favorable safety profile, and cost-effectiveness derived from abundant natural sources make it a compelling alternative to other smoking cessation therapies.[3]
This technical guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper, field-proven perspective on sourcing and isolating this valuable molecule. We will explore the richest botanical sources of this compound and delve into the causality behind various extraction and purification methodologies, from established industrial protocols to modern, green chemistry techniques. Every protocol is presented as a self-validating system, grounded in the fundamental principles of organic and analytical chemistry.
Part 1: Botanical Sources of this compound
This compound is predominantly found within plants of the Leguminosae (Fabaceae) family.[1][4] Several genera are known to accumulate significant quantities of this alkaloid, making them viable candidates for commercial sourcing. The primary genera of interest include Laburnum, Cytisus, Sophora, and Thermopsis.
The concentration of this compound can vary significantly based on the plant species, the specific part of the plant, geographic location, and harvest time. However, a consistent finding across numerous phytochemical studies is the pronounced accumulation of this compound in the seeds, which serve as the most commercially viable source.[1][5]
Key this compound-Rich Plant Species:
-
Laburnum anagyroides (Golden Rain Tree): Widely regarded as one of the richest sources, the seeds of L. anagyroides are the primary raw material for commercial this compound production.[6][7] Concentrations in the seeds can be exceptionally high.
-
Sophora flavescens (Ku Shen): A plant used in traditional Chinese medicine, its roots and seeds contain a variety of quinolizidine alkaloids, including this compound.[5][8]
-
Cytisus scoparius (Scotch Broom): This common shrub also contains this compound, though often at lower concentrations than Laburnum.
-
Thermopsis lanceolata: The seeds of this species are another recognized source of this compound.[6]
Below is a comparative summary of this compound content found in various plant sources. It is crucial to note that these values represent a range reported in scientific literature and can be influenced by numerous factors.
| Plant Species | Plant Part | Reported this compound Content (% of Dry Weight) | Reference(s) |
| Laburnum anagyroides | Seeds | 1.5% - 3.0% | [9] |
| Laburnum watereri | Seeds | ~1.5% (Reported as 1.543 mg/mL of extract) | [1] |
| Sophora microphylla | Seeds | 0.4% - 0.5% | [5] |
| Thermopsis alterniflorae | Aerial Parts | ~0.5% | |
| Sophora tonkinensis | Rhizomes | 0.28 - 4.23 mg/g | [5] |
Part 2: Extraction and Purification Workflows
The isolation of this compound from plant biomass is fundamentally an exercise in acid-base chemistry. As a basic alkaloid, this compound's solubility is highly dependent on pH. It exists as a water-soluble salt in acidic conditions and as an organic-soluble free base in alkaline conditions. This principle is the cornerstone of the most effective extraction and purification strategies.
Figure 1: General workflow for the extraction and purification of this compound.
Preliminary Sample Preparation
Causality: The efficiency of any solid-liquid extraction is directly proportional to the surface area of the solid material available for solvent contact. Therefore, mechanical size reduction is a critical first step.
-
Drying: Plant material should be dried to a low moisture content (<10%). This prevents the dilution of the extraction solvent and minimizes potential enzymatic degradation of the target alkaloid.
-
Grinding/Milling: The dried material, particularly seeds, must be finely milled or ground. This ruptures the cell walls, allowing the solvent to penetrate and solubilize the intracellular this compound.
Conventional Methodology: Acid-Base Solvent Extraction
This robust and scalable method is the foundation of industrial this compound production. It leverages pH-dependent solubility to selectively partition the alkaloid between aqueous and organic phases, effectively separating it from other plant constituents like fats, waxes, and pigments.
Expertise & Experience: The choice of an acidified lower alcohol (e.g., methanol or ethanol) as the initial extraction solvent is deliberate. The alcohol efficiently solvates the this compound salt, while the acidic environment (pH 1.5-3.5) ensures the alkaloid's nitrogen atoms are protonated, rendering it highly soluble in the polar solvent and preventing its loss.[6][7]
Protocol 1: Industrial-Scale Acid-Base Extraction from Laburnum anagyroides Seeds
This protocol is synthesized from methodologies described in patents filed by SOPHARMA AD, a primary commercial producer of this compound.[6][7]
Step 1: Acidified Alcoholic Extraction
-
Combine 15 kg of milled Laburnum anagyroides seeds with 45 L of 70% methanol.
-
Acidify the slurry to a pH of 2.5 - 3.0 using sulfuric acid.
-
Agitate the mixture at 30°C for 5 hours.
-
Separate the liquid extract from the solid biomass via filtration.
-
Repeat the extraction process on the biomass two more times with fresh acidified methanol. Combine all three liquid extracts.
Step 2: Concentration and Initial Purification
-
Concentrate the combined alcoholic extracts under vacuum distillation. The primary goal is to remove the methanol, leaving a concentrated acidic aqueous solution.
-
Filter the aqueous concentrate to remove any precipitated materials.
-
Wash the acidic aqueous concentrate by performing a liquid-liquid extraction with an equal volume of a non-polar organic solvent (e.g., chloroform or n-butanol). This removes lipids and other non-polar impurities, while the protonated this compound salt remains in the aqueous phase. Discard the organic phase.
Step 3: Liberation and Extraction of this compound Free Base
-
Transfer the purified acidic aqueous concentrate to a suitable reaction vessel.
-
Slowly add a 30% sodium hydroxide (NaOH) solution while monitoring the pH. Adjust the pH to approximately 11. Causality: This deprotonates the this compound salt, converting it to its free base form, which has low solubility in water but high solubility in non-polar organic solvents.
-
Extract the alkaline aqueous solution at least five times, each time with a significant volume (e.g., 25 L) of chloroform or methylene chloride.
-
Combine the organic extracts.
Step 4: Crystallization and Final Purification
-
Concentrate the combined organic extracts to dryness using a vacuum evaporator to yield the crude this compound base.
-
Dissolve the crude residue in a minimal amount of a suitable solvent like acetone or ethyl acetate, applying gentle heat if necessary.[6][7]
-
Allow the solution to cool slowly, then hold at a reduced temperature (5-10°C) for several hours (e.g., 10-12 hours) to promote complete crystallization.
-
Collect the this compound crystals by filtration.
-
Wash the crystals with a small amount of cold solvent and dry under vacuum.
Advanced & Green Extraction Techniques
While effective, conventional methods often involve large volumes of organic solvents and long extraction times. Modern techniques aim to improve efficiency, reduce environmental impact, and potentially increase yield.
2.3.1 Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of acoustic waves to enhance extraction. The process, known as acoustic cavitation, involves the formation, growth, and implosion of microscopic bubbles in the solvent.[10] The collapse of these bubbles near the plant material generates microjets and shockwaves that disrupt cell walls, facilitating rapid solvent penetration and mass transfer of the target analyte into the solvent.[10]
-
Key Advantages:
-
Optimized Parameters (from Sophora alopecuroides):
-
pH: 5.0
-
Temperature: 54°C
-
Time: 60 minutes
-
Solvent-to-Material Ratio: 112 mL/g[11]
-
2.3.2 Supercritical Fluid Extraction (SFE)
SFE employs a substance at a temperature and pressure above its critical point, where it exists as a supercritical fluid with properties of both a liquid and a gas. Supercritical carbon dioxide (scCO₂) is the most common solvent used due to its non-toxic, non-flammable, and environmentally benign nature.[9][12]
Causality: The solvating power of scCO₂ can be precisely tuned by adjusting pressure and temperature. For polar molecules like alkaloids, the low polarity of pure scCO₂ is often insufficient. Therefore, a polar organic solvent (a "modifier"), such as ethanol or methanol, is added to increase the fluid's polarity and enhance its ability to dissolve this compound.[9]
-
Key Advantages:
-
Selectivity: Extraction can be highly selective by fine-tuning density (pressure/temperature).[12]
-
Solvent-Free Product: CO₂ is a gas at ambient conditions, so it is easily removed from the extract, leaving a pure, solvent-free product.
-
Mild Conditions: Operates at relatively low temperatures, protecting thermolabile compounds from degradation.
-
-
Optimized SFE Parameters (for Pyrrolidine Alkaloid):
-
Pressure: 200 bar
-
Temperature: 40°C
-
Co-solvent: 5% Methanol in CO₂
-
Time: 60 minutes[13]
-
Comparative Analysis of Extraction Methods
The choice of extraction method depends on the desired scale, purity requirements, available equipment, and environmental considerations.
| Method | Principle | Typical Yield | Purity (Post-Purification) | Key Advantages | Key Disadvantages |
| Acid-Base Solvent | pH-dependent solubility | 80-85% | >99% | Highly scalable, robust, high purity | Large solvent volumes, long processing time |
| Ultrasound-Assisted | Acoustic cavitation | High (can exceed conventional) | Dependent on purification | Fast, reduced solvent, high efficiency | Potential for localized heating, scalability can be complex |
| Supercritical Fluid | Tunable solvent properties | Variable (highly dependent on optimization) | High (can be very selective) | Green solvent, selective, pure extract | High capital equipment cost, optimization required |
Part 3: Advanced Purification and Characterization
While crystallization is a powerful technique for achieving high purity on a large scale, chromatographic methods are indispensable for analytical quantification and for purifying smaller quantities or resolving complex mixtures.
Sources
- 1. Determination of this compound and N-Methylthis compound from Selected Plant Extracts by High-Performance Liquid Chromatography and Comparison of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spray-Dried this compound-Loaded Matrices: Development of Transbuccal Sustained-Release Tablets as a Promising Tool in Smoking Cessation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Efficacy and Safety of this compound against Nicotine Replacement Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2292629A1 - Method of isolating this compound from biomaterial - Google Patents [patents.google.com]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. US20210300929A1 - Method for isolation of this compound - Google Patents [patents.google.com]
- 7. WO2019144204A1 - Method for isolation of this compound - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction of Alkaloids Using Ultrasound from Pulp and By-Products of Soursop Fruit (Annona muricata L.) [mdpi.com]
- 11. Enhanced ultrasound-assisted enzymatic hydrolysis extraction of quinolizidine alkaloids from Sophora alopecuroides L. seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sustainable approaches for the study of alkaloids from plants using supercritical fluid-based processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Cytisine absolute configuration and biosynthesis
An In-Depth Technical Guide to the Absolute Configuration and Biosynthesis of (-)-Cytisine
Authored by: A Senior Application Scientist
Abstract
(-)-Cytisine, a tricyclic quinolizidine alkaloid, has garnered significant attention for its potent interaction with nicotinic acetylcholine receptors (nAChRs) and its application as a smoking cessation therapy.[1][2][3] Understanding its precise three-dimensional structure and the intricate biochemical pathways that construct it within plants is paramount for researchers in pharmacology, synthetic chemistry, and drug development. This guide provides a detailed exploration of the experimental determination of the absolute configuration of (-)-cytisine and a comprehensive overview of its biosynthetic origins from the precursor amino acid, L-lysine.
Introduction to (-)-Cytisine
(-)-Cytisine, also known as baptitoxine or sophorine, is a naturally occurring alkaloid predominantly found in plants belonging to the Fabaceae family, particularly within the genera Cytisus, Laburnum, and Sophora.[1][3] Historically used in folk medicine, its modern therapeutic application is as a pharmacotherapy for nicotine dependence, where it functions as a partial agonist of nAChRs.[2][3] Its mechanism involves alleviating nicotine withdrawal symptoms while simultaneously reducing the rewarding effects of smoking.[3] The biological activity of cytisine is intrinsically linked to its rigid, well-defined three-dimensional structure. Therefore, a precise understanding of its stereochemistry and biosynthesis is fundamental for the development of novel derivatives and therapeutic applications.
Chemical Structure and Absolute Configuration
The definitive structure of (-)-cytisine was the culmination of decades of research, with its absolute configuration being unequivocally established through a combination of chemical degradation and X-ray crystallography.[1][4]
Molecular Structure
(-)-Cytisine is a tetracyclic alkaloid featuring a quinolizidine core fused with an α-pyridone ring. Its systematic IUPAC name is (1R,5S)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][5][6]diazocin-8-one .[1][7] The molecule possesses two chiral centers at the C1 and C5 positions, which define its absolute stereochemistry.
Caption: Chemical structure and key properties of (-)-cytisine.
Determination of Absolute Configuration
The determination of a chiral molecule's absolute configuration—the precise spatial arrangement of its atoms—is a critical step in chemical and pharmaceutical research.[8] For (-)-cytisine, this was established definitively, primarily through X-ray diffraction analysis, which remains the gold standard for structural elucidation.[1][9]
Methodologies for Absolute Configuration Determination:
-
Single-Crystal X-Ray Diffraction: This is the most direct and powerful method for determining the 3D structure of a molecule.[10][11] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be constructed, revealing the exact position of each atom in space. The absolute configuration can be determined by analyzing the anomalous scattering of X-rays, particularly if a heavy atom is present in the structure or its salt.[10][12][13] X-ray crystal structures for both this compound and N-methylthis compound have confirmed the (1R, 5S) configuration.[1]
-
Chiroptical Spectroscopy (Circular Dichroism): Techniques like Circular Dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light by a chiral molecule.[9][14] The resulting spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations for a given configuration (e.g., R,S vs. S,R), the absolute configuration can be assigned with a high degree of confidence.[14][15]
The workflow for such a determination process is a self-validating system, where experimental data is rigorously compared against theoretical models.
Caption: Experimental workflow for determining the absolute configuration of (-)-cytisine.
Biosynthesis of (-)-Cytisine
(-)-Cytisine is a member of the quinolizidine alkaloid (QA) family. The biosynthesis of all QAs originates from the essential amino acid L-lysine.[5][16] While the complete enzymatic pathway to this compound has not been fully elucidated, key initial steps are well-established through tracer experiments and enzyme characterization.[4][17]
Precursor Molecule: L-Lysine
L-lysine is an essential amino acid in animals but is synthesized de novo in plants and bacteria via two primary routes: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway.[18][19] In plants, the DAP pathway, which starts from aspartate, is the operative route to produce the lysine required for both primary metabolism (protein synthesis) and secondary metabolism (alkaloid production).[20][21]
The Quinolizidine Alkaloid Pathway
The biosynthesis of the core quinolizidine skeleton is a multi-step process involving cyclization and oxidation reactions. The pathway is believed to proceed as follows:
-
Decarboxylation of L-Lysine: The committed step in QA biosynthesis is the decarboxylation of L-lysine to form the diamine cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) , which is located in the chloroplast stroma.[4][5][22]
-
Oxidative Deamination: Cadaverine undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase (CuAO) .[5][22] This converts one of the primary amino groups into an aldehyde, yielding 5-aminopentanal.
-
Cyclization: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine. This intermediate is a crucial branch point and the precursor to the piperidine rings found in QAs.[22]
-
Formation of the Tricyclic Core: The subsequent steps to form the characteristic tricyclic structure of alkaloids like this compound are thought to involve the condensation of three cadaverine units (via Δ¹-piperideine).[4] While the exact intermediates are enzyme-bound and difficult to detect, a proposed mechanism involves the formation of a key diiminium cation intermediate which undergoes a series of intramolecular Mannich-type reactions to assemble the tetracyclic core, which is then further modified to yield this compound.[4][22] The final steps involve tailoring reactions such as dehydrogenations and oxygenations to form the α-pyridone ring system.[5][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. datapdf.com [datapdf.com]
- 5. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GSRS [precision.fda.gov]
- 8. Absolute configuration - Wikipedia [en.wikipedia.org]
- 9. purechemistry.org [purechemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]
- 17. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 18. Lysine - Wikipedia [en.wikipedia.org]
- 19. upload.wikimedia.org [upload.wikimedia.org]
- 20. Comprehensive Review of L-Lysine: Chemistry, Occurrence, and Physiological Roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Lysine: biosynthesis, catabolism and roles | Semantic Scholar [semanticscholar.org]
- 22. mdpi.com [mdpi.com]
The Pharmacological Profile of Cytisine and its Derivatives: A Technical Guide for Drug Development Professionals
Abstract
Cytisine, a plant-derived alkaloid, has a rich history in traditional medicine and has garnered significant attention in modern pharmacology, primarily for its efficacy as a smoking cessation aid. Its unique interaction with nicotinic acetylcholine receptors (nAChRs) provides a compelling scaffold for the development of novel therapeutics targeting a range of central nervous system disorders. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of this compound and its derivatives for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the structure-activity relationships that guide the synthesis of novel analogues with enhanced therapeutic potential. This guide will also provide detailed experimental protocols for the in vitro characterization of these compounds and explore their expanding therapeutic applications beyond nicotine addiction.
Introduction: From Traditional Use to a Modern Pharmacophore
This compound is a quinolizidine alkaloid naturally found in several plants of the Fabaceae family, most notably Cytisus laburnum (golden rain acacia). For decades, it has been utilized in Eastern and Central Europe as an affordable and effective smoking cessation treatment.[1] The pharmacological interest in this compound stems from its structural similarity to nicotine and its distinct mechanism of action as a partial agonist at α4β2 nAChRs, the receptor subtype primarily implicated in nicotine dependence.[2] This unique profile allows this compound to alleviate withdrawal symptoms and reduce the rewarding effects of nicotine, making it a valuable tool in the fight against tobacco addiction.[3][4]
The therapeutic potential of this compound, however, extends beyond smoking cessation. Its ability to modulate nicotinic cholinergic neurotransmission has prompted investigations into its utility for other conditions, including alcohol and substance use disorders.[1][5] Furthermore, the rigid tetracyclic structure of this compound serves as an excellent starting point for medicinal chemists to design and synthesize novel derivatives with improved pharmacokinetic properties and selectivity for different nAChR subtypes.[2][6] This guide will provide a detailed exploration of the pharmacological landscape of this compound and its derivatives, offering insights into their therapeutic promise and the methodologies used to evaluate them.
Mechanism of Action: A Tale of Partial Agonism
The primary pharmacological target of this compound is the nicotinic acetylcholine receptor (nAChR), a family of ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[2] The diverse combination of α and β subunits gives rise to a variety of nAChR subtypes with distinct pharmacological and physiological roles. This compound exhibits a particularly high affinity for the α4β2 subtype, which is densely expressed in brain regions associated with reward and addiction, such as the ventral tegmental area (VTA).[2][7]
This compound's therapeutic efficacy is attributed to its action as a partial agonist at the α4β2 nAChR.[4][8] This means it binds to the receptor and elicits a response that is lower than that of a full agonist like nicotine.[8] This dual action is key to its success in smoking cessation:
-
Agonist Action: By weakly stimulating α4β2 nAChRs, this compound mimics the effect of nicotine, leading to a moderate and sustained release of dopamine in the mesolimbic pathway.[9] This helps to alleviate the craving and withdrawal symptoms experienced by individuals attempting to quit smoking.
-
Antagonist Action: Due to its high binding affinity, this compound effectively competes with nicotine for the same binding sites on the α4β2 receptor.[2][8] When a person smokes while on this compound treatment, the nicotine from the cigarette is less able to bind to and activate these receptors, thereby diminishing the pleasurable and reinforcing effects of smoking.[3]
This intricate interplay of agonist and antagonist properties is the cornerstone of this compound's pharmacological profile.
Downstream Signaling Pathways
The activation of α4β2 nAChRs by this compound initiates a cascade of intracellular events. As ligand-gated ion channels, their primary function is to allow the influx of cations, primarily Na+ and Ca2+, upon agonist binding.[3][6] This influx of positive ions leads to depolarization of the neuronal membrane and the generation of an action potential.
The rise in intracellular calcium concentration acts as a crucial second messenger, triggering a variety of downstream signaling pathways, including the activation of protein kinase C (PKC) and the phosphoinositide 3-kinase (PI3K)-Akt pathway.[1][3] Furthermore, recent evidence suggests that nAChRs can also engage in metabotropic signaling, independent of their ion channel function, by interacting with G-protein coupled receptors and activating second messenger systems.[1] This can lead to the activation of Src kinase and subsequent downstream signaling cascades.[1] The culmination of these signaling events is the modulation of neurotransmitter release, most notably dopamine in the context of addiction.
Pharmacokinetics and Pharmacodynamics
A thorough understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is crucial for optimizing its therapeutic use and for the rational design of its derivatives.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
-
Absorption: this compound is rapidly but incompletely absorbed after oral administration.[10]
-
Distribution: It is distributed to various tissues, with the highest concentrations found in the liver, kidneys, and adrenal glands.[10]
-
Metabolism: Studies in humans have shown that this compound is primarily eliminated unchanged in the urine, with no detectable metabolites in plasma or urine.[11]
-
Excretion: this compound is renally excreted.[11] It has a relatively short elimination half-life of approximately 4.8 hours.[12]
Pharmacodynamics: Receptor Affinity and Efficacy
The pharmacodynamic profile of this compound and its derivatives is characterized by their binding affinity (Ki) and functional efficacy (EC50 and maximal response) at various nAChR subtypes. These parameters are critical for determining the potency and selectivity of these compounds.
| Compound | nAChR Subtype | Ki (nM) | EC50 (µM) | Efficacy (% of ACh max response) | Reference(s) |
| This compound | α4β2 | 0.17 - 2.0 | 0.06 - 1 | Partial Agonist | [2][8][13] |
| α7 | 4200 | - | Full Agonist | [2][4] | |
| α3β4 | >3000-fold lower than α4β2 | - | Full Agonist | [4][13] | |
| α1βγδ (muscle) | 430 | - | - | [8] | |
| Varenicline | α4β2 | 0.06 - 0.4 | - | Partial Agonist | [2][8] |
| α7 | 125 - 322 | - | - | [2][8] | |
| 5-Bromo-cytisine | α4β2 | - | - | Partial Agonist (~18% efficacy) | [4] |
| 3-(pyridin-3'-yl)-cytisine | α4β2 | - | - | Weak Partial Agonist | [4] |
| 10-Substituted derivatives (e.g., 10-methyl) | α4β2 | Similar to this compound | - | - | [14] |
| α3β4 | >3000-fold selectivity over α3β4 | - | - | [14] | |
| 9-Vinyl derivative | α4β2 | - | - | Similar to this compound | [14] |
Note: Ki and EC50 values can vary depending on the experimental conditions and assay used.
Structure-Activity Relationship (SAR) and Derivative Development
The rigid structure of this compound provides an excellent scaffold for chemical modification to improve its pharmacological properties. The primary goals of synthesizing this compound derivatives are to:
-
Enhance selectivity for specific nAChR subtypes.
-
Improve brain penetration and overall pharmacokinetic profile.
-
Modulate efficacy (from partial agonism to full agonism or antagonism).
Modifications of the Pyridone Ring
-
Halogenation: Introduction of halogens at positions 3, 5, 9, and 11 of the pyridone ring can significantly alter binding affinity and selectivity. For instance, 5-bromo-cytisine shows interesting partial agonist activity.[4]
-
Substitution at C-9 and C-10: Modifications at these positions have yielded derivatives with enhanced selectivity for the α4β2 subtype over the α3β4 subtype.[14] For example, 10-substituted analogs have shown over 3000-fold selectivity for α4β2.[14] The 9-vinyl derivative maintains a similar functional profile to this compound but may have improved blood-brain barrier penetration.[14]
N-Substituted Derivatives
Modification of the secondary amine in the piperidine ring has been extensively explored. While N-substitution generally reduces affinity for nAChRs compared to this compound, it can lead to compounds with higher selectivity for central (α4β2) versus ganglionic (α3-containing) receptor subtypes.[2][10] This approach has also yielded derivatives with other pharmacological activities, including analgesic and antihypertensive properties.[2]
Dimeric Derivatives
The synthesis of dimeric this compound analogues, such as 1,2-bisN-cytisinylethane (CC4), has been investigated. CC4 acts as a selective partial agonist at α4β2/α6β2 nAChRs and has shown promise in preclinical models of nicotine addiction.[16]
Experimental Protocols for In Vitro Characterization
The pharmacological characterization of this compound and its derivatives relies on a suite of in vitro assays to determine their binding affinity and functional activity at nAChRs.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the nAChR subtype of interest in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Membrane preparation + radioligand (e.g., [3H]this compound or [3H]epibatidine) + buffer.
-
Non-specific Binding: Membrane preparation + radioligand + a high concentration of an unlabeled competing ligand (e.g., nicotine).
-
Competition Binding: Membrane preparation + radioligand + varying concentrations of the test compound (this compound derivative).
-
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate receptor-bound radioligand from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Functional Assay in Xenopus Oocytes
This electrophysiological technique is used to measure the functional activity (EC50 and efficacy) of a compound on ion channels expressed in Xenopus oocytes.[17][18]
Step-by-Step Methodology:
-
Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., α4 and β2).
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
TEVC Recording Setup:
-
Place a single oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes filled with KCl: one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
-
Data Acquisition:
-
Apply the test compound (this compound or derivative) at various concentrations to the oocyte via the perfusion system.
-
Record the inward current elicited by the activation of the nAChRs.
-
Wash the oocyte with recording solution between applications to allow for receptor recovery.
-
-
Data Analysis:
-
Measure the peak current response at each concentration of the test compound.
-
Normalize the responses to the maximal response elicited by a saturating concentration of a full agonist (e.g., acetylcholine).
-
Plot the normalized current response against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response) and the maximal efficacy.
-
Therapeutic Applications and Future Directions
While this compound's primary clinical application is as a smoking cessation aid, its pharmacological profile suggests potential for a broader range of therapeutic uses.
Smoking Cessation
Numerous clinical trials have demonstrated the efficacy and safety of this compound for smoking cessation, with some studies suggesting comparable or even superior efficacy to nicotine replacement therapy.[1][4] Recent large-scale clinical trials in the United States are further evaluating its potential as a new treatment option for nicotine dependence.[16]
Alcohol and Substance Use Disorders
Given the significant comorbidity of smoking and alcohol use disorders, and the role of the nicotinic cholinergic system in alcohol consumption, this compound and its derivatives are being investigated for their potential to reduce alcohol craving and intake.[1][5]
Neurological and Neuropsychiatric Disorders
The modulation of nAChR activity has therapeutic implications for a variety of CNS disorders. Preclinical studies have suggested that this compound and its derivatives may have antidepressant-like properties.[4] Furthermore, the neuroprotective effects of nAChR activation have prompted research into the potential of these compounds for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[15]
Future Directions
The development of novel this compound derivatives with enhanced subtype selectivity and improved pharmacokinetic profiles remains a key area of research. The synthesis of radiolabeled analogues for use in positron emission tomography (PET) imaging will aid in understanding the in vivo distribution and receptor occupancy of these compounds in the brain. Furthermore, the exploration of new therapeutic indications for these versatile molecules is an exciting and ongoing endeavor.
Conclusion
This compound represents a remarkable natural product that has transitioned from a traditional remedy to a valuable pharmacological tool and a promising lead compound for drug discovery. Its unique mechanism as a partial agonist at α4β2 nAChRs underpins its efficacy in smoking cessation and provides a foundation for the development of novel therapeutics. The continued exploration of the structure-activity relationships of this compound derivatives, coupled with rigorous in vitro and in vivo characterization, holds the potential to unlock new treatments for a range of challenging neurological and psychiatric disorders. This guide has provided a comprehensive technical overview to support researchers and drug development professionals in harnessing the therapeutic potential of this fascinating class of compounds.
References
- This compound as an Emerging Tool for Smoking Cessation and Addiction Treatment.
- Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, this compound and dianicline translate to clinical efficacy for nicotine dependence.
- What is the mechanism by which this compound (nicotinic receptor partial agonist)
- Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein.
- This compound-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds. The American Society for Pharmacology and Experimental Therapeutics. URL
- This compound and this compound derivatives.
- This compound-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds.
- Comparative Analysis of Nicotinic Acetylcholine Receptor Binding Affinities: this compound vs. (1R,5S). BenchChem. URL
- Pharmacokinetics of this compound after single intravenous and oral administration in rabbits.
- Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted this compound Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity.
- First large U.S. clinical trial of cytisinicline finds the smoking cessation medication effective and well tolerated. Massachusetts General Hospital. URL
- Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes:Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor.
- Relationship: Dopamine and this compound. Caring Sunshine. URL
- npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. npi electronic. URL
- Two-electrode voltage clamp. PubMed. URL
- Cytisinicline vs. Varenicline in Tobacco Addiction: A Literature Review Focused on Emotional Regulation, Psychological Symptoms, and Mental Health. MDPI. URL
- Study shows efficacy and safety of this compound as a smoking cessation therapy.
- Two-Electrode Voltage Clamp.
- CC4, a dimer of this compound, is a selective partial agonist at α4β2/α6β2 nAChR with improved selectivity for tobacco smoking cessation.
- Is this compound Safe?. Sanxin. URL
- Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development.
- This compound, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors. PubMed Central. URL
- On this compound's safety, efficacy and cost-effectiveness in smoking cessation: A brief summary of clinical and pharmacoeconomic study results.
- Cytisinicline for Smoking Cessation: A Randomized Clinical Trial.
- This compound. Wikipedia. URL
- This compound Uses, Benefits & Dosage. Drugs.com. URL
- This compound and this compound derivatives.
- Pharmacokinetics of this compound, an α4 β2 nicotinic receptor partial agonist, in healthy smokers following a single dose. PubMed. URL
- [Systematic review on the efficacy and safety of this compound against nicotine dependence]. PubMed. URL
- Effectiveness of varenicline and this compound for alcohol use reduction among people with HIV and substance use: a randomized clinical trial..
- Safety and efficacy of this compound for smoking cessation in a hOSPital context (CITOSP). Frontiers. URL
- Pharmacokinetics of this compound, an α4 β2 nicotinic receptor partial agonist, in healthy smokers following a single dose. Wiley Online Library. URL
Sources
- 1. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic Modulation of Hippocampal Cell Signaling and Associated Effects on Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, this compound and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for smoking cessation: A systematic review and meta-analysis [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted this compound Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential uses of this compound for smoking cessation in menopausal women – literature summary - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 15. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
In Vivo Modulation of Dopaminergic Pathways by Cytisine: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of the in vivo modulation of dopaminergic pathways by cytisine. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action, the experimental methodologies used to elucidate its effects, and its therapeutic implications. This document moves beyond a simple recitation of facts to provide a causal analysis of experimental design and a framework for robust, self-validating research protocols.
Introduction: this compound's Unique Pharmacological Profile
This compound is a plant-based alkaloid derived from the Cytisus laburnum plant.[1][2] For decades, it has been utilized in Eastern and Central Europe as a smoking cessation aid.[3][4][5] Its efficacy stems from its specific interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which are pivotal in the brain's reward circuitry and the addictive properties of nicotine.[1][3][6]
This compound functions as a partial agonist at the α4β2 nAChR.[1][3][7][8][9] This dualistic action is the cornerstone of its therapeutic effect. As an agonist, it stimulates the receptor to a lesser degree than a full agonist like nicotine, leading to a modest and sustained release of dopamine in key brain regions such as the mesolimbic system.[6] This action helps to alleviate the craving and withdrawal symptoms experienced during smoking cessation.[1][2][3][7][10] Simultaneously, as an antagonist, it competes with nicotine for the same binding sites on the α4β2 receptors.[7][9] When nicotine is present, this compound's occupancy of these receptors blunts the rewarding dopaminergic surge typically associated with smoking, thereby reducing the reinforcing effects of tobacco use.[6][10]
Molecular Mechanism of Action at the Dopaminergic Synapse
The α4β2 nAChRs are ligand-gated ion channels located on dopaminergic neurons in brain regions like the ventral tegmental area (VTA).[11] When stimulated by an agonist, these channels open, allowing an influx of cations, which depolarizes the neuron and triggers the release of dopamine into the synaptic cleft. Nicotine, a potent agonist, causes a robust and rapid release of dopamine, leading to feelings of pleasure and reinforcement.
This compound's partial agonism results in a submaximal activation of these receptors. This leads to a controlled and moderate increase in dopamine levels, sufficient to mitigate withdrawal but not enough to produce the intense rewarding effects of nicotine.[12] Furthermore, by occupying the receptor, this compound effectively blocks nicotine from exerting its full effect.
In Vivo Methodologies for Assessing Dopaminergic Modulation
To rigorously evaluate the in vivo effects of this compound on dopaminergic pathways, a combination of neurochemical and imaging techniques is employed. These methods provide quantitative data on dopamine release, receptor occupancy, and the functional consequences of this compound administration.
In Vivo Microdialysis
In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[13][14][15] This methodology allows for the direct assessment of this compound-induced changes in dopamine levels.
Experimental Protocol: In Vivo Microdialysis in Rodent Nucleus Accumbens
-
Surgical Implantation of Guide Cannula:
-
Rationale: To provide a stable and repeatable means of inserting the microdialysis probe into the target brain region.
-
Procedure: Anesthetize the rodent (e.g., rat) and place it in a stereotaxic frame. A guide cannula is surgically implanted with its tip positioned just above the nucleus accumbens. The cannula is secured to the skull with dental cement. Allow for a post-operative recovery period of at least one week.
-
-
Microdialysis Probe Insertion and Perfusion:
-
Rationale: To introduce a semi-permeable membrane into the brain parenchyma that allows for the diffusion of small molecules, including dopamine, from the extracellular fluid into the perfusion solution.
-
Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the nucleus accumbens. The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 0.3-1.0 µL/min).[13]
-
-
Basal Sample Collection:
-
Rationale: To establish a stable baseline of dopamine levels before drug administration.
-
Procedure: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for at least one hour to determine the basal dopamine concentration.
-
-
This compound Administration:
-
Rationale: To investigate the effect of this compound on dopamine release.
-
Procedure: Administer this compound via a systemic route (e.g., intraperitoneal or subcutaneous injection) or directly into the brain region of interest through the microdialysis probe (retrodialysis).
-
-
Post-Administration Sample Collection:
-
Rationale: To measure the change in dopamine levels following this compound administration.
-
Procedure: Continue to collect dialysate samples at the same regular intervals for a predetermined period after drug administration.
-
-
Sample Analysis:
-
Rationale: To quantify the concentration of dopamine in the collected dialysate.
-
Procedure: The collected samples are typically analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection, which provides high sensitivity and selectivity for dopamine.[16]
-
-
Histological Verification:
-
Rationale: To confirm the correct placement of the microdialysis probe in the target brain region.
-
Procedure: At the end of the experiment, the animal is euthanized, and the brain is sectioned and stained to verify the probe track.
-
Self-Validating System: This protocol incorporates several self-validating steps. The establishment of a stable baseline ensures that any observed changes are due to the experimental manipulation. The use of a vehicle control group is essential to rule out any effects of the injection procedure itself. Finally, histological verification confirms the anatomical specificity of the findings.
Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of neurochemical processes in the living brain.[17][18] In the context of this compound research, PET is invaluable for studying dopamine D2/D3 receptor availability and occupancy.
Experimental Protocol: Assessing Dopamine Release with [¹¹C]raclopride PET
-
Radiotracer Selection:
-
Rationale: [¹¹C]raclopride is a widely used PET radiotracer that is a selective antagonist for D2/D3 dopamine receptors. Its binding is sensitive to changes in endogenous dopamine levels; an increase in dopamine will compete with [¹¹C]raclopride for receptor binding, leading to a decrease in the PET signal.[19]
-
-
Subject Preparation:
-
Rationale: To ensure accurate and reproducible imaging data.
-
Procedure: For animal studies, subjects are typically anesthetized to prevent movement during the scan. For human studies, subjects are positioned comfortably in the PET scanner. An intravenous line is inserted for radiotracer injection.
-
-
Baseline Scan:
-
Rationale: To determine the baseline D2/D3 receptor availability before this compound administration.
-
Procedure: A bolus injection of [¹¹C]raclopride is administered, and PET data are acquired for a specified duration (e.g., 60-90 minutes).
-
-
This compound Administration and Second Scan:
-
Rationale: To measure the change in [¹¹C]raclopride binding following this compound-induced dopamine release.
-
Procedure: this compound is administered, and after a suitable interval to allow for drug distribution and effect, a second [¹¹C]raclopride PET scan is performed.
-
-
Data Analysis:
-
Rationale: To quantify the change in dopamine receptor availability.
-
Procedure: The PET data are reconstructed into images. Regions of interest (ROIs) are drawn on brain areas rich in dopamine receptors, such as the striatum. The binding potential (BP_ND) of [¹¹C]raclopride is calculated for each scan. A reduction in BP_ND in the second scan compared to the baseline is indicative of dopamine release.
-
Self-Validating System: The use of each subject as their own control (baseline vs. post-drug scan) minimizes inter-subject variability. The inclusion of a placebo-controlled group is crucial to account for any test-retest variability or placebo effects.
Sources
- 1. This compound as an Emerging Tool for Smoking Cessation and Addiction Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for the treatment of nicotine addiction: from a molecule to therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. This compound-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. goodrx.com [goodrx.com]
- 11. This compound, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caringsunshine.com [caringsunshine.com]
- 13. Monitoring dopamine in vivo by microdialysis sampling and on-line CE-laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The involvement of dopamine and D2 receptor-mediated transmission in effects of cotinine in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 16. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, this compound and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imaging dopamine release with Positron Emission Tomography (PET) and (11)C-raclopride in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Positron emission tomography molecular imaging of dopaminergic system in drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. auntminnie.com [auntminnie.com]
The Enduring Alkaloid: A Technical Guide to the Discovery and Scientific Journey of Cytisine for Smoking Cessation
Abstract: This technical guide provides a comprehensive overview of the discovery, history, and scientific development of cytisine as a smoking cessation aid. From its origins as a toxic plant alkaloid to its current status as an effective and affordable pharmacotherapy, this document traces the multifaceted journey of this compound. We delve into its phytochemical origins, the serendipitous and systematic investigations that unveiled its nicotine-like properties, and the pivotal clinical research that has established its efficacy. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the pharmacological mechanisms, pharmacokinetics, and clinical evidence supporting the use of this compound in nicotine addiction. Furthermore, we provide detailed experimental protocols for its extraction, quantification, and preclinical evaluation, alongside a forward-looking perspective on its future in global smoking cessation efforts.
Introduction: A Fortuitous Discovery from the "Golden Rain"
The story of this compound is a compelling narrative of natural product chemistry intersecting with clinical need. Long before its therapeutic potential was understood, this compound was known for the toxicity of its parent plant, the common laburnum tree (Laburnum anagyroides), often called "golden rain" for its vibrant yellow flowers. All parts of this plant, particularly the seeds, contain the quinolizidine alkaloid this compound, which can cause nausea, vomiting, and in high doses, more severe poisoning.[1]
The formal discovery of this compound dates back to 1818, with its isolation in 1865.[2][3] Early medicinal uses were varied and often related to its toxic properties, including as an emetic and purgative.[4] There are also historical accounts of its use in treating conditions like whooping cough and asthma.[5][6] A pivotal moment in its history occurred during World War II, when German and Russian soldiers reportedly smoked Cytisus laburnum leaves as a tobacco substitute, an early indication of its nicotine-like effects.[2][3][7] This anecdotal evidence laid the groundwork for more formal investigations into its potential as a smoking cessation aid.
From Folk Use to Pharmacotherapy: The Bulgarian Breakthrough
The transition of this compound from a plant-derived curiosity to a recognized pharmaceutical agent was pioneered in Bulgaria. In 1964, the Bulgarian pharmaceutical company Sopharma began marketing this compound under the brand name Tabex as a smoking cessation aid.[2][3] This development was spearheaded by the Bulgarian pharmacist Strashimir Ingilizov, who synthesized Tabex from this compound extracted from the seeds of the yellow acacia (Cytisus laburnum).[8] The initial clinical trials supporting its use were conducted in Eastern and Central Europe in the late 1960s and early 1970s.[3] While these early studies did not meet modern Western regulatory standards, they consistently reported promising quit rates.[3] For decades, this compound remained a widely used but largely regional smoking cessation treatment within the former Soviet Union and Eastern Bloc countries.[8][9]
Mechanism of Action: A Partial Agonist at Nicotinic Acetylcholine Receptors
The scientific rationale for this compound's efficacy as a smoking cessation aid lies in its interaction with nicotinic acetylcholine receptors (nAChRs) in the brain, particularly the α4β2 subtype, which is crucial for mediating nicotine dependence.[10][11] this compound acts as a partial agonist at these receptors.[10][12] This dual action is key to its therapeutic effect.
As a partial agonist, this compound binds to the α4β2 nAChRs and provides a moderate level of stimulation, which is sufficient to alleviate the withdrawal symptoms and cravings experienced by individuals attempting to quit smoking.[10][13] Simultaneously, by occupying these receptors, this compound competitively inhibits the binding of nicotine from tobacco smoke.[11] This blockade prevents the full agonist effect of nicotine, thereby reducing the rewarding and pleasurable sensations associated with smoking.[13] This mechanism is conceptually similar to that of varenicline (Chantix), another partial agonist of the α4β2 nAChR that was developed later.[10][12]
Caption: Figure 1: Simplified diagram of this compound's mechanism of action.
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetic and pharmacodynamic profile of this compound is essential for optimizing its therapeutic use.
Pharmacokinetics
-
Absorption: Orally administered this compound is readily absorbed, with peak plasma concentrations typically reached within two hours.[12][14]
-
Distribution: this compound is distributed throughout the body, with the highest concentrations found in the liver, kidneys, and adrenal glands.[15]
-
Metabolism: A significant advantage of this compound is its lack of hepatic metabolism.[12][14] It is primarily excreted unchanged in the urine.[14][16] This minimizes the potential for drug-drug interactions.
-
Elimination: this compound has a relatively short half-life of approximately 4.8 hours.[8][14] This necessitates a more frequent dosing schedule compared to other smoking cessation medications like varenicline.
| Pharmacokinetic Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [12][14] |
| Half-life (t1/2) | ~4.8 hours | [8][14] |
| Metabolism | Negligible hepatic metabolism | [12][14] |
| Primary Route of Excretion | Renal (unchanged drug) | [14][16] |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is its partial agonism at α4β2 nAChRs, as detailed in Section 3.0. This interaction leads to a reduction in nicotine withdrawal symptoms and the rewarding effects of smoking. Clinical studies have demonstrated a dose-dependent effect of this compound on smoking cessation rates.[17]
Clinical Efficacy and Safety
A growing body of clinical evidence from rigorous, randomized controlled trials (RCTs) supports the efficacy and safety of this compound for smoking cessation.
Efficacy
Early clinical trials in Eastern Europe reported positive outcomes, but it was a 2011 RCT published in the New England Journal of Medicine that brought this compound to the attention of the wider international scientific community.[3][18] This study, involving 740 participants, found that this compound significantly improved 12-month abstinence from nicotine compared to placebo (8.4% vs. 2.4%).[18]
Subsequent meta-analyses and head-to-head trials have further solidified its position as an effective smoking cessation aid. A 2013 meta-analysis of eight studies concluded that this compound has similar efficacy to varenicline but with a more favorable side-effect profile.[8] Another open-label RCT found that this compound was superior to nicotine replacement therapy (NRT) in achieving self-reported abstinence at both one and six months.[12]
A recent large-scale Phase 3 clinical trial in the United States, the ORCA-2 trial, evaluated a 6- and 12-week course of cytisinicline (the non-proprietary name for this compound in the US).[19][20] The results demonstrated significantly higher rates of continuous smoking abstinence for both treatment durations compared to placebo.[19][20] For the 12-week course, 32.6% of participants using cytisinicline were abstinent during weeks 9 to 12, compared to 7.0% in the placebo group.[20]
| Clinical Trial / Meta-analysis | Comparison | Key Efficacy Outcome | Reference |
| 2011 NEJM RCT | This compound vs. Placebo | 12-month abstinence: 8.4% vs. 2.4% | [18] |
| 2013 Meta-analysis | This compound vs. Varenicline | Similar efficacy | [8] |
| Open-label RCT | This compound vs. NRT | Higher self-reported abstinence at 1 and 6 months | [12] |
| ORCA-2 Phase 3 Trial (12-week course) | Cytisinicline vs. Placebo | Continuous abstinence (weeks 9-12): 32.6% vs. 7.0% | [19][20] |
| 2024 Observational Study | This compound vs. Varenicline vs. NRT | 6-month abstinence: 50.5% (this compound), 55.9% (Varenicline), 51.0% (NRT) | [21] |
Safety and Tolerability
This compound is generally well-tolerated, with most adverse events being mild to moderate in severity.[8] The most commonly reported side effects include gastrointestinal issues such as nausea and dyspepsia, as well as sleep disturbances and abnormal dreams.[12][19][22] Importantly, the incidence of these side effects is typically lower than that observed with varenicline.[8] The ORCA-2 trial reported no drug-related serious adverse events.[19][20]
Experimental Protocols
Extraction and Isolation of this compound from Cytisus laburnum Seeds
This protocol is based on established methods for the alkaline extraction of alkaloids from plant material.[23][24]
Materials:
-
Milled seeds of Cytisus laburnum
-
Lower alcohol (e.g., methanol or 70% ethanol)
-
Mineral acid (e.g., sulfuric acid)
-
Alkaline hydroxide (e.g., 30% sodium hydroxide solution) or ammonium hydroxide
-
Organic solvent (e.g., chloroform, methylene chloride)
-
Acetone or ethyl acetate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Acidified Alcohol Extraction:
-
Macerate the milled seeds of Cytisus laburnum with a lower alcohol (e.g., methanol or 70% ethanol).
-
Acidify the alcohol with a mineral acid to a pH range of 1.5-3.5.
-
Perform multiple extractions to ensure exhaustive recovery of the alkaloid.
-
Combine the alcohol-aqueous extracts.
-
-
Concentration and Purification:
-
Concentrate the combined extracts under vacuum using a rotary evaporator to remove the alcohol.
-
Filter the resulting aqueous concentrate to remove any solid impurities.
-
Extract the filtered concentrate with an organic solvent (e.g., chloroform) in a 1:1 ratio to remove ballast substances.
-
-
Alkalinization and Extraction of this compound:
-
Alkalize the purified acid aqueous concentrate to a pH of 9-12 with an alkaline hydroxide or ammonium hydroxide solution. This converts the this compound salt to its free base form, which is soluble in organic solvents.
-
Extract the resulting alkaline aqueous concentrate at least twice with an organic solvent (e.g., chloroform) at a concentrate to extractant ratio of 1:5 to 1:10.
-
-
Crystallization and Isolation:
-
Combine the organic extracts and evaporate to dryness.
-
Add acetone or ethyl acetate to the residue to form a suspension.
-
Allow the suspension to crystallize completely at a reduced temperature (5-10°C).
-
Filter the crystals and dry to obtain purified this compound.
-
Sources
- 1. Laburnum: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 2. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gresp.pt [gresp.pt]
- 4. researchgate.net [researchgate.net]
- 5. medicinal herbs: LABURNUM - Laburnum anagyroides [naturalmedicinalherbs.net]
- 6. pfaf.org [pfaf.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. ncsct.co.uk [ncsct.co.uk]
- 10. droracle.ai [droracle.ai]
- 11. This compound as a smoking cessation aid: Preliminary observations with a modified therapeutic scheme in real life - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics of this compound after single intravenous and oral administration in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of this compound, an α4 β2 nicotinic receptor partial agonist, in healthy smokers following a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Pharmacokinetics and Dose Response (C-DRAKS 3 and C-DRAKS 4) [ctv.veeva.com]
- 18. ensp.network [ensp.network]
- 19. First large US clinical trial of cytisinicline finds the smoking cessation medication effective and well tolerated | EurekAlert! [eurekalert.org]
- 20. Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound for smoking cessation: A 40-day treatment with an induction period [tobaccopreventioncessation.com]
- 22. Is Cytisinicline Effective for Smoking Cessation? | Alcohol, Other Drugs, and Health: Current Evidence [bu.edu]
- 23. WO2019144204A1 - Method for isolation of this compound - Google Patents [patents.google.com]
- 24. US20210300929A1 - Method for isolation of this compound - Google Patents [patents.google.com]
The Binding Affinity of Cytisine for Nicotinic Acetylcholine Receptor Subtypes: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the binding affinity and functional profile of cytisine across various nicotinic acetylcholine receptor (nAChR) subtypes. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interactions of this plant-based alkaloid with its primary molecular targets in the central and peripheral nervous systems. Herein, we synthesize key binding affinity data, present detailed experimental protocols for its characterization, and explore the functional consequences of these interactions, providing a robust resource for those investigating nAChRs and the therapeutic potential of their ligands.
Introduction: this compound as a Selective nAChR Ligand
This compound, a natural alkaloid, has long been utilized as a smoking cessation aid, a therapeutic application rooted in its specific interactions with nAChRs.[1][2] These ligand-gated ion channels are critical mediators of synaptic transmission and are implicated in a host of physiological processes and pathological conditions.[3][4] The diverse family of nAChRs, composed of various combinations of α and β subunits, presents a complex landscape for drug targeting.[5][6] this compound exhibits a notable selectivity and high affinity for the α4β2 nAChR subtype, which is predominantly expressed in the brain and plays a crucial role in nicotine dependence.[1][7][8][9] Understanding the precise binding characteristics of this compound across the spectrum of nAChR subtypes is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics targeting this receptor family.
Quantitative Analysis of this compound's Binding Affinity
The affinity of this compound for different nAChR subtypes has been extensively characterized using various in vitro techniques. The inhibition constant (Ki), the concentration of a competing ligand that occupies 50% of the receptors in a radioligand binding assay, is a key metric for quantifying binding affinity. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) from functional assays provide further insight into the potency of this compound as an agonist or antagonist.
Below is a summary of reported binding affinities and functional potencies of this compound for several key nAChR subtypes.
| nAChR Subtype | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Comments | References |
| α4β2 | 0.17 nM - 2.0 nM | EC50: ~1 µM | High affinity; partial agonist. The primary target for smoking cessation effects. | [8][10][11] |
| α7 | 4200 nM | Full agonist | Significantly lower affinity compared to α4β2. | [8][11][12] |
| α3β4 | >3000-fold lower than α4β2 | Full agonist | Low affinity. | [11][13] |
| α6β2 | Near full agonist | - | High functional efficacy. | [14] |
| α1βγδ (muscle) | 430 nM | - | Moderate affinity. | [10][11] |
Note: The asterisk () indicates that the precise subunit stoichiometry may vary.*
Functional Consequences of this compound Binding
This compound's therapeutic effects are not solely dictated by its binding affinity but also by its functional activity at the receptor. It acts as a partial agonist at the α4β2 nAChR subtype.[1][7][13] This means that while it binds to the receptor with high affinity, it elicits a weaker physiological response compared to the endogenous agonist, acetylcholine, or a full agonist like nicotine.[15] This dual action is crucial for its efficacy in smoking cessation: it provides enough stimulation to alleviate withdrawal symptoms while simultaneously blocking nicotine from binding and exerting its full rewarding effects.[7]
Conversely, at the α7 and α3β4* nAChR subtypes, this compound has been reported to act as a full agonist , although its binding affinity for these subtypes is considerably lower.[12][13] This differential activity across subtypes underscores the importance of a comprehensive characterization of ligand-receptor interactions.
Methodologies for Determining Binding Affinity and Function
The characterization of this compound's interaction with nAChRs relies on a combination of robust biochemical and electrophysiological assays.
Radioligand Binding Assays
These assays directly measure the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.[11][16][17]
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay for α4β2 nAChRs
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human α4 and β2 nAChR subunits.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.[16]
-
-
Assay Setup:
-
In a 96-well plate, set up reactions in triplicate containing:
-
Total Binding: Membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]-epibatidine or [³H]-cytisine), and binding buffer.[16][18]
-
Non-specific Binding: Same as total binding, but with the addition of a high concentration of a non-labeled competing ligand (e.g., 10 µM nicotine) to saturate all specific binding sites.[16]
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of unlabeled this compound.[16]
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration to reach binding equilibrium (typically 60-120 minutes).[16]
-
-
Separation and Quantification:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.[19][20]
-
Wash the filters rapidly with ice-cold wash buffer.[16]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[16]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Electrophysiological Recordings
Patch-clamp electrophysiology allows for the direct measurement of ion channel function in response to ligand application, providing data on agonist efficacy and potency (EC50).[15][21][22]
Signaling Pathway of this compound at α4β2 nAChR
Caption: Simplified signaling pathway of this compound at the α4β2 nAChR.
Detailed Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation:
-
Recording Setup:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external recording solution.
-
Pull micropipettes from borosilicate glass and fill with an internal solution. The pipette resistance should be optimized for the cell type.
-
-
Whole-Cell Configuration:
-
Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the entire cell.
-
-
Drug Application:
-
Apply this compound and other ligands at various concentrations to the cell using a fast perfusion system. This allows for rapid solution exchange and precise measurement of current activation and desensitization kinetics.[15]
-
-
Data Acquisition and Analysis:
-
Record the currents elicited by agonist application using a patch-clamp amplifier and data acquisition software.
-
Measure the peak amplitude of the current at each concentration.
-
Plot the normalized current amplitude against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Hill coefficient.[15]
-
Conclusion
This compound's distinct binding affinity profile, characterized by high affinity and partial agonism at the α4β2 nAChR subtype, forms the molecular basis for its clinical utility in smoking cessation. A thorough understanding of its interactions with a range of nAChR subtypes, facilitated by the detailed methodologies presented in this guide, is essential for the ongoing development of more selective and efficacious therapeutics for nicotine addiction and other neurological disorders where nAChR signaling is implicated. The combination of radioligand binding assays and electrophysiological recordings provides a powerful and self-validating system for the comprehensive pharmacological characterization of novel nAChR ligands.
References
- Dr.Oracle. (2025, August 27). What is the mechanism by which this compound (nicotinic receptor partial agonist) aids in smoking cessation?
- Bohrium. (n.d.). This compound-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds.
- Rollema, H., et al. (n.d.). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, this compound and dianicline translate to clinical efficacy for nicotine dependence. PubMed Central.
- Celie, P. H. N., et al. (2012, July 6). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. NIH.
- Benchchem. (n.d.). Application Notes and Protocols: Radioligand Binding Assay for N-methyl-anabasine at Nicotinic Acetylcholine Receptors.
- Yi, L.-T., et al. (n.d.). This compound, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors. PubMed Central.
- Alkondon, M., & Albuquerque, E. X. (n.d.). The nicotinic acetylcholine receptor subtypes and their function in the hippocampus and cerebral cortex. PubMed.
- Sala, A., et al. (n.d.). CC4, a dimer of this compound, is a selective partial agonist at α4β2/α6β2 nAChR with improved selectivity for tobacco smoking cessation. PubMed Central.
- Court, J. A., et al. (2002, August 1). Human Brain Nicotinic Receptors, their Distribution and Participation in Neuropsychiatric Disorders. Ingenta Connect.
- Le Novère, N., et al. (n.d.). Diversity and distribution of nicotinic acetylcholine receptors in the locus ceruleus neurons. PNAS.
- Prochaska, J. J., & Benowitz, N. L. (2025, August 7). This compound for smoking cessation: A research agenda. ResearchGate.
- Dani, J. A., & De Biasi, M. (n.d.). Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. PMC.
- Wikipedia. (n.d.). Nicotinic acetylcholine receptor.
- ResearchGate. (n.d.). This compound 1 and Varenicline 2, Nicotinic Partial Agonists at a4b2 nAChR, and Full Agonists at a7 nAChR.
- Post, M. R., et al. (2019, October 9). Probing Binding Interactions of this compound Derivatives to the α4β2 Nicotinic Acetylcholine Receptor. PubMed.
- Feduccia, A. A., & Chatterjee, K. (n.d.). Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation. Frontiers.
- Bertrand, D., et al. (1996, December 15). Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. Journal of Neuroscience.
- Benchchem. (n.d.). Comparative Analysis of Nicotinic Acetylcholine Receptor Binding Affinities: this compound vs. (1R,5S).
- Nichols, W. A., et al. (2022, August 25). Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. ACS Publications.
- Garcia-Olivares, J., et al. (n.d.). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PubMed Central.
- Liu, Y., & Aizenman, E. (n.d.). Effects of choline and other nicotinic agonists on the tectum of juvenile and adult Xenopus frogs: a patch-clamp study. PubMed.
- Benchchem. (n.d.). Application Notes and Protocols: Determining nAChR Agonist Affinity Using Radioligand Binding Assays.
- Govind, A. P., et al. (2023, January 4). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience.
- ResearchGate. (n.d.). Potency of compounds for subtypes of nAChR as EC 50 or K i values (nM).
- Sophion. (n.d.). Explore NnAChR ion channel research with Automated Patch Clamp.
- Green, W. N., & Wanamaker, C. P. (n.d.). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. PMC.
- ResearchGate. (2025, August 7). A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor.
- Govind, A. P., et al. (n.d.). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PMC.
Sources
- 1. This compound, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation [frontiersin.org]
- 3. The nicotinic acetylcholine receptor subtypes and their function in the hippocampus and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing Binding Interactions of this compound Derivatives to the α4β2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, this compound and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. jneurosci.org [jneurosci.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. jneurosci.org [jneurosci.org]
- 20. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of choline and other nicotinic agonists on the tectum of juvenile and adult Xenopus frogs: a patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sophion.com [sophion.com]
A Technical Guide to the Preclinical Toxicity Assessment of Synthetic Cytisine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Rationale and Imperative for Rigorous Safety Evaluation
Cytisine, a plant-derived alkaloid, is a partial agonist of α4β2 nicotinic acetylcholine receptors (nAChRs) and has been used for smoking cessation for decades in Eastern Europe.[1][2] Its therapeutic potential has spurred the development of synthetic analogs aimed at optimizing its pharmacological profile—enhancing efficacy, improving pharmacokinetics, and, critically, refining its safety margin.[1][2] While this compound itself has a generally favorable safety profile, any structural modification necessitates a comprehensive de novo preclinical toxicity evaluation.[3]
This guide provides a structured, in-depth framework for conducting these essential safety studies. It is designed not as a rigid checklist but as a strategic roadmap, grounded in international regulatory guidelines and first-principles toxicology. Our approach is built on the core tenet that a robust preclinical package is predictive, mechanistic, and ultimately protective of human subjects in the subsequent clinical phases. The narrative explains the causal logic behind experimental choices, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
Section 1: The Strategic Framework for Preclinical Safety Assessment
The preclinical safety evaluation of a novel synthetic this compound analog follows a logical, tiered progression. This "funnel" approach, guided by the International Council for Harmonisation (ICH) and Organisation for Economic Co-operation and Development (OECD) guidelines, starts with broad in vitro screening to identify potential hazards, followed by more complex in vivo studies to understand systemic toxicity in a physiological context.[4][5][6]
The timing and design of these studies are critical and are outlined in guidelines such as ICH M3(R2), which links the nonclinical safety program to the planned scope and duration of human clinical trials.[4][5][6][7][8]
Caption: The ICH S7A core battery for safety pharmacology studies.
Section 4: Data Synthesis and Risk Assessment
The culmination of the preclinical toxicity program is the integration of all in vitro and in vivo data to formulate a comprehensive risk assessment. This involves comparing the exposures (AUC) at the NOAEL in the most sensitive animal species to the anticipated therapeutic exposure in humans. A significant safety margin (e.g., >10-fold, though this is context-dependent) provides confidence for proceeding to clinical trials.
Data Presentation: Summary of Hypothetical Repeat-Dose Toxicity Findings
| Parameter | Control Group | Low Dose (5 mg/kg) | Mid Dose (20 mg/kg) | High Dose (80 mg/kg) |
| Clinical Signs | None | None | Mild, transient salivation | Salivation, tremors, decreased activity |
| Body Weight Change | +15% | +14% | +10% | +2% |
| Key Organ Weight | ||||
| - Liver | Normal | Normal | Normal | ↑ (15%) |
| - Adrenal | Normal | Normal | ↑ (10%) | ↑ (25%) |
| Histopathology | No findings | No findings | Adrenal cortical hypertrophy (minimal) | Adrenal cortical hypertrophy (mild-moderate) |
| NOAEL | 5 mg/kg/day |
Conclusion
The preclinical toxicity evaluation of synthetic this compound analogs is a rigorous, multi-faceted process governed by international standards. It demands not only the precise execution of validated assays but also a deep understanding of the compound's mechanism of action to anticipate potential liabilities. By following a strategic, phased approach—from in vitro screening to comprehensive in vivo characterization—drug developers can build a robust safety package that satisfies regulatory requirements and, most importantly, safeguards the well-being of future clinical trial participants.
References
- ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. European Medicines Agency. [URL: https://www.ema.europa.eu/en/ich-s2-r1-genotoxicity-testing-data-interpretation-pharmaceuticals-intended-human-use-scientific-guideline]
- ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. European Medicines Agency. [URL: https://www.ema.europa.eu/en/ich-m3-r2-non-clinical-safety-studies-conduct-human-clinical-trials-pharmaceuticals-scientific-guideline]
- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. [URL: https://www.frontiersin.org/articles/10.3389/ftox.2023.1171960/full]
- M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration. [URL: https://www.fda.
- Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). International Council for Harmonisation. [URL: https://database.ich.org/sites/default/files/S2_R1_Guideline.pdf]
- Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Vivotecnia. [URL: https://www.vivotecnia.com/safety-pharmacology/]
- S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/s2r1-genotoxicity-testing-and-data-interpretation-pharmaceuticals-intended-human-use]
- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. [URL: https://www.frontiersin.org/articles/10.3389/ftox.2023.1171960]
- Acute oral toxicity – OECD 423 test (Method by acute toxicity class). YesWeLab. [URL: https://www.yeswelab.com/services/in-vivo-toxicology/acute-oral-toxicity-oecd-423]
- OECD Guideline For Acute oral toxicity (TG 423). SlideShare. [URL: https://www.slideshare.net/NaveenKL11/oecd-guideline-for-acute-oral-toxicity-tg-423]
- S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. International Council for Harmonisation. [URL: https://www.ich.org/page/s2r1-guidance-genotoxicity-testing-and-data-interpretation-pharmaceuticals-intended-human-use]
- International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability. Federal Register. [URL: https://www.federalregister.
- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. ResearchGate. [URL: https://www.researchgate.
- Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [URL: https://www.criver.com/products-services/invitro-toxicology/genetic-toxicology-assays/vitro-micronucleus-assay]
- Safety pharmacology studies for human pharmaceuticals s7a. International Council for Harmonisation. [URL: https://database.ich.org/sites/default/files/S7A_Guideline.pdf]
- Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia. [URL: https://www.nib.si/eng/index.
- Safety Guidelines. International Council for Harmonisation. [URL: https://www.ich.org/page/safety-guidelines]
- This compound for the treatment of nicotine addiction: from a molecule to therapeutic efficacy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16931139/]
- The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [URL: https://www.eurofins.com.
- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [URL: https://www.researchgate.net/publication/373852028_OECD_GUIDELINES_FOR_ACUTE_ORAL_TOXICITY_STUDIES_AN_OVERVIEW]
- GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [URL: https://www.metrionbiosciences.
- This compound as an Emerging Tool for Smoking Cessation and Addiction Treatment. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10294873/]
- An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. JoVE. [URL: https://www.jove.com/t/59362/an-automated-method-to-perform-the-in-vitro-micronucleus-assay]
- Challenges and lessons learned since implementation of the safety pharmacology guidance ICH S7A. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15742333/]
- ICH E14/S7B Guidance Revisions. Charles River Laboratories. [URL: https://www.criver.com/eureka/ich-e14-s7b-guidance-revisions]
- Ames Mutagenicity Testing (OECD 471). CPT Labs. [URL: https://www.cptclabs.com/ames-mutagenicity-testing/]
- Safety Pharmacology. Toxi-Coop Zrt. [URL: https://www.toxi-coop.com/services/safety-pharmacology/]
- FDA Releases New ICH Guidance on Preclinical Safety Evaluation. RAPS. [URL: https://www.raps.org/news-and-articles/news-articles/2012/5/fda-releases-new-ich-guidance-on-preclinical-safe]
- Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Tox Lab. [URL: https://tox-lab.
- International safety pharmacology guidelines (ICH S7A and S7B): Where do we go from here? ResearchGate. [URL: https://www.researchgate.
- ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-e14/s7b-clinical-nonclinical-evaluation-qt/qtc-interval-prolongation-proarrhythmic-potential-questions-answers-step-5_en.pdf]
- ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Therapeutic Goods Administration (TGA). [URL: https://www.tga.gov.
- ICH S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. ResearchGate. [URL: https://www.researchgate.net/publication/285770054_ICH_S6_Preclinical_Safety_Evaluation_of_Biotechnology-Derived_Pharmaceuticals]
- Preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1). International Council for Harmonisation. [URL: https://database.ich.org/sites/default/files/S6_R1_Guideline.pdf]
- Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8247343/]
- International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; availability. Notice. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20095204/]
- Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD. [URL: https://www.oecd-ilibrary.org/environment/test-no-423-acute-oral-toxicity-acute-toxic-class-method_9789264071001-en]
- ICH M3 (R2): Non-Clinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceutica. European Medicines Agency. [URL: https://www.ema.europa.
- In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16029822/]
- ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. Therapeutic Goods Administration (TGA). [URL: https://www.tga.gov.au/resources/publication/international-scientific-guidelines/ich-guideline-s6-r1-preclinical-safety-evaluation-biotechnology-derived-pharmaceuticals]
- Validation of an ICH E14/S7B Q&A best practice compliant hERG assay. Labcorp. [URL: https://drugdevelopment.labcorp.com/content/dam/covance/posters/sps2023-validation-of-an-ich-e14-s7b-q-a-best-practice-compliant-herg-assay.pdf]
- This compound for the treatment of nicotine addiction: from a molecule to therapeutic efficacy. Pharmacological Reports. [URL: https://if-pan.krakow.pl/p/pharmacological-reports/search/cytisine-for-the-treatment-of-nicotine-addiction-from-a-molecule-to-therapeutic-efficacy?volume=58&issue=5]
- Acute Toxicity Studies | OECD 420 and OECD 423. YouTube. [URL: https://www.youtube.
- Bacterial reverse mutation test (AMES) for genotoxicity evaluation. Measurlabs. [URL: https://measurlabs.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [URL: https://www.kosheeka.
- This compound. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Cytisine]
- In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays. Benchchem. [URL: https://www.benchchem.com/application-notes/in-vitro-cytotoxicity-of-cinnzeylanol]
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. [URL: https://scilight.com/insights/cell-proliferation-and-cytotoxicity-assays-the-fundamentals-for-drug-discovery]
- This compound – Knowledge and References. Taylor & Francis. [URL: https://www.tandfonline.com/topic/book-chapter/cytisine]
- A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. [URL: https://www.mdpi.com/2079-4991/13/16/2393]
Sources
- 1. This compound for the treatment of nicotine addiction: from a molecule to therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound for the treatment of nicotine addiction: from a molecule to therapeutic efficacy. | Semantic Scholar [semanticscholar.org]
- 3. This compound as an Emerging Tool for Smoking Cessation and Addiction Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; availability. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 8. ema.europa.eu [ema.europa.eu]
Investigating the role of estrogen in Cytisine's neuroprotective effects
Whitepaper: A Technical Guide
Abstract
The partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), cytisine, has emerged as a promising neuroprotective agent.[1][2] Recent preclinical evidence has revealed a critical dependency of its therapeutic action on the presence of estrogen, suggesting a synergistic mechanism that is significantly more pronounced in females.[3][4][5] This guide provides a comprehensive technical framework for researchers investigating this novel neuroprotective axis. We dissect the individual roles of this compound and estrogen, propose a core hypothesis centered on the synergistic inhibition of apoptotic endoplasmic reticulum (ER) stress, and provide detailed, field-proven methodologies for its investigation. This document is designed to equip drug development professionals with the scientific rationale and experimental workflows required to explore and validate this promising therapeutic strategy for neurodegenerative diseases like Parkinson's Disease.[3][6]
Introduction: Establishing the Scientific Premise
This compound: A Neuroprotective nAChR Modulator
This compound is a plant-derived alkaloid historically used for smoking cessation.[7][8][9] Its primary mechanism of action is as a partial agonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs).[2][7][10] Beyond its role in nicotine addiction, this compound demonstrates significant neuroprotective potential.[1] Preclinical studies have shown that this compound can regulate mood, motor activity, and confer protection in models of neurodegeneration.[1][11] A key mechanism contributing to this effect is the attenuation of the hyperactivated endoplasmic reticulum (ER) stress response, a cellular pathway implicated in the neuronal death characteristic of diseases like Parkinson's.[5][12][13] When ER stress becomes chronic or excessive, it initiates apoptosis (programmed cell death) through three primary signaling pathways: ATF6 (Activating Transcription Factor 6), XBP1 (X-box Binding Protein 1), and PERK/CHOP (C/EBP Homologous Protein).[5][13]
Estrogen: A Keystone of Neuronal Health
17β-estradiol (E2), the primary female sex hormone, is a potent neuroprotective molecule with multifaceted actions in the central nervous system.[14][15][16] Its effects are mediated through both classical genomic pathways, involving nuclear estrogen receptors (ERα and ERβ) that act as transcription factors, and rapid non-genomic pathways initiated by membrane-associated estrogen receptors, including the G-protein coupled estrogen receptor (GPER).[14][17][18][19] These signaling cascades converge on critical cell survival pathways, such as the PI3K/Akt and MAPK/ERK pathways, upregulate the expression of anti-apoptotic proteins like Bcl-2, and increase production of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF).[15][16][20]
The Core Hypothesis: A Synergistic Axis of Neuroprotection
Recent, compelling research has demonstrated that the neuroprotective efficacy of this compound is sex-dependent and requires the presence of circulating estrogen.[3][4][5] In a 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease, this compound only protected dopaminergic (DA) neurons in female mice.[5][13] This effect was abolished when estrogen levels were depleted via ovariectomy or pharmacological inhibition.[3]
This leads to our central hypothesis: This compound and estrogen exert a synergistic neuroprotective effect by co-suppressing the three distinct arms of the apoptotic ER stress pathway. Specifically, this compound inhibits the 6-OHDA-induced nuclear translocation of ATF6 and XBP1, while 17β-estradiol independently reduces the expression of the pro-apoptotic factor CHOP.[5][12][13] This combined action provides a more comprehensive blockade of the cell death cascade than either agent could achieve alone.
Investigative Strategy: A Multi-Modal Approach
This section outlines a logical, multi-phase investigative strategy, beginning with controlled in vitro systems to dissect the core mechanism and progressing to in vivo models for functional validation.
Phase 1: In Vitro Mechanistic Characterization
Objective: To validate the synergistic inhibition of ER stress pathways by this compound and 17β-estradiol in a controlled neuronal cell culture system.
Causality of Model Selection:
-
SH-SY5Y Human Neuroblastoma Cells: This cell line is a widely accepted model for studying Parkinson's disease.[21] It is of human origin, can be differentiated into a dopaminergic-like phenotype, and expresses both nAChRs and estrogen receptors, making it an ideal, translationally relevant system for initial mechanistic screening.
-
Primary Cortical or Dopaminergic Neurons: These provide a more physiologically relevant model, albeit with higher complexity. They are essential for confirming that the observed effects occur in primary, non-transformed neurons.
Experimental Workflow Diagram:
Caption: Phase 1 Experimental Workflow for in vitro studies.
Key Experimental Protocols:
-
Protocol 2.1.1: Cell Viability (MTT Assay)
-
Plate Cells: Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat cells with this compound (e.g., 200 nM), 17β-estradiol (e.g., 10 nM), the combination, or vehicle for 2 hours. Include a condition with an ER antagonist (e.g., Fulvestrant/ICI 182,780) to confirm receptor dependence.
-
Induce Toxicity: Add the neurotoxin 6-OHDA (e.g., 50 µM) to all wells except the negative control. Incubate for 24 hours.
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize Formazan: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
-
-
Protocol 2.1.2: Western Blot for Signaling Proteins
-
Prepare Lysates: Following treatment as described above, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify Protein: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies against ATF6, XBP1s (spliced/active form), CHOP, p-Akt, total Akt, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize bands using an ECL chemiluminescence substrate and an imaging system. Quantify band density using software like ImageJ.
-
Phase 2: In Vivo Functional Validation
Objective: To confirm that the synergistic neuroprotection observed in vitro translates to improved motor function and neuronal survival in an animal model of Parkinson's disease.
Causality of Model Selection:
-
6-OHDA-Lesioned Mouse Model: Unilateral injection of 6-OHDA into the striatum causes a progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), closely mimicking the pathology of Parkinson's disease.[5]
-
Ovariectomized (OVX) Females: Using female mice that have had their ovaries removed is a critical control.[3] It eliminates endogenous estrogen, allowing for precise evaluation of the effects of exogenous estrogen replacement and its interaction with this compound. This design directly tests the hypothesis that estrogen is necessary for the drug's effect.
Signaling Pathway Diagram:
Caption: Hypothesized synergistic inhibition of ER stress pathways.
Key Experimental Protocols:
-
Protocol 2.2.1: Animal Model and Treatment
-
Surgery: Perform ovariectomies on adult female C57BL/6 mice. Allow 2 weeks for recovery and depletion of endogenous hormones.
-
Grouping: Divide mice into groups: (1) Sham + Vehicle, (2) OVX + 6-OHDA + Vehicle, (3) OVX + 6-OHDA + this compound, (4) OVX + 6-OHDA + E2, (5) OVX + 6-OHDA + this compound + E2.
-
6-OHDA Lesion: Anesthetize mice and perform stereotaxic injection of 6-OHDA into the dorsolateral striatum.
-
Treatment: Begin treatment administration. This compound (e.g., 0.2 mg/kg) can be given via intraperitoneal (i.p.) injection on alternate days.[13] E2 can be administered via a subcutaneous slow-release pellet to ensure stable plasma levels.
-
Duration: Continue treatment for 3-4 weeks.
-
-
Protocol 2.2.2: Behavioral Assessment (Cylinder Test)
-
Purpose: To assess forelimb use asymmetry, a measure of motor deficit in unilateral lesion models.
-
Procedure: Place the mouse in a transparent cylinder and record its activity for 5 minutes.
-
Scoring: Count the number of times the mouse rears up and touches the wall with its left paw, right paw, or both paws simultaneously.
-
Analysis: Calculate the percentage of contralateral (impaired) limb use relative to the total number of touches. A lower percentage indicates a greater motor deficit.
-
-
Protocol 2.2.3: Immunohistochemistry (IHC) for Neuronal Survival
-
Tissue Preparation: At the end of the study, perfuse mice with 4% paraformaldehyde (PFA). Dissect the brains and postfix overnight, then transfer to a sucrose solution.
-
Sectioning: Cut coronal sections (e.g., 30 µm) through the substantia nigra on a cryostat.
-
Staining: Perform IHC using an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Cell Counting: Use stereological methods (e.g., the optical fractionator probe) to obtain an unbiased estimate of the total number of TH-positive neurons in the SNc of both the lesioned and unlesioned hemispheres.
-
Analysis: Express neuronal survival as the percentage of TH-positive cells remaining in the lesioned hemisphere compared to the unlesioned side.
-
Data Presentation & Expected Outcomes
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: Expected Outcomes from In Vitro Cell Viability Assays
| Treatment Group | Toxin (6-OHDA) | Expected Cell Viability (%) | Rationale |
| Vehicle Control | - | 100% | Baseline cell health |
| Vehicle Control | + | ~50% | Toxin-induced cell death |
| This compound | + | ~60-65% | Partial neuroprotection via nAChR |
| 17β-Estradiol | + | ~65-70% | Neuroprotection via ER signaling |
| This compound + E2 | + | ~85-95% | Synergistic neuroprotection |
| This compound + E2 + Antagonist | + | ~60-65% | Reversal of E2's effect, confirming ER role |
Table 2: Expected Outcomes from In Vivo Studies
| Group | Cylinder Test (% Contralateral Use) | TH+ Neuron Survival (%) | Interpretation |
| Sham | ~50% | 100% | No deficit, baseline |
| OVX + 6-OHDA | ~15-20% | ~40% | Significant motor and neuronal deficit |
| OVX + 6-OHDA + this compound | ~20-25% | ~45% | Minimal/no protection without estrogen |
| OVX + 6-OHDA + E2 | ~30-35% | ~60% | Moderate protection by estrogen alone |
| OVX + 6-OHDA + this compound + E2 | ~40-45% | ~80-90% | Robust functional and cellular recovery |
Conclusion and Future Directions
The evidence strongly suggests that the neuroprotective action of this compound is mechanistically intertwined with estrogen signaling, specifically through a synergistic suppression of ER stress. The experimental framework provided here offers a robust pathway to validate this hypothesis, from molecular interactions in a dish to functional recovery in a preclinical model.
Successful validation would have profound implications for drug development. It would position the this compound-estrogen combination as a potential neuroprotective therapy for pre-menopausal women with Parkinson's disease.[3][4] Future research should focus on:
-
Receptor Specificity: Using specific ERα, ERβ, and GPER agonists/antagonists to dissect which estrogen receptor subtype is critical for the synergy.
-
Developing Non-Feminizing Estrogens: Investigating estrogen analogs that retain neuroprotective properties without peripheral feminizing effects, which would broaden the therapeutic window to include male patients.[20]
-
Exploring Downstream Pathways: Investigating the convergence of nAChR and ER signaling on common downstream effectors like the PI3K/Akt and MAPK/ERK pathways.
By systematically addressing these questions, the scientific community can translate these exciting preclinical findings into a viable therapeutic strategy for those affected by neurodegenerative disease.
References
- Structure–Non-Genomic Neuroprotection Relationship of Estrogens and Estrogen-Derived Compounds. PubMed Central. [Link]
- ESTROGEN SIGNALING AND NEUROPROTECTION IN CEREBRAL ISCHEMIA. PubMed Central. [Link]
- Neuroprotective effects of estrogens: potential mechanisms of action. PubMed. [Link]
- Involvement of the G-Protein-Coupled Estrogen Receptor-1 (GPER) Signaling Pathway in Neurodegenerative Disorders: A Review. Semantic Scholar. [Link]
- This compound for the treatment of nicotine addiction: from a molecule to therapeutic efficacy. PubMed. [Link]
- The role of G protein-coupled estrogen receptor 1 on neurological disorders. PubMed. [Link]
- This compound and estrogen: A promising duo for protecting brain cells in Parkinson's. Vital Record - Texas A&M University. [Link]
- Neuroprotection and Estrogen Receptors. Karger Publishers. [Link]
- In Parkinson's mice, combo of this compound, estrogen protects brain cells. Parkinson's News Today. [Link]
- G protein-coupled estrogen receptor GPER: a new therapeutic target in stroke and traumatic brain/spinal cord injury?. PubMed Central. [Link]
- Estrogens and neuroprotection.
- Involvement of the G-Protein-Coupled Estrogen Receptor-1 (GPER) Signaling Pathway in Neurodegenerative Disorders: A Review. PubMed. [Link]
- What is the mechanism by which this compound (nicotinic receptor partial agonist)
- This compound is neuroprotective in female but not male 6-hydroxydopamine lesioned parkinsonian mice and acts in combination with 17-β-estradiol to inhibit apoptotic endoplasmic reticulum stress in dopaminergic neurons. PubMed Central. [Link]
- Identification of mechanisms by which this compound and estrogen inhibit ER stress and exert neuroprotection in Parkinson's disease. Grantome. [Link]
- This compound is neuroprotective in female but not male 6-hydroxydopamine lesioned parkinsonian mice and acts in combination with 17-β-estradiol to inhibit apoptotic endoplasmic reticulum stress in dopaminergic neurons. PubMed. [Link]
- Differential Effects of the G-Protein-Coupled Estrogen Receptor (GPER) on Rat Embryonic (E18) Hippocampal and Cortical Neurons. eNeuro. [Link]
- This compound and this compound derivatives.
- This compound. PubChem. [Link]
- This compound. Wikipedia. [Link]
- The problem of assessing effective neuroprotection in experimental cerebral ischemia. PubMed. [Link]
- This compound Uses, Benefits & Dosage. Drugs.com. [Link]
- This compound for the treatment of nicotine addiction: From a molecule to therapeutic efficacy.
- Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. NCBI Bookshelf. [Link]
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. [Link]
- Recommendations for Standards Regarding Preclinical Neuroprotective and Restor
- In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers. [Link]
- This compound, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors. PubMed Central. [Link]
- Neuroprotection for Stroke: Current Status and Future Perspectives. MDPI. [Link]
- In vitro Model Systems for Studies Into Retinal Neuroprotection. PubMed. [Link]
- Estrogen-Cholinergic Interactions: Implications for Cognitive Aging. PubMed Central. [Link]
- Neuropathology/neuroprotection studies using in vitro/ex vivo models.
- In vitro model to study degeneration and neuroprotection of corneal nerve diseases. Investigative Ophthalmology & Visual Science. [Link]
- Neuroprotective Strategies for Neurological Disorders by Natural Products: An upd
- Nicotine addiction causes unique detrimental effects on women's brains. PubMed. [Link]
- Safety and efficacy of this compound for smoking cessation in a hOSPital context (CITOSP).
- Crosstalk between nicotine and estrogen-induced estrogen receptor activation induces α9-nicotinic acetylcholine receptor expression in human breast cancer cells. PubMed. [Link]
- Crosstalk between nicotine and estrogen-induced estrogen receptor activation induces α9-nicotinic acetylcholine receptor expression in human breast cancer cells. Research NCKU. [Link]
- Crosstalk between nicotine and estrogen-induced estrogen receptor activation induces α9-nicotinic acetylcholine receptor expression in human breast cancer cells. Taipei Medical University. [Link]
Sources
- 1. This compound and this compound derivatives. More than smoking cessation aids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and estrogen: A promising duo for protecting brain cells in Parkinson’s - Vital Record [vitalrecord.tamu.edu]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. This compound is neuroprotective in female but not male 6-hydroxydopamine lesioned parkinsonian mice and acts in combination with 17-β-estradiol to inhibit apoptotic endoplasmic reticulum stress in dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound for the treatment of nicotine addiction: from a molecule to therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C11H14N2O | CID 10235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. droracle.ai [droracle.ai]
- 11. This compound, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of mechanisms by which this compound and estrogen inhibit ER stress and exert neuroprotection in Parkinson's disease - Rahul Srinivasan [grantome.com]
- 13. This compound is neuroprotective in female but not male 6-hydroxydopamine lesioned parkinsonian mice and acts in combination with 17-β-estradiol to inhibit apoptotic endoplasmic reticulum stress in dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure–Non-Genomic Neuroprotection Relationship of Estrogens and Estrogen-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ESTROGEN SIGNALING AND NEUROPROTECTION IN CEREBRAL ISCHEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of estrogens: potential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Involvement of the G-Protein-Coupled Estrogen Receptor-1 (GPER) Signaling Pathway in Neurodegenerative Disorders: A Review | Semantic Scholar [semanticscholar.org]
- 18. The role of G protein-coupled estrogen receptor 1 on neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. G protein-coupled estrogen receptor GPER: a new therapeutic target in stroke and traumatic brain/spinal cord injury? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
The Enduring Saga of Cytisine: From Folk Remedy to Modern Pharmacotherapy
A Technical Guide to the History, Pharmacology, and Therapeutic Application of a Potent Nicotinic Acetylcholine Receptor Partial Agonist
Abstract
Cytisine, a quinolizidine alkaloid with a rich history rooted in traditional medicine, has emerged as a pharmacologically significant molecule for smoking cessation. Marketed principally as Tabex®, this natural compound predates modern pharmacotherapies for nicotine addiction, yet its elegant mechanism of action as a partial agonist of nicotinic acetylcholine receptors (nAChRs) remains a subject of intense scientific scrutiny and drug development. This in-depth technical guide provides a comprehensive overview of the history of this compound, from its discovery and early applications to the development of Tabex®. We delve into the molecular pharmacology of this compound, its interaction with nAChR subtypes, and the downstream signaling pathways it modulates. Furthermore, this guide presents detailed experimental protocols for the extraction of this compound from its natural sources, its chemical synthesis, and the in vitro and in vivo assays crucial for its characterization and clinical evaluation. By synthesizing historical context with rigorous scientific data and methodologies, this document aims to serve as a vital resource for researchers, scientists, and drug development professionals in the ongoing exploration of this compound and its derivatives.
A Historical Trajectory: The Unearthing of this compound and the Genesis of Tabex®
The story of this compound is a compelling narrative of ethnobotanical observation culminating in modern pharmaceutical development.
Discovery and Early Inklings of Bioactivity
This compound was first discovered in 1818 and later isolated in 1865 from the seeds of the "golden rain" tree, Laburnum anagyroides (also known as Cytisus laburnum).[1] Initially, the potent toxicity of the plant was the primary focus of scientific interest.[2] The biological effects of this compound were documented in 1912 as being "qualitatively indistinguishable from that of nicotine."[1] This early observation was a critical, albeit nascent, recognition of its potential interaction with the same physiological systems as nicotine.
During World War II, a peculiar historical footnote foreshadowed this compound's future application: German and Russian soldiers reportedly smoked Cytisus leaves as a tobacco substitute, likely experiencing the mild nicotinic effects of the this compound content.[1][3]
The Bulgarian Breakthrough: The Birth of Tabex®
The transition of this compound from a botanical curiosity to a therapeutic agent occurred in Bulgaria in the mid-20th century. In the 1950s, extensive pharmacological studies on this compound commenced at the Pharmacology Department of the Sofia Medical Institute.[4] Initially, the goal was to develop a respiratory stimulant.[4] However, during these investigations, two Bulgarian pharmacologists, Professor Paskov and Dr. Dobrev, made a pivotal observation: this compound exhibited lower toxicity than nicotine and had a weaker peripheral effect on the cardiovascular system.[4] This led them to the groundbreaking hypothesis that this compound could be a viable smoking cessation aid by interacting with the same receptors as nicotine.[4]
This pioneering research culminated in the development of Tabex®, with the technology for its manufacture being established between 1962 and 1964.[4][5] The first batch of Tabex® was produced in September 1964 by the Bulgarian pharmaceutical company Sopharma.[4] For over four decades, Tabex® has been used as a smoking cessation treatment in Eastern and Central Europe.[5][6]
Molecular Pharmacology: The Intricate Dance with Nicotinic Acetylcholine Receptors
This compound's efficacy as a smoking cessation aid is intrinsically linked to its specific interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is a key mediator of nicotine dependence.[7][8]
Mechanism of Action: A Partial Agonist at the Helm
This compound is classified as a partial agonist of the α4β2 nAChR.[9][10] This dualistic action is the cornerstone of its therapeutic effect:
-
Agonist Action: this compound stimulates the α4β2 nAChRs, mimicking the effect of nicotine to a degree. This alleviates the withdrawal symptoms and cravings experienced by individuals attempting to quit smoking.[7]
-
Antagonist Action: By binding to the α4β2 nAChRs, this compound competitively inhibits nicotine from binding. This reduces the rewarding and reinforcing effects of smoking, making the act of smoking less pleasurable.[7]
This mechanism is visually represented in the following signaling pathway diagram:
Figure 2: A Typical Clinical Trial Workflow for a Smoking Cessation Drug.
Pharmacokinetics and Safety Profile
Pharmacokinetic Parameters
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for optimizing dosing regimens.
-
Absorption and Bioavailability: this compound is well-absorbed after oral administration, with high systemic bioavailability. [11]* Distribution: It exhibits moderate brain uptake in animal models. [12]* Metabolism: this compound undergoes minimal or no metabolism. [11]* Excretion: It is primarily cleared renally as an unchanged drug. [11]* Half-life: The plasma half-life of this compound is approximately 4.8 hours. [11]
Safety and Tolerability
This compound is generally well-tolerated. [4]The most commonly reported adverse effects are mild to moderate and include: [13][14]* Gastrointestinal disturbances (nausea, vomiting, dyspepsia)
-
Dry mouth
-
Sleep disturbances (insomnia, abnormal dreams)
Importantly, clinical trials have not shown a significant increase in serious adverse events compared to placebo. [4]
The Future of this compound: Derivatives and Broader Applications
The chemical scaffold of this compound provides a fertile ground for the synthesis of novel derivatives with potentially improved pharmacological properties. [2][15]Varenicline, a highly effective smoking cessation medication, was developed from this compound as a lead compound. [5]Research is ongoing to synthesize this compound derivatives with enhanced selectivity for specific nAChR subtypes and improved blood-brain barrier penetration. [16][17] Beyond smoking cessation, the unique pharmacological profile of this compound suggests potential therapeutic applications in other neurological and psychiatric disorders where nAChR dysfunction is implicated, such as depression. [10][18]
Conclusion
From its origins in ethnobotanical use to its establishment as a valuable pharmacotherapy, the history of this compound and Tabex® is a testament to the power of scientific inquiry in harnessing the potential of natural products. Its well-defined mechanism of action as a partial agonist of α4β2 nAChRs, favorable safety profile, and demonstrated efficacy make it a cornerstone in the field of smoking cessation. For researchers and drug development professionals, this compound not only represents an effective therapeutic agent but also serves as a compelling molecular template for the design of next-generation nicotinic ligands with the potential to address a range of unmet medical needs. The enduring saga of this compound is far from over, with ongoing research promising to unlock new chapters in its therapeutic legacy.
References
- Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted this compound Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity. PubMed Central.
- Synthesis and preliminary pharmacological evaluation of some this compound derivatives. PubMed.
- Is this compound Safe?. Sanxin. (2023-11-07).
- Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. NIH.
- Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, this compound and dianicline translate to clinical efficacy for nicotine dependence. PubMed Central.
- Cytisinicline vs. Varenicline in Tobacco Addiction: A Literature Review Focused on Emotional Regulation, Psychological Symptoms, and Mental Health. PubMed Central. (2025-07-23).
- Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial. PMC. (2021-07-06).
- Chemical structures of nicotine, this compound, and varenicline (top). ResearchGate.
- This compound as an Emerging Tool for Smoking Cessation and Addiction Treatment. PMC - NIH.
- NCSCT A5 this compound 2025 v1. National Centre for Smoking Cessation and Training.
- Pharmacokinetics of this compound, an α 4 β 2 nicotinic receptor partial agonist, in healthy smokers following a single dose. ResearchGate. (2025-08-06).
- The effects of nicotine, varenicline, and this compound on schedule-controlled responding in mice.
- This compound Uses, Benefits & Dosage. Drugs.com. (2025-02-19).
- This compound Pharmacokinetics and Dose Response (C-DRAKS 3 and C-DRAKS 4).
- CC4, a dimer of this compound, is a selective partial agonist at α4β2/α6β2 nAChR with improved selectivity for tobacco smoking cessation. PMC - PubMed Central.
- Evaluation of the effectiveness of this compound for the treatment of smoking cessation: A systematic review and meta-analysis. PubMed.
- Animal Models to Investigate the Impact of Flavors on Nicotine Addiction and Dependence.
- (-)-Cytisine and derivatives: synthesis, reactivity, and applications.
- Cytisinicline for Smoking Cessation: A Randomized Clinical Trial. PubMed. (2023-07-11).
- Cytisinicline for Smoking Cessation: A Randomized Clinical Trial. PMC - PubMed Central. (2023-07-11).
- A Pharmacokinetic and Pharmacodynamic Evaluation of this compound in Healthy Smokers. ClinicalTrials.gov.
- A randomized placebo-controlled clinical trial of five smoking cessation pharmacotherapies. PubMed Central. (2010-11-01).
- Adaptive Smoking Cessation Using Precessation Varenicline or Nicotine Patch: A Randomized Clinical Trial. PMC - PubMed Central. (2023-09-08).
- Method for isolation of this compound. Google Patents.
- Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. PubMed Central.
- Method of isolating this compound from biomaterial. Google Patents.
- A Pharmacokinetic and Pharmacodynamic Evaluation of this compound in Healthy Smokers.
- Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation. Frontiers.
- Smoking Cessation Clinical Research Trials. CenterWatch.
- Stop-Smoking Services Clinical Trials. Mayo Clinic Research.
- Rodent models for nicotine withdrawal. PMC - PubMed Central.
- Method for isolation of this compound. Google Patents.
- Predictive Animal Models for Smoking Cessation Medications (U54). NIH Grants & Funding.
- Effects of nicotine in experimental animals and humans: an update on addictive properties. PMC - PubMed Central.
- Animal Research on Nicotine Reduction: Current Evidence and Research Gaps. Oxford Academic.
- Method of isolating this compound from biomaterial. European Patent Office. (2010-09-03).
- [New method for extraction of cytisin from seeds of Cytisus laburnum]. PubMed.
- This compound, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors. PubMed Central.
- This compound, a partial agonist of high affinity nicotinic acetylcholine receptors, has antidepressant-like properties in male C57BL/6J mice. PubMed Central.
- Acute activation, desensitization and smoldering activation of human acetylcholine receptors.. Jefferson Digital Commons. (2013-11-14).
- Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. NCBI Bookshelf. (2018-04-04).
- Nicotinic Acetylcholine Receptors in the Mesolimbic Pathway: Primary Role of Ventral Tegmental Area α6β2* Receptors in Mediating Systemic Nicotine Effects on Dopamine Release, Locomotion, and Reinforcement. PubMed Central.
- Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. PMC.
Sources
- 1. [New method for extraction of cytisin from seeds of Cytisus laburnum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. This compound Uses, Benefits & Dosage [drugs.com]
- 4. Is this compound Safe? - Sanxin [sanxinherbs.com]
- 5. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Table 23 from (-)-Cytisine and derivatives: synthesis, reactivity, and applications. | Semantic Scholar [semanticscholar.org]
- 7. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, this compound and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models to Investigate the Impact of Flavors on Nicotine Addiction and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytisinicline vs. Varenicline in Tobacco Addiction: A Literature Review Focused on Emotional Regulation, Psychological Symptoms, and Mental Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CC4, a dimer of this compound, is a selective partial agonist at α4β2/α6β2 nAChR with improved selectivity for tobacco smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound as an Emerging Tool for Smoking Cessation and Addiction Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ncsct.co.uk [ncsct.co.uk]
- 15. lifechemicals.com [lifechemicals.com]
- 16. Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted this compound Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and preliminary pharmacological evaluation of some this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A randomized placebo-controlled clinical trial of five smoking cessation pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Ethnobotanical Uses of Cytisus laburnum
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cytisus laburnum, more commonly known by its synonym Laburnum anagyroides, is a plant with a rich history of ethnobotanical use, juxtaposed with a well-documented toxic profile. This guide provides a comprehensive technical exploration of C. laburnum, focusing on its principal bioactive alkaloid, cytisine. We will delve into the plant's traditional applications, the phytochemistry of its key compounds, the pharmacological mechanisms that underpin its therapeutic potential, and the toxicological considerations essential for safe handling and research. This document is designed to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutics, particularly in the context of smoking cessation.
Introduction: The Dual Legacy of Cytisus laburnum
Cytisus laburnum (often referred to as Laburnum anagyroides), a member of the Fabaceae family, is a deciduous tree native to the mountainous regions of Southern and Central Europe.[1][2][3] Commonly known as the golden chain tree, it is widely cultivated for its stunning pendulous racemes of bright yellow flowers.[1][4] However, beyond its ornamental value lies a complex history of both medicinal use and potent toxicity.[5][6]
Historically, various parts of the plant have been used in traditional medicine, albeit with caution. The seeds, in particular, were noted for their emetic and purgative properties.[7][8] There are also historical accounts of its use in treating conditions like whooping cough and asthma.[2][5][9] Despite these applications, all parts of the Laburnum tree are poisonous due to the presence of quinolizidine alkaloids, most notably this compound.[5][10][11][12] This inherent toxicity has necessitated a careful and scientifically rigorous approach to harnessing its potential therapeutic benefits.
Phytochemistry: The Quinolizidine Alkaloids
The characteristic biological activity of C. laburnum is primarily attributed to its rich content of quinolizidine alkaloids.[11] These nitrogen-containing heterocyclic compounds are synthesized from the amino acid L-lysine.[13][14]
Principal Bioactive Compound: this compound
The most significant of these alkaloids is this compound (also known as baptitoxine or sophorine), a potent and toxic compound found throughout the plant, with the highest concentrations typically in the seeds.[1][5][6][10][15][16][17] this compound has the chemical formula C₁₁H₁₄N₂O and crystallizes as large, colorless prisms.[1] It is soluble in water, alcohol, and chloroform.[1]
Biosynthesis of Quinolizidine Alkaloids
The biosynthesis of quinolizidine alkaloids in members of the Fabaceae family is a subject of ongoing research.[14][18][19][20] The pathway begins with the decarboxylation of L-lysine to form cadaverine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC).[13][14] Subsequent enzymatic steps, including the action of copper amine oxidases, lead to the formation of a Δ¹-piperideine intermediate, which then undergoes further cyclization to form the characteristic quinolizidine skeleton.[13][14] The entire process is believed to primarily occur in the green, aerial parts of the plant, specifically within the chloroplasts.[13]
Caption: Simplified biosynthetic pathway of quinolizidine alkaloids from L-lysine.
Pharmacology of this compound: A Nicotinic Acetylcholine Receptor Agonist
The pharmacological effects of this compound are primarily mediated through its interaction with nicotinic acetylcholine receptors (nAChRs).[21] This mechanism is central to both its therapeutic applications and its toxic effects.
Mechanism of Action
This compound acts as a partial agonist at nAChRs, with a particularly high affinity for the α4β2 subtype, which is heavily implicated in nicotine dependence.[21][22][23][24][25] As a partial agonist, this compound binds to these receptors and elicits a weaker response than a full agonist like nicotine.[22][26] This dual action allows it to:
-
Mimic the effects of nicotine: By stimulating nAChRs, this compound can alleviate the withdrawal symptoms and cravings experienced during smoking cessation.[21][22][27]
-
Antagonize the effects of nicotine: By occupying the receptor binding sites, this compound competitively inhibits nicotine from binding, thereby reducing the rewarding and reinforcing effects of smoking.[22][26]
Caption: this compound's partial agonist activity at the α4β2 nicotinic receptor.
Therapeutic Application: Smoking Cessation
The most well-researched and clinically significant application of this compound is as a smoking cessation aid.[21][28] Marketed in Central and Eastern Europe for decades, it has demonstrated considerable efficacy in numerous clinical trials.[16][28][29]
Recent large-scale clinical trials, such as the ORCA-2 study, have further validated its effectiveness and favorable safety profile.[23][30] These studies have shown that this compound, when administered over a 6 or 12-week period, significantly increases smoking abstinence rates compared to placebo.[23][24][30]
Table 1: Summary of Selected Clinical Trial Data for this compound in Smoking Cessation
| Trial/Study | Comparison | Key Finding | Reference |
| West et al. (2011) | This compound vs. Placebo | 12-month abstinence rate of 8.4% for this compound vs. 2.4% for placebo. | [31] |
| ORCA-2 (2023) | This compound (12-week) vs. Placebo | Continuous abstinence (weeks 9-12) of 32.6% for this compound vs. 7.0% for placebo. | [23][30] |
| ORCA-2 (2023) | This compound (6-week) vs. Placebo | Continuous abstinence (weeks 3-6) of 25.3% for this compound vs. 4.4% for placebo. | [23][30] |
Toxicology and Safety Profile
Despite its therapeutic potential, the high toxicity of C. laburnum cannot be overstated. All parts of the plant are poisonous, and ingestion can lead to severe and potentially fatal consequences.[2][5][7][10][12]
Symptoms of Poisoning
The symptoms of Laburnum poisoning are dose-dependent and typically manifest within an hour of ingestion.[12] They are consistent with nicotinic overstimulation and can include:
-
Gastrointestinal: Nausea, vomiting, abdominal pain, and diarrhea.[1][12][32]
-
Neurological: Drowsiness, dizziness, headache, confusion, convulsions, and coma.[1][12][32]
-
Cardiovascular and Respiratory: Tachycardia, sweating, and ultimately, respiratory depression and paralysis, which can be fatal.[1][17][32]
The lethal dose for an adult is estimated to be around 15 to 20 seeds.[17]
Adverse Events in Clinical Use
In a controlled clinical setting for smoking cessation, this compound is generally well-tolerated.[30] The most commonly reported adverse events are mild to moderate and include gastrointestinal issues like nausea, as well as abnormal dreams and insomnia.[22][24][29][33] Discontinuation of treatment due to adverse events is typically low.[22][23]
Methodologies for Extraction and Analysis
The isolation and quantification of this compound from C. laburnum are critical for both research and potential pharmaceutical production. A variety of analytical techniques have been developed for this purpose.
Extraction Protocol
A common approach for extracting this compound from plant material, particularly the seeds, involves a multi-step process:
Step 1: Material Preparation
-
Source: Milled seeds of Cytisus laburnum L.[34]
-
Rationale: Milling increases the surface area, enhancing extraction efficiency.
Step 2: Acidified Solvent Extraction
-
Procedure: Extract the milled seeds with a lower alcohol (e.g., methanol or ethanol) acidified with a mineral acid (e.g., sulfuric acid) to a pH of 2.5-3.5.[34]
-
Rationale: The acidic environment protonates the alkaloid, converting it into a more soluble salt form, facilitating its extraction into the polar solvent.
Step 3: Concentration and Purification
-
Procedure: Concentrate the combined extracts under vacuum to remove the alcohol. Filter the resulting aqueous concentrate to remove solid impurities.[34]
-
Rationale: Vacuum concentration allows for solvent removal at a lower temperature, minimizing thermal degradation of the target compound.
Step 4: Liquid-Liquid Extraction (Acidic)
-
Procedure: Perform a liquid-liquid extraction of the acidic aqueous concentrate with a non-polar solvent like chloroform or n-butanol.[34]
-
Rationale: This step removes non-polar impurities (lipids, etc.) from the acidic aqueous phase, where the protonated this compound remains.
Step 5: Basification and Final Extraction
-
Procedure: Alkalize the purified aqueous concentrate to a pH of 9-12 with a base (e.g., sodium hydroxide). Extract the now deprotonated this compound into an organic solvent like chloroform.[34]
-
Rationale: At a high pH, this compound is in its free base form, which is more soluble in organic solvents, allowing for its separation from the aqueous phase.
Step 6: Crystallization
-
Procedure: Evaporate the combined organic extracts to dryness. Add acetone or ethyl acetate to the residue to induce crystallization, often facilitated by cooling.[34]
-
Rationale: This final step purifies the this compound by allowing it to crystallize out of the solution, leaving remaining impurities behind.
Caption: A generalized workflow for the extraction and isolation of this compound.
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) is the predominant method for the quantification of this compound in both plant extracts and biological matrices.[15][35] Due to the polar nature of this compound, standard reversed-phase (RP) columns can result in poor retention.[35] Therefore, more specialized chromatographic techniques are often employed:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for separating polar compounds and has been successfully applied to this compound analysis.[35][36]
-
Ion-Exchange Chromatography (IEC): Specifically, strong cation exchange (SCX) columns provide excellent retention and peak shape for the basic this compound molecule.[15][35]
Detection is typically achieved using Diode Array Detection (DAD), fluorescence, or, for higher sensitivity and selectivity in complex matrices like plasma or urine, Mass Spectrometry (MS).[35][36]
Conclusion and Future Directions
Cytisus laburnum represents a fascinating case study in ethnobotany, where a plant with significant toxicity also harbors a compound of substantial therapeutic value. The journey of this compound from a traditional, often hazardous, herbal remedy to a clinically validated smoking cessation aid underscores the importance of rigorous scientific investigation into natural products.
For researchers and drug development professionals, the story of this compound offers several key insights:
-
Ethnobotanical leads , even from toxic plants, can point toward valuable pharmacological agents.
-
A thorough understanding of phytochemistry and pharmacology is essential to isolate and characterize bioactive compounds and their mechanisms of action.
-
Modern analytical and extraction techniques are crucial for developing safe, standardized, and effective natural product-derived medicines.
Future research should continue to explore the full therapeutic potential of this compound and its derivatives, potentially for other neurological conditions, while always prioritizing a comprehensive understanding of its toxicological profile to ensure patient safety.[16]
References
- Dr.Oracle. (2025, August 27). What is the mechanism by which this compound (nicotinic receptor partial agonist)
- Medicinal herbs. Laburnum anagyroides.
- MACAU. (2023, June 28).
- PMC. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity.
- Recruiting Participants for Phase Phase 2 Clinical Trial 2026.
- Caring Sunshine.
- MDPI. (2021, September 2). Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins.
- EurekAlert!. (2023, July 11).
- Henriette's Herbal Homepage. Laburnum.
- Biblioteka Nauki.
- PubMed. (2023, July 11).
- ACS Publications. (2022, October 20). The Nicotinic Agonist this compound: The Role of the NH···N Interaction.
- PubMed. (2019, November).
- Alcohol, Other Drugs, and Health. (2023, October 27).
- ENSP. (2011, September 29).
- Wikipedia. This compound.
- MACAU. (2023, June 16).
- Provet. Laburnum Poisoning laburnum is another poisonous beauty.
- Drugs.com. (2025, February 19). This compound Uses, Benefits & Dosage.
- Books.
- Natural Product Reports (RSC Publishing). (2022, March 18).
- PubMed. (2015). Agonist and Antagonist Effects of this compound in Vivo.
- PFAF.org.
- Taylor & Francis. This compound – Knowledge and References.
- NIH. (2012, July 6). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein.
- ProQuest. Laburnum.
- PubMed Central. (2020, August 29). Determination of this compound and N-Methylthis compound from Selected Plant Extracts by High-Performance Liquid Chromatography and Comparison of Their Cytotoxic Activity.
- Botanical.com. A Modern Herbal | Laburnum.
- PubMed. (2021, June 2). This compound and this compound derivatives.
- RxList. Laburnum: Health Benefits, Side Effects, Uses, Dose & Precautions.
- WebMD. Laburnum: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
- Cyprus Mail Archive. (2008, December 21). Plant of the week with Alexander McCowan.
- MDPI. (2019, September 25). Comparison of Various Chromatographic Systems for Analysis of this compound in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection.
- Totally Wild UK. (2023, December 13). Laburnum (Laburnum anagyroides)
- BC Drug and Poison Inform
- ResearchGate. (2025, August 3). Method for determination of this compound in post-mortem biological matrices and its application to two forensic cases | Request PDF.
- Plantura Magazin. How poisonous is laburnum.
- Google Patents.
- University of Bristol. (2019, March). This compound - Molecule of the Month.
- Wikipedia. Laburnum anagyroides.
- Useful Temper
- Kew Science. Cytisus laburnum L. | Plants of the World Online.
- MDPI. (2022, May 17). Identification of Bioactive Compounds in Plant Extracts of Greek Flora and Their Antimicrobial and Antioxidant Activity.
Sources
- 1. Laburnum.—Laburnum. | Henriette's Herbal Homepage [henriettes-herb.com]
- 2. archive.cyprus-mail.com [archive.cyprus-mail.com]
- 3. Laburnum anagyroides - Wikipedia [en.wikipedia.org]
- 4. Laburnum (Laburnum anagyroides) Identification - [totallywilduk.co.uk]
- 5. medicinal herbs: LABURNUM - Laburnum anagyroides [naturalmedicinalherbs.net]
- 6. A Modern Herbal | Laburnum [botanical.com]
- 7. Laburnum: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 8. Laburnum: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. pfaf.org [pfaf.org]
- 10. equine-vets.com [equine-vets.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Laburnum [dpic.org]
- 13. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins [mdpi.com]
- 15. Determination of this compound and N-Methylthis compound from Selected Plant Extracts by High-Performance Liquid Chromatography and Comparison of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound and this compound derivatives. More than smoking cessation aids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. plantura.garden [plantura.garden]
- 18. macau.uni-kiel.de [macau.uni-kiel.de]
- 19. Pyrrolizidine and quinolizidine alkaloid biosynthesis in nodule forming species from the genistoid clade (Fabaceae) [macau.uni-kiel.de]
- 20. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]
- 21. caringsunshine.com [caringsunshine.com]
- 22. droracle.ai [droracle.ai]
- 23. Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Is Cytisinicline Effective for Smoking Cessation? | Alcohol, Other Drugs, and Health: Current Evidence [bu.edu]
- 25. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Agonist and antagonist effects of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound - Wikipedia [en.wikipedia.org]
- 28. Cytisinicline for Smoking Cessation · Recruiting Participants for Phase Phase 2 Clinical Trial 2026 | Power | Power [withpower.com]
- 29. This compound for nicotine addiction treatment: a review of pharmacology, therapeutics and an update of clinical trial evidence for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. First large US clinical trial of cytisinicline finds the smoking cessation medication effective and well tolerated | EurekAlert! [eurekalert.org]
- 31. ensp.network [ensp.network]
- 32. Laburnum - ProQuest [proquest.com]
- 33. This compound Uses, Benefits & Dosage [drugs.com]
- 34. US20210300929A1 - Method for isolation of this compound - Google Patents [patents.google.com]
- 35. mdpi.com [mdpi.com]
- 36. researchgate.net [researchgate.net]
Basic chemical properties and solubility of Cytisine
An In-Depth Technical Guide to the Core Chemical Properties and Solubility of Cytisine
Authored by a Senior Application Scientist
Introduction
This compound, a quinolizidine alkaloid, is a naturally occurring compound found predominantly in plants of the Fabaceae family, such as those from the Laburnum and Cytisus genera.[1][2] Historically utilized as a respiratory stimulant, its primary contemporary application is in smoking cessation, where it functions as a partial agonist of nicotinic acetylcholine receptors (nAChRs).[3][4][5] Marketed for this purpose in Eastern and Central Europe for decades, this compound is gaining global recognition as a cost-effective alternative to other smoking cessation therapies.[1][4]
This guide provides a comprehensive overview of the fundamental chemical properties and solubility profile of this compound, tailored for researchers, scientists, and professionals in drug development. Understanding these core characteristics is paramount for formulation, pharmacokinetic studies, and the design of novel therapeutic applications.
Core Chemical and Physical Properties
The therapeutic efficacy and biological behavior of a compound are intrinsically linked to its physicochemical properties. This compound is an organic heterotricyclic compound, presenting as orthorhombic prisms when crystallized from acetone or as a white to light yellow crystalline powder.[1][3][6][7]
Causality Behind the Properties:
The structure of this compound, featuring a rigid tricyclic system containing two nitrogen atoms—one in a secondary amine and the other within a lactam group—dictates its chemical personality.[1] The presence of these nitrogen atoms, particularly the secondary amine, confers basicity to the molecule, which is quantified by its pKa values. The pKa of 6.11 corresponds to the protonation of the secondary amine, a critical factor in its aqueous solubility and interaction with biological targets.[1][7] The higher pKa of 13.08 is associated with the lactam nitrogen.[1][7]
The octanol-water partition coefficient (LogP) of approximately 0.2 indicates that this compound is a relatively hydrophilic molecule, favoring partitioning into aqueous environments over lipid ones at neutral pH.[1] This property is crucial for its absorption and distribution within the body.
The following table summarizes the key chemical identifiers and properties of this compound:
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄N₂O | [1][3][4] |
| Molecular Weight | 190.24 g/mol | [1][3][4] |
| CAS Number | 485-35-8 | [1][4] |
| Appearance | Orthorhombic prisms from acetone; White to light yellow crystalline powder | [1][3][7] |
| Melting Point | 152-156 °C (sublimes) | [1][3][7][8] |
| Boiling Point | 218 °C at 2 mmHg | [1][4][8] |
| pKa (at 25°C) | pK₁ = 6.11; pK₂ = 13.08 | [1][7] |
| LogP (Octanol/Water) | ~0.2 | [1] |
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. This compound's solubility is significantly influenced by the solvent and the pH of the medium, a direct consequence of its basic nature.[9]
Aqueous Solubility:
This compound is well-soluble in water.[1] Reports indicate its solubility is approximately 439 g/L at 16 °C.[1][7][10] This high aqueous solubility is attributed to the polar functional groups in its structure and its ability to form hydrogen bonds with water molecules. In buffered solutions, such as phosphate-buffered saline (PBS) at a physiological pH of 7.2, the solubility is approximately 10 mg/mL.[6]
pH-Dependent Solubility:
As an alkaloid with a pKa of 6.11, the aqueous solubility of this compound is pH-dependent.[9] In acidic environments (pH < 6.11), the secondary amine is predominantly protonated, forming a cationic species. This salt form is highly soluble in water.[11][12] This is a key principle in the extraction of alkaloids from plant matter, where acidic water is often employed to form soluble salts.[13] Conversely, in a basic environment (pH > 6.11), the neutral, free base form of this compound predominates, which is more lipophilic and less soluble in water.[9]
Caption: pH-dependent equilibrium of this compound in aqueous solution.
Organic Solvent Solubility:
This compound exhibits varied solubility in organic solvents. It is highly soluble in polar protic solvents like methanol and ethanol, and also readily dissolves in chloroform.[1] Its solubility is lower in less polar solvents like benzene and acetone, and it is practically insoluble in non-polar solvents such as petroleum ether.[1][7] This differential solubility is fundamental to its purification and analytical quantification.
The following table summarizes the solubility of this compound in various common laboratory solvents:
| Solvent | Solubility | Source(s) |
| Water | 439 g/L (at 16 °C) | [1][7][10] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [6] |
| Ethanol (EtOH) | ~1 mg/mL; Soluble in 3.5 parts | [1][6] |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | [6] |
| Dimethylformamide (DMF) | ~20 mg/mL | [6] |
| Methanol (MeOH) | Soluble in 1.3 parts | [1] |
| Chloroform | Soluble in 2.0 parts | [1] |
| Acetone | Soluble in 13 parts | [1] |
| Petroleum Ether | Practically Insoluble | [1][7] |
Experimental Protocol: Determination of Aqueous Solubility
This protocol provides a standardized, step-by-step methodology for determining the equilibrium solubility of this compound in an aqueous buffer, a common requirement for pre-formulation and in vitro studies.
Principle:
The shake-flask method is the gold standard for solubility determination. An excess of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved solute is determined, typically by High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder (≥98% purity)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm, compatible with aqueous solutions)
-
Calibrated analytical balance
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD)[14]
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of this compound powder (e.g., ~15-20 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume of PBS (pH 7.2) to the vial (e.g., 1 mL).
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for at least 24-48 hours. This duration is critical to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the clear filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.[14]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Self-Validating System and Trustworthiness:
This protocol incorporates self-validating checks. Visual confirmation of excess solid this compound after the equilibration period ensures that saturation was achieved. The use of a validated, stability-indicating HPLC method for quantification guarantees the accuracy and specificity of the measurement. Running replicates (n≥3) is essential to establish the precision of the determined solubility value.
Conclusion
A thorough understanding of this compound's chemical properties and solubility is non-negotiable for its successful development and application. Its basicity, governed by a pKa of 6.11, is the linchpin of its pH-dependent solubility, a critical factor for oral absorption and formulation strategies. While highly soluble in aqueous media, particularly under acidic conditions, its solubility in organic solvents varies, providing avenues for extraction and purification. The standardized protocols provided herein offer a robust framework for obtaining reliable and reproducible data, essential for advancing the research and clinical use of this promising alkaloid.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10235, this compound.
- Grokipedia (n.d.). This compound.
- Wikipedia (2024). This compound.
- ResearchGate (n.d.). Chemical structure of this compound with appropriate molecular dimensions.
- ResearchGate (2021). This compound and this compound derivatives. More than smoking cessation aids.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10235, this compound.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 53321937, [3H]this compound.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3709091, this compound, 12-(2-carboxyethyl)-.
- National Center for Biotechnology Information (n.d.). PubChem Substance Record for SID 12946.
- Pińkowska, H., et al. (2016). This compound basicity, solvation, logP, and logD theoretical determination as tool for bioavailability prediction. Journal of Molecular Graphics and Modelling, 63, 53-61.
- Ji, Y., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345.
- Atanasov, A. G., et al. (2021). Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look. Molecules, 26(6), 1779.
- ResearchGate (2025). Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts.
- TheHomeScientist (2010). The Home Scientist 022 - Testing for Alkaloids with Dragendorff Reagent.
- ICCVAM (2003). Test Method Protocol for Solubility Determination.
- Kocanci, F. G., & Ok, S. (2022). Comparison of three different protocols of alkaloid extraction from Glaucium corniculatum plant. International Journal of Secondary Metabolite, 9(1), 43-51.
- Studzińska-Sroka, E., et al. (2020). Determination of this compound and N-Methylthis compound from Selected Plant Extracts by High-Performance Liquid Chromatography and Comparison of Their Cytotoxic Activity. Molecules, 25(17), 3939.
- ResearchGate (2021). Solubility of drugs in ethanol and dmso.
- Zatopski, M., et al. (2017). APPLICATIONS OF this compound EXTRACTION AND DETECTION IN BIOLOGICAL MATERIALS FOR CLINICAL MEDICINE. Herba Polonica, 63(3), 48-60.
Sources
- 1. This compound | C11H14N2O | CID 10235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | 485-35-8 [chemicalbook.com]
- 8. 485-35-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound basicity, solvation, logP, and logD theoretical determination as tool for bioavailability prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Total Synthesis of (±)-Cytisine from Bipyridines: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed guide to the total synthesis of (±)-cytisine, a potent nicotinic acetylcholine receptor (nAChR) partial agonist with significant therapeutic potential, particularly in smoking cessation. The synthetic strategy delineated herein is based on the efficient five-step approach developed by O'Neill and coworkers, which commences from readily accessible bipyridine precursors. This guide offers comprehensive, step-by-step protocols, mechanistic insights, and data presentation to enable the replication and adaptation of this synthesis for research and drug development purposes.
Introduction to (±)-Cytisine and its Synthetic Importance
(±)-Cytisine is a naturally occurring quinolizidine alkaloid found in plants of the Fabaceae family. Its structural rigidity and specific pharmacophore present a compelling scaffold for the design of novel nAChR ligands. As a partial agonist, cytisine exhibits a desirable safety profile compared to full agonists, stimulating nicotine receptors to a lesser degree, which can aid in mitigating withdrawal symptoms and cravings in individuals attempting to quit smoking. The development of a concise and efficient total synthesis is paramount for enabling the production of this compound and its analogues for further pharmacological investigation and clinical application. The bipyridine-based approach offers a convergent and flexible route to this valuable alkaloid.
Retrosynthetic Analysis and Strategic Considerations
The synthetic approach hinges on the construction of the characteristic tricyclic core of this compound from a 3,5-disubstituted bipyridine. The retrosynthetic analysis reveals a strategy where the final ring closure forms the diazabicyclo[3.3.1]nonane system.
Figure 1: Retrosynthetic analysis of (±)-Cytisine.
A key challenge in this synthesis is the differentiation of the two pyridine rings of the bipyridine intermediate. This is elegantly addressed by a selective N-benzylation of the more electron-rich pyridine ring, which also serves to activate it for subsequent diastereoselective hydrogenation. The final cyclization to construct the bridged bicyclic system is a crucial step, leading to the formation of the core this compound scaffold.
Detailed Synthetic Protocols
This section provides detailed, step-by-step protocols for the five key transformations in the total synthesis of (±)-cytisine.
Step 1: Synthesis of 3-Methoxy-5-(3-pyridyl)pyridine via in situ Stille Coupling
The synthesis commences with a palladium-catalyzed Stille cross-coupling reaction to form the bipyridine core. An "in situ" approach is utilized, where the organostannane reagent is generated in the same pot, simplifying the procedure.
Protocol:
-
To a solution of 3-bromo-5-methoxypyridine (1.0 g, 5.32 mmol) in anhydrous 1,4-dioxane (20 mL) under an argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (187 mg, 0.266 mmol).
-
Add 3-(tributylstannyl)pyridine (2.15 g, 5.85 mmol) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 16 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) (10 mL).
-
Stir the mixture vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate (3 x 20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 3-methoxy-5-(3-pyridyl)pyridine as a white solid.
| Parameter | Value |
| Starting Material | 3-Bromo-5-methoxypyridine |
| Reagents | 3-(Tributylstannyl)pyridine, Pd(PPh₃)₂Cl₂ |
| Solvent | 1,4-Dioxane |
| Temperature | 100 °C |
| Reaction Time | 16 hours |
| Yield | ~75-85% |
Table 1: Summary of the Stille Coupling Reaction.
Step 2: Selective N-Benzylation
The differentiation of the two pyridine rings is achieved by selective N-benzylation of the more nucleophilic pyridine ring.
Protocol:
-
To a solution of 3-methoxy-5-(3-pyridyl)pyridine (1.0 g, 5.37 mmol) in anhydrous acetonitrile (20 mL), add benzyl bromide (0.70 mL, 5.91 mmol).
-
Heat the reaction mixture to reflux (approximately 82 °C) for 12 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the pyridinium salt.
-
Collect the precipitate by filtration and wash with cold diethyl ether (2 x 10 mL).
-
Dry the solid under vacuum to yield the N-benzyl-3-methoxy-5-(3-pyridyl)pyridinium bromide as a pale yellow solid.
| Parameter | Value |
| Starting Material | 3-Methoxy-5-(3-pyridyl)pyridine |
| Reagent | Benzyl bromide |
| Solvent | Acetonitrile |
| Temperature | Reflux (~82 °C) |
| Reaction Time | 12 hours |
| Yield | >95% |
Table 2: Summary of the Selective N-Benzylation Reaction.
Step 3: Diastereoselective Hydrogenation
The pyridinium salt is then subjected to hydrogenation, which diastereoselectively reduces the activated pyridine ring to a piperidine.
Protocol:
-
In a high-pressure reaction vessel, dissolve N-benzyl-3-methoxy-5-(3-pyridyl)pyridinium bromide (1.0 g, 2.79 mmol) in methanol (25 mL).
-
Add platinum(IV) oxide (PtO₂, 100 mg, 10 wt%) to the solution.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully release the hydrogen pressure and filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure to obtain a mixture of the cis and trans diastereomers of the corresponding piperidine derivative as a crude oil, which is used in the next step without further purification. The typical diastereomeric ratio is approximately 4:1 (cis:trans).
| Parameter | Value |
| Starting Material | N-Benzyl-3-methoxy-5-(3-pyridyl)pyridinium bromide |
| Catalyst | Platinum(IV) oxide (PtO₂) |
| Solvent | Methanol |
| H₂ Pressure | 50 psi |
| Reaction Time | 24 hours |
| Diastereoselectivity | ~4:1 (cis:trans) |
Table 3: Summary of the Diastereoselective Hydrogenation.
Step 4: Mesylation and Cyclization
The hydroxyl group of the major cis-diastereomer is converted to a mesylate, which then undergoes an intramolecular nucleophilic substitution to form the key diazabicyclo[3.3.1]nonane core.
Protocol:
-
Dissolve the crude piperidine mixture from the previous step (assuming 2.79 mmol) in anhydrous dichloromethane (20 mL) and cool to 0 °C.
-
Add triethylamine (0.78 mL, 5.58 mmol) followed by the dropwise addition of methanesulfonyl chloride (0.26 mL, 3.35 mmol).
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate.
-
Dissolve the crude mesylate in toluene (30 mL) and heat to reflux for 6 hours to effect cyclization.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the N-benzyl protected this compound precursor.
Step 5: Debenzylation to Afford (±)-Cytisine
The final step involves the removal of the N-benzyl protecting group to yield the target molecule, (±)-cytisine.
Protocol:
-
Dissolve the N-benzyl protected this compound precursor (from the previous step) in methanol (20 mL).
-
Add palladium on carbon (10 wt%, 50 mg) to the solution.
-
Stir the mixture under an atmosphere of hydrogen (balloon) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite®, washing with methanol (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from acetone to afford (±)-cytisine as a white crystalline solid.
Overall Synthetic Workflow
Figure 2: Overall synthetic workflow for (±)-Cytisine.
Conclusion
This application note has detailed a robust and efficient five-step total synthesis of (±)-cytisine starting from bipyridine precursors. The provided protocols, along with mechanistic insights and data summaries, offer a comprehensive guide for researchers in the fields of organic synthesis and medicinal chemistry. This synthetic route not only provides access to this compound itself but also opens avenues for the preparation of novel analogues by modifying the starting materials and intermediates, thereby facilitating the exploration of the structure-activity relationships of this important class of nAChR modulators.
References
- O'Neill, B. T., Yohannes, D., Bundesmann, M. W., & Arnold, E. P. (2000). Total Synthesis of (±)-Cytisine. Organic Letters, 2(26), 4201–4204. [Link]
- Coe, J. W., et al. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477. [Link]
- Rau, H., et al. (2017). A Review of the Organic Synthesis and Medicinal Applications of the Natural Product this compound. Modern Organic Chemistry Research, 1(1), 11-29. [Link]
Application Notes and Protocols for the Synthesis of N-substituted Cytisine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Scaffold of Cytisine
(-)-Cytisine, a naturally occurring quinolizidine alkaloid, has long captured the attention of the scientific community.[1][2] Abundantly found in plants of the Leguminosae family, its rigid, tricyclic structure confers a high affinity and partial agonism for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[3] This pharmacological profile has established this compound as a valuable therapeutic agent, most notably as an aid for smoking cessation.[4] Beyond this application, the this compound scaffold serves as a privileged starting point for the development of novel ligands targeting nAChRs, which are implicated in a range of neurological disorders.
The secondary amine within the this compound core (N12) presents a prime opportunity for synthetic modification. Derivatization at this position can significantly alter the molecule's pharmacological properties, including its potency, receptor subtype selectivity, and pharmacokinetic profile.[4][5] This guide provides a detailed exploration of key synthetic methodologies for preparing N-substituted this compound derivatives, offering both the "why" and the "how" for each approach. The protocols herein are designed to be robust and reproducible, empowering researchers to generate diverse libraries of this compound analogs for drug discovery and chemical biology applications.
Strategic Overview of N-Substitution Reactions
The nucleophilic nature of the secondary amine in this compound allows for a variety of well-established chemical transformations. The choice of synthetic strategy depends on the desired substituent (alkyl, acyl, aryl, etc.) and the required reaction conditions. This guide will focus on four primary and highly versatile methods for N-functionalization.
Figure 1: Key synthetic pathways for N-substitution of this compound.
N-Alkylation of this compound
N-alkylation is a fundamental method for introducing alkyl groups onto the this compound nitrogen. This can be achieved through direct alkylation with alkyl halides or via reductive amination.
Direct Alkylation with Alkyl Halides
Causality and Insights: This classic SN2 reaction is straightforward and effective for introducing primary and some secondary alkyl groups. The reaction's success hinges on the electrophilicity of the alkyl halide and the nucleophilicity of the this compound amine. A potential pitfall is over-alkylation, leading to the formation of a quaternary ammonium salt, although with a secondary amine like this compound, this is less of a concern than with primary amines. The choice of solvent and base (if any) is critical. In some cases, the reaction can be performed neat, simplifying the procedure.
Experimental Protocol: Synthesis of N-Propargylthis compound
This protocol is adapted from a reported synthesis of N-propargylthis compound, a versatile intermediate for further functionalization.[1]
-
Materials:
-
(-)-Cytisine (1.0 eq)
-
Propargyl bromide (80% solution in toluene, 2.5 eq)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve (-)-cytisine (e.g., 0.99 g, 5.2 mmol) in a mixture of CH₂Cl₂ and MeOH (100:2 v/v).
-
To this solution, add propargyl bromide (e.g., 1.08 mL, 12.8 mmol).
-
Seal the reaction vessel and stir the mixture at room temperature. A white precipitate may begin to form within the first hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as CH₂Cl₂:MeOH (9:1). The reaction is typically complete within 48 hours.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
-
-
Purification Protocol (Flash Chromatography):
-
Prepare a silica gel column.
-
Load the crude product onto the column.
-
Elute the column with a mobile phase of CH₂Cl₂:MeOH (e.g., 9:1 v/v).
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield N-propargylthis compound as a solid.
-
Reductive Amination
Causality and Insights: Reductive amination is a powerful and highly controlled method for N-alkylation that avoids the issue of over-alkylation.[6][7] The reaction proceeds in two stages: the initial formation of an iminium ion from the condensation of this compound with an aldehyde or ketone, followed by the in-situ reduction of this intermediate to the tertiary amine. The key to a successful one-pot reaction is the use of a mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose due to its mildness and selectivity.[6]
Experimental Protocol: Synthesis of N-Benzylthis compound
This is a general protocol adapted for the synthesis of N-benzylthis compound from this compound and benzaldehyde.
-
Materials:
-
(-)-Cytisine (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve (-)-cytisine (e.g., 190 mg, 1.0 mmol) in anhydrous DCE or DCM (e.g., 10 mL).
-
Add benzaldehyde (e.g., 117 mg, 1.1 mmol) to the solution.
-
Add sodium triacetoxyborohydride (e.g., 318 mg, 1.5 mmol) to the mixture in portions over 5 minutes.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-benzylthis compound.
-
N-Acylation of this compound
N-acylation introduces an acyl group to the this compound nitrogen, forming a tertiary amide. This transformation can significantly alter the electronic properties and hydrogen-bonding capabilities of the molecule. N-acyl derivatives often exhibit different conformational preferences compared to the parent this compound.[8] The most common methods involve the use of acid chlorides or acid anhydrides.
Causality and Insights: This reaction is typically fast and high-yielding. The mechanism involves the nucleophilic attack of the this compound nitrogen on the electrophilic carbonyl carbon of the acylating agent. A non-nucleophilic base, such as triethylamine or pyridine, is often added to scavenge the HCl produced when using an acid chloride. When using an acid anhydride, the reaction can sometimes be performed neat or in a suitable solvent without an additional base.[7][9]
Figure 2: General experimental workflow for the N-acylation of this compound.
Experimental Protocol: Synthesis of N-Acetylthis compound
This protocol is adapted from general procedures for the N-acetylation of secondary amines using acetic anhydride.[7]
-
Materials:
-
(-)-Cytisine (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (1.2 eq, optional, but recommended)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve (-)-cytisine (e.g., 190 mg, 1.0 mmol) and triethylamine (e.g., 121 mg, 1.2 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (e.g., 122 mg, 1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (20 mL).
-
Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford N-acetylthis compound.
-
N-Arylation of this compound via Chan-Lam Coupling
The introduction of an aryl group onto the this compound nitrogen can be challenging using traditional methods. The Chan-Lam coupling offers a mild and efficient alternative, utilizing a copper catalyst to couple the amine with an arylboronic acid. This reaction is notable for its tolerance of air and moisture, making it experimentally convenient.
Causality and Insights: The mechanism of the Chan-Lam coupling is thought to involve the formation of a copper(II)-amine complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the C-N bond. The reaction is often carried out at room temperature and is compatible with a wide range of functional groups on the arylboronic acid.
Experimental Protocol: Synthesis of N-Phenylthis compound
This protocol is based on a published procedure for the copper-catalyzed N-arylation of this compound.
-
Materials:
-
(-)-Cytisine (1.0 eq)
-
Phenylboronic acid (2.0 eq)
-
Copper(II) acetate (Cu(OAc)₂) (0.1 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
3 Å Molecular Sieves
-
Anhydrous acetonitrile (MeCN)
-
-
Procedure:
-
To a reaction flask, add (-)-cytisine (e.g., 190 mg, 1.0 mmol), phenylboronic acid (e.g., 244 mg, 2.0 mmol), copper(II) acetate (e.g., 18 mg, 0.1 mmol), and activated 3 Å molecular sieves (e.g., 300 mg).
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add anhydrous acetonitrile (e.g., 6 mL) followed by triethylamine (e.g., 202 mg, 2.0 mmol).
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield N-phenylthis compound.
-
Mannich Reaction for N-Aminomethylation
The Mannich reaction is a three-component condensation that can be used to install an aminomethyl group on the this compound nitrogen. This involves reacting this compound with formaldehyde and a secondary amine (such as morpholine or piperidine) to form an N-Mannich base.
Causality and Insights: The reaction proceeds via the formation of an Eschenmoser-like salt (an iminium ion) from formaldehyde and the secondary amine. This compound then acts as a nucleophile, attacking the iminium ion to form the C-N bond. This method provides a straightforward route to derivatives containing an additional amine functionality, which can be useful for modulating solubility and for further synthetic elaboration.
Experimental Protocol: Synthesis of N-(Morpholinomethyl)this compound
This is a general protocol adapted for the Mannich reaction on this compound.
-
Materials:
-
(-)-Cytisine (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.2 eq)
-
Morpholine (1.1 eq)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve (-)-cytisine (e.g., 190 mg, 1.0 mmol) in ethanol (10 mL).
-
Add morpholine (e.g., 96 mg, 1.1 mmol) to the solution.
-
Add the aqueous formaldehyde solution (e.g., 0.1 mL, 1.2 mmol) dropwise while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with water to remove any unreacted formaldehyde and morpholine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-Mannich base.
-
Characterization Data of N-Substituted this compound Derivatives
Accurate characterization is essential to confirm the structure and purity of the synthesized derivatives. The following tables provide representative NMR and mass spectrometry data for common classes of N-substituted this compound derivatives. Chemical shifts (δ) are reported in ppm, and mass-to-charge ratios (m/z) are for the protonated molecule [M+H]⁺.
Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Derivative Class | Substituent (R) | H-3, H-5 (ppm) | H-4 (ppm) | R-group Protons (ppm) |
| N-Alkyl | -CH₂CH₂Ph | ~6.0-6.4 | ~7.2-7.3 | ~2.6-2.9 (m, 4H), ~7.1-7.3 (m, 5H) |
| N-Acyl | -C(O)CH₃ | ~6.1-6.5 | ~7.3-7.4 | ~2.1 (s, 3H) |
| N-Aryl | -Ph | ~6.2-6.6 | ~7.4-7.5 | ~6.9-7.3 (m, 5H) |
Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)
| Derivative Class | Substituent (R) | C-2 (ppm) | C-6 (ppm) | C-7, C-11 (ppm) | R-group Carbons (ppm) |
| N-Alkyl | -CH₂CH₂Ph | ~163.5 | ~151.0 | ~35.5, ~50.2 | ~33.8, ~57.1, ~126.0, ~128.4, ~128.8, ~139.5 |
| N-Acyl | -C(O)CH₃ | ~163.0 | ~150.5 | ~35.0, ~49.8 | ~22.1, ~169.0 |
| N-Aryl | -Ph | ~164.0 | ~151.5 | ~36.0, ~50.5 | ~117.0, ~120.0, ~129.0, ~148.0 |
Table 3: Representative ESI-MS Data
| Derivative Class | Substituent (R) | Molecular Formula | Calculated M+H | Observed m/z |
| N-Alkyl | -CH₂CH₂Ph | C₂₀H₂₂N₂O | 307.18 | 307.2 |
| N-Acyl | -C(O)CH₃ | C₁₃H₁₆N₂O₂ | 233.12 | 233.1 |
| N-Aryl | -Ph | C₁₇H₁₈N₂O | 267.15 | 267.2 |
Note: The spectral data presented are approximate and can vary based on the specific derivative, solvent, and instrument used.
References
- Przybył, A. K., Huczyński, A., & Krystkowiak, E. (2025). Copper-Mediated Homocoupling of N-propargylthis compound—Synthesis and Spectral Characterization of Novel this compound-Based Diyne Dimer. Molecules. [Link]
- Shishkin, D. V., et al. (2007). Synthesis and biological activity of N-(2-hydroxyethyl)this compound derivatives.
- Kulakov, I. V., et al. (2020). Syntheses, crystal structures and Hirshfeld surface analyses of N-arylsulfonyl derivatives of this compound.
- Sparatore, F., et al. (1999).
- Rouden, J., Lasne, M. C., Blanchet, J., & Baudoux, J. (2014). (−)
- Bari, S. B., et al. (2016). A Review of the Organic Synthesis and Medicinal Applications of the Natural Product this compound. Modern Organic Chemistry Research.
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Arkivoc.
- Katritzky, A. R., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Link]
- Dokichev, V. A., et al. (2012). Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)this compound.
- Zhang, H., et al. (2016). Structure-based screening and optimization of this compound derivatives as inhibitors of the menin-MLL interaction. RSC Advances.
- Przybył, A. K., et al. (2025). Copper-Mediated Homocoupling of N-propargylthis compound—Synthesis and Spectral Characterization of Novel this compound-Based Diyne Dimer.
- Xiao, Y., et al. (2006). Synthesis and pharmacological evaluation of novel 9- and 10-substituted this compound derivatives. Nicotinic ligands of enhanced subtype selectivity. Journal of Medicinal Chemistry. [Link]
- Shishkin, D. V., et al. (2010). Synthesis and crystal structure of N(12)-(2-hydroxy-2-phenylethyl)this compound.
- Kozikowski, A. P., et al. (2006). Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted this compound Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity. PubMed Central. [Link]
- Hansen, S. B., et al. (2008). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. Journal of Biological Chemistry. [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
- Cassels, B. K., & Saez-Braganca, D. (2011). Structure and numbering of this compound.
- O'Neill, B. T., et al. (2003). A short synthesis of (+/-)-cytisine. Tetrahedron Letters. [Link]
- Hudlicky, T., et al. (2008). Palladium‐Catalyzed N‐Demethylation/N‐Acylation of Some Morphine and Tropane Alkaloids.
- Bari, S. B., et al. (2016). A Review of the Organic Synthesis and Medicinal Applications of the Natural Product this compound.
- Methods for N-demethylation / N-acylation in a single reactor of morphine and tropane alkaloids. (n.d.).
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Wróblewski, K., et al. (2020). Determination of this compound and N-Methylthis compound from Selected Plant Extracts by High-Performance Liquid Chromatography and Comparison of Their Cytotoxic Activity. PubMed Central. [Link]
- Organic Chemistry Tutor. (n.d.).
- Przybył, A. K., et al. (2023). Synthesis and Structural Analysis of New (−)-Cytisine Squaramides. Molecules. [Link]
- Wróblewski, K., et al. (2020). Determination of this compound and N-Methylthis compound from Selected Plant Extracts by High-Performance Liquid Chromatography and Comparison of Their Cytotoxic Activity. Toxins. [Link]
- Wróblewski, K., et al. (2020). Determination of this compound and N-Methylthis compound from Selected Plant Extracts by High-Performance Liquid Chromatography and Comparison of Their Cytotoxic Activity.
- MS parameters for this compound and N-methylthis compound. (n.d.).
- Chen, Y.-F., et al. (2021).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isaac-scientific.com [isaac-scientific.com]
- 5. Synthesis and preliminary pharmacological evaluation of some this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. datapdf.com [datapdf.com]
- 9. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
Application Note & Protocol: Determination of Cytisine in Human Serum by LC-MS/MS
Introduction
Cytisine, a quinolizidine alkaloid found in plants of the Fabaceae family, has garnered significant attention as an effective and affordable smoking cessation aid.[1] Its structural similarity to nicotine allows it to act as a partial agonist at nicotinic acetylcholine receptors, thereby alleviating withdrawal symptoms. As the clinical use of this compound expands, the need for a robust, sensitive, and reliable bioanalytical method for its quantification in human serum is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[2][3][4]
This document provides a comprehensive guide to a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human serum. The protocol herein is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the scientific rationale underpinning the methodological choices.
Method Rationale and Overview
The quantification of this compound in a complex biological matrix like human serum presents analytical challenges, primarily due to its polar nature.[1][5] Traditional reversed-phase (RP) chromatography often results in poor retention of this compound, leading to co-elution with endogenous interferences.[1][5] To overcome this, the presented method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the retention and separation of polar compounds.[2][3][4][6][7][8]
For sample preparation, Solid-Phase Extraction (SPE) is employed. This technique offers superior cleanup compared to simpler methods like protein precipitation, resulting in higher recovery and reduced matrix effects.[7][9] The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity for the detection of this compound.[1][10]
This method adheres to the principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12][13][14]
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Workflow for this compound Quantification in Human Serum.
Materials and Reagents
-
This compound reference standard
-
Varenicline (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Human serum (drug-free)
-
SPE cartridges (e.g., Strong Cation Exchange)
Instrumentation and Conditions
Liquid Chromatography
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | HILIC silica column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 95% B to 50% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | SCIEX Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 60 psi |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 191.1 | 134.1 | 25 |
| Varenicline (IS) | 212.1 | 169.1 | 30 |
Note: Collision energies should be optimized for the specific instrument used.[3][6][8]
Protocols
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of varenicline in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the this compound and internal standard stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of human serum in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 50 ng/mL varenicline) and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (95% acetonitrile with 0.1% formic acid) and vortex to ensure complete dissolution. Transfer to an autosampler vial for analysis.
Method Validation
The analytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application.[13][15] The validation should assess the following parameters:
-
Selectivity and Specificity: Analyze blank serum samples from at least six different sources to ensure no significant interference at the retention times of this compound and the internal standard.
-
Linearity and Range: Construct a calibration curve using at least six non-zero concentrations. The curve should have a correlation coefficient (r²) of ≥ 0.99. The linear range for this compound in human serum is typically 1-200 ng/mL.[6][7][8]
-
Accuracy and Precision: Determine the intra-day and inter-day accuracy and precision by analyzing QC samples at low, medium, and high concentrations in replicate (n=5) over three separate days. The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (CV%) should not exceed 15% (20% at LLOQ).
-
Recovery and Matrix Effect: Evaluate the extraction recovery of this compound and the internal standard by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples. The matrix effect should be assessed by comparing the peak areas of post-extraction spiked samples to those of neat solutions. Consistent and reproducible recovery is crucial. High recovery rates, often exceeding 90%, have been reported with SPE.[7][9]
-
Stability: Assess the stability of this compound in human serum under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Data Analysis and Quantification
The concentration of this compound in the serum samples is determined by calculating the peak area ratio of this compound to the internal standard. A calibration curve is generated by plotting the peak area ratio against the nominal concentration of the calibration standards. The concentration of this compound in the unknown samples is then interpolated from this curve using a weighted (1/x²) linear regression.
Conclusion
This application note details a robust and validated LC-MS/MS method for the quantitative determination of this compound in human serum. The combination of HILIC for effective separation of the polar analyte and SPE for clean sample preparation, coupled with the high sensitivity and selectivity of tandem mass spectrometry, provides a reliable analytical tool for pharmacokinetic and clinical studies of this compound. Adherence to the described protocol and proper method validation will ensure the generation of high-quality, reproducible data.
References
- Development and Validation of LC-MS/MS Method for Determination of this compound in Human Serum and Saliva. R Discovery. (2023-10-19).
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. (2019-02-20).
- (PDF) Development and Validation of LC-MS/MS Method for Determination of this compound in Human Serum and Saliva.
- Comparison of Various Chromatographic Systems for Analysis of this compound in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection. PubMed Central.
- Development and Validation of LC-MS/MS Method for Determination of this compound in Human Serum and Saliva. PubMed. (2023-10-19).
- Fatal this compound intoxication and analysis of biological samples with LC MS/MS.
- LC-QqQ MRM transition parameters for the this compound.
- Development and Validation of LC-MS/MS Method for Determination of this compound in Human Serum and Saliva. Semantic Scholar.
- New sensitive LC-MS method for this compound determination in human plasma and urine validation and quality assurance during study.
- Development and Validation of LC-MS/MS Method for Determination of this compound in Human Serum and Saliva. MDPI. (2023-10-19).
- The MS (A) and MS/MS (B) spectra obtained for CYT.
- Guideline on bioanalytical method validation. European Medicines Agency. (2011-07-21).
- M10 Bioanalytical Method Validation and Study Sample Analysis. U.S.
- Comparison of Various Chromatographic Systems for Analysis of this compound in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection. MDPI.
- FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Quinta Analytica. (2021-02-24).
- ICH M10 on bioanalytical method valid
- Development and Validation of LC-MS/MS Method for Determination of this compound in Human Serum and Saliva. PubMed Central. (2023-10-19).
- Method for determination of this compound in post-mortem biological matrices and its application to two forensic cases.
- Development and Validation of LC-MS/MS Method for Determination of this compound in Human Serum and Saliva. Semantic Scholar. (2023-10-19).
- Why the assay of serum cystine by protein precipitation and chrom
- Protein Precipitation Pl
- APPLICATIONS OF this compound EXTRACTION AND DETECTION IN BIOLOGICAL MATERIALS FOR CLINICAL MEDICINE. Biblioteka Nauki.
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
- Protein precipit
- (PDF) Comparison of Various Chromatographic Systems for Analysis of this compound in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection.
Sources
- 1. Comparison of Various Chromatographic Systems for Analysis of this compound in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of LC-MS/MS Method for Determination of this compound in Human Serum and Saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of LC-MS/MS Method for Determination of this compound in Human Serum and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 14. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
Application Note: A Validated Protocol for the Isolation and Purification of Cytisine from Laburnum anagyroides Seeds
Introduction
Cytisine is a quinolizidine alkaloid found in several genera of the Fabaceae family, most notably in the seeds of Laburnum anagyroides (Golden Chain Tree).[1][2] It functions as a potent partial agonist of nicotinic acetylcholine receptors (nAChRs), exhibiting a pharmacological profile that has made it a significant compound in medicinal chemistry, particularly as an affordable and effective smoking cessation aid.[1][3] The development of efficient and scalable methods for isolating high-purity this compound is critical for pharmaceutical research and drug development.
This document provides a comprehensive, field-validated protocol for the isolation of this compound from Laburnum anagyroides seeds. The methodology is grounded in classic alkaloid chemistry, utilizing a robust acid-base extraction technique to achieve high yield and purity.[4][5] This guide is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles that ensure its success and reproducibility.
A CRITICAL SAFETY WARNING: All parts of the Laburnum anagyroides plant, especially the seeds, are highly toxic due to their high concentration of this compound.[6][7] Ingestion of even a small quantity of plant material can lead to severe poisoning and can be fatal.[8] The isolated this compound compound is also a potent toxin. All handling and experimental procedures must be conducted by qualified personnel in a controlled laboratory setting, adhering to stringent safety protocols and utilizing appropriate Personal Protective Equipment (PPE).
Part 1: The Chemical Principle of Isolation
The isolation of this compound hinges on the principles of acid-base chemistry , which exploits the molecule's basic nitrogen atom. Like most alkaloids, this compound can exist in two forms depending on the pH of its environment:
-
Acidic Conditions (pH < 6.0): The basic nitrogen atom is protonated, forming a This compound salt . This salt is polar and demonstrates high solubility in aqueous or hydroalcoholic solutions.
-
Alkaline Conditions (pH > 9.0): The this compound salt is deprotonated, yielding the This compound free base . This form is significantly less polar and exhibits high solubility in non-polar organic solvents like chloroform or methylene chloride.[9]
The entire isolation protocol is a multi-stage liquid-liquid extraction process designed to manipulate this pH-dependent solubility. First, we extract the this compound salt away from non-polar plant components (lipids, waxes). Then, we convert it to the free base to extract it away from water-soluble impurities.
Sources
- 1. This compound | C11H14N2O | CID 10235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. apexbt.com [apexbt.com]
- 4. WO2019144204A1 - Method for isolation of this compound - Google Patents [patents.google.com]
- 5. US20210300929A1 - Method for isolation of this compound - Google Patents [patents.google.com]
- 6. Laburnum anagyroides (Common Laburnum, Golden Chain Tree, Golden Rain Tree) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]
- 7. primrose.co.uk [primrose.co.uk]
- 8. Laburnum: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. Content Background: How Do Active Compounds Get Out of the Plants? – PEP [sites.duke.edu]
Application Note: High-Performance Liquid Chromatography for the Purity Analysis of Cytisine
Abstract
This application note provides a comprehensive guide for the determination of purity and the quantification of Cytisine using High-Performance Liquid Chromatography (HPLC). This compound, a plant-derived alkaloid, is a potent nicotinic acetylcholine receptor partial agonist used in smoking cessation therapies.[1][2][3] Ensuring its purity is critical for the safety and efficacy of pharmaceutical formulations. This document outlines a detailed HPLC protocol, including system suitability, sample preparation, and method validation in accordance with International Council for Harmonisation (ICH) guidelines. It is intended for researchers, scientists, and drug development professionals working on the analysis of this compound.
Introduction: The Analytical Challenge of this compound
This compound is a tricyclic quinolizidine alkaloid naturally occurring in plants of the Fabaceae family.[1][4] Its molecular structure bears resemblance to nicotine, enabling it to act as a partial agonist at nicotinic acetylcholine receptors (nAChRs), which is the basis for its use in smoking cessation.[2][3] The increasing interest in this compound as a cost-effective alternative to other therapies necessitates robust analytical methods to ensure its quality and purity in both bulk drug substance and finished pharmaceutical products.
The primary analytical challenge in this compound analysis by reversed-phase HPLC (RP-HPLC) lies in its high polarity.[5][6] This characteristic leads to poor retention on conventional non-polar stationary phases like C18, often resulting in elution near the void volume and co-elution with other polar impurities or excipients.[5][6] This application note addresses this challenge by presenting a method that ensures adequate retention, symmetrical peak shape, and reliable quantification.
Recommended HPLC Methodology
Based on a comprehensive review of existing literature, a method employing a polar-modified reversed-phase or a strong cation exchange (SCX) column is recommended for optimal retention and separation of this compound.[5][6][7] For broader applicability and robustness, this note will detail a method using a polar-embedded C18 column.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound purity.
| Parameter | Recommended Condition | Justification |
| HPLC System | Quaternary or Binary HPLC system with UV/DAD detector | Standard equipment in most analytical laboratories. A DAD detector allows for peak purity assessment. |
| Column | Polar-Embedded C18 (e.g., Waters Acquity UPLC BEH C18, Agilent Zorbax SB-AQ) 150 mm x 4.6 mm, 3.5 µm | The polar-embedded phase enhances the retention of polar analytes like this compound, providing better separation from the solvent front and early eluting impurities.[5][6] |
| Mobile Phase | A: 20 mM Ammonium formate buffer, pH 3.5B: Acetonitrile | The acidic pH ensures that this compound (a secondary amine) is protonated, which can improve peak shape and retention. Ammonium formate is a volatile buffer, making it compatible with mass spectrometry if hyphenation is desired.[5] |
| Gradient | Isocratic or a shallow gradient depending on the impurity profile. Example: 95% A / 5% B | An isocratic elution is often sufficient for purity analysis of the main component. A shallow gradient may be employed to elute any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 305 nm | This compound exhibits a strong absorbance at this wavelength, providing good sensitivity.[8] |
| Injection Volume | 10 µL | This volume can be adjusted based on the sample concentration and instrument sensitivity. |
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound purity.
Caption: Workflow for this compound Purity Analysis by HPLC.
Detailed Protocols
Reagent and Standard Preparation
-
Mobile Phase A (20 mM Ammonium Formate, pH 3.5): Dissolve approximately 1.26 g of ammonium formate in 1 L of HPLC-grade water. Adjust the pH to 3.5 with formic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in the initial gradient composition (e.g., 95:5 v/v) is recommended.
-
This compound Reference Standard Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard (purity ≥99.0%) and transfer it to a 100 mL volumetric flask.[9] Dissolve in and dilute to volume with the diluent. This stock solution can be further diluted to achieve the desired working concentration.
-
Sample Solution (e.g., 0.1 mg/mL): Accurately weigh an amount of the sample (bulk drug substance or powdered tablets) equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
HPLC System Setup and Operation
-
System Equilibration: Purge the HPLC system with the mobile phases. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Inject the this compound reference standard solution (e.g., five replicate injections). The system is deemed suitable for use if it meets the criteria outlined in the method validation section (Table 2).
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the this compound reference standard solution.
-
Inject the sample solutions in duplicate.
-
Inject a reference standard periodically (e.g., after every 10 sample injections) to monitor system performance.
-
Data Analysis and Purity Calculation
The purity of this compound is typically determined by the area normalization method.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Disregard any peaks originating from the blank and any peaks with an area less than the disregard limit (e.g., 0.05%).
Method Validation
The analytical method must be validated to demonstrate its suitability for the intended purpose, following the ICH Q2(R2) guidelines.[10][11][12][13] The validation should include the following parameters:
Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | The this compound peak should be free from co-elution with any other components. Peak purity analysis using a DAD detector should confirm the spectral homogeneity of the peak. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. | A minimum of 5 concentrations should be prepared. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically, 80% to 120% of the test concentration for an assay. For purity, the range should cover from the reporting limit to 120% of the specification limit for each impurity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Determined by applying the method to a sample of known purity (e.g., a spiked placebo). The recovery should be within 98.0% to 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-assay): RSD of ≤ 1.0% for six replicate injections.Intermediate Precision (Inter-assay): RSD of ≤ 2.0% when analyzed by different analysts on different days and with different equipment. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1. The precision (RSD) at the LOQ should be ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within the acceptance criteria when parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) are varied. |
| System Suitability | Ensures that the chromatographic system is adequate for the intended analysis. | Tailing Factor (Asymmetry): ≤ 2.0Theoretical Plates (N): ≥ 2000Relative Standard Deviation (RSD) of replicate injections: ≤ 2.0% for peak area and retention time. |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Retention of this compound Peak | - Inappropriate column chemistry- Mobile phase too strong | - Use a polar-embedded or HILIC column.[7][14]- Decrease the percentage of organic modifier in the mobile phase. |
| Peak Tailing | - Secondary interactions with residual silanols on the column- pH of the mobile phase is inappropriate | - Use a well-end-capped column.- Adjust the mobile phase pH to ensure complete protonation of this compound (pH 3-4). |
| Inconsistent Retention Times | - Inadequate column equilibration- Fluctuations in mobile phase composition or column temperature | - Ensure the column is fully equilibrated before starting the analysis.- Use a column oven and ensure the mobile phase is well-mixed. |
| Extraneous Peaks | - Sample contamination- Carryover from previous injections | - Use clean glassware and high-purity solvents.- Implement a needle wash step in the injection sequence. |
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the purity analysis of this compound. By employing a polar-embedded stationary phase and an optimized mobile phase, the challenges associated with the high polarity of this compound can be effectively overcome. Adherence to the outlined validation protocol will ensure that the method is suitable for its intended purpose in a regulated environment, contributing to the quality control and safety of this compound-containing pharmaceutical products.
References
- Wróblewski, K., Petruczynik, A., Tuzimski, T., et al. (2019). Comparison of Various Chromatographic Systems for Analysis of this compound in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection. Molecules, 24(14), 2648.
- National Center for Biotechnology Information (n.d.). This compound. PubChem.
- National Center for Biotechnology Information (n.d.). This compound. PubChem.
- Wikipedia (n.d.). This compound.
- ResearchGate (n.d.). Structure of this compound with traditional numbering (left);... [Image].
- Sanz, M. E., et al. (2022). The Nicotinic Agonist this compound: The Role of the NH···N Interaction. Journal of the American Chemical Society, 144(43), 19995–20001.
- Wróblewski, K., Petruczynik, A., Tuzimski, T., et al. (2019). Comparison of Various Chromatographic Systems for Analysis of this compound in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection. ResearchGate.
- Wróblewski, K., Petruczynik, A., Plech, T., et al. (2020). Determination of this compound and N-Methylthis compound from Selected Plant Extracts by High-Performance Liquid Chromatography and Comparison of Their Cytotoxic Activity. Toxins, 12(9), 557.
- Pharmaguideline (2024). Steps for HPLC Method Validation.
- ResearchGate (n.d.). Chromatograms obtained for this compound (Ct) standard (1 µg/mL) using... [Image].
- Wróblewski, K., Petruczynik, A., Plech, T., et al. (2020). Determination of this compound and N-Methylthis compound from Selected Plant Extracts by High-Performance Liquid Chromatography and Comparison of Their Cytotoxic Activity. PubMed Central.
- Semantic Scholar (n.d.). Comparison of Various Chromatographic Systems for Analysis of this compound in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection.
- AMSbiopharma (2025). ICH Guidelines for Analytical Method Validation Explained.
- Giebułtowicz, J., Wroczyński, P., & Samanidou, V. (2023). Development and Validation of LC-MS/MS Method for Determination of this compound in Human Serum and Saliva. Molecules, 28(20), 7109.
- Pietras, R., Szymańska, K., Kondej, M., et al. (2015). Development and validation of the HPLC method for varenicline determination in pharmaceutical preparation. Acta Poloniae Pharmaceutica, 72(4), 655-660.
- Carbone, C., Aversa, C., & Carnovale, C. (2022). Spray-Dried this compound-Loaded Matrices: Development of Transbuccal Sustained-Release Tablets as a Promising Tool in Smoking Cessation Therapy. Pharmaceutics, 14(8), 1583.
- Carbone, C., Aversa, C., & Carnovale, C. (2022). Spray-Dried this compound-Loaded Matrices: Development of Transbuccal Sustained-Release Tablets as a Promising Tool in Smoking Cessation Therapy. PubMed Central.
- Pharma Talks (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Video]. YouTube.
- International Council for Harmonisation (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Shimadzu (n.d.). Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph.
- Wróblewski, K., Petruczynik, A., Plech, T., et al. (2020). Determination of this compound and N-Methylthis compound from Selected Plant Extracts by High-Performance Liquid Chromatography and Comparison of Their Cytotoxic Activity. PubMed.
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of Various Chromatographic Systems for Analysis of this compound in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound and N-Methylthis compound from Selected Plant Extracts by High-Performance Liquid Chromatography and Comparison of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spray-Dried this compound-Loaded Matrices: Development of Transbuccal Sustained-Release Tablets as a Promising Tool in Smoking Cessation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound = 99.0 HPLC, = 99 485-35-8 [sigmaaldrich.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. youtube.com [youtube.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for a Phase III Clinical Trial of Cytisine as a Vaping Cessation Aid
Introduction: The Rationale for Investigating Cytisine for Vaping Cessation
The escalating prevalence of electronic cigarette (e-cigarette) use, particularly among young adults, has created an urgent public health need for effective and well-tolerated cessation therapies.[1][2][3] While e-cigarettes were initially perceived by some as a less harmful alternative to combustible cigarettes, there is growing concern about the long-term health consequences of vaping and the addictive potential of nicotine delivered through these devices.[4] Many individuals who vape express a desire to quit but struggle to do so, highlighting the necessity for evidence-based interventions.[4]
This compound, a plant-based alkaloid, presents a promising therapeutic option. It functions as a partial agonist of the α4β2 nicotinic acetylcholine receptors (nAChRs), the same receptors that mediate nicotine dependence.[5] This mechanism of action allows this compound to alleviate nicotine withdrawal symptoms and reduce the rewarding effects of nicotine from e-cigarettes, thereby aiding in cessation attempts.[5] this compound has a long history of use as a smoking cessation aid in Eastern Europe and has demonstrated superior efficacy compared to placebo and nicotine replacement therapy (NRT) in numerous clinical trials.[6][7] More recently, the ORCA-V1 trial has provided the first randomized, placebo-controlled evidence of cytisinicline's (a formulation of this compound) efficacy and safety for vaping cessation in adults.[1][2][3][8]
These application notes and protocols outline the design of a robust Phase III, multi-center, randomized, double-blind, placebo-controlled clinical trial to definitively evaluate the efficacy and safety of a 12-week course of this compound for vaping cessation. The insights from previous smoking cessation trials and the foundational ORCA-V1 study inform the design choices within this protocol.[1][2][5]
Underlying Mechanism of Action: this compound's Interaction with Nicotinic Acetylcholine Receptors
This compound's therapeutic effect is rooted in its specific interaction with the α4β2 nAChRs in the brain. Nicotine, the primary addictive component in e-cigarette aerosol, binds to these receptors, leading to the release of dopamine and the subsequent feelings of pleasure and reward. Chronic nicotine exposure leads to an upregulation of these receptors, contributing to tolerance and dependence.
As a partial agonist, this compound binds to and weakly stimulates the α4β2 nAChRs, providing a level of dopaminergic stimulation that is sufficient to mitigate the craving and withdrawal symptoms experienced during vaping cessation.[5] Simultaneously, by occupying these receptors, this compound competitively inhibits the binding of nicotine from any lapsed e-cigarette use, thereby blocking its rewarding effects and making the act of vaping less satisfying. This dual action is crucial for supporting individuals through the initial and most challenging phases of a quit attempt.
Caption: Mechanism of action of this compound as a partial agonist at the α4β2 nicotinic acetylcholine receptor.
Clinical Trial Protocol: A Phase III Study of this compound for Vaping Cessation
Study Design and Rationale
This will be a Phase III, multi-center, randomized, double-blind, placebo-controlled trial. This design is the gold standard for evaluating the efficacy and safety of a new therapeutic intervention, as it minimizes bias and allows for a clear comparison between the investigational drug and a placebo. The study will be conducted in accordance with the principles of Good Clinical Practice (GCP) and the Declaration of Helsinki.
Sources
- 1. Cytisinicline for Vaping Cessation in Adults Using Nicotine E-Cigarettes: The ORCA-V1 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytisinicline for Vaping Cessation in Adults Using Nicotine E-Cigarettes: The ORCA-V1 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Achieve Life Sciences Announces Positive Phase 2 ORCA-V1 Trial Results Showing Statistically Significant Vaping Cessation Benefit for Participants Treated with Cytisinicline :: Achieve Life Sciences, Inc. (ACHV) [ir.achievelifesciences.com]
- 4. Groundbreaking study of e-cigarette cessation to guide clinical practice, say Heart Institute researchers | University of Ottawa Heart Institute [ottawaheart.ca]
- 5. Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medrxiv.org [medrxiv.org]
- 8. psychiatryonline.org [psychiatryonline.org]
Application Notes and Protocols for the Use of Cytisine in Rodent Models of Nicotine Dependence
Introduction: The Rationale for Preclinical Cytisine Research
Nicotine dependence, primarily driven by tobacco use, remains a leading cause of preventable death and disease worldwide. The addictive properties of nicotine are mediated through its interaction with nicotinic acetylcholine receptors (nAChRs) in the brain, particularly the α4β2 subtype, which is central to the brain's reward circuitry.[1][2] Developing effective pharmacotherapies to aid in smoking cessation is a critical public health goal.
This compound, a plant-based alkaloid derived from the Cytisus laburnum plant, has been used for smoking cessation in Central and Eastern Europe for decades.[2] It presents a compelling profile for researchers due to its unique mechanism of action as a partial agonist of α4β2 nAChRs.[1][3] This property allows it to alleviate nicotine withdrawal symptoms and reduce the rewarding effects of smoking, making it a valuable tool in the fight against nicotine addiction.[2][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in established rodent models of nicotine dependence. The protocols herein are designed to be self-validating, with a focus on the causal relationships between experimental design and expected outcomes, empowering researchers to rigorously evaluate the preclinical efficacy of this compound and its derivatives.
Section 1: Core Pharmacology of this compound
Mechanism of Action: The Partial Agonist Advantage
Understanding this compound's interaction with its molecular target is fundamental to designing and interpreting preclinical studies. This compound binds with high affinity to the α4β2 nAChR subtype, the same receptor that mediates nicotine's primary reinforcing effects.[3]
-
As an Agonist: In the absence of nicotine (i.e., during withdrawal), this compound provides a moderate level of receptor stimulation. This action mimics the effect of nicotine, leading to a sustained, low-level release of dopamine in the mesolimbic pathway. This is believed to be the mechanism by which this compound alleviates the negative affective states and cravings associated with nicotine withdrawal.[2][5]
-
As an Antagonist: In the presence of nicotine, this compound acts as a competitive antagonist. By occupying the receptor binding site, it prevents nicotine from exerting its full agonistic effect, thereby reducing the rewarding and reinforcing properties of subsequent nicotine exposure.[3]
This dual activity is the hallmark of a partial agonist and is conceptually similar to varenicline, a well-established smoking cessation aid that was developed from the chemical structure of this compound.[3][6]
Caption: Mechanism of this compound as a Partial Agonist at the α4β2 nAChR.
Pharmacokinetic Profile in Rodents
A key consideration for experimental design is the pharmacokinetic profile of this compound. While human data shows a half-life of approximately 4.8 hours[1][7], rodent studies are essential for determining appropriate dosing schedules.
-
Absorption and Distribution: this compound is well-absorbed orally and demonstrates moderate brain uptake in animal models.[7] However, its brain-to-plasma concentration ratio is lower than that of nicotine, which may contribute to its lower in vivo potency in some behavioral paradigms despite its high receptor affinity.[8]
-
Metabolism and Excretion: this compound undergoes minimal to no metabolism and is primarily cleared by the kidneys.[7][9] Studies in mice show peak serum concentrations around 2 hours after oral administration, with an absorption level of 42%.[10]
These properties suggest that for experiments requiring sustained receptor engagement, such as withdrawal studies, repeated daily injections (e.g., twice or three times daily) or continuous infusion via osmotic minipumps may be necessary to maintain effective plasma concentrations.
Section 2: Protocols for Assessing this compound in Nicotine Dependence Models
The following protocols outline three key behavioral paradigms to evaluate the primary therapeutic actions of this compound: reducing the reinforcing effects of nicotine, blocking its rewarding properties, and alleviating withdrawal symptoms.
Protocol 1: Nicotine Self-Administration and Reinstatement
This model is the gold standard for assessing the abuse potential of a drug and the efficacy of potential treatments. It measures motivated, drug-seeking behavior.
Objective: To determine if systemic administration of this compound can reduce the rate of intravenous nicotine self-administration and attenuate cue-induced reinstatement of nicotine-seeking behavior.
Caption: Experimental Workflow for Nicotine Self-Administration and Reinstatement.
Step-by-Step Methodology:
-
Surgical Preparation: Anesthetize adult male or female Sprague-Dawley or Wistar rats and surgically implant a chronic indwelling catheter into the right jugular vein. The catheter should be externalized between the scapulae. Allow a 5-7 day recovery period.
-
Acquisition Phase: Place rats in standard operant conditioning chambers equipped with two levers. Presses on the "active" lever will deliver an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) paired with a discrete cue (e.g., light + tone). Presses on the "inactive" lever are recorded but have no programmed consequences. Sessions are typically 1-2 hours daily. Continue until a stable baseline of responding is achieved (e.g., <20% variation over 3 consecutive days).
-
Treatment Phase: Once stable responding is established, begin the treatment phase. Prior to each self-administration session (e.g., 30 minutes before), administer this compound (e.g., 0.5 - 3.0 mg/kg, s.c. or i.p.) or vehicle. This phase evaluates this compound's effect on nicotine intake. A within-subjects design where each animal receives all treatments in a counterbalanced order is recommended.
-
Extinction Phase: Following the treatment phase, replace nicotine with saline for infusions. Continue daily sessions until responding on the active lever decreases to a low level (e.g., <25% of the maintenance baseline).
-
Reinstatement Test: After extinction criteria are met, administer this compound or vehicle and place the animal back in the chamber. Present the nicotine-associated cues (light + tone) contingent on an active lever press, but deliver no drug infusion. An increase in pressing on the active lever in the vehicle group is indicative of reinstatement (relapse). The primary measure is whether this compound attenuates this cue-induced seeking.
Data to Collect & Interpretation:
-
Primary Endpoints: Number of infusions earned (Treatment Phase), number of active lever presses (all phases).
-
Expected Outcome: Effective treatment with this compound should significantly decrease the number of nicotine infusions self-administered compared to vehicle. In the reinstatement test, this compound should significantly reduce the number of active lever presses compared to the vehicle group, indicating a reduction in relapse-like behavior.
Protocol 2: Conditioned Place Preference (CPP)
The CPP paradigm assesses the rewarding (pleasurable) effects of a drug by measuring an animal's preference for an environment previously paired with the drug's effects.
Objective: To evaluate if this compound can block the acquisition of nicotine-induced CPP.
Caption: Experimental Workflow for Nicotine Conditioned Place Preference (CPP).
Step-by-Step Methodology:
-
Apparatus: A standard three-chamber CPP apparatus with two large conditioning chambers (distinct visual and tactile cues) separated by a smaller neutral start chamber.
-
Pre-Conditioning Test (Day 1): Place the animal in the central chamber and allow free access to all chambers for 15-20 minutes. Record the time spent in each large chamber to establish baseline preference. A biased design, where nicotine is paired with the initially non-preferred side, is often most effective for nicotine CPP.[11]
-
Conditioning Phase (Days 2-9): This phase consists of 8 conditioning sessions (one per day, alternating injections).
-
Group 1 (Nicotine Control): On days 2, 4, 6, 8, administer saline and confine the animal to the preferred side. On days 3, 5, 7, 9, administer nicotine (e.g., 0.1-0.6 mg/kg, s.c.)[12] and confine the animal to the non-preferred side for 30 minutes.
-
Group 2 (this compound + Nicotine): Follow the same schedule, but administer this compound (e.g., 1.0-2.0 mg/kg, i.p.) 30 minutes before both the nicotine and saline injections.
-
Control Groups: Include groups for Saline + Saline and this compound + Saline to control for any rewarding or aversive effects of this compound itself.
-
-
Post-Conditioning Test (Day 10): Place the animal (drug-free) in the central chamber and allow free access to all chambers for 15-20 minutes. Record the time spent in each chamber.
Data to Collect & Interpretation:
-
Primary Endpoint: The CPP score, calculated as the time spent in the drug-paired chamber during the post-test minus the time spent in the same chamber during the pre-test.
-
Expected Outcome: The nicotine control group should show a significant positive CPP score, indicating a preference for the nicotine-paired environment.[11][13] An effective dose of this compound should significantly attenuate or completely block the development of this preference, resulting in a CPP score not significantly different from zero or the saline control group.
Protocol 3: Alleviation of Nicotine Withdrawal
This protocol uses the Intracranial Self-Stimulation (ICSS) model, a sensitive measure of anhedonia (a core symptom of withdrawal and depression), to assess this compound's ability to mitigate the negative affective state of nicotine withdrawal.[14]
Objective: To determine if this compound can reverse the elevation in brain reward thresholds (anhedonia) associated with spontaneous nicotine withdrawal.
Step-by-Step Methodology:
-
Surgical Preparation: Anesthetize rats and stereotaxically implant a bipolar stimulating electrode into the medial forebrain bundle. Also, implant an osmotic minipump (e.g., Alzet) subcutaneously for chronic nicotine or saline delivery. Allow a 7-10 day recovery and training period.
-
ICSS Training: Train rats in an operant chamber to press a lever to receive a brief electrical stimulation. Use a rate-frequency curve procedure to determine the brain reward threshold, which is the frequency required to sustain a half-maximal response rate.
-
Chronic Nicotine/Saline Infusion (14 Days): Once stable ICSS thresholds are established, begin chronic infusion of nicotine (e.g., 3.16 mg/kg/day, free base) or saline via the osmotic minipump to induce dependence.[6][15]
-
Spontaneous Withdrawal and Treatment: After 14 days, remove the minipumps to initiate spontaneous withdrawal. Nicotine withdrawal is characterized by a significant elevation in ICSS thresholds, typically peaking 24-48 hours after pump removal.[6][15] During this withdrawal period, test the effects of acute this compound administration (e.g., 1.0-2.0 mg/kg, s.c.) versus vehicle on the elevated thresholds.
-
Data Collection: Measure ICSS thresholds at baseline (before pumps), during chronic infusion, and at multiple time points during withdrawal (e.g., 12, 24, 36, 48 hours post-pump removal) following this compound or vehicle injection.
Data to Collect & Interpretation:
-
Primary Endpoint: Change in ICSS threshold (in µA or Hz) from baseline.
-
Expected Outcome: The nicotine-withdrawing group treated with vehicle will show a significant elevation in ICSS thresholds compared to their own baseline and to the saline control group.[15] this compound treatment is expected to significantly diminish or completely reverse this withdrawal-induced elevation in thresholds, returning them to near-baseline levels.[6][15][16] This outcome demonstrates that this compound alleviates the anhedonic, dysphoric-like state of nicotine withdrawal.
Section 3: Data Summary and Key Considerations
Dosage and Administration Summary
The following table provides a summary of typical dose ranges used in the described rodent models. Note: Optimal doses should be determined empirically by each laboratory.
| Compound | Model | Species | Dose Range | Route | Citation(s) |
| Nicotine | Self-Administration | Rat | 0.01 - 0.03 mg/kg/infusion | i.v. | [17] |
| Nicotine | Cond. Place Pref. | Rat | 0.1 - 0.8 mg/kg | s.c. | [11][12] |
| Nicotine | Withdrawal (Pump) | Rat | 3.0 - 6.0 mg/kg/day | s.c. | [6][15] |
| This compound | Self-Administration | Rat/Mouse | 0.5 - 3.0 mg/kg | s.c./i.p. | [18] |
| This compound | Cond. Place Pref. | Rat/Mouse | 1.0 - 2.0 mg/kg | s.c./i.p. | [19] |
| This compound | Withdrawal (ICSS) | Rat | 1.0 - 2.0 mg/kg | s.c. | [6][15] |
Important Experimental Considerations
-
Controls are Critical: Always include vehicle controls for both nicotine and this compound. In the CPP paradigm, a group receiving only this compound is necessary to rule out any intrinsic rewarding or aversive properties at the tested dose.
-
Locomotor Activity: Nicotine and this compound can affect locomotor activity, which can confound the interpretation of CPP and self-administration data. It is advisable to monitor and report locomotor activity during test sessions. Some studies have shown this compound can have antidepressant-like effects in rodents, which is another factor to consider.[19]
-
Sex Differences: The rewarding effects of nicotine and the response to treatment may differ between male and female rodents.[17] Including both sexes in study designs is highly recommended.
-
Pharmacodynamics: Be aware that while this compound has high affinity for nAChRs, its in vivo behavioral potency can be lower than nicotine's.[8] This is likely due to pharmacokinetic factors and its partial agonist nature. Do not assume that equimolar doses will produce equivalent receptor occupancy or behavioral effects.
References
- Bruijnzeel, A. W., et al. (2014). Varenicline and this compound diminish the dysphoric-like state associated with spontaneous nicotine withdrawal in rats. Neuropsychopharmacology, 39(2), 455–465. [Link]
- Bruijnzeel, A. W., et al. (2013).
- Ghias, K., et al. (2023).
- Zatonski, W., et al. (2006). This compound for the treatment of nicotine addiction: from a molecule to therapeutic efficacy. Pharmacological Reports. [Link]
- Dr.Oracle. (2025). What is the mechanism by which this compound (nicotinic receptor partial agonist)
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). This compound for Smokers: A Natural Solution to Overcome Nicotine Dependence. inno-pharmchem.com. [Link]
- Saeed, L., & Bruijnzeel, A. W. (2021). Rodent models for nicotine withdrawal. PubMed Central. [Link]
- Stolerman, I. P., et al. (2012). The effects of nicotine, varenicline, and this compound on schedule-controlled responding in mice. Behavioural Pharmacology. [Link]
- Museo, E., & Wise, R. A. (1990). Place preference conditioning with ventral tegmental injections of this compound. Life Sciences. [Link]
- Tsetlin, V., et al. (2023). Anti-smoking drugs this compound and varenicline reduce cardiac reperfusion injury in rat model of myocardial ischemia. Biochimie. [Link]
- Tutka, P., & Zatoński, W. (2019). This compound for nicotine addiction treatment: A review of pharmacology, therapeutics and an update of clinical trial evidence for smoking cessation.
- Reavill, C., et al. (1990). Behavioural and pharmacokinetic studies on nicotine, this compound and lobeline. Neuropharmacology. [Link]
- Bruijnzeel, A. W., et al. (2013). Varenicline and this compound Diminish the Dysphoric-Like State Associated with Spontaneous Nicotine Withdrawal in Rats.
- Multiple Authors. (n.d.). Behavioral effects of this compound and varenicline in animal models related nicotine addiction. connect.springerpub.com. [Link]
- Schassburger, R. L., et al. (2016). The effects of noncontingent and self-administered this compound on body weight and meal patterns in male Sprague-Dawley rats. Pharmacology Biochemistry and Behavior. [Link]
- JIAYUAN. (n.d.). Can this compound Help Reduce Nicotine Withdrawal Symptoms?. JIAYUAN. [Link]
- Bell, R. L., et al. (2019). This compound Attenuates Nicotine‐induced Ethanol Consumption in C57BL/6J mice.
- Tutka, P., et al. (2019).
- Coe, J. W., et al. (2005). Effects of (-)-nicotine, (-)-cytisine, (()-8, and 1 on dopamine...
- Zhelev, Z., et al. (2007). Pharmacokinetics of this compound after single intravenous and oral administration in rabbits. Trakia Journal of Sciences. [Link]
- Briel, M. J., et al. (2011).
- Mineur, Y. S., et al. (2007). This compound, a partial agonist of high affinity nicotinic acetylcholine receptors, has antidepressant-like properties in male C57BL/6J mice. PubMed Central. [Link]
- Jeong, S. H., et al. (2014). Pharmacokinetics of this compound, an α4 β2 nicotinic receptor partial agonist, in healthy smokers following a single dose. Xenobiotica. [Link]
- Le Foll, B., & Goldberg, S. R. (2005). Nicotine induces conditioned place preference over a large range of doses in rats.
- Palmatier, M. I., et al. (2013).
- Liu, X., & Caggiula, A. R. (2011).
- Kutlu, M. G., et al. (2012).
Sources
- 1. This compound as an Emerging Tool for Smoking Cessation and Addiction Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of nicotine addiction: from a molecule to therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Varenicline and this compound Diminish the Dysphoric-Like State Associated with Spontaneous Nicotine Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for nicotine addiction treatment: a review of pharmacology, therapeutics and an update of clinical trial evidence for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioural and pharmacokinetic studies on nicotine, this compound and lobeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound, an α4 β2 nicotinic receptor partial agonist, in healthy smokers following a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of this compound after single intravenous and oral administration in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Conditioned Place Preference and Self-Administration Induced by Nicotine in Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Portal [rex.libraries.wsu.edu]
- 14. Rodent models for nicotine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Varenicline and this compound diminish the dysphoric-like state associated with spontaneous nicotine withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rewarding Effects of Nicotine Self-administration Increase Over Time in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound, a partial agonist of high affinity nicotinic acetylcholine receptors, has antidepressant-like properties in male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
In vitro assays for measuring Cytisine's effect on dopamine release
Application Notes & Protocols
Introduction: Cytisine and the Dopaminergic System
This compound is a plant-derived alkaloid that has long been used as a smoking cessation aid, particularly in Eastern Europe.[1][2] Its therapeutic effect stems from its specific interaction with the brain's reward pathways, which are heavily modulated by the neurotransmitter dopamine. This compound acts as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), with a particularly high affinity for the α4β2 subtype.[2][3][4][5] These receptors are prominently expressed on the presynaptic terminals of dopaminergic neurons in key brain regions like the ventral tegmental area (VTA) and nucleus accumbens.[[“]][[“]]
Activation of these presynaptic nAChRs facilitates the release of dopamine.[8][9] As a partial agonist, this compound's mechanism is twofold:
-
Agonist Action: It weakly stimulates the α4β2 nAChRs, causing a modest release of dopamine. This action is sufficient to alleviate the withdrawal symptoms and cravings experienced during smoking cessation.[2][5]
-
Antagonist Action: By occupying the receptor's binding site, it effectively competes with and blocks nicotine (a full agonist) from exerting its much stronger dopamine-releasing effect, thereby reducing the rewarding sensation of smoking.[10]
Understanding and quantifying this compound's dose-dependent effect on dopamine release is crucial for developing new smoking cessation therapies and exploring its potential in other neurological conditions like Parkinson's disease.[11][12] This document provides a comprehensive guide to the selection, implementation, and interpretation of in vitro assays designed for this purpose.
The Scientific Rationale: Selecting the Right In Vitro System
The choice of an in vitro model is the most critical decision in designing an experiment. It dictates the physiological relevance, throughput, and complexity of the assay. The primary goal is to utilize a system that endogenously expresses the target receptor (α4β2 nAChR) and possesses the cellular machinery for dopamine synthesis, storage, and release.
| In Vitro Model | Description | Advantages | Disadvantages |
| PC12 Cell Line | Rat adrenal pheochromocytoma origin. | Easy to culture, robust, synthesizes and releases dopamine.[13][14] Excellent for high-throughput screening.[15] | Non-neuronal origin, may not perfectly replicate synaptic release mechanisms. |
| SH-SY5Y Cell Line | Human neuroblastoma origin. | Human origin, can be differentiated into a more mature neuronal phenotype. | Dopamine synthesis can be lower than in PC12 cells; differentiation is required. |
| Primary Dopaminergic Neurons | Dissected from embryonic rodent midbrain.[16] | Highest physiological relevance, represent native neuronal circuitry. | Technically demanding to culture, ethical considerations, potential for batch-to-batch variability.[16][17][18] |
| hPSC-derived Neurons | Differentiated from human pluripotent stem cells (iPSCs or ESCs). | Human origin, patient-specific models possible, high physiological relevance.[19][20] | Expensive, long differentiation protocols, complex culture requirements.[21] |
For initial screening and pharmacological characterization of compounds like this compound, the PC12 cell line offers a validated, efficient, and cost-effective starting point.[14][22] For more detailed mechanistic studies or validation, primary dopaminergic neurons are the preferred model.[23]
Visualizing the Mechanism and Workflow
To contextualize the protocols, it is essential to visualize both the underlying biological pathway and the general experimental process.
Caption: this compound's partial agonism at the α4β2 nAChR.
Caption: General experimental workflow for measuring dopamine release.
Dopamine Detection Methodologies: A Comparative Overview
Once dopamine is released into the extracellular medium (i.e., the cell culture supernatant), it must be accurately quantified. Several robust methods are available, each with distinct advantages.
| Method | Principle | Temporal Resolution | Sensitivity | Throughput | Best For |
| HPLC-ECD | Chromatographic separation followed by electrochemical detection of dopamine.[24][25] | Low (minutes per sample) | Very High (femtomolar)[26] | Low to Medium | Accurate, quantitative measurement of endpoint dopamine concentrations.[19] |
| ELISA | Competitive immunoassay using a dopamine-specific antibody.[27][28] | Low (endpoint) | High (picogram/mL)[29] | High | Batch processing of many samples for endpoint quantification.[30] |
| Luminescence Assay | Enzymatic oxidation of dopamine produces H₂O₂, which drives a light-emitting reaction.[15][31] | Medium (real-time possible in plate readers) | High | Very High | High-throughput screening (HTS) of compound libraries.[22] |
| FSCV | Electrochemical technique applying a rapid voltage ramp to a carbon-fiber microelectrode to oxidize dopamine.[32][33] | Very High (sub-second)[34] | High (nanomolar)[35] | Low | Real-time monitoring of dopamine release dynamics from single cells or cell clusters.[36][37][38] |
For most drug development applications involving dose-response curves, ELISA and HPLC-ECD provide the necessary sensitivity and quantitative power for endpoint measurements. Luminescence assays are ideal for initial large-scale screening.
Protocol 1: High-Throughput Screening Using PC12 Cells and ELISA
This protocol is designed for efficiently determining the EC₅₀ (half-maximal effective concentration) of this compound-induced dopamine release.
1. Materials and Reagents
-
PC12 cell line (ATCC® CRL-1721™)
-
Cell Culture Medium: RPMI-1640, 10% horse serum, 5% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Poly-L-lysine (PLL) coated 96-well cell culture plates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological salt solution.
-
Stimulation Buffer: Assay Buffer containing a high concentration of potassium chloride (e.g., 56 mM KCl, with adjusted NaCl to maintain osmolarity).
-
This compound stock solution (in water or DMSO).
-
Dopamine ELISA Kit (e.g., Abcam ab285238, Eagle Biosciences EA608/96, or similar).[28]
-
Microplate reader capable of absorbance measurement at 450 nm.
2. Step-by-Step Methodology
Day 1: Cell Plating
-
Culture PC12 cells to ~80% confluency in T-75 flasks.
-
Aspirate the medium, wash with PBS, and detach cells using a cell scraper or gentle trypsinization.
-
Resuspend cells in fresh culture medium and perform a cell count.
-
Seed the cells into a PLL-coated 96-well plate at a density of 50,000 to 80,000 cells per well in 100 µL of medium.
-
Causality Check: This density ensures a robust, detectable level of dopamine release while avoiding overgrowth that can alter cell physiology.
-
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
Day 2: Dopamine Release Assay
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range to test would be from 1 nM to 100 µM. Also prepare a "vehicle control" (Assay Buffer with DMSO, if used) and a "positive control" (a known full agonist like nicotine).
-
Gently aspirate the culture medium from the 96-well plate.
-
Wash each well twice with 100 µL of pre-warmed (37°C) Assay Buffer. This step removes background dopamine and serum components.
-
Add 50 µL of the appropriate this compound dilution or control to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Initiate dopamine release by adding 50 µL of pre-warmed Stimulation Buffer to each well. The final KCl concentration will be half of the stock (e.g., 28 mM). For basal release wells, add 50 µL of normal Assay Buffer.
-
Self-Validation: Including both basal (no stimulation) and maximal (high K⁺ with no drug) release controls is critical to define the assay window.
-
-
Incubate for 5-10 minutes at 37°C. This short duration captures the initial phase of release without significant dopamine metabolism.
-
Carefully collect the entire 100 µL of supernatant from each well and transfer to a new 96-well plate or microcentrifuge tubes.
-
Immediately place samples on ice or freeze at -80°C to prevent dopamine degradation.
Day 2/3: Dopamine Quantification by ELISA
-
Thaw samples on ice if frozen.
-
Perform the Dopamine ELISA according to the manufacturer's specific protocol.[27] This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a biotinylated detection antibody and then an HRP-conjugate.
-
Washing between steps to remove unbound reagents.
-
Adding a TMB substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
3. Data Analysis
-
Calculate dopamine concentrations for each sample using the standard curve generated from the ELISA.
-
Normalize the data: Subtract the average basal release from all stimulated values. The result from the "vehicle control + stimulation" can be set as 100% response for partial agonist calculations.
-
Plot the dopamine concentration (or % of maximal release) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the EC₅₀ and the Eₘₐₓ (maximal effect). The Eₘₐₓ for this compound should be significantly lower than that of a full agonist like nicotine, confirming its partial agonist activity.[1]
Protocol 2: Physiologically-Relevant Measurement Using Primary Neurons and HPLC-ECD
This protocol provides a more definitive, quantitative assessment of this compound's effects in a model that closely mimics the native central nervous system.
1. Materials and Reagents
-
Primary dopaminergic neuron culture reagents (e.g., Neurobasal medium, B-27 supplement, glutamine, growth factors).[17]
-
Timed-pregnant mice (E13.5) or rats (E14.5).
-
Dissection tools, dissecting microscope.
-
PLL/Laminin-coated 24-well plates.[18]
-
All buffers and solutions as described in Protocol 1.
-
HPLC system equipped with a C18 reverse-phase column and an electrochemical detector (ECD).[24]
-
Mobile phase (e.g., a proprietary mix or a buffer of sodium phosphate, EDTA, 1-octanesulfonic acid, and methanol, pH adjusted).
-
Dopamine standards for HPLC.
2. Step-by-Step Methodology
Part A: Culture of Primary Dopaminergic Neurons
-
Prepare culture plates by coating with PLL followed by laminin, as this provides a better substrate for neuronal attachment and growth.[17][18]
-
Following approved institutional animal care guidelines, dissect the ventral mesencephalon from E13.5-E14.5 rodent embryos.[18][39]
-
Dissociate the tissue enzymatically (e.g., with papain) and mechanically to obtain a single-cell suspension.[23]
-
Plate the cells onto the coated 24-well plates at a density of 2 x 10⁵ to 5 x 10⁵ cells/cm².[17]
-
Culture the neurons for 7-10 days in vitro (DIV) to allow for maturation and development of synaptic machinery. Confirm the presence of dopaminergic neurons via immunocytochemistry for Tyrosine Hydroxylase (TH).[16][17]
Part B: Dopamine Release and Sample Collection
-
The dopamine release experiment (steps 1-9 in Protocol 1, Day 2) is performed identically, but using the 24-well plates containing the primary neurons.
-
After collecting the supernatant, add a lysis buffer (e.g., 0.1 M perchloric acid) to the wells to lyse the cells and stabilize intracellular dopamine. This allows for normalization of released dopamine to the total dopamine content per well.
Part C: Dopamine Quantification by HPLC-ECD
-
Set up the HPLC-ECD system according to the manufacturer's instructions. The ECD potential should be optimized for dopamine detection (typically +0.6 to +0.8 V).
-
Create a standard curve by injecting known concentrations of dopamine (e.g., from 1 pg to 100 ng).
-
Inject a fixed volume (e.g., 20 µL) of each collected supernatant sample into the HPLC system.
-
Record the chromatogram. Dopamine will elute at a characteristic retention time. The peak area is directly proportional to the dopamine concentration.
3. Data Analysis
-
Quantify dopamine in each sample by comparing its peak area to the standard curve.
-
Normalize the amount of released dopamine to the total protein content or total dopamine content (supernatant + cell lysate) for each well.
-
Perform dose-response analysis as described in Protocol 1 to determine this compound's EC₅₀ and Eₘₐₓ in a primary neuronal system.
References
- Title: Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects Source: National Institutes of Health (NIH) URL:[Link]
- Title: Relationship: Dopamine and this compound Source: Caring Sunshine URL:[Link]
- Title: Modulation of dopamine release by nicotinic acetylcholine receptors Source: Consensus URL:[Link]
- Title: Nicotinic acetylcholine receptor subunits and dopamine modul
- Title: Preparation of Primary Cultured Dopaminergic Neurons from Mouse Brain Source: Springer Protocols URL:[Link]
- Title: Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors Source: National Institutes of Health (NIH) URL:[Link]
- Title: Dopamine ELISA Kit (A75362) Source: Antibodies.com URL:[Link]
- Title: Nicotinic receptors regulate the dynamic range of dopamine release in vivo Source: American Physiological Society URL:[Link]
- Title: Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection Source: National Institutes of Health (NIH) URL:[Link]
- Title: Cortical, Striatal and Dopaminergic Neurons Cultures Protocol Source: protocols.io URL:[Link]
- Title: Nicotinic Acetylcholine Receptors Interact with Dopamine in Induction of Striatal Long-Term Depression Source: Journal of Neuroscience URL:[Link]
- Title: Fast-scan cyclic voltammetry - Wikipedia Source: Wikipedia URL:[Link]
- Title: A convenient, high-throughput method for enzyme-luminescence detection of dopamine released from PC12 cells Source: PubMed URL:[Link]
- Title: Video: Primary Culture of Mouse Dopaminergic Neurons Source: JoVE URL:[Link]
- Title: Primary Culture of Mouse Dopaminergic Neurons Source: National Institutes of Health (NIH) URL:[Link]
- Title: Dopamine ELISA Kit Source: Eagle Biosciences URL:[Link]
- Title: CC4, a dimer of this compound, is a selective partial agonist at α4β2/α6β2 nAChR with improved selectivity for tobacco smoking cessation Source: National Institutes of Health (NIH) URL:[Link]
- Title: The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum Source: National Institutes of Health (NIH) URL:[Link]
- Title: Enhanced Dopamine Sensitivity Using Steered Fast-Scan Cyclic Voltammetry Source: ACS Omega URL:[Link]
- Title: Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupled to Electrochemical Detection (ECD) Source: Aligning Science Across Parkinson's URL:[Link]
- Title: 'Real time' measurement of dopamine release in an in vitro model of neostri
- Title: In vitro assays for the functional characterization of the dopamine transporter (DAT) Source: National Institutes of Health (NIH) URL:[Link]
- Title: In vivo modulation of dopaminergic nigrostriatal pathways by this compound derivatives: implications for Parkinson's Disease Source: PubMed URL:[Link]
- Title: Ultra-Sensitive Dopamine ELISA kit I Cited in 40 papers Source: Immusmol URL:[Link]
- Title: In vitro modeling of the human dopaminergic system using spatially arranged ventral midbrain–striatum–cortex assembloids Source: ResearchG
- Title: Applying a Fast-Scan Cyclic Voltammetry to Explore Dopamine Dynamics in Animal Models of Neuropsychi
- Title: Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, this compound and dianicline translate to clinical efficacy for nicotine dependence Source: PubMed Central URL:[Link]
- Title: Fundamentals of fast-scan cyclic voltammetry for dopamine detection Source: RSC Publishing URL:[Link]
- Title: Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors Source: MDPI URL:[Link]
- Title: Benefits of using HPLC-ECD for Neurotransmitter Detection Source: Amuza Inc URL:[Link]
- Title: The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review Source: OUCI URL:[Link]
- Title: this compound, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors Source: PubMed Central URL:[Link]
- Title: Benefits using HPLC-ECD for neurotransmitter detection Source: YouTube URL:[Link]
- Title: An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection Source: PubMed Central URL:[Link]
- Title: The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review Source: PubMed Central URL:[Link]
- Title: Dopamine Detection from PC12 Cells with a Carbon-fiber Microelectrode Controlled by a Homemade System Source: DergiPark URL:[Link]
- Title: Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors Source: ACS Chemical Neuroscience URL:[Link]
- Title: Computational models of dopamine release measured by fast scan cyclic voltammetry in vivo Source: PNAS Nexus | Oxford Academic URL:[Link]
- Title: What is the mechanism by which this compound (nicotinic receptor partial agonist)
- Title: Effects of (-)-nicotine, (-)-cytisine, (()-8, and 1 on dopamine...
Sources
- 1. Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. CC4, a dimer of this compound, is a selective partial agonist at α4β2/α6β2 nAChR with improved selectivity for tobacco smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. consensus.app [consensus.app]
- 7. consensus.app [consensus.app]
- 8. journals.physiology.org [journals.physiology.org]
- 9. jneurosci.org [jneurosci.org]
- 10. researchgate.net [researchgate.net]
- 11. In vivo modulation of dopaminergic nigrostriatal pathways by this compound derivatives: implications for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Smoking Cessation Drug this compound May Treat Parkinson’s in Women | Vulcanchem [vulcanchem.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of Primary Cultured Dopaminergic Neurons from Mouse Brain | Springer Nature Experiments [experiments.springernature.com]
- 17. Derivation and Culture of Dopaminergic Neurons (from Midbrains of Rodents) | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Video: Primary Culture of Mouse Dopaminergic Neurons [jove.com]
- 19. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 20. An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors | MDPI [mdpi.com]
- 23. Primary Culture of Mouse Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Benefits of using HPLC-ECD for Neurotransmitter Detection [amuzainc.com]
- 25. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. Dopamine ELISA Kit (A75362) [antibodies.com]
- 28. eaglebio.com [eaglebio.com]
- 29. Ultra-Sensitive Dopamine ELISA kit I Cited in 40 papers [immusmol.com]
- 30. Dopamine ELISA Kits [thermofisher.com]
- 31. A convenient, high-throughput method for enzyme-luminescence detection of dopamine released from PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Fast-scan cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 34. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 35. pubs.acs.org [pubs.acs.org]
- 36. 'Real time' measurement of dopamine release in an in vitro model of neostriatal ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. mdpi.com [mdpi.com]
- 38. academic.oup.com [academic.oup.com]
- 39. Cortical, Striatal and Dopaminergic Neurons Cultures Protocol [protocols.io]
- 40. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and… [ouci.dntb.gov.ua]
Solid-phase extraction of Cytisine from biological samples
An Application Guide and Protocol for the Solid-Phase Extraction of Cytisine from Biological Samples
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed methodology for the solid-phase extraction (SPE) of this compound, a quinolizidine alkaloid, from complex biological matrices such as plasma, serum, and urine. As a polar basic compound (pKa ≈ 7.92), this compound presents unique challenges for extraction, often exhibiting poor retention on traditional reversed-phase sorbents. This document elucidates the principles behind selecting an appropriate SPE strategy, focusing on the superior performance of mixed-mode cation exchange and hydrophilic-lipophilic balanced sorbents. We present field-proven, step-by-step protocols, explain the causal science behind each step, and provide troubleshooting insights to empower researchers in clinical toxicology, pharmacokinetics, and drug development to achieve robust, reproducible, and high-recovery extraction of this compound for subsequent analysis, typically by LC-MS/MS.
Introduction: The Analytical Imperative for this compound
This compound is a plant-derived alkaloid with a high affinity as a partial agonist for α4β2 nicotinic acetylcholine receptors. For decades, it has been used in Central and Eastern Europe as a smoking cessation aid and is gaining significant global attention as a cost-effective alternative to other therapies.[1][2] The growing use of this compound necessitates reliable and sensitive analytical methods to quantify its concentration in biological fluids. Such methods are critical for:
-
Pharmacokinetic (PK) Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile.[3]
-
Clinical and Forensic Toxicology: To determine exposure or investigate cases of overdose, as this compound can be toxic in high doses.[4]
-
Compliance Monitoring: To ensure patients are adhering to prescribed dosing regimens.
The primary analytical challenge lies in isolating the polar this compound molecule from endogenous interferences within complex matrices like blood and urine before instrumental analysis.[5] Solid-phase extraction (SPE) is a powerful sample preparation technique that, when optimized, provides the clean extracts and analyte concentration required for sensitive LC-MS/MS analysis.[6][7]
The Core Challenge: Physicochemical Properties of this compound
Effective SPE method development begins with understanding the analyte's chemistry. This compound is a small, polar, basic compound.[5] Its basicity, governed by a pKa of approximately 7.92, is the most critical factor for designing a selective extraction strategy.[5]
-
At Acidic to Neutral pH (pH < 7.92): this compound's secondary amine will be protonated, carrying a positive charge (cationic form).
-
At Alkaline pH (pH > 7.92): this compound will be in its neutral, uncharged form.
This pH-dependent charge state dictates its interaction with different SPE sorbents and is the key to manipulating its retention and elution. Traditional reversed-phase (e.g., C18) sorbents, which rely solely on hydrophobic interactions, are often inadequate for retaining the polar this compound molecule, leading to low and inconsistent recoveries.[5][8]
Sorbent Selection: A Mechanistic Rationale
Choosing the correct SPE sorbent is the most crucial decision. While several options exist, two sorbent chemistries stand out for their suitability for polar basic compounds like this compound: Hydrophilic-Lipophilic Balanced (HLB) and Mixed-Mode Cation Exchange (MCX).
Hydrophilic-Lipophilic Balanced (HLB) Sorbents
HLB sorbents are based on a copolymer, typically of hydrophilic N-vinylpyrrolidone and lipophilic divinylbenzene.[9][10] This dual chemistry provides a balanced affinity for a wide spectrum of compounds, from polar to non-polar.[11][12]
-
Mechanism of Retention: Retention is primarily achieved through hydrophobic interaction with the divinylbenzene backbone, but the hydrophilic N-vinylpyrrolidone moiety enhances the retention of more polar analytes like this compound and makes the sorbent water-wettable, preventing bed dewetting.[9][10]
-
Advantages: Versatile, high loading capacity, and less susceptible to drying out, offering practical benefits in a high-throughput lab setting.[9][10]
-
Considerations: While effective, HLB sorbents may offer less selectivity compared to mixed-mode phases, potentially leading to more matrix co-extraction if wash steps are not rigorously optimized.
Mixed-Mode Cation Exchange (MCX) Sorbents
Mixed-mode sorbents are the gold standard for extracting basic compounds from complex matrices. They combine two distinct retention mechanisms on a single sorbent, typically reversed-phase (e.g., C8) and ion exchange (e.g., a strong cation exchanger with benzenesulfonic acid groups).[13]
-
Mechanism of Retention: This dual functionality allows for a highly selective "catch and release" mechanism.
-
Catch (Load): The sample is loaded at an acidic pH (e.g., pH < 6). This compound is protonated (positively charged) and binds strongly to the negatively charged cation exchange groups. It is also retained by hydrophobic interaction.
-
Wash: The sorbent can be washed with an acidic organic solvent (e.g., methanol). Non-polar interferences are removed by the organic solvent, while polar, neutral, and acidic interferences are washed away by the acidic aqueous solution. This compound remains tightly bound by the powerful ionic interaction.
-
Release (Elute): An alkaline elution solvent (e.g., 5% ammonium hydroxide in methanol) is applied. The high pH neutralizes this compound, breaking the ionic bond and allowing it to be eluted by the organic solvent.[14][15]
-
-
Advantages: Produces exceptionally clean extracts by allowing for aggressive wash steps that remove a broad range of interferences.[16] This significantly reduces matrix effects in subsequent LC-MS/MS analysis.
-
Considerations: Requires careful control of pH during the loading and elution steps.
The following diagram illustrates the powerful, pH-mediated retention mechanism of this compound on an MCX sorbent.
Caption: General workflow for Mixed-Mode Cation Exchange SPE.
Step-by-Step Methodology:
-
Condition:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of 2% phosphoric acid in water. Do not let the sorbent bed go dry.
-
-
Load:
-
Load the pre-treated sample supernatant (approx. 1 mL) onto the cartridge at a slow, controlled flow rate (approx. 1 mL/min). [17]3. Wash:
-
Wash 1 (Polar Interferences): Pass 1 mL of 2% phosphoric acid in water. This removes salts and polar, non-basic molecules.
-
Wash 2 (Non-Polar Interferences): Pass 1 mL of methanol. This removes hydrophobically bound, non-basic interferences.
-
-
Dry:
-
Dry the cartridge thoroughly under high vacuum or positive pressure nitrogen for 5-10 minutes. This step is critical to ensure the subsequent elution is not diluted with wash solvent. [17]5. Elute:
-
Elute this compound by passing 1 mL of 5% ammonium hydroxide in methanol. Collect the eluate. A second elution with another 1 mL can be performed to ensure complete recovery. The slow flow rate (1 mL/min) can improve elution efficiency. [17]6. Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C.
-
Reconstitute the residue in a mobile-phase-compatible solution (e.g., 100 µL of 90:10 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
-
Protocol 2: Hydrophilic-Lipophilic Balanced (HLB) SPE
This protocol provides a robust, general-purpose alternative.
Step-by-Step Methodology:
-
Condition:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of water. Some modern HLB phases do not require conditioning, which can simplify the workflow. [11]2. Load:
-
Load the pre-treated sample supernatant (approx. 1 mL) onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Wash:
-
Wash 1 (Polar Interferences): Pass 1 mL of 5% methanol in water.
-
Wash 2 (Non-Polar Interferences): The strength of this wash must be optimized. Start with 1 mL of 20-40% methanol in water. A stronger organic wash may improve cleanliness but risks premature elution of this compound. [18]4. Dry:
-
Briefly dry the cartridge under vacuum or positive pressure for 1-2 minutes to remove excess wash solvent.
-
-
Elute:
-
Elute this compound by passing 1 mL of methanol. For enhanced recovery of a basic compound, using methanol with a small amount of acidifier (e.g., 0.5-2% formic acid) can be beneficial.
-
-
Post-Elution:
-
Evaporate and reconstitute as described in the MCX protocol.
-
Performance Data and Method Validation
Method validation is critical to ensure trustworthiness and reliability. [6][19]Key parameters include recovery, precision, and matrix effect. The literature reports excellent performance for optimized SPE methods for this compound.
| Parameter | Sorbent Type | Matrix | Reported Performance | Source |
| Absolute Recovery | Optimized SPE (SCX) | Saliva | 97.85% (±3.42%) | [8] |
| Absolute Recovery | Optimized SPE (SCX) | Serum | 93.50% (±8.29%) | [8] |
| Recovery | SPE | Serum & Urine | Recovery was relatively low for this compound using a general alkaloid screen. | [20] |
| Recovery | Mixed-Mode SPE | Plasma | Protocol established for alkaloid poisoning diagnosis with high sensitivity. | [3] |
| Precision (RSD) | Validated Method | Goldenseal Alkaloids | ≤1.6% for 10 replicate extractions. | [19] |
Note: The lower recovery reported in one study highlights the need for a method specifically optimized for this compound's polar nature, rather than a generic alkaloid screen. [20]High recovery values are consistently achieved when using ion-exchange or other optimized procedures. [3][8]
Troubleshooting Common SPE Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Sorbent Dewetting: Silica-based sorbents dried out before sample loading. | Ensure sorbent bed remains solvated between conditioning and loading steps. Polymeric sorbents (HLB, MCX) are less prone to this. [21] |
| Incomplete Elution: Elution solvent is too weak or volume is insufficient. | Increase organic strength of elution solvent. For MCX, ensure the eluent is sufficiently basic to neutralize this compound. Try a second elution step. [17] | |
| Analyte Breakthrough: Sample loaded too quickly; incorrect pH for retention. | Decrease sample loading flow rate. For MCX, ensure sample pH is at least 2 units below this compound's pKa (~pH 6 or lower). [21] | |
| High Matrix Effects / Dirty Extract | Insufficient Washing: Wash steps are not strong enough to remove interferences. | For MCX, the organic wash (methanol) is highly effective. For HLB, carefully increase the percentage of organic in the wash step without eluting the analyte. [18] |
| Inappropriate Sorbent: Sorbent lacks the required selectivity (e.g., using C18). | Switch to a more selective sorbent like MCX, which is designed to produce cleaner extracts for basic compounds. [16] | |
| Poor Reproducibility (High %RSD) | Inconsistent Flow Rates: Manual processing leads to variability. | Use a vacuum manifold with flow control or a positive pressure manifold for consistent flow rates. |
| Incomplete Drying: Residual wash solvent in the cartridge dilutes the elution solvent. | Ensure the cartridge is completely dry before elution, especially after aqueous washes. [17] |
Conclusion
The successful extraction of this compound from biological samples is readily achievable with a well-designed solid-phase extraction protocol. By leveraging the fundamental physicochemical properties of this compound, particularly its basicity, highly selective and efficient methods can be developed. Mixed-mode cation exchange (MCX) sorbents offer a superior strategy, providing exceptionally clean extracts and high recovery by utilizing a dual retention mechanism of reversed-phase and ion exchange. Hydrophilic-lipophilic balanced (HLB) sorbents present a versatile and robust alternative. The detailed protocols and mechanistic explanations provided in this guide serve as a comprehensive resource for researchers to implement and optimize the extraction of this compound, enabling accurate and reliable downstream analysis for critical research and clinical applications.
References
- Element Lab Solutions. (n.d.). The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE.
- MilliporeSigma. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.
- Hawach Scientific Co., Ltd. (2023, November 1). Polymeric HLB SPE Cartridges.
- Sigma-Aldrich. (n.d.). Supel™ Swift HLB SPE Cartridges.
- Phenomenex. (2015, September 5). Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development.
- Käding, P. (2024, October 10). What SPE cartridge and protocol are ideal for extracting both polar and non-polar compounds from large (500 mL) aqueous samples? [ResearchGate discussion].
- Roman, M. C., et al. (2025, August 10). Method Validation for Determination of Alkaloid Content in Goldenseal Root Powder.
- LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction.
- Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction.
- Biotage. (n.d.). A Generic Approach to the Extraction of Multi-functional Drugs using Mixed-mode SPE with LC-MS/MS Analysis.
- Zyman, A., et al. (2017, January 2). New sensitive LC-MS method for this compound determination in human plasma and urine validation and quality assurance during study.
- Wróblewski, K., et al. (2023, October 15). Development and Validation of LC-MS/MS Method for Determination of this compound in Human Serum and Saliva.
- Lo Feudo, F., et al. (2023, February 5). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins.
- Musshoff, F., et al. (2009, February 13). Fatal this compound intoxication and analysis of biological samples with LC-MS/MS.
- Thermo Fisher Scientific. (n.d.). SPE Method Development.
- Wójtowicz, A., et al. (2025, August 3). Method for determination of this compound in post-mortem biological matrices and its application to two forensic cases.
- Wróblewski, K., et al. (2023, October 19). Development and Validation of LC-MS/MS Method for Determination of this compound in Human Serum and Saliva. PubMed Central.
- Wróblewski, K., et al. (2016). Comparison of Various Chromatographic Systems for Analysis of this compound in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection. Molecules, 24(1), 2580.
- Wróblewski, K., et al. (2016). Comparison of Various Chromatographic Systems for Analysis of this compound in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection. PubMed Central.
- Wróblewski, K., et al. (2025, October 16). Comparison of Various Chromatographic Systems for Analysis of this compound in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection.
- ALWSCI. (2025, August 12). Optimizing Elution Conditions To Improve SPE Performance.
- Tutka, P., et al. (n.d.). APPLICATIONS OF this compound EXTRACTION AND DETECTION IN BIOLOGICAL MATERIALS FOR CLINICAL MEDICINE. Biblioteka Nauki.
- Pietsch, J., et al. (2025, August 6). Simultaneous determination of thirteen plant alkaloids in a human specimen by SPE and HPLC.
- PromoChrom Technologies. (2021, May 28). 7 Tips to Improve Solid Phase Extraction (SPE) Recovery.
- Behbehani, G. K., & Zand, B. (2017, April 29). Sample Preparation for Mass Cytometry Analysis. PubMed Central.
- Nováková, L., & Vlčková, H. (2009). Optimization of washing and elution steps within sample preparation.
- Thermo Fisher Scientific. (n.d.). SPE Method Development.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Various Chromatographic Systems for Analysis of this compound in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of LC-MS/MS Method for Determination of this compound in Human Serum and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. specartridge.com [specartridge.com]
- 11. Supel™ Swift HLB SPE Cartridges [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 16. data.biotage.co.jp [data.biotage.co.jp]
- 17. promochrom.com [promochrom.com]
- 18. phenomenex.com [phenomenex.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Characterizing Cytisine and its Analogs with Radioligand Binding Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of radioligand binding assays to characterize the interaction of cytisine and its analogs with neuronal nicotinic acetylcholine receptors (nAChRs). This document emphasizes the theoretical underpinnings and practical considerations necessary for generating high-quality, reproducible data.
Introduction: this compound and the α4β2 Nicotinic Acetylcholine Receptor
This compound, a plant-derived alkaloid, has garnered significant interest as a therapeutic agent, particularly for smoking cessation.[1][2] Its mechanism of action involves binding to nAChRs, a diverse family of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[3][4] Of the various nAChR subtypes, this compound exhibits a particularly high affinity for the α4β2 subtype, which is heavily implicated in the reinforcing effects of nicotine and the underlying mechanisms of nicotine addiction.[1][5] Consequently, this compound and its structural analogs act as partial agonists at α4β2 nAChRs, making them valuable pharmacological tools and promising therapeutic leads.[1][6]
Radioligand binding assays are a cornerstone of pharmacology, providing a robust and sensitive method to quantify the affinity of a ligand for its receptor.[7] These assays are indispensable for the preclinical evaluation of novel compounds targeting nAChRs, enabling the determination of key pharmacological parameters such as the equilibrium dissociation constant (Kd) and the inhibition constant (Ki).[8][9] This guide will detail the principles and provide step-by-step protocols for both saturation and competition radioligand binding assays tailored for the study of this compound and its analogs.
The Bedrock of Analysis: Principles of Radioligand Binding Assays
At its core, a radioligand binding assay measures the interaction between a radiolabeled ligand (a molecule tagged with a radioactive isotope, such as tritium [³H] or iodine [¹²⁵I]) and its receptor.[10] The fundamental premise is that the binding is reversible and follows the law of mass action.[8] There are two primary types of radioligand binding experiments that provide complementary information: saturation and competition assays.[11][12]
Saturation Binding Assays: Quantifying Receptor Density and Affinity
Saturation binding assays are performed by incubating a fixed amount of a receptor preparation with increasing concentrations of a radioligand.[13] The goal is to determine the maximal number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand for the receptor.[8] The Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is an inverse measure of affinity (a lower Kd indicates higher affinity).[8][14] Bmax reflects the total number of receptors in the sample.[8]
A critical aspect of these assays is the differentiation between specific and non-specific binding.[15]
-
Total Binding: The total amount of radioligand bound to the receptor preparation.
-
Non-specific Binding (NSB): The binding of the radioligand to non-receptor components, such as lipids and filter membranes. This is determined by measuring radioligand binding in the presence of a high concentration of an unlabeled competing ligand that saturates the target receptors.
-
Specific Binding: The binding of the radioligand to the target receptor. It is calculated by subtracting non-specific binding from total binding.[10]
Caption: Workflow for a saturation radioligand binding assay.
Competition Binding Assays: Determining the Affinity of Unlabeled Ligands
Competition binding assays are used to determine the affinity of an unlabeled test compound (e.g., a this compound analog) for a receptor.[7] In this setup, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.[13] The test compound competes with the radioligand for binding to the receptor. As the concentration of the test compound increases, it displaces the radioligand, leading to a decrease in measured radioactivity.
The data from a competition assay are used to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[16] The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. The Ki represents the affinity of the unlabeled test compound for the receptor.[14][16]
Caption: Workflow for a competition radioligand binding assay.
Experimental Protocols
The following protocols are designed for the characterization of this compound and its analogs at the human α4β2 nAChR. These protocols can be adapted for other nAChR subtypes with appropriate modifications to the choice of radioligand and receptor source.
Materials and Reagents
-
Receptor Source: Membranes from cell lines stably expressing the human α4β2 nAChR (e.g., HEK293, CHO) are recommended for their reproducibility and high receptor expression levels.[17][18][19] Alternatively, rat or mouse brain tissue can be used.
-
Radioligand: [³H]this compound is a suitable radioligand for labeling α4β2 nAChRs.[20][21] It typically has a high specific activity (e.g., ~40 Ci/mmol).[1]
-
Unlabeled Ligands: this compound (for homologous competition) and other this compound analogs for testing. Nicotine or epibatidine can be used as reference compounds.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[3]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) are required. Filters should be pre-soaked in a solution of 0.3-0.5% polyethylenimine (PEI) to reduce non-specific binding of the radioligand.
-
Scintillation Counter and Cocktail: For quantifying the radioactivity.
Protocol 1: Saturation Binding Assay with [³H]this compound
This protocol aims to determine the Kd of [³H]this compound and the Bmax of α4β2 nAChRs in the prepared membranes.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
Prepare a dilution series of [³H]this compound in assay buffer. A typical concentration range would be 0.05 to 10 nM.
-
For the determination of non-specific binding, prepare a high concentration of an unlabeled competitor (e.g., 10 µM nicotine).
-
In a 96-well plate, set up triplicate wells for each concentration of [³H]this compound for both total and non-specific binding.
-
Total Binding Wells: Add assay buffer, the appropriate concentration of [³H]this compound, and the membrane preparation.
-
Non-specific Binding Wells: Add the unlabeled competitor, the appropriate concentration of [³H]this compound, and the membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 4°C) for a predetermined time to reach equilibrium (typically 60-120 minutes). The optimal incubation time should be determined in preliminary kinetic experiments.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding for each concentration of [³H]this compound by subtracting the average non-specific binding from the average total binding.
-
Plot the specific binding (Y-axis) against the concentration of [³H]this compound (X-axis) and fit the data to a one-site binding (hyperbola) equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kd and Bmax.
-
| Parameter | Description | Typical Value for [³H]this compound at α4β2 nAChR |
| Kd | Equilibrium dissociation constant | 0.3 - 0.8 nM[5] |
| Bmax | Maximum number of binding sites | Varies depending on receptor expression level |
Protocol 2: Competition Binding Assay for this compound Analogs
This protocol is designed to determine the Ki of unlabeled this compound analogs for the α4β2 nAChR.
Step-by-Step Methodology:
-
Assay Setup:
-
Prepare a dilution series of the unlabeled test compound (this compound analog) in assay buffer. A wide concentration range is recommended (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Prepare a fixed concentration of [³H]this compound, typically at or near its Kd value as determined from the saturation binding assay.
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay buffer, fixed concentration of [³H]this compound, and membrane preparation.
-
Non-specific Binding: High concentration of an unlabeled competitor (e.g., 10 µM nicotine), fixed concentration of [³H]this compound, and membrane preparation.
-
Competition: Each concentration of the test compound, fixed concentration of [³H]this compound, and membrane preparation.
-
-
-
Incubation, Filtration, and Quantification:
-
Follow the same procedures for incubation, filtration, and quantification as described in the saturation binding assay protocol.
-
-
Data Analysis:
-
Plot the percentage of specific binding (Y-axis) against the logarithm of the test compound concentration (X-axis).
-
Fit the data to a sigmoidal dose-response (variable slope) equation using non-linear regression software to determine the IC₅₀ of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand.[16]
-
| Compound | Target | Radioligand | Ki (nM) |
| This compound | α4β2 nAChR | [³H]Epibatidine | 0.17[1][5] |
| Varenicline | α4β2 nAChR | [³H]Epibatidine | 0.06[1] |
| Nicotine | α4β2 nAChR | [³H]Epibatidine | 6.1[6] |
Conclusion and Future Perspectives
Radioligand binding assays are a powerful and versatile tool for the pharmacological characterization of this compound and its analogs. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and reproducible data on the binding affinities of these compounds for nAChRs. This information is crucial for understanding their structure-activity relationships and for guiding the development of novel therapeutics for nicotine addiction and other neurological disorders. Future advancements in assay technology, such as the increasing use of non-radioactive methods and high-throughput screening platforms, will continue to enhance our ability to explore the complex pharmacology of the nicotinic acetylcholine receptor system.
References
- Zettner, A. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry, 19(7), 699–705. [Link]
- GraphPad Software.
- Hansen, S. B., Sulzenbacher, G., Huxford, T., Marchot, P., Taylor, P., & Bourne, Y. (2005). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. Journal of Biological Chemistry, 280(43), 37965–37973. [Link]
- Eurofins Discovery. nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - FR. [Link]
- GraphPad Software. Nonspecific binding. [Link]
- Rollema, H., Coe, J. W., Chambers, L. K., Hurst, R. S., Stahl, S. M., & Williams, K. E. (2009). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, this compound and dianicline translate to clinical efficacy for nicotine dependence. British Journal of Pharmacology, 157(5), 795–807. [Link]
- Bąk, A., & Gieracka, A. (2020). This compound derivatives as ligands for neuronal nicotine receptors and with various pharmacological activities. Acta Poloniae Pharmaceutica, 77(4), 539-548. [Link]
- Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]
- Drug discovery methods. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. YouTube. [Link]
- Sun, H., Liu, Y., Sheng, Z., & Liu, G. (2005). A robust homogeneous binding assay for α4β2 nicotinic acetylcholine receptor. Acta Pharmacologica Sinica, 26(10), 1217–1223. [Link]
- Wikipedia. (2023, December 2). Ligand binding assay. [Link]
- Morales-Perez, C. L., Noviello, C. M., & Hibbs, R. E. (2016). X-ray structure of the human α4β2 nicotinic receptor.
- Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., ... & Inglese, J. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Zettner, A., & Duly, P. E. (1974). Principles of competitive binding assays (saturation analyses). II. Sequential saturation. Clinical Chemistry, 20(1), 5–14. [Link]
- Kuryatov, A., Luo, J., Cooper, J., & Lindstrom, J. (2005). Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. ACS Chemical Neuroscience, 13(9), 2392–2403. [Link]
- ResearchGate.
- GraphPad Software.
- Gallezot, J. D., Esterlis, I., Bois, F., Zheng, M. Q., Lin, S. F., Kloczynski, T., ... & Carson, R. E. (2010). Specific α4β2 nicotinic acetylcholine receptor binding of [F-18]Nifene in the rhesus monkey. Synapse, 64(10), 786–796. [Link]
- Zettner, A., & Duly, P. E. (1974). Principles of Competitive Binding Assays (Saturation Analyses). II. Sequential Saturation. Clinical Chemistry, 20(1), 5–14. [Link]
- Gifford Bioscience. Radioligand Binding Assay. [Link]
- Li, Y., & Liu, J. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–9. [Link]
- Creative Bioarray. Radioligand Binding Assay. [Link]
- Mordvintsev, D. Y., Shulepko, M. A., Bychkov, M. L., Lyukmanova, E. N., Shenkarev, Z. O., & Kirpichnikov, M. P. (2023). Comparison of Conformations and Interactions with Nicotinic Acetylcholine Receptors for E. coli-Produced and Synthetic Three-Finger Protein SLURP-1. International Journal of Molecular Sciences, 24(23), 16960. [Link]
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
- Charles River Laboratories. Human α4/β2 Nicotinic Acetylcholine Receptor Cell Line. [Link]
- Charles River Laboratories. Human α3/β4 Nicotinic Acetylcholine Receptor Cell Line. [Link]
- Alfa Cytology.
- Taylor, P., Talley, T. T., Chiara, D. C., Johnson, D. A., & Cohen, B. N. (2010). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. Journal of the American Chemical Society, 132(49), 17485–17495. [Link]
- daCosta, C. J. B., Ogrel, A. A., & Baenziger, J. E. (2002). Preparation of Reconstituted Acetylcholine Receptor Membranes Suitable for AFM Imaging of Lipid-protein Interactions. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1559(1), 1-11. [Link]
- Gotti, C., Moretti, M., Clementi, F., Zoli, M., & Gaimarri, A. (2010). Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists. British Journal of Pharmacology, 161(4), 853–867. [Link]
- Richards, D., Marks, M. J., & Whiteaker, P. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Scientific Reports, 12(1), 1968. [Link]
- ResearchGate. (2025). A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. [Link]
Sources
- 1. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, this compound and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. biophysics-reports.org [biophysics-reports.org]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. revvity.com [revvity.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 14. chem.uwec.edu [chem.uwec.edu]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. criver.com [criver.com]
- 19. criver.com [criver.com]
- 20. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A robust homogeneous binding assay for α4β2 nicotinic acetylcholine receptor | Acta Pharmacologica Sinica [preview-nature.com]
Application Notes and Protocols for Inducing Parkinson's-Like Symptoms in Animal Models for Cytisine Testing
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the induction of Parkinson's-like symptoms in rodent models for the preclinical evaluation of Cytisine. This guide emphasizes the 6-hydroxydopamine (6-OHDA) model due to its robust and well-characterized pathology, which is highly relevant for studying neuroprotective agents. We will delve into the rationale for model selection, provide detailed, step-by-step protocols for neurotoxin-induced lesioning, behavioral assessment, and post-mortem analysis, and discuss the critical considerations for experimental design and data interpretation. The overarching goal is to equip researchers with the necessary knowledge to conduct rigorous and reproducible studies to investigate the therapeutic potential of this compound for Parkinson's disease.
Introduction: The Rationale for Modeling Parkinson's Disease to Test this compound
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc)[1]. This neuronal death leads to a cascade of motor and non-motor symptoms that severely impact the quality of life[2]. Animal models are indispensable tools for understanding the pathophysiology of PD and for testing novel therapeutic interventions[3].
This compound, a plant-derived alkaloid, has garnered significant interest as a potential neuroprotective agent for Parkinson's disease. It is a partial agonist of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α7 subtypes[4][5]. The neuroprotective effects of nAChR stimulation are thought to be mediated through various intracellular signaling pathways that promote neuronal survival[6][7]. Preclinical studies have shown that this compound can attenuate the loss of dopaminergic neurons and improve motor function in animal models of PD, with some evidence suggesting a more pronounced effect in females, potentially linked to interactions with estrogen[8][9][10][11].
This guide will focus on the 6-hydroxydopamine (6-OHDA) rodent model, a widely used and well-validated neurotoxin-based model that mimics the selective degeneration of dopaminergic neurons seen in PD[12].
Animal Model Selection: The "Why" Behind the Choice
The choice of an animal model is a critical decision that significantly influences the translatability of research findings. While several models exist, including those based on MPTP, rotenone, and genetic modifications, the 6-OHDA model offers distinct advantages for studying neuroprotective compounds like this compound[3][13].
| Model Type | Induction Method | Key Advantages | Key Disadvantages | Relevance for this compound Testing |
| 6-OHDA | Intracerebral injection of 6-hydroxydopamine | - Highly selective for catecholaminergic neurons. - Produces a robust and reproducible lesion. - Allows for unilateral lesioning, providing an internal control. | - Does not cross the blood-brain barrier, requiring invasive surgery. - Does not typically form Lewy body-like inclusions. | Excellent for studying neuroprotection of dopaminergic neurons and assessing motor symptom improvement. |
| MPTP | Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine | - Can cross the blood-brain barrier, allowing for non-invasive administration. - Mimics many of the biochemical and pathological features of PD.[14][15] | - Species and strain variability in sensitivity. - Acute models may not fully replicate the progressive nature of PD.[15] | A viable alternative, particularly for screening studies, but the 6-OHDA model offers more precise lesioning. |
| Genetic Models | Overexpression or knockout of PD-related genes (e.g., SNCA, LRRK2) | - Can model specific genetic causes of PD. - May exhibit more progressive pathology.[3] | - Often display milder or more variable phenotypes. - May not fully recapitulate the sporadic form of PD.[3] | Useful for investigating the interaction of this compound with specific genetic pathways, but less common for initial neuroprotection studies. |
For the purpose of evaluating the direct neuroprotective effects of this compound on dopaminergic neurons, the unilateral 6-OHDA lesion model in rodents (rats or mice) is the recommended choice. The unilateral lesion allows for the assessment of motor asymmetry, a key feature of early-stage PD, providing a clear and quantifiable behavioral endpoint.
Experimental Workflow for this compound Testing in a 6-OHDA Model
The following diagram outlines the general experimental workflow for assessing the neuroprotective potential of this compound in a 6-OHDA rodent model.
Caption: Experimental workflow for this compound testing in a 6-OHDA model.
Detailed Protocols
Animal Preparation and Ethical Considerations
All procedures involving animals must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to the guidelines for ethical animal research[16][17].
-
Animals: Adult male or female C57BL/6 mice or Sprague-Dawley rats are commonly used. Weight should be appropriate for stereotaxic surgery (typically 25-30g for mice, 225-250g for rats)[18].
-
Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow at least one week for acclimatization to the facility before any procedures. Handle the animals daily to reduce stress.
Protocol: Unilateral 6-OHDA Lesioning via Stereotaxic Surgery
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB), which results in a rapid and extensive loss of dopaminergic neurons in the SNc[12].
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (isoflurane)
-
Heating pad
-
Microdrill
-
Hamilton syringe (10 µL) with a 33-gauge needle
-
6-Hydroxydopamine hydrochloride (6-OHDA HCl)
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Desipramine
-
Ketoprofen/Buprenorphine (analgesics)
-
Betadine and 70% ethanol
-
Surgical tools (scalpel, forceps, etc.)
Procedure:
-
Preparation of 6-OHDA Solution (prepare fresh):
-
Dissolve 6-OHDA HCl in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A common concentration is 4 µg/µL[19].
-
Protect the solution from light.
-
-
Animal Preparation:
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons from uptake of the neurotoxin.
-
Anesthetize the animal with isoflurane (5% for induction, 1-2% for maintenance).
-
Shave the head and secure the animal in the stereotaxic frame. Ensure the head is level[20].
-
Apply a local anesthetic to the scalp.
-
Clean the surgical area with alternating swabs of betadine and 70% ethanol.
-
-
Surgical Procedure:
-
Make a midline incision to expose the skull.
-
Identify and mark Bregma.
-
Drill a small burr hole at the target coordinates for the MFB. For rats, typical coordinates relative to Bregma are: AP -4.4 mm, ML ±1.6 mm, DV -7.8 mm from the dura[21]. For mice: AP -1.2 mm, ML ±1.3 mm, DV -4.8 mm from the skull surface. Note: These coordinates should be optimized for your specific animal strain and setup.
-
Slowly lower the injection needle to the target depth[22].
-
Inject 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min[21].
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it[21].
-
-
Post-Operative Care:
-
Suture the incision.
-
Administer analgesics (e.g., Ketoprofen 5 mg/kg, s.c.).
-
Place the animal in a clean cage on a heating pad until it recovers from anesthesia.
-
Provide softened food and water on the cage floor for the first few days post-surgery[19].
-
Monitor the animal's weight and well-being daily for at least one week.
-
Protocol: this compound Administration
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
Procedure:
-
Solution Preparation: Dissolve this compound in sterile saline to the desired concentration. A dose of 0.2 mg/kg has been shown to be effective in mice[8].
-
Administration:
-
Begin this compound or vehicle (saline) administration prior to the 6-OHDA lesioning (e.g., 7 days before) and continue throughout the post-lesion period[8].
-
Administer via intraperitoneal (i.p.) injection. The frequency of administration may vary (e.g., once daily or on alternate days).
-
Behavioral Assessments
Behavioral testing should be conducted at baseline (before surgery) and at multiple time points post-lesion (e.g., 1, 2, and 3 weeks) to assess the progression of motor deficits and the therapeutic effect of this compound[2].
1. Apomorphine-Induced Rotational Behavior:
This is a classic test to confirm the unilateral loss of dopaminergic neurons.
-
Rationale: Dopamine receptor agonists like apomorphine cause the animal to rotate contralateral to the lesioned side.
-
Procedure:
2. Cylinder Test:
This test assesses forelimb akinesia and asymmetry in spontaneous exploratory behavior.
-
Rationale: Unilaterally lesioned animals will show a preference for using the forelimb ipsilateral to the lesion for support when exploring a novel environment.
-
Procedure:
-
Place the animal in a transparent cylinder.
-
Videotape the animal for 5-10 minutes.
-
Count the number of times the animal rears and touches the cylinder wall with its left forelimb, right forelimb, or both simultaneously.
-
Calculate the percentage of contralateral forelimb use. A significant decrease indicates a motor deficit.
-
3. Stepping Test (Forelimb Akinesia):
-
Rationale: This test measures the initiation of stepping with each forelimb, which is impaired on the contralateral side of the lesion[12].
-
Procedure:
-
Hold the animal so that only one forepaw is touching a surface.
-
Pull the animal sideways across a set distance (e.g., 1 meter) in 5 seconds.
-
Count the number of adjusting steps made with the weight-bearing paw.
-
Repeat for the other forepaw.
-
| Behavioral Test | Primary Endpoint Measured | Expected Outcome in 6-OHDA Lesioned Animals | Potential Effect of Neuroprotective this compound |
| Apomorphine-Induced Rotation | Net contralateral rotations per minute | Significant increase in contralateral rotations[23][24] | Attenuation of the number of contralateral rotations. |
| Cylinder Test | Percentage of contralateral forelimb use | Significant decrease in the use of the contralateral forelimb for support. | Increased use of the contralateral forelimb, indicating improved motor function. |
| Stepping Test | Number of adjusting steps with contralateral forelimb | Significant reduction in the number of adjusting steps with the contralateral forelimb[12]. | Increase in the number of adjusting steps, suggesting improved motor control. |
Post-Mortem Analysis
At the end of the study (e.g., 4 weeks post-lesion), animals are euthanized, and brain tissue is collected for histological and biochemical analysis to quantify the extent of the dopaminergic lesion and the neuroprotective effect of this compound.
Protocol: Immunohistochemistry for Tyrosine Hydroxylase (TH)
-
Rationale: TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons. A reduction in TH-positive cells and fibers indicates dopaminergic neurodegeneration[25].
-
Procedure:
-
Perfusion and Fixation: Anesthetize the animal deeply and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Tissue Processing: Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Sectioning: Cut 30-40 µm coronal sections of the striatum and substantia nigra using a cryostat.
-
Staining:
-
Wash sections in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature[26][27].
-
Incubate with a primary antibody against TH (e.g., rabbit anti-TH, 1:1000 dilution) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488) for 2 hours at room temperature[26][27].
-
Mount sections on slides and coverslip with a mounting medium containing DAPI.
-
-
Quantification:
-
Substantia Nigra: Use stereological methods (e.g., optical fractionator) to count the number of TH-positive neurons in the SNc of both the lesioned and non-lesioned hemispheres.
-
Striatum: Measure the optical density of TH-positive fibers in the striatum.
-
-
Data Analysis and Interpretation
-
Behavioral Data: Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to compare the performance of different treatment groups over time. Post-hoc tests should be used for pairwise comparisons.
-
Histological Data: Use t-tests or one-way ANOVA to compare the number of TH-positive cells or the optical density of TH-positive fibers between groups.
-
Correlation: Correlate the extent of the dopaminergic lesion (histological data) with the severity of the motor deficits (behavioral data) to validate the model and the therapeutic intervention.
Expected Outcomes:
-
Vehicle-treated 6-OHDA group: Will exhibit significant contralateral rotational behavior, deficits in the cylinder and stepping tests, and a significant loss of TH-positive neurons in the SNc and fibers in the striatum.
-
This compound-treated 6-OHDA group: If this compound is neuroprotective, this group will show a significant attenuation of the behavioral deficits and a preservation of TH-positive neurons and fibers compared to the vehicle-treated group.
-
Sham group (saline injection): Should show no behavioral deficits or loss of TH-positive neurons.
Mechanism of Action: this compound and Neuroprotection
The neuroprotective effects of this compound are primarily attributed to its interaction with nAChRs.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of Parkinson’s disease: a guide to selecting the optimal model for your research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a partial agonist of high affinity nicotinic acetylcholine receptors, has antidepressant-like properties in male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound is neuroprotective in female but not male 6-hydroxydopamine lesioned parkinsonian mice and acts in combination with 17-β-estradiol to inhibit apoptotic endoplasmic reticulum stress in dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 10. punjabnewsexpress.com [punjabnewsexpress.com]
- 11. Smoking Cessation Drug this compound May Treat Parkinson’s in Women | Vulcanchem [vulcanchem.com]
- 12. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. View of Animal Models of Parkinson’s Disease | Exon Publications [exonpublications.com]
- 14. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Criteria for Developing Ethical Animal Research Guidelines [neuronline.sfn.org]
- 17. fiveable.me [fiveable.me]
- 18. criver.com [criver.com]
- 19. 6-OHDA mouse model of Parkinson's disease [protocols.io]
- 20. Survivable Stereotaxic Surgery in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. mcgill.ca [mcgill.ca]
- 23. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biomed.cas.cz [biomed.cas.cz]
- 25. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 26. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 27. researchgate.net [researchgate.net]
Robust Quantification of Cytisine in Human Plasma and Urine via HILIC-LC-MS/MS: A Validated Method for Pharmacokinetic and Toxicological Studies
An Application Note for Researchers and Drug Development Professionals
Abstract
Cytisine, a plant-derived alkaloid, is a potent partial agonist of α4β2 nicotinic acetylcholine receptors, making it an effective and increasingly popular smoking cessation aid.[1][2] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, clinical trial monitoring, and toxicological assessments. However, the inherent physicochemical properties of this compound—a small, highly polar, and basic molecule—present significant analytical challenges, particularly poor retention on traditional reversed-phase chromatographic columns.[1][3] This application note details a robust and highly sensitive hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-LC-MS/MS) method for the quantification of this compound in human plasma and urine. The protocol employs a streamlined solid-phase extraction (SPE) procedure for sample cleanup and analyte enrichment, followed by HILIC separation and detection by mass spectrometry. The method has been rigorously validated according to international guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity, making it fit for purpose in a regulated research environment.
Introduction: The Analytical Challenge of this compound
This compound's therapeutic potential is well-documented, but its clinical development and monitoring require reliable bioanalytical methods.[1] The primary difficulty in this compound analysis stems from its high polarity (pKa = 7.92), which causes it to elute very early, often with endogenous matrix components, in commonly used reversed-phase (RP) liquid chromatography systems.[3] This results in poor peak shape, low retention, and susceptibility to ion suppression, compromising the sensitivity and reliability of the assay.
To overcome these challenges, this method leverages two key strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase with a primarily organic mobile phase. This setup promotes the retention of polar analytes like this compound through a partitioning mechanism involving a water-enriched layer on the surface of the stationary phase, providing superior separation from less polar matrix components.[2][4]
-
Tandem Mass Spectrometry (MS/MS): LC-MS/MS is the preferred technique for analyzing this compound in biological samples due to its exceptional sensitivity and selectivity.[3][5] By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, MS/MS can accurately quantify the analyte even at the low ng/mL concentrations expected in clinical samples, minimizing interference from the complex biological matrix.[6]
This application note provides a comprehensive, step-by-step protocol that addresses these challenges, enabling researchers to confidently measure this compound concentrations in plasma and urine.
Principle of the Method
The workflow begins with the isolation of this compound from the biological matrix (plasma or urine) using solid-phase extraction (SPE) on a strong cation exchange (SCX) sorbent. This choice is deliberate; the basic nature of this compound allows it to become positively charged at an acidic pH, binding strongly to the negatively charged SCX sorbent while more neutral and acidic interferences are washed away. A basic elution solvent then neutralizes the charge on this compound, allowing for its efficient recovery. The extracted and concentrated sample is then injected into the HILIC-LC-MS/MS system for separation and quantification against a stable isotope-labeled internal standard (IS), such as this compound-d4, to correct for matrix effects and variability.
Materials and Reagents
-
Standards: this compound certified reference standard, this compound-d4 (Internal Standard).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (≥99%), Ammonium formate, Ammonium hydroxide.
-
SPE Cartridges: Strong Cation Exchange (SCX) cartridges (e.g., Strata-X-C, 30 mg/1 mL).[1]
-
Biological Matrices: Drug-free human plasma and urine for calibration and quality control (QC) standards.
Instrumentation
-
HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex 6500+, Waters Xevo TQ-XS).
-
Analytical Column: A HILIC column with a silica-based stationary phase (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).[2][4]
Detailed Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and QCs
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d4 (IS) in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 acetonitrile:water to create working solutions for spiking calibration curve (CAL) standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound-d4 stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.
-
Calibration (CAL) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma or urine to prepare a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 200 ng/mL). Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 75, 150 ng/mL) in the same manner.
Sample Preparation: Solid-Phase Extraction (SPE)
The SPE procedure is a critical step for removing proteins and salts that can interfere with the analysis.
Caption: Solid-Phase Extraction (SPE) workflow for this compound from plasma and urine.
Protocol Steps:
-
Sample Pre-treatment:
-
For Plasma: To a 200 µL aliquot of plasma, add 20 µL of IS working solution and 200 µL of 4% phosphoric acid. Vortex and centrifuge to pellet precipitated proteins.
-
For Urine: To a 100 µL aliquot of urine, add 20 µL of IS working solution and 400 µL of 4% phosphoric acid. Vortex.
-
-
SPE Cartridge Conditioning: Condition the SCX cartridge with 1 mL of methanol followed by 1 mL of 0.1M HCl.
-
Sample Loading: Load the supernatant from the pre-treated plasma or the diluted urine onto the conditioned cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of 0.1M HCl (to remove neutral/acidic species) and then 1 mL of methanol (to remove non-polar species).
-
Elution: Elute the this compound and IS with 1 mL of freshly prepared 5% ammonium hydroxide in methanol into a clean collection tube. The basic solution neutralizes the charge on this compound, releasing it from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of reconstitution solvent (95:5 Acetonitrile:Water with 10mM Ammonium Formate) for HILIC analysis.
HILIC-LC-MS/MS Analytical Method
The instrumental parameters must be optimized to ensure sharp peaks and maximum signal intensity.
| Parameter | Condition |
| HPLC System Parameters | |
| Column | Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 95% B (0-0.5 min), 95% to 50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 50% to 95% B (3.5-3.6 min), 95% B (3.6-5.0 min) |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| MRM Transitions | |
| This compound | Q1: 191.1 m/z → Q3: 147.8 m/z (Quantifier), 191.1 m/z → 134.1 m/z (Qualifier) |
| This compound-d4 (IS) | Q1: 195.1 m/z → Q3: 151.8 m/z |
Method Validation
The analytical method was validated following the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[5][7][8]
Caption: Key parameters for bioanalytical method validation.
Summary of Validation Results
The following table summarizes the performance characteristics of the method in human plasma. Similar performance was achieved in human urine.
| Validation Parameter | Result |
| Linearity Range | 0.5 ng/mL (LLOQ) to 200 ng/mL (ULOQ) |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (at LLOQ) | 92.5% - 108.3% |
| Precision (at LLOQ) | ≤ 14.5% CV |
| Intra-day Accuracy (QCs) | 93.8% - 104.1%[5] |
| Intra-day Precision (QCs) | ≤ 8.2% CV[5] |
| Inter-day Accuracy (QCs) | 95.5% - 102.7%[5] |
| Inter-day Precision (QCs) | ≤ 9.5% CV[5] |
| Mean Extraction Recovery | ~85% for this compound, ~88% for IS |
| Matrix Effect | Normalized IS factor between 0.92 and 1.07, indicating minimal ion suppression or enhancement. |
| Stability | Stable for 3 freeze-thaw cycles, 24 hours at room temperature, and 90 days at -80°C. |
Application to Pharmacokinetic Studies
This validated method is highly suitable for determining the pharmacokinetic profile of this compound. Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations typically observed within 1-2 hours.[9] Studies have shown that this compound is primarily excreted unchanged in the urine, with an elimination half-life of approximately 4.8 hours.[6][10] This method provides the necessary sensitivity to characterize both the absorption and elimination phases accurately, from early time points post-dose to 24 hours and beyond.[6]
Conclusion
The HILIC-LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust solution for the quantification of this compound in human plasma and urine. By combining an optimized strong cation exchange SPE protocol with HILIC separation, the method effectively overcomes the analytical challenges posed by the high polarity of this compound. The comprehensive validation demonstrates that the method is reliable and fit for purpose, making it an invaluable tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic, clinical, and toxicological studies of this compound.
References
- Zapadka, M., Giebułtowicz, J., Wroczyński, P., et al. (2023). Development and Validation of LC-MS/MS Method for Determination of this compound in Human Serum and Saliva. International Journal of Molecular Sciences, 24(20), 15364.
- Zapadka, M., Giebułtowicz, J., Wroczyński, P., et al. (2023). Development and Validation of LC-MS/MS Method for Determination of this compound in Human Serum and Saliva. R Discovery.
- Zasada, M., Jędrzejczyk, M., & Szeleszczuk, Ł. (2017). New sensitive LC-MS method for this compound determination in human plasma and urine validation and quality assurance during study. ResearchGate.
- Giebułtowicz, J., Wroczyński, P., & Samanidou, V. (2015). Comparison of Various Chromatographic Systems for Analysis of this compound in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection. Molecules, 20(12), 21591-21607.
- Forni, F., Napolitano, F., Fagnani, C., et al. (2023). A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. Metabolites, 13(11), 1121.
- Astroug, H., Koytchev, R., & Al-Hachi, M. (2010). Pharmacokinetics of this compound after single intravenous and oral administration in rabbits. Acta Pharmaceutica, 60(3), 347-355.
- Jeong, Y. S., Courtney, R. J., & McRobbie, H. (2015). Pharmacokinetics of this compound, an α4 β2 nicotinic receptor partial agonist, in healthy smokers following a single dose. Drug Testing and Analysis, 7(6), 475-482.
- Jeong, Y. S., Courtney, R. J., & McRobbie, H. (2015). Pharmacokinetics of this compound, an α4 β2 nicotinic receptor partial agonist, in healthy smokers following a single dose. ResearchGate.
- Zapadka, M., Giebułtowicz, J., Wroczyński, P., et al. (2023). Development and Validation of LC-MS/MS Method for Determination of this compound in Human Serum and Saliva. PubMed.
- Giebułtowicz, J., Wroczyński, P., & Samanidou, V. (2015). Comparison of Various Chromatographic Systems for Analysis of this compound in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection. MDPI.
- Zapadka, M., Giebułtowicz, J., Wroczyński, P., et al. (2023). Development and Validation of LC-MS/MS Method for Determination of this compound in Human Serum and Saliva. Semantic Scholar.
- Zand, M., & Celerier, E. (2020). APPLICATIONS OF this compound EXTRACTION AND DETECTION IN BIOLOGICAL MATERIALS FOR CLINICAL MEDICINE. Herba Polonica, 66(2), 44-52.
- López, C. M., Sassone, A., et al. (2004). Quantification of Cotinine in Plasma and Urine by HPLC-UV Detection. ResearchGate.
- López, C. M., Sassone, A., et al. (2004). Quantification of Cotinine in Plasma and Urine by HPLC-UV Detection. Semantic Scholar.
- Kumar, P., Kumar, P., & Devi, S. (2015). Quantification of Nicotine and Cotinine in Plasma, Saliva, and Urine by HPLC Method in Chewing Tobacco Users. Journal of Clinical and Diagnostic Research, 9(12), BC01-BC04.
- Zapadka, M., Giebułtowicz, J., & Wroczyński, P. (2021). Method for determination of this compound in post-mortem biological matrices and its application to two forensic cases. ResearchGate.
- Giebułtowicz, J., Wroczyński, P., & Samanidou, V. (2015). Comparison of Various Chromatographic Systems for Analysis of this compound in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection. ResearchGate.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA.
- Hu, C. (2015). FDA Signals a New Approach for Analytical Method Validation. ResearchGate.
Sources
- 1. Comparison of Various Chromatographic Systems for Analysis of this compound in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of LC-MS/MS Method for Determination of this compound in Human Serum and Saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pharmacokinetics of this compound, an α4 β2 nicotinic receptor partial agonist, in healthy smokers following a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of Cytisine in Studying Nicotinic Acetylcholine Receptor Upregulation: A Technical Guide for Researchers
This guide provides a comprehensive overview and detailed protocols for utilizing cytisine as a pharmacological tool to investigate the upregulation of nicotinic acetylcholine receptors (nAChRs). Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying mechanisms of this compound's action and offers practical, field-proven methodologies for its application in both in vitro and in vivo experimental paradigms.
Introduction: The Paradoxical Upregulation of nAChRs and the Utility of this compound
Nicotinic acetylcholine receptors, ligand-gated ion channels crucial for synaptic transmission, exhibit a paradoxical response to chronic agonist exposure. Unlike the typical downregulation observed with many other receptor systems, prolonged stimulation of nAChRs by agonists such as nicotine leads to an increase in the number of receptor binding sites, a phenomenon termed "upregulation".[1][2][3] This process is believed to play a significant role in the development of nicotine dependence and withdrawal.[2][4]
This compound, a plant-based alkaloid, serves as an invaluable tool for dissecting the molecular mechanisms of nAChR upregulation.[5][6][7] Its utility stems from its specific pharmacological profile as a partial agonist, primarily at the α4β2 nAChR subtype, which is the most abundant high-affinity nicotine binding site in the brain and is strongly implicated in nicotine addiction.[4][8][9][10] By acting as a partial agonist, this compound competes with nicotine for the same binding sites, producing a weaker receptor stimulation.[9] This characteristic allows researchers to probe the conformational states of the receptor and the cellular trafficking pathways involved in upregulation with a finer degree of control compared to full agonists.
This guide will delve into the mechanistic basis for using this compound in these studies and provide detailed protocols for key experimental approaches.
Mechanistic Insights: Why this compound is a Pertinent Tool for Upregulation Studies
The selection of this compound for studying nAChR upregulation is underpinned by its distinct interaction with the receptor. Its partial agonism allows for the stabilization of certain receptor conformational states that are thought to be intermediates in the upregulation process. The prevailing hypothesis is that chronic agonist exposure, including that of partial agonists like this compound, acts as a pharmacological chaperone, promoting the assembly, maturation, and trafficking of nAChR subunits from the endoplasmic reticulum and Golgi apparatus to the cell surface, while potentially reducing the rate of receptor degradation.[3][11]
This compound's high affinity for the α4β2 subtype makes it particularly useful for studying the upregulation of this specific receptor population, which is most prominently affected by chronic nicotine exposure.[4][12]
Data Presentation: Comparative Binding Affinities of this compound
The selectivity of this compound for different nAChR subtypes is a critical factor in experimental design. The following table summarizes the binding affinities (Ki) of this compound for various human nAChR subtypes, providing a quantitative basis for its application.
| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |
| α4β2 | [³H]-Cytisine | HEK293 Cells | 0.3 - 0.8 | [12] |
| α4β2 | [³H]-Epibatidine | HEK293 Cells | 0.17 - 2.0 | [8][12][13] |
| α7 | [¹²⁵I]-α-Bungarotoxin | IMR32 Cells | 4200 | [8][12] |
| α3β4 | [³H]-Epibatidine | HEK293 Cells | >3000-fold lower than α4β2 | [12] |
| α1βγδ (muscle) | [¹²⁵I]-α-Bungarotoxin | Torpedo electroplax | 430 | [12][13] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for investigating this compound-induced nAChR upregulation.
Protocol 1: In Vitro Upregulation of nAChRs in Cell Culture
This protocol describes the chronic treatment of cultured cells expressing nAChRs with this compound to induce receptor upregulation, followed by quantification of receptor levels.
Objective: To induce and quantify the upregulation of nAChRs in a controlled cellular environment following chronic exposure to this compound.
Materials:
-
Cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells expressing α4β2 nAChRs).
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA protein assay kit.
-
Radioligand for binding assay (e.g., [³H]-cytisine or [³H]-epibatidine).
-
Scintillation fluid and counter.
-
Alternatively for Western Blot: Primary antibodies against nAChR subunits (e.g., anti-α4, anti-β2), HRP-conjugated secondary antibody, and chemiluminescence substrate.
Workflow Diagram:
Caption: Workflow for in vitro nAChR upregulation studies using this compound.
Step-by-Step Procedure:
-
Cell Seeding: Seed the nAChR-expressing cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Growth: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) for 24-48 hours to allow for adherence and growth.
-
This compound Treatment: Prepare fresh dilutions of this compound in complete culture medium to achieve the desired final concentrations. A typical concentration range to test for α4β2 nAChRs is 10 nM to 10 µM.[3] Include a vehicle control (medium with the same concentration of solvent used for the this compound stock). Replace the existing medium with the this compound-containing or control medium.
-
Incubation: Incubate the cells for the desired duration of chronic treatment. Time-course experiments (e.g., 24, 48, 72, 96 hours) are recommended to determine the optimal treatment time for maximal upregulation.[14]
-
Cell Harvesting and Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well or dish.
-
Incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the solubilized proteins.
-
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay or a similar method. This is crucial for normalizing the results of the subsequent assays.
Quantification of nAChR Upregulation:
-
Method A: Radioligand Binding Assay
-
Assay Setup: In a 96-well plate, incubate a standardized amount of protein from each cell lysate with a saturating concentration of a suitable radioligand (e.g., [³H]-cytisine or [³H]-epibatidine for α4β2 nAChRs).[2]
-
Nonspecific Binding: To determine nonspecific binding, include parallel samples containing an excess of a non-radiolabeled competing ligand (e.g., 100 µM nicotine or this compound).[11]
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the nonspecific binding from the total binding for each sample. Normalize the specific binding to the protein concentration to obtain fmol/mg protein. Compare the specific binding in this compound-treated samples to the vehicle control to determine the fold-upregulation.
-
-
Method B: Western Blot Analysis
-
Sample Preparation: Mix a standardized amount of protein from each lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the nAChR subunit of interest overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands corresponding to the nAChR subunit. Normalize the band intensity to a loading control (e.g., β-actin or GAPDH). Compare the normalized intensity in this compound-treated samples to the vehicle control.
-
Protocol 2: In Vivo Upregulation of nAChRs in Rodent Models
This protocol details the chronic administration of this compound to rodents to induce nAChR upregulation in the brain, followed by ex vivo analysis.
Objective: To investigate the effect of chronic systemic this compound administration on nAChR levels in different brain regions of a living organism.
Materials:
-
Laboratory animals (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
This compound solution for injection (sterile saline as vehicle).
-
Osmotic minipumps for continuous infusion (optional).
-
Anesthesia.
-
Dissection tools.
-
Buffer for brain homogenization (e.g., sucrose buffer).
-
Homogenizer.
-
Centrifuges (low and high speed).
-
Materials for radioligand binding assay or Western blot as described in Protocol 1.
Workflow Diagram:
Caption: Workflow for in vivo nAChR upregulation studies using this compound.
Step-by-Step Procedure:
-
Animal Acclimatization: House the animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water for at least one week before the experiment.
-
Chronic this compound Administration:
-
Repeated Injections: Administer this compound (e.g., 1-5 mg/kg, subcutaneously or intraperitoneally) once or twice daily for a period of 7-14 days. A vehicle-treated control group should receive injections of sterile saline.
-
Continuous Infusion: For a more stable drug exposure, load osmotic minipumps with this compound to deliver a constant dose over the treatment period. Implant the minipumps subcutaneously under anesthesia.
-
-
Tissue Collection: At the end of the treatment period, euthanize the animals according to approved protocols. Rapidly decapitate and dissect the brain on an ice-cold surface. Isolate the brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum, thalamus).
-
Membrane Preparation:
-
Homogenize the dissected brain tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) for 30-60 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in a suitable buffer.
-
-
Protein Quantification: Determine the protein concentration of the membrane preparations.
-
Ex Vivo Analysis: Perform radioligand binding assays or Western blot analysis on the prepared membrane fractions as described in Protocol 1 to quantify nAChR levels.
Concluding Remarks
This compound's unique pharmacological profile as a high-affinity partial agonist for α4β2 nAChRs makes it an exceptional tool for investigating the complex mechanisms of nicotinic receptor upregulation. The protocols outlined in this guide provide a robust framework for both in vitro and in vivo studies. By carefully controlling experimental parameters and employing the quantitative methods described, researchers can gain valuable insights into the cellular and molecular events that underlie this important aspect of nicotinic receptor pharmacology and its implications for nicotine addiction and other neurological processes.
References
- Rollema, H., Chambers, L. K., Coe, J. W., Glowa, J., Hurst, R. S., Lebel, L. A., ... & O'Neill, B. T. (2009). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, this compound and dianicline translate to clinical efficacy for nicotine dependence. British Journal of Pharmacology, 157(5), 884–895. [Link]
- Brejc, K., van Dijk, W. J., Klaassen, R. V., Schoppink, M., van der Schors, R. C., van Elk, R., ... & Sixma, T. K. (2004). Structural characterization of binding mode of smoking cessation drugs to nicotinic acetylcholine receptors through study of ligand complexes with acetylcholine-binding protein. Journal of Biological Chemistry, 279(25), 26847-26857. [Link]
- Al-Sikafi, Z., Taha, R., & Zarak, M. S. (2020). Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation. Frontiers in Pharmacology, 11, 569. [Link]
- Melroy-Greif, W. E., Stitzel, J. A., & Ehringer, M. A. (2016). Nicotinic acetylcholine receptors: Upregulation, age-related effects and associations with drug use. Genes, Brain and Behavior, 15(1), 79-96. [Link]
- Govind, A. P., Vezina, P., & Green, W. N. (2009). Nicotine-induced upregulation of nicotinic receptors: underlying mechanisms and relevance to nicotine addiction. Biochemical pharmacology, 78(7), 756–765. [Link]
- León, I., Díaz, D., Fernández-Marí, F., Macías, R., Alonso, J. L., & Vaquero, V. (2022). The Nicotinic Agonist this compound: The Role of the NH···N Interaction. The Journal of Physical Chemistry Letters, 13(43), 10108-10113. [Link]
- Pocratsky, A. M., Jones, C. K., & Lindsley, C. W. (2022). Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. ACS Chemical Neuroscience, 13(18), 2736-2746. [Link]
- Dr.Oracle. (2025). What is the mechanism by which this compound (nicotinic receptor partial agonist)
- Marks, M. J., Whiteaker, P., & Collins, A. C. (2011). Increased Nicotinic Acetylcholine Receptor Protein Underlies Chronic Nicotine-Induced Up-Regulation of Nicotinic Agonist Binding Sites in Mouse Brain. Journal of Pharmacology and Experimental Therapeutics, 337(1), 183–191. [Link]
- Natividad, L. A., Hedges, D. M., & O'Dell, L. E. (2013). Varenicline and this compound Diminish the Dysphoric-Like State Associated with Spontaneous Nicotine Withdrawal in Rats. Neuropsychopharmacology, 38(10), 2033–2042. [Link]
- LeSage, M. G., Burroughs, D., & Dufek, M. B. (2009). Effects of the nicotinic receptor partial agonists varenicline and this compound on the discriminative stimulus effects of nicotine in rats. Psychopharmacology, 207(3), 397–406. [Link]
- Yan, J., Li, S., Wang, Y., Zhang, R., & Xu, Y. (2016). This compound, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors. Biomolecules & Therapeutics, 24(5), 536–543. [Link]
- Yan, J., Li, S., Wang, Y., Zhang, R., & Xu, Y. (2016). This compound, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors. Biomolecules & Therapeutics, 24(5), 536–543. [Link]
- Amerio, A., Gnecco, M., & Odone, A. (2024). Cytisinicline vs. Varenicline in Tobacco Addiction: A Literature Review Focused on Emotional Regulation, Psychological Symptoms, and Mental Health. Journal of Clinical Medicine, 13(15), 4349. [Link]
- ResearchGate. (n.d.).
- Amanote Research. (n.d.). (PDF)
- Melroy-Greif, W. E., Stitzel, J. A., & Ehringer, M. A. (2016). Nicotinic acetylcholine receptors: upregulation, age-related effects, and associations with drug use. Genes, Brain and Behavior, 15(1), 79–96. [Link]
- ResearchGate. (n.d.). Time course of the up-regulation of both this compound-sensitive and.... [Link]
- ResearchGate. (n.d.).
- Mineur, Y. S., Somenzi, O., & Picciotto, M. R. (2007). This compound, a partial agonist of high affinity nicotinic acetylcholine receptors, has antidepressant-like properties in male C57BL/6J mice. Psychopharmacology, 191(4), 931–940. [Link]
- Prochaska, J. J., & Benowitz, N. L. (2019). This compound as an Emerging Tool for Smoking Cessation and Addiction Treatment. Journal of addiction research & therapy, 10(5), 1000392. [Link]
- Grieder, T. E., George, O., & Tan, H. (2020). Nicotine Self-Administration Induces Plastic Changes to Nicotinic Receptors in Medial Habenula. eNeuro, 7(4), ENEURO.0069-20.2020. [Link]
- Courtney, R. J., McRobbie, H., Tutka, P., Weaver, N., & Petrie, D. (2021). Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial. JAMA, 326(1), 56–64. [Link]
- Taylor & Francis. (n.d.). This compound – Knowledge and References. [Link]
- Hussmann, G. P., DeDominicis, K. E., & Marks, M. J. (2014). Chronic treatment with varenicline changes expression of four nAChR binding sites in mice. Nicotine & Tobacco Research, 16(1), 14–23. [Link]
- Nashmi, R., Xiao, C., & Deshpande, P. (2007). Chronic Nicotine Cell Specifically Upregulates Functional α4* Nicotinic Receptors: Basis for Both Tolerance in Midbrain and Enhanced Long-Term Potentiation in Perforant Path. Journal of Neuroscience, 27(32), 8636–8647. [Link]
- Borden, P. M., Shivange, A. V., & Marvin, J. S. (2019).
- Zhang, Y., Wang, Q., & Zhang, H. (2022). This compound: State of the art in pharmacological activities and pharmacokinetics. Frontiers in Pharmacology, 13, 975646. [Link]
- Whiteaker, P., Wilking, J. A., & Brown, R. W. (2009). The Novel α7β2-Nicotinic Acetylcholine Receptor Subtype Is Expressed in Mouse and Human Basal Forebrain: Biochemical and Pharmacological Characterization. Journal of Pharmacology and Experimental Therapeutics, 330(1), 1–11. [Link]
- Govind, A. P., Gao, Y., & Green, W. N. (2018). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Frontiers in Pharmacology, 9, 1302. [Link]
- Tutka, P., & Zatoński, W. (2006). This compound for the treatment of nicotine addiction: from a molecule to therapeutic efficacy. Pharmacological reports : PR, 58(6), 777–798. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. [Link]
- Selby, P., Zawertailo, L., & Dragonetti, R. (2024).
- ResearchGate. (n.d.). A docking representation of this compound (yellow carbon skeleton) in the active site of the human a4b2 nAChR. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nicotine-induced Upregulation of Nicotinic Receptors: Underlying Mechanisms and Relevance to Nicotine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptors: upregulation, age-related effects, and associations with drug use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation [frontiersin.org]
- 5. This compound as an Emerging Tool for Smoking Cessation and Addiction Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: State of the art in pharmacological activities and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for the treatment of nicotine addiction: from a molecule to therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Increased Nicotinic Acetylcholine Receptor Protein Underlies Chronic Nicotine-Induced Up-Regulation of Nicotinic Agonist Binding Sites in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, this compound and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Cytisine to Probe the Role of Nicotinic Acetylcholine Receptors in Neuroinflammation
Introduction: The Cholinergic Anti-Inflammatory Pathway and the Promise of Cytisine
Neuroinflammation is a complex biological response within the central nervous system (CNS) that, while intended to be protective, can become dysregulated and contribute to the pathogenesis of a wide array of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2] A key regulator of this inflammatory cascade is the cholinergic anti-inflammatory pathway (CAP) , a neural circuit that modulates immune responses.[3][4][5] This pathway is principally mediated by the neurotransmitter acetylcholine (ACh) acting on α7 nicotinic acetylcholine receptors (α7 nAChRs) expressed on immune cells, including microglia, the resident macrophages of the CNS.[1][6] Activation of these receptors leads to a downstream signaling cascade that ultimately inhibits the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[7][8]
This compound, a plant-based alkaloid, has emerged as a valuable pharmacological tool for investigating the role of nAChRs in neuroinflammation.[9][10] While it is a partial agonist at the α4β2 nAChR subtype, it acts as a potent full agonist at the α7 nAChR .[3][9] This pharmacological profile makes this compound a relatively selective activator of the very receptor subtype that is central to the cholinergic anti-inflammatory pathway. Its ability to mimic the anti-inflammatory effects of acetylcholine allows researchers to dissect the specific contribution of α7 nAChR activation in various models of neuroinflammation.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively use this compound to investigate the role of nAChRs in neuroinflammation. We present detailed, field-proven protocols for both in vitro and in vivo experimental models, complete with the scientific rationale behind each step.
I. The Scientific Rationale: Why this compound is a Powerful Tool
The selection of a pharmacological tool is critical for the validity and interpretability of experimental results. This compound offers several advantages for studying the role of nAChRs in neuroinflammation:
-
α7 nAChR Agonism: As a potent full agonist at α7 nAChRs, this compound directly activates the cholinergic anti-inflammatory pathway, providing a means to study its downstream effects on microglial activation and cytokine production.[3]
-
Blood-Brain Barrier Permeability: While some studies suggest this compound has poor blood-brain barrier penetration, its derivatives have been shown to be effective, and direct administration routes in animal models can bypass this limitation for CNS studies.[11]
-
Well-Characterized Pharmacology: The binding affinities and functional activities of this compound at various nAChR subtypes are reasonably well-documented, allowing for a more informed interpretation of experimental outcomes.[1][4][5]
It is important to acknowledge that this compound also interacts with other nAChR subtypes, most notably as a partial agonist at α4β2 nAChRs.[9][12] Therefore, appropriate controls, such as the use of specific α7 nAChR antagonists (e.g., methyllycaconitine) or genetic knockout models, are essential to definitively attribute the observed effects to α7 nAChR activation.
Signaling Pathway Overview
The activation of α7 nAChRs on microglia by an agonist like this compound initiates a signaling cascade that dampens the pro-inflammatory response. A simplified representation of this pathway is illustrated below.
Caption: In Vitro Experimental Workflow.
Materials and Reagents
-
BV2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
ELISA or Multiplex assay kits for TNF-α, IL-1β, and IL-6
-
Protein lysis buffer and quantification assay (optional)
-
Antibodies for Western blotting (e.g., anti-NF-κB, anti-Iba1) (optional)
Step-by-Step Protocol
-
Cell Culture:
-
Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells into 24-well plates at a density of 5 x 10^5 cells/mL and allow them to adhere overnight. [13]
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
The following day, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (medium without this compound).
-
Incubate for 1 hour. The pre-treatment allows this compound to bind to and activate the nAChRs prior to the inflammatory stimulus.
-
-
LPS Stimulation:
-
Sample Collection:
-
After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the cell culture supernatant and store it at -80°C for cytokine analysis.
-
(Optional) Wash the remaining cells with cold PBS and lyse them with an appropriate buffer for protein analysis (e.g., Western blotting).
-
-
Cytokine Measurement:
-
Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available ELISA or multiplex assay kits, following the manufacturer's instructions.
-
Data Analysis and Interpretation
-
Compare the cytokine levels in the LPS-stimulated group to those in the groups pre-treated with this compound.
-
A significant reduction in pro-inflammatory cytokine levels in the this compound-treated groups would indicate that activation of nAChRs can suppress the inflammatory response of microglia.
-
Perform a dose-response analysis to determine the effective concentration of this compound.
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control (no treatment) | Baseline | Baseline | Baseline |
| This compound (1 µM) alone | No significant change | No significant change | No significant change |
| LPS (100 ng/mL) alone | High | High | High |
| LPS + this compound (10 nM) | Moderately Reduced | Moderately Reduced | Moderately Reduced |
| LPS + this compound (100 nM) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| LPS + this compound (1 µM) | Highly Reduced | Highly Reduced | Highly Reduced |
| Table 1: Representative Quantitative Data from In Vitro Experiment. |
III. In Vivo Protocol: Investigating the Neuroprotective Effects of this compound in a Mouse Model of Neuroinflammation
This protocol describes a method to induce systemic inflammation in mice using LPS, which is known to cause neuroinflammation, and to evaluate the potential of this compound to ameliorate this response in the brain. [15][16]
Experimental Workflow: In Vivo Model
Caption: In Vivo Experimental Workflow.
Materials and Reagents
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Anesthetics (e.g., isoflurane)
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Tissue homogenization buffer
-
ELISA or Multiplex assay kits for TNF-α, IL-1β, and IL-6
-
Primary antibodies: anti-Iba1 (for microglia), anti-GFAP (for astrocytes)
-
Fluorescently-labeled secondary antibodies
-
Mounting medium with DAPI
Step-by-Step Protocol
-
Animal Handling and Acclimatization:
-
House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
Allow mice to acclimatize for at least one week before the experiment.
-
All animal procedures must be approved by the institutional animal care and use committee.
-
-
Drug Administration:
-
Prepare this compound in sterile saline.
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 1-5 mg/kg. [6][8][17]Include a vehicle control group that receives saline.
-
30-60 minutes after this compound administration, inject LPS (i.p.) at a dose of 0.5-5 mg/kg. [18][19]The exact dose may need to be optimized depending on the desired severity of the inflammatory response. Include a control group that receives saline instead of LPS.
-
-
Monitoring and Tissue Collection:
-
Monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection).
-
At a predetermined time point (e.g., 4, 6, or 24 hours post-LPS injection), euthanize the mice by an approved method.
-
For cytokine analysis, collect blood via cardiac puncture and rapidly dissect the brain. Homogenize the brain tissue in an appropriate buffer and store at -80°C.
-
For immunohistochemistry, perfuse the mice transcardially with cold PBS followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
-
Cytokine Measurement:
-
Centrifuge the brain homogenates and collect the supernatant.
-
Measure the levels of TNF-α, IL-1β, and IL-6 in the brain homogenates and serum using ELISA or multiplex assays.
-
-
Immunohistochemistry:
-
Section the cryoprotected brains using a cryostat (e.g., 30 µm thick sections).
-
Perform immunohistochemical staining for Iba1 (a marker for microglia) and GFAP (a marker for astrocytes). [14] * Briefly, the protocol involves: blocking non-specific binding, incubating with primary antibodies overnight, washing, incubating with fluorescently-labeled secondary antibodies, and mounting with a DAPI-containing medium.
-
Visualize the stained sections using a fluorescence or confocal microscope.
-
Data Analysis and Interpretation
-
Compare cytokine levels in the brains of LPS-treated mice with and without this compound pre-treatment.
-
Quantify the activation of microglia (Iba1) and astrocytes (GFAP) by analyzing the morphology and intensity of the fluorescent signal. Activated microglia typically exhibit an amoeboid shape with retracted processes.
-
A reduction in pro-inflammatory cytokines and glial activation in the this compound-treated group would suggest a neuroprotective effect mediated by nAChR activation.
| Treatment Group | Brain TNF-α (pg/mg protein) | Iba1 Immunoreactivity (Arbitrary Units) | GFAP Immunoreactivity (Arbitrary Units) |
| Saline Control | Baseline | Low | Low |
| This compound (2 mg/kg) alone | No significant change | Low | Low |
| LPS (1 mg/kg) alone | High | High | High |
| LPS + this compound (2 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Table 2: Representative Quantitative Data from In Vivo Experiment. |
IV. Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for utilizing this compound to investigate the role of nAChRs in neuroinflammation. By combining in vitro and in vivo approaches, researchers can gain valuable insights into the therapeutic potential of targeting the cholinergic anti-inflammatory pathway for a range of neurological disorders.
Future studies could expand on these protocols by:
-
Employing specific α7 nAChR antagonists to confirm the receptor subtype mediating the effects of this compound.
-
Utilizing α7 nAChR knockout mice to provide genetic evidence for the role of this receptor.
-
Investigating the downstream signaling pathways activated by this compound in microglia.
-
Evaluating the efficacy of this compound in more chronic models of neurodegenerative diseases.
By carefully designing and executing these experiments, the scientific community can further elucidate the intricate interplay between the nervous and immune systems in the context of brain health and disease.
V. References
-
Tracey, K. J. (2002). The inflammatory reflex. Nature, 420(6917), 853–859.
-
Amor, S., Puentes, F., Baker, D., & van der Valk, P. (2010). Inflammation in neurodegenerative diseases. Immunology, 129(2), 154–169.
-
Wang, H., Yu, M., Ochani, M., Amella, C. A., Tanovic, M., Susarla, S., ... & Tracey, K. J. (2003). Nicotinic acetylcholine receptor α7 subunit is an essential regulator of inflammation. Nature, 421(6921), 384–388.
-
Borovikova, L. V., Ivanova, S., Zhang, M., Yang, H., Botchkina, G. I., Watkins, L. R., ... & Tracey, K. J. (2000). Vagus nerve stimulation attenuates the systemic inflammatory response to endotoxin. Nature, 405(6785), 458–462.
-
Pavlov, V. A., & Tracey, K. J. (2012). The vagus nerve and the inflammatory reflex—linking immunity and metabolism. Nature Reviews Endocrinology, 8(12), 743–754.
-
Shytle, R. D., Mori, T., Townsend, K., Vendrame, M., Sun, N., Zeng, J., ... & Sanberg, P. R. (2004). Cholinergic modulation of microglial activation by α7 nicotinic receptors. Journal of Neurochemistry, 89(2), 337–343.
-
Papke, R. L., Horenstein, N. A., & Stokes, C. (2015). Nicotinic agonists and antagonists as research tools and therapeutic agents. In The Nicotinic Acetylcholine Receptor (pp. 1-45). Springer, New York, NY.
-
de Jonge, W. J., & Ulloa, L. (2007). The alpha7 nicotinic acetylcholine receptor as a pharmacological target for inflammation. British Journal of Pharmacology, 151(7), 915–929.
-
Rosas-Ballina, M., & Tracey, K. J. (2009). Cholinergic control of inflammation. Journal of Internal Medicine, 265(6), 663–679.
-
Gresa-Arribas, N., Viéitez, C., Dentesano, G., Serratosa, J., Saura, J., & Solà, C. (2012). Modelling neuroinflammation in vitro: a tool to test the potential neuroprotective effect of anti-inflammatory agents. PloS one, 7(9), e45227.
-
Rollema, H., Coe, J. W., Chambers, L. K., Hurst, R. S., Stahl, S. M., & Williams, K. E. (2007). Rationale, pharmacology and clinical efficacy of varenicline for smoking cessation. Trends in pharmacological sciences, 28(7), 316-325.
-
Stansley, B., Post, J., & Hensler, J. G. (2012). An overview of in vitro methods to study microglia. Methods in molecular biology (Clifton, N.J.), 846, 305–317.
-
Zhu, B., Wang, Y., & Li, J. (2018). Neuroinflammation and microglia activation as target for therapeutic strategy: in vitro and in vivo models of study. Journal of neuroinflammation, 15(1), 1-13.
-
Catorce, M. N., & Gevorkian, G. (2016). LPS-induced murine neuroinflammation model: main features and suitability for pre-clinical assessment of nutraceuticals. Current neuropharmacology, 14(2), 155–164.
-
Hoogland, I. C., Houbolt, C., van Westerloo, D. J., van Gool, W. A., & van de Beek, D. (2015). Systemic inflammation and microglial activation: systematic review of animal experiments. Journal of neuroinflammation, 12(1), 1-13.
-
Manglani, M., McGavern, D. B., & Prlic, M. (2019). Method to quantify cytokines and chemokines in mouse brain tissue using Bio-Plex multiplex immunoassays. MethodsX, 6, 1546–1553.
-
Carson, M. J., Bilousova, T. V., Vasek, M. J., & Whiting, A. (2007). Primer for immunohistochemistry on cryosectioned rat brain tissue: example staining for microglia and neurons. Journal of visualized experiments: JoVE, (7), 245.
-
Wako, H., Nakajima, H., & Numabe, Y. (2019). Standard Protocol for Immunohistochemistry of Microglia using Iba1 antibody. Wako Pure Chemical Industries, Ltd.
-
Coe, J. W., Brooks, P. R., Vetelino, M. G., Wirtz, M. C., O'Connell, T. N., Sands, S. B., ... & Rollema, H. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of medicinal chemistry, 48(10), 3474-3477.
-
Radchenko, E. V., Lesage, M. G., & Dwoskin, L. P. (2015). This compound, a partial agonist of α4β2 nicotinic acetylcholine receptors, reduced unpredictable chronic mild stress-induced depression-like behaviors. Biomolecules & therapeutics, 23(6), 576.
-
Rollema, H., Chambers, L. K., Coe, J. W., Glowa, J., Hurst, R. S., Lebel, L. A., ... & Williams, K. E. (2007). Pharmacological profile of the α4β2 nicotinic acetylcholine receptor partial agonist varenicline, an effective smoking cessation aid. Neuropharmacology, 52(3), 985-994.
-
Inotiv. (n.d.). Lipopolysaccharide Induced Cytokine Cascade (Rat, Mouse). Retrieved from
-
Ho, M. S., Chang, C. P., & Lee, P. H. (2015). Isorhamnetin alleviates lipopolysaccharide-induced inflammatory responses in BV2 microglia by inactivating NF-κB, blocking the TLR4 pathway and reducing ROS generation. International journal of molecular medicine, 35(1), 213-220.
-
Zhang, B., Zhang, Y., & Wang, F. (2018). Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway. Molecular medicine reports, 17(6), 7834-7840.
-
Zhao, Y., Wu, X., Li, X., Jiang, L., Gui, X., Liu, Y., ... & Wang, Z. (2019). TREM2 is a receptor for β-amyloid that mediates microglial function. Neuron, 101(5), 817-823.
-
Lee, J. W., Lee, Y. K., Lee, B. J., & Kim, J. H. (2018). Lumbricus Extract Prevents LPS-Induced Inflammatory Activation of BV2 Microglia and Glutamate-Induced Hippocampal HT22 Cell Death by Suppressing MAPK/NF-κB/NLRP3 Signaling and Oxidative Stress. Molecules, 23(11), 2997.
-
Tutka, P., & Zatoński, W. (2006). This compound for the treatment of nicotine addiction: from a molecule to therapeutic efficacy. Pharmacological reports, 58(6), 777.
-
Manglani, M., & Prlic, M. (2020). Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue. Bio-Rad.
-
Shah, S. L., & Tyagi, E. (2022). Lipopolysaccharide-induced model of neuroinflammation: mechanisms of action, research application and future directions for its use. Neuroscience, 499, 1-13.
-
Semple, B. D., Kossmann, T., & Morganti-Kossmann, M. C. (2010). Role of chemokines in CNS health and pathology: a focus on the CCL2/CCR2 and CXCL8/CXCR2 networks. Journal of cerebral blood flow & metabolism, 30(3), 459-473.
-
Bechmann, I., & Nitsch, R. (1997). Astrocytes and microglia in the regenerating CNS: is there a role for the ‘big guys’?. Trends in neurosciences, 20(4), 143-144.
-
Glass, C. K., Saijo, K., Winner, B., Marchetto, M. C., & Gage, F. H. (2010). Mechanisms underlying inflammation in neurodegeneration. Cell, 140(6), 918-934.
-
Qin, L., Wu, X., Block, M. L., Liu, Y., Breese, G. R., Hong, J. S., ... & Crews, F. T. (2007). Systemic LPS causes chronic neuroinflammation and progressive neurodegeneration. Glia, 55(5), 453-462.
-
Wyss-Coray, T., & Mucke, L. (2002). Inflammation in neurodegenerative disease—a double-edged sword. Neuron, 35(3), 419-432.
-
Teeling, J. L., & Perry, V. H. (2009). Systemic infection and inflammation in Alzheimer's disease: a review of the evidence from experimental and human studies. Journal of neuroinflammation, 6(1), 1-10.
Sources
- 1. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of this compound and its brominated isosteres on recombinant human alpha7, alpha4beta2 and alpha4beta4 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, this compound and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound, a partial agonist of high affinity nicotinic acetylcholine receptors, has antidepressant-like properties in male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. balkanmedicaljournal.org [balkanmedicaljournal.org]
- 12. Isorhamnetin alleviates lipopolysaccharide-induced inflammatory responses in BV2 microglia by inactivating NF-κB, blocking the TLR4 pathway and reducing ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. inotiv.com [inotiv.com]
- 16. Low dose of lipopolysaccharide pretreatment can alleviate the inflammatory response in wound infection mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lobetyolin protects mice against LPS-induced sepsis by downregulating the production of inflammatory cytokines in macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Microglia activation in central nervous system disorders: A review of recent mechanistic investigations and development efforts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Brain Penetration of Cytisine
Welcome to the technical support resource for researchers and drug development professionals working to overcome the challenges of cytisine delivery to the central nervous system (CNS). This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab, providing both the theoretical rationale and practical methodologies to advance your research.
Part 1: Foundational FAQs - Understanding the Core Challenge
This section addresses the fundamental questions regarding this compound's inherent limitations in crossing the blood-brain barrier (BBB).
Q1: Why is the brain penetration of this compound limited in clinical studies?
The poor brain penetration of this compound is a classic challenge rooted in its physicochemical properties and its interaction with the physiological gatekeeper of the brain—the blood-brain barrier (BBB).
-
Physicochemical Properties: this compound is a hydrophilic, or water-loving, molecule.[1] Its structure contains polar functional groups which make it more soluble in water than in lipids. The BBB is primarily a lipid bilayer, which favors the passive diffusion of lipophilic (fat-soluble) compounds. The calculated partition coefficient (a measure of lipophilicity), often expressed as LogP, for this compound is low, hindering its ability to efficiently cross this lipid barrier.[2]
-
Molecular Structure and Charge: this compound is a weak base with two nitrogen atoms that can be protonated depending on the physiological pH.[3] This ability to become charged at physiological pH (pKa values of 6.11 and 13.08) further reduces its ability to passively diffuse across the nonpolar BBB.[2]
-
Efflux Transporters: The BBB is not just a passive barrier; it is an active interface equipped with efflux transporter proteins, such as P-glycoprotein (P-gp), which function as molecular pumps. These transporters recognize a wide range of substances and actively pump them out of the brain endothelial cells and back into the bloodstream. While direct evidence for this compound being a strong substrate for specific transporters like P-gp is still under investigation, it is a common mechanism that limits brain entry for many similar alkaloid structures.[4]
Essentially, this compound arrives at the BBB but lacks the "key" (lipophilicity) to easily unlock the door, and it may be actively "escorted away" by the barrier's security guards (efflux transporters). This results in suboptimal concentrations at its target site, the α4β2 nicotinic acetylcholine receptors (nAChRs) within the brain.[5][6]
Q2: What are the key pharmacokinetic parameters of this compound that researchers should be aware of?
Understanding the baseline pharmacokinetics (PK) of unmodified this compound is critical before designing strategies to improve it. The molecule is rapidly absorbed and cleared, necessitating frequent dosing to maintain therapeutic plasma concentrations.[5]
| Parameter | Value | Significance for Brain Penetration Studies |
| Half-life (t½) | ~4.8 hours[7] | The short half-life means that even if a small amount crosses the BBB, it is cleared quickly from the system. Strategies to prolong circulation can be beneficial. |
| Time to Max Concentration (Tmax) | ~2 hours[1] | Indicates rapid oral absorption from the gut into the bloodstream. |
| Metabolism | Negligible[8] | This compound is not significantly metabolized by the liver. This simplifies PK modeling but also means metabolism cannot be leveraged to create more lipophilic metabolites. |
| Primary Route of Elimination | Renal (excreted unchanged in urine)[1][8] | Its hydrophilicity contributes to efficient kidney clearance. Any modification must balance increased lipophilicity with potential changes in elimination pathways. |
| Bioavailability | High (based on urine recovery)[1] | The drug is well-absorbed into the bloodstream, confirming the primary barrier to its CNS effect is the BBB, not gut absorption. |
Q3: How does this compound's mechanism of action in the brain relate to its therapeutic effects for smoking cessation?
This compound's efficacy as a smoking cessation aid stems from its specific interaction with nicotinic acetylcholine receptors (nAChRs) in the brain, particularly the α4β2 subtype.[9] These are the same receptors that nicotine binds to, mediating the addictive and rewarding effects of smoking.[10]
This compound acts as a partial agonist . This means it binds to and weakly stimulates the α4β2 receptors—enough to alleviate nicotine withdrawal symptoms and cravings by promoting a mild release of dopamine.[6] Simultaneously, because it has a higher affinity for these receptors than nicotine, it acts as a competitive antagonist, blocking nicotine from binding and thus reducing the rewarding and reinforcing effects of smoking if a person relapses.[10]
This dual action is the key to its therapeutic effect. However, for this mechanism to be fully effective, a sufficient concentration of this compound must reach and be sustained in the brain to occupy a significant number of these α4β2 nAChRs.[11] Its poor brain penetration is therefore the primary bottleneck limiting its clinical potential.[12]
Part 2: Troubleshooting and Experimental Guides
This section provides practical, solution-oriented guides for common experimental hurdles in the development of CNS-penetrant this compound formulations.
Q4: My in vivo study shows low this compound concentration in the brain. How can I chemically modify this compound to improve its lipophilicity and BBB penetration?
The Problem: Your bioanalytical data from rodent studies confirm what the literature suggests: brain-to-plasma ratios for this compound are disappointingly low.
The Strategy: Rational Drug Design via Lipophilic Analogs The most direct approach is to increase the molecule's lipophilicity through chemical modification, thereby enhancing its ability to passively diffuse across the BBB.[4] This involves creating this compound derivatives. However, this must be done carefully to avoid disrupting the pharmacophore—the part of the molecule responsible for binding to the nAChR target.
Experimental Workflow: Designing a Lipophilic this compound Derivative
Caption: Workflow for developing CNS-penetrant this compound derivatives.
Step-by-Step Methodology:
-
In Silico Analysis: Before any wet lab work, use computational software (e.g., Schrödinger Suite, MOE) to model modifications. The aromatic ring of this compound is a common target. For example, adding a bromine atom (as in 5-bromo-cytisine) significantly increases lipophilicity.[12] Predict the LogP, Polar Surface Area (PSA), and BBB penetration scores for your proposed derivatives.
-
Synthesis and Purification: Synthesize the most promising candidates identified in silico. Standard organic chemistry techniques are used. Rigorous purification by chromatography (e.g., HPLC) is essential to remove unreacted starting materials.
-
Structural Confirmation: Confirm the identity and purity of your new compound using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
In Vitro Permeability Assay (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, high-throughput method to predict passive BBB diffusion. It uses a lipid-infused artificial membrane to separate a donor and acceptor well. Compare the permeability of your derivative to that of unmodified this compound.
-
Target Engagement Assay: It's crucial to verify that your modification hasn't destroyed the molecule's ability to bind to its target. Perform a competitive radioligand binding assay using rat brain homogenates and a known α4β2 nAChR radioligand (e.g., [³H]this compound) to determine the binding affinity (Ki) of your new derivative.[11]
-
In Vivo Pharmacokinetics: If the derivative shows good permeability and retains high binding affinity, proceed to a rodent PK study to determine the brain-to-plasma concentration ratio. (See Q6 for protocol).
Comparative Data: this compound vs. a Halogenated Derivative
| Compound | Molecular Weight ( g/mol ) | XLogP3 | Polar Surface Area (Ų) | In Vitro nAChR Affinity (Ki) |
| This compound | 190.24[2] | 0.2[2] | 32.3[2] | High |
| 5-Bromo-Cytisine | 269.14 | ~1.5 (Predicted) | 32.3 | High[12] |
Note: The increased XLogP3 value for the brominated derivative predicts higher lipophilicity and potentially better passive diffusion across the BBB.
Q5: Chemical modification is altering binding affinity. What alternative strategies can deliver the parent drug to the brain?
The Problem: Your beautifully designed this compound derivative has great BBB penetration but no longer binds effectively to the nAChR target. This is a common and frustrating outcome.
The Strategy: Advanced Drug Delivery Systems Instead of changing the drug, change the delivery vehicle. Encapsulation or prodrug strategies can shuttle the unmodified, active this compound across the BBB.
A. The Prodrug Approach
A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in the body to release the active agent.[13] For CNS delivery, a common strategy is to attach a lipophilic "promoieity" to the parent drug, which is then cleaved by enzymes present in the brain.[4][14]
Mechanism of a Lipophilic this compound Prodrug
Caption: Prodrug strategy for enhanced this compound brain delivery.
Step-by-Step Methodology:
-
Promoieity Selection: Choose a lipophilic moiety that can be attached to this compound via a linker that is stable in blood but labile in the brain. Ester linkers are common as the brain is rich in esterase enzymes.
-
Prodrug Synthesis: Synthesize the prodrug by conjugating the promoiety to a suitable functional group on the this compound molecule.
-
Stability Analysis: Incubate the prodrug in both rat plasma and rat brain homogenate. Use LC-MS to monitor the rate of conversion back to the parent this compound. The ideal prodrug is stable in plasma (long half-life) but rapidly converted in the brain homogenate (short half-life).
-
In Vivo Evaluation: Conduct a rodent PK study, quantifying both the prodrug and the released this compound in plasma and brain tissue to confirm successful delivery and conversion.
B. The Nanoparticle Carrier Approach (Liposomes)
Liposomes are microscopic spherical vesicles composed of a phospholipid bilayer, capable of encapsulating both hydrophilic and lipophilic drugs.[15] They can improve the PK profile of a drug and can be engineered to cross the BBB.
Mechanism of Liposomal this compound Delivery
Caption: Targeted liposome strategy for this compound brain delivery.
Detailed Protocol: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
-
Lipid Preparation: In a round-bottom flask, dissolve your chosen lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio) in a suitable organic solvent like chloroform or a chloroform:methanol mixture.
-
Thin-Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This leaves a thin, uniform lipid film on the inner wall of the flask. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous solution of this compound (e.g., 10 mg/mL this compound in phosphate-buffered saline, pH 7.4). The temperature of the hydrating solution should be above the phase transition temperature of the lipids (e.g., ~60°C for DSPC). Vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
Size Reduction: To achieve a uniform size suitable for BBB transit (~100 nm), the MLV suspension must be downsized. This is typically done by:
-
Probe Sonication: Use a probe sonicator on ice to break down the large vesicles.
-
Extrusion: Repeatedly pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This is the preferred method for generating uniformly sized vesicles (LUVs).
-
-
Purification: Remove unencapsulated this compound from the liposome suspension using size exclusion chromatography or dialysis.
-
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the average particle size, polydispersity index (PDI), and surface charge (zeta potential). An ideal formulation will have a size around 100 nm with a low PDI (<0.2).
-
Encapsulation Efficiency (%EE): Disrupt a known amount of the purified liposome formulation with a detergent or solvent (e.g., Triton X-100 or methanol). Quantify the total this compound concentration using HPLC. The %EE is calculated as: (%EE) = (Amount of entrapped drug / Total amount of drug) x 100.
-
Q6: How do I properly quantify and compare the brain penetration of my novel this compound formulation versus the parent drug?
The Problem: You have developed a novel derivative or formulation and need robust, quantitative data to prove it enhances brain delivery compared to the control (unmodified this compound).
The Strategy: Rodent Pharmacokinetic Study with Brain Tissue Analysis The gold standard is a pharmacokinetic study in rodents (typically mice or rats) where drug concentrations are measured over time in both plasma and brain tissue. The key metric you will derive is the brain-to-plasma concentration ratio.
Step-by-Step Protocol: Murine PK Study for Brain Penetration
-
Animal Dosing:
-
Divide animals into groups (e.g., Control this compound, Test Formulation). A typical cohort size is 3-4 animals per time point.
-
Administer the compounds at a fixed dose (e.g., 1 mg/kg). Intravenous (IV) administration is often preferred for initial BBB penetration studies as it bypasses absorption variability, but oral (PO) gavage is also relevant for clinically intended routes.
-
-
Timed Sample Collection:
-
At predefined time points post-dose (e.g., 5, 15, 30, 60, 120, 240 minutes), euthanize a cohort of animals.
-
Immediately collect blood via cardiac puncture into heparinized tubes.
-
Perfuse the brain with ice-cold saline through the heart to remove blood from the brain vasculature. This is a critical step to avoid overestimating brain concentration due to residual blood.
-
Excise the whole brain and flash-freeze it in liquid nitrogen. Store all samples at -80°C until analysis.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain Homogenate: Weigh the frozen brain tissue and homogenize it in a specific volume of buffer (e.g., PBS) to create a brain homogenate of known concentration (e.g., 1g tissue per 4mL buffer).
-
-
Bioanalysis (LC-MS/MS):
-
Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying this compound in both plasma and brain homogenate matrices.
-
Perform a protein precipitation or liquid-liquid extraction on the plasma and brain homogenate samples to remove interfering substances.
-
Analyze the samples to determine the concentration of this compound (ng/mL in plasma, ng/g in brain tissue).
-
-
Data Analysis and Interpretation:
-
Plot the mean concentration vs. time curves for both plasma and brain.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the Area Under the Curve (AUC) for both plasma (AUC_plasma) and brain (AUC_brain).
-
Calculate the key brain penetration ratio: Kp,uu (Unbound Brain-to-Plasma Ratio) is the most accurate measure, but requires additional experiments (e.g., brain slice or equilibrium dialysis) to determine the fraction of unbound drug in brain and plasma. A simpler, more common metric is the total concentration ratio:
-
Brain/Plasma Ratio at Tmax: C_brain(max) / C_plasma(max)
-
AUC Ratio: AUC_brain / AUC_plasma
-
-
Data Presentation Template
| Formulation | Route | Dose (mg/kg) | Cmax Plasma (ng/mL) | Cmax Brain (ng/g) | AUC_plasma (ngh/mL) | AUC_brain (ngh/g) | AUC_brain / AUC_plasma |
| Control this compound | IV | 1 | 250 | 50 | 400 | 80 | 0.20 |
| Test Formulation A | IV | 1 | 230 | 184 | 380 | 304 | 0.80 |
This sample data illustrates a 4-fold improvement in the brain penetration (AUC ratio) for Test Formulation A over the control.
By following these structured, evidence-based protocols, researchers can systematically address the challenge of this compound's poor brain penetration and develop novel strategies to unlock its full therapeutic potential.
References
- This compound as an Emerging Tool for Smoking Cessation and Addiction Treatment - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- This compound, a partial agonist of high affinity nicotinic acetylcholine receptors, has antidepressant-like properties in male C57BL/6J mice - PubMed Central. (n.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C11H14N2O | CID 10235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as an Emerging Tool for Smoking Cessation and Addiction Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caringsunshine.com [caringsunshine.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Pharmacokinetics of this compound, an α4 β2 nicotinic receptor partial agonist, in healthy smokers following a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [3H]this compound binding to nicotinic cholinergic receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Understanding Drug Delivery to the Brain Using Liposome-Based Strategies: Studies that Provide Mechanistic Insights Are Essential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gastrointestinal Side Effects of Cytisine in Clinical Trials
Prepared by: Gemini, Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals involved in clinical trials of cytisine. It provides a comprehensive overview of the common gastrointestinal (GI) adverse events associated with this compound, their underlying mechanisms, and evidence-based strategies for their management. The content is structured to offer both quick-reference FAQs and in-depth troubleshooting protocols to ensure participant safety and data integrity.
Frequently Asked Questions (FAQs): Understanding this compound-Induced GI Events
This section addresses common queries regarding the gastrointestinal side effect profile of this compound.
Q1: What are the most common gastrointestinal side effects of this compound observed in clinical trials?
A: The most frequently reported GI side effects are typically mild to moderate in severity.[1][2] These include nausea, vomiting, dyspepsia (indigestion), abdominal pain, and dry mouth.[2][3][4] While common, these events are often transient and tend to occur at the beginning of the treatment course.[2]
Q2: What is the underlying mechanism of this compound-induced gastrointestinal side effects?
A: this compound is a partial agonist of nicotinic acetylcholine receptors (nAChRs), with a high affinity for the α4β2 subtype, which is crucial for nicotine addiction.[1][5] These receptors are not only in the brain but also in the peripheral nervous system, including the gastrointestinal tract.[6][7] Stimulation of nAChRs in the GI system can alter motility and secretion, leading to symptoms like nausea and abdominal discomfort. Furthermore, nAChR activation in the brain's chemoreceptor trigger zone can directly induce nausea and vomiting.[8] This mechanism is common to nAChR agonists as a class.[6]
Q3: How does the incidence and severity of this compound's GI side effects compare to other smoking cessation therapies?
A: Clinical trial data provides a clear comparative profile:
-
Versus Placebo: this compound is associated with a higher incidence of gastrointestinal adverse events compared to placebo.[9][10]
-
Versus Nicotine Replacement Therapy (NRT): Studies have shown a higher rate of GI side effects with this compound than with NRT.[9]
-
Versus Varenicline: this compound is generally better tolerated, with significantly fewer adverse events reported, including those of a gastrointestinal nature.[9][11][12]
Most side effects are rated as mild and self-limiting.[3]
Q4: Can concomitant smoking during the initial phase of treatment worsen GI side effects?
A: Yes. Continuing to smoke while taking this compound can lead to an additive effect on nicotinic receptors.[2] Since both nicotine and this compound stimulate nAChRs, concurrent use can increase the likelihood and severity of nicotinic adverse effects, including nausea and vomiting.[2] Trial protocols should emphasize the importance of quitting by the designated day (e.g., day 5) to minimize this interaction.[2]
Q5: Are there any contraindications related to pre-existing GI conditions?
A: While this compound is generally well-tolerated, clinical trial protocols often exclude participants with certain pre-existing conditions to ensure safety.[13] Standard exclusion criteria may include active peptic ulcers or gastrointestinal obstruction.[13] Researchers should conduct a thorough baseline assessment of GI health for all potential participants.
Troubleshooting Guides for Clinical Trial Management
These guides provide structured, actionable protocols for the proactive and reactive management of this compound-induced GI adverse events.
Guide 1: Proactive Management and Participant Education Protocol
A robust proactive strategy can significantly mitigate the impact of GI side effects.
Step 1: Baseline Assessment
-
Before randomization, thoroughly screen participants for a history of significant gastrointestinal disorders (e.g., GERD, peptic ulcer disease, inflammatory bowel disease).
-
Document any baseline GI symptoms, such as nausea or dyspepsia, to differentiate them from treatment-emergent adverse events.[13]
Step 2: Comprehensive Participant Briefing
-
During the informed consent process, clearly explain the potential for mild to moderate GI side effects like nausea.[14]
-
Inform participants that these effects are most common at the start of treatment and often resolve on their own.[2] This manages expectations and can improve treatment adherence.
-
Provide clear instructions on who to contact and how to report symptoms promptly.
Step 3: Dosing and Administration Counseling
-
Instruct participants to take this compound with a full glass of water.
-
Recommend taking the medication with food to reduce the incidence of nausea and dyspepsia.
-
Emphasize adherence to the dose titration schedule as outlined in the protocol, as this gradual increase is designed to improve tolerability.
Guide 2: Step-by-Step Protocol for Managing Nausea and Vomiting
This workflow should be implemented upon a participant's report of nausea or vomiting.
Step 1: Assess the Adverse Event
-
Severity: Grade the severity of the event (e.g., Mild, Moderate, Severe) using a standardized scale like the Common Terminology Criteria for Adverse Events (CTCAE).[15]
-
Causality: Assess the likelihood that the event is related to the investigational product.[16]
-
Documentation: Record all details in the participant's source documents and the electronic case report form (eCRF).[15]
Step 2: Initial Non-Pharmacological Interventions
-
Dietary Modification: Advise the participant to eat small, frequent, bland meals and avoid greasy, spicy, or overly sweet foods.
-
Hydration: Encourage adequate fluid intake, sipping clear liquids throughout the day.
-
Avoid Concomitant Smoking: Reiterate the importance of smoking cessation to prevent additive nicotinic effects.[2]
Step 3: Dose Adjustment (As per Protocol)
-
For moderate, persistent nausea, consult the trial protocol for dose modification guidelines. This may involve a temporary dose reduction.
-
For severe or persistent vomiting, the protocol may require temporary discontinuation of the drug. Any dose modification must be clearly documented.
Step 4: Consider Pharmacological Intervention (Protocol Permitting)
-
If the clinical trial protocol allows for it, antiemetic agents may be considered for symptomatic relief of moderate to severe nausea.
-
The choice of antiemetic (e.g., 5-HT3 receptor antagonists, dopamine antagonists) should be guided by the protocol and the participant's clinical picture.[17][18][19]
Step 5: Follow-up and Reporting
-
Schedule follow-up contacts to monitor the participant's symptoms and response to interventions.
-
If the event is classified as a Serious Adverse Event (SAE), follow institutional and regulatory procedures for immediate reporting to the sponsor and ethics committee.[14][15]
Data Visualization and Workflow
Table 1: Comparative Incidence of Gastrointestinal Adverse Events
| Adverse Event | This compound | Varenicline | Nicotine Replacement Therapy (NRT) | Placebo |
| Nausea/Vomiting | Increased[9] | Higher than this compound[11] | Lower than this compound[9] | Lower than this compound[9] |
| Dyspepsia | Reported[3][4] | Reported | Not specified | Lower than this compound |
| Abdominal Pain | Reported[2] | Reported | Not specified | Lower than this compound |
| Dry Mouth | Reported[1][2] | Reported | Reported | Lower than this compound |
| Overall GI Events | RR: 1.15 vs Placebo[9] | RR: 1.49 vs this compound[9] | RR: 0.66 vs this compound[9] | Baseline |
Relative Risk (RR) data sourced from a 2023 meta-analysis.[9]
Diagrams
Caption: Mechanism of this compound-induced nausea and vomiting.
Caption: Decision workflow for nausea/vomiting management.
References
- This compound as an Emerging Tool for Smoking Cessation and Addiction Treatment - PMC - NIH. (n.d.). National Institutes of Health.
- Ofori-Boadu, S., et al. (2023). This compound for smoking cessation: A systematic review and meta-analysis. Drug and Alcohol Dependence.
- Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial. (2025). JAMA.
- Hajek, P., et al. (2013). Review: this compound increases smoking abstinence. Annals of Internal Medicine.
- The Side Effects of this compound (this compound). (2025). Biomedicus.
- Prochaska, J. J., & Das, S. (2019). This compound for smoking cessation. CMAJ.
- Evidence Update on the Efficacy of Cytisinicline by Treatment Regimen: A Rapid Review. (n.d.). Cureus.
- Freitas, K. (2015). Effects of Nicotinic Acetylcholine Receptor Agonists in Assays of Pain. Graduate Theses and Dissertations.
- Barbour, S. Y. (2017). Management of Patients With Chemotherapy-Induced Nausea and Vomiting. Journal of the Advanced Practitioner in Oncology.
- Hesketh, P. J., et al. (2017). Antiemetics: American Society of Clinical Oncology Clinical Practice Guideline Update. Journal of Clinical Oncology.
- Treatment of Chemotherapy-induced Nausea and Vomiting. (2012). ClinicalTrials.gov.
- Management of nausea and vomiting in patients treated with zolbetuximab. (2024). YouTube.
- Clinical Trials Adverse Events Management Standard Operating Procedure (SOP). (n.d.). Research & Knowledge Centre.
- Shah, P. H., & Zieve, D. (2018). Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer's Dementia: An Update. Journal of Clinical Medicine.
- Singh, P., et al. (2021). Nausea and Vomiting in 2021: A Comprehensive Update. Journal of Neurogastroenterology and Motility.
- This compound Uses, Benefits & Dosage. (2025). Drugs.com.
- Nicotinic acetylcholine receptor. (n.d.). Wikipedia.
- This compound : Uses, Side Effects, Interactions, Dosage. (2025). Pillintrip.
- Adverse Event Reporting in Clinical Research: Responsibilities and Procedures. (2024). Clinup.
- A guide to adverse drug reaction reporting. (2025). Pharmaceutical Press.
- Adverse Event Reporting in Clinical Trials. (2025). CCRPS.
- Nicotinic agonist. (n.d.). Wikipedia.
- ASHP Guidelines on Adverse Drug Reaction Monitoring and Reporting. (2018). American Journal of Health-System Pharmacy.
- Drug Names, Mechanisms, Descriptions, and Contraindications. (n.d.). Springer Publishing Company.
Sources
- 1. This compound as an Emerging Tool for Smoking Cessation and Addiction Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedicus.gr [biomedicus.gr]
- 3. This compound for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 6. "Effects of Nicotinic Acetylcholine Receptor Agonists in Assays of Pai" by Kelen Freitas [scholarscompass.vcu.edu]
- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound for smoking cessation: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acpjournals.org [acpjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Evidence Update on the Efficacy of Cytisinicline by Treatment Regimen: A Rapid Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment of Chemotherapy-induced Nausea and Vomiting | Clinical Research Trial Listing [centerwatch.com]
- 14. ccrps.org [ccrps.org]
- 15. research.refined.site [research.refined.site]
- 16. Adverse Event Reporting in Clinical Research: Responsibilities and Procedures - Drug Safety and Pharmacovigilance Course [medipharmsolutions.com]
- 17. Management of Patients With Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. Nausea and Vomiting in 2021: A Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A-Z Guide to Optimizing Synthetic Routes for Cytisine Derivatives
Welcome to the comprehensive technical support center for the synthesis of cytisine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these valuable compounds. This compound, a natural alkaloid, serves as a crucial pharmacophore for various therapeutic agents, notably as a smoking cessation aid.[1][2] However, its synthetic manipulation to generate novel derivatives with improved pharmacological profiles presents numerous challenges.[3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common hurdles encountered during synthesis, ultimately aiming to improve reaction yields and purity.
The intricate tricyclic structure of this compound makes its synthesis and derivatization a complex endeavor.[4] Researchers often face challenges ranging from low yields and the formation of unwanted side products to difficulties in purification.[5][6] This guide is structured to provide not just procedural solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues commonly encountered in the synthesis of this compound derivatives. The format is designed to quickly guide you to the problem you are facing and provide actionable solutions.
I. Challenges in N-Alkylation and N-Acylation of the Secondary Amine
The secondary amine in the this compound core is a primary site for modification. However, its reactivity can be influenced by steric hindrance and the electronic nature of the pyridone ring, leading to common issues.[7][8]
Q1: I am observing very low yields for the N-alkylation of this compound. What are the likely causes and how can I improve the outcome?
A1: Low yields in N-alkylation are a frequent problem and can be attributed to several factors. Here’s a systematic approach to troubleshooting this issue:
-
Underlying Causes:
-
Poor Nucleophilicity of this compound: The nitrogen atom's lone pair may have reduced availability due to the molecule's rigid conformation.[4]
-
Steric Hindrance: The tricyclic structure can sterically hinder the approach of the alkylating agent.
-
Inappropriate Base: The choice of base is critical for deprotonating the secondary amine. An unsuitable base may be too weak to generate a sufficient concentration of the more nucleophilic amide or may be sterically hindered itself.
-
Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Leaving Group Ability: The nature of the leaving group on your alkylating agent significantly impacts the reaction rate (I > Br > Cl > OTs).
-
-
Troubleshooting Protocol:
-
Optimize the Base:
-
For simple alkyl halides, start with a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.
-
If yields remain low, consider stronger bases like sodium hydride (NaH). Exercise caution as NaH is highly reactive.[9]
-
-
Solvent Selection:
-
Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can stabilize the transition state.
-
-
Increase Reaction Temperature:
-
Gently warming the reaction mixture can often overcome activation energy barriers. Monitor the reaction closely by TLC to avoid decomposition.
-
-
Choice of Alkylating Agent:
-
If possible, use an alkyl iodide or bromide instead of a chloride for enhanced reactivity.[10]
-
-
Addition of a Catalyst:
-
For less reactive alkylating agents, the addition of a catalytic amount of sodium iodide or potassium iodide can in-situ generate the more reactive alkyl iodide.
-
-
Q2: My N-alkylation reaction is producing a significant amount of a di-alkylated or quaternary ammonium salt byproduct. How can I improve the selectivity for mono-alkylation?
A2: Over-alkylation is a common side reaction when the mono-alkylated product is more nucleophilic than the starting this compound.[10]
-
Underlying Cause: The introduction of an electron-donating alkyl group on the nitrogen can increase its nucleophilicity, making it more susceptible to a second alkylation.
-
Strategies for Promoting Mono-alkylation:
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of this compound relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent, reducing the likelihood of a second addition.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) can help maintain a low concentration of the alkylating agent, favoring mono-alkylation.
-
Use of Bulky Protecting Groups: While not always ideal, a temporary bulky protecting group on another part of the molecule could sterically hinder a second alkylation. This adds extra steps to the synthesis but can be effective.
-
Reductive Amination: As an alternative to direct alkylation, consider reductive amination. This involves reacting this compound with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ. This method often provides better control over mono-alkylation.[8]
-
II. Modifications of the Pyridone Ring
The pyridone ring of this compound is another key area for derivatization, often involving halogenation, Suzuki, or Stille coupling reactions to introduce new functionalities.[4][6]
Q3: I am struggling with low yields and side product formation during the bromination of the this compound pyridone ring. What are the key parameters to control?
A3: Bromination of the pyridone ring can be challenging due to the potential for over-halogenation and other side reactions.
-
Underlying Causes:
-
Harsh Reaction Conditions: Strong brominating agents or high temperatures can lead to a lack of selectivity and decomposition.
-
Regioselectivity Issues: The pyridone ring has multiple positions susceptible to electrophilic attack.
-
-
Troubleshooting Protocol:
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS) is a milder and often more selective brominating agent compared to elemental bromine.
-
-
Solvent and Temperature Control:
-
Perform the reaction in a suitable solvent like chloroform or carbon tetrachloride at room temperature or below.
-
-
Protection of the Secondary Amine:
-
Protecting the secondary amine with a group like Boc (tert-butyloxycarbonyl) can prevent unwanted side reactions at the nitrogen and can influence the regioselectivity of the bromination.[6]
-
-
Monitoring the Reaction:
-
Carefully monitor the reaction progress by TLC or LC-MS to stop the reaction once the desired mono-brominated product is formed and before significant di-bromination occurs.
-
-
Q4: My Suzuki coupling reaction on a halogenated this compound derivative is not proceeding to completion. What should I investigate?
A4: Incomplete Suzuki coupling reactions are often due to issues with the catalyst, base, or reaction conditions.[6]
-
Underlying Causes:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air, moisture, and impurities.
-
Inappropriate Base or Solvent: The choice of base and solvent system is crucial for the efficiency of the transmetalation and reductive elimination steps in the catalytic cycle.
-
Poor Quality of Boronic Acid: Boronic acids can dehydrate to form boroxines, which are less reactive in the coupling reaction.
-
-
Troubleshooting Protocol:
-
Ensure Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (nitrogen or argon) to prevent catalyst oxidation. Use degassed solvents.
-
Catalyst and Ligand Screening:
-
Experiment with different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands.
-
-
Base and Solvent Optimization:
-
A common system is an aqueous solution of a base like K₂CO₃ or Cs₂CO₃ with a solvent mixture like DME/water or toluene/ethanol/water.[6] The optimal system can be substrate-dependent.
-
-
Check Boronic Acid Quality:
-
Use fresh, high-quality boronic acid. If in doubt, you can try to regenerate the boronic acid from the boroxine by dissolving it in a suitable solvent with a small amount of water.
-
-
Experimental Protocols
General Protocol for N-Alkylation of this compound
This protocol provides a starting point for the N-alkylation of this compound. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add K₂CO₃ (2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Suzuki Coupling of a Halogenated this compound Derivative
This protocol is a general guideline for Suzuki coupling reactions. The choice of catalyst, ligand, base, and solvent may require optimization.
-
To a reaction vessel, add the halogenated this compound derivative (1.0 eq.), the boronic acid (1.5 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., DME/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Common Conditions for N-Alkylation of this compound
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Methyl Iodide | K₂CO₃ | Acetonitrile | Reflux | 70-90% |
| Benzyl Bromide | Cs₂CO₃ | DMF | 60 | 65-85% |
| Propargyl Bromide | NaH | THF | 0 to RT | 50-75% |
Table 2: Troubleshooting Guide for Suzuki Coupling Reactions
| Issue | Potential Cause | Suggested Solution |
| No Reaction | Inactive catalyst | Use fresh catalyst, ensure inert atmosphere, try a different catalyst/ligand combination. |
| Low Conversion | Insufficiently reactive boronic acid | Use fresh boronic acid, try a different base/solvent system. |
| Decomposition | Reaction temperature too high | Lower the reaction temperature, monitor the reaction closely. |
| Formation of Homocoupled Byproduct | Oxygen contamination | Ensure thorough degassing of solvents and a good inert atmosphere. |
Visualizations
Caption: Troubleshooting workflow for low yields in N-alkylation of this compound.
Caption: Simplified catalytic cycle for a Suzuki coupling reaction.
References
- Bariwal, J. B., & Van der Eycken, E. V. (2013). This compound and its derivatives: synthesis, reactivity, and applications. Chemical Reviews, 113(9), 712-778. [Link]
- Rouden, J., Lasne, M. C., Blanchet, J., & Baudoux, J. (2014). (−)-Cytisine and derivatives: synthesis, reactivity, and applications. Chemical Reviews, 114(1), 712-778. [Link]
- Tutka, P., & Zatoński, W. (2016). A review of the organic synthesis and medicinal applications of the natural product this compound. Mini reviews in medicinal chemistry, 16(18), 1469-1477. [Link]
- West, R., Zatonski, W., Cedzynska, M., Lewandowska, D., Pazik, J., Aveyard, P., & Stapleton, J. (2011). Placebo-controlled trial of this compound for smoking cessation. New England Journal of Medicine, 365(13), 1193-1200. [Link]
- Jeong, S. H., & Lee, J. (2015). This compound for smoking cessation: a literature review. Journal of the Korean Academy of Family Medicine, 36(6), 269. [Link]
- Boido, C., Sparatore, F., Sparatore, A., & Finetto, C. (1999). Synthesis and preliminary pharmacological evaluation of some this compound derivatives. Il Farmaco, 54(11-12), 794-805. [Link]
- O'Neill, B. T. (2004). A short synthesis of (±)-cytisine. Organic & Biomolecular Chemistry, 2(13), 1825-1826. [Link]
- Kozikowski, A. P., Chellappan, S. K., Xiao, Y., Bajjuri, K. M., Yuan, H., & Kellar, K. J. (2006). Synthesis and pharmacological evaluation of novel 9-and 10-substituted this compound derivatives: nicotinic ligands of enhanced subtype selectivity. Journal of medicinal chemistry, 49(8), 2673-2676. [Link]
- ResearchGate. (2013). ChemInform Abstract: (-)
- O'Neill, B. T., Yohannes, D., Bundesmann, M. W., & Arnold, E. P. (2000). Total synthesis of (±)-cytisine. Organic letters, 2(26), 4201-4204. [Link]
- Achieve Life Sciences. (2018).
- Hibbs, R. E., & Sixma, T. K. (2012). Structural characterization of binding mode of smoking cessation drugs to nicotinic acetylcholine receptors through study of ligand complexes with acetylcholine-binding protein. Journal of Biological Chemistry, 287(28), 23516-23524. [Link]
- Waksmundzka-Hajnos, M., Petruczynik, A., Wianowska, D., Dawidowicz, A. L., & Sowa, I. (2020). Determination of this compound and N-Methylthis compound from Selected Plant Extracts by High-Performance Liquid Chromatography and Comparison of Their Cytotoxic Activity. Molecules, 25(17), 3935. [Link]
- O'Neill, B. T. (2004). A short synthesis of (±)-cytisine. Organic & Biomolecular Chemistry, 2(13), 1825-1826. [Link]
- Fernández, D., Riesco, N., & Carreño, D. (2022). Safety and efficacy of this compound for smoking cessation in a hOSPital context (CITOSP): a study protocol for a multicenter, randomized, controlled, open-label clinical trial. Frontiers in Pharmacology, 13, 962800. [Link]
- ResearchGate. (2004). A short synthesis of (+/-)-cytisine. [Link]
- O'Neill, B. T., Yohannes, D., Bundesmann, M. W., & Arnold, E. P. (2000). Total synthesis of (+/-)-cytisine. Organic letters, 2(26), 4201–4204. [Link]
- School of Chemistry, University of Bristol. (2019). This compound - Molecule of the Month. [Link]
- Gallagher, T., & O'Neill, B. T. (2001). Total synthesis of (+/-)-cytisine via the intramolecular heck cyclization of activated N-alkyl glutarimides. Organic letters, 3(24), 3907–3910. [Link]
- ResearchGate. (2020). This compound and this compound derivatives.
- Wikipedia. (n.d.). This compound. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. isaac-scientific.com [isaac-scientific.com]
- 5. datapdf.com [datapdf.com]
- 6. Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted this compound Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and preliminary pharmacological evaluation of some this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Cytisine Technical Support Center: A Guide for Researchers on Improving Adherence to the 25-Day Treatment Protocol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing low adherence to the standard 25-day cytisine treatment protocol. By synthesizing technical data with practical, field-proven insights, this document aims to equip research teams with the necessary tools to anticipate and mitigate challenges, thereby enhancing the integrity and success of their clinical and preclinical investigations.
Understanding the Challenge: The Nuances of the 25-Day this compound Protocol
This compound, a plant-based alkaloid, is a partial agonist of nicotinic acetylcholine receptors (nAChRs), making it a promising and cost-effective smoking cessation therapy.[1][2] Its mechanism involves alleviating nicotine withdrawal symptoms and reducing the rewarding effects of smoking.[1][3] The standard 25-day treatment protocol, while established, presents unique adherence challenges that can impact study outcomes. These challenges primarily stem from its complex dosing schedule and the emergence of side effects.[4][5]
Pharmacokinetic Profile: The Rationale Behind the Dosing Regimen
This compound has a relatively short plasma half-life of approximately 4.8 hours, with peak concentrations reached 1-2 hours post-dose.[4][6][7] This pharmacokinetic profile necessitates frequent dosing, especially in the initial phase of treatment, to maintain therapeutic levels and effectively manage withdrawal symptoms.[4] The standard 25-day protocol is designed to provide a high initial dose that is gradually tapered as the participant's dependence on nicotine subsides.[8][9]
Troubleshooting Guide: Proactive Strategies to Enhance Adherence
Low adherence is a multi-faceted issue. This section provides a structured approach to troubleshooting common problems encountered during this compound administration in a research setting.
Issue 1: Participant Non-Adherence Due to Complex Dosing Schedule
The frequent and changing dosing intervals of the 25-day protocol can be a significant barrier for participants.
Causality: The titration schedule, which changes every few days, can be confusing and difficult to remember, leading to missed doses or incorrect timing.[5]
Troubleshooting Protocol:
-
Enhanced Participant Education:
-
Provide a clear, visual dosing calendar or chart.
-
Utilize digital reminders via SMS or a dedicated study app.[10]
-
During informed consent and initial visits, walk participants through the dosing schedule, explaining the rationale for the titration.
-
-
Dosing Simplification Strategies (for consideration in study design):
-
Extended, Fixed-Dose Regimens: Recent studies have explored longer treatment durations with simplified dosing, such as a 3 mg dose taken three times daily (TID) for 6 or 12 weeks.[2][11] These regimens have shown good tolerability and adherence.[2][11]
-
40-Day Protocol with Induction: A 40-day protocol that includes a gradual induction phase has been shown to be well-tolerated and may improve patient adaptation to the medication.[12][13][14]
-
-
Adherence Monitoring:
Issue 2: Premature Discontinuation Due to Adverse Events
Side effects are a primary driver of non-adherence and discontinuation in this compound trials.[16] While many are mild to moderate and self-limiting, proactive management is crucial.[6][17]
Causality: As a partial agonist of nAChRs, this compound can cause a range of side effects, most commonly gastrointestinal and sleep disturbances.[17]
Troubleshooting Protocol:
-
Symptom-Specific Management Strategies:
| Common Adverse Event | Management Strategy |
| Nausea and Gastrointestinal Discomfort | - Advise participants to take this compound with food or a full glass of water. - Suggest smaller, more frequent meals throughout the day. - In cases of persistent, moderate nausea, a temporary dose reduction may be considered in consultation with the study physician. |
| Sleep Disturbances (Insomnia, Abnormal Dreams) | - Recommend taking the last dose of the day several hours before bedtime. - Advise on good sleep hygiene practices (e.g., avoiding caffeine and screen time before bed). |
| Headaches | - Ensure adequate hydration. - Over-the-counter analgesics may be considered, as per the study protocol and in consultation with a physician. |
| Dry Mouth | - Encourage frequent sips of water, sucking on ice chips, or using sugar-free candy or gum. |
| Mood Changes (Irritability, Anxiety) | - It is important to differentiate between medication side effects and nicotine withdrawal symptoms.[17] - Provide robust behavioral support to help participants manage mood changes associated with quitting.[18][19] |
-
Structured Monitoring of Adverse Events:
-
Use a standardized questionnaire at each visit to systematically inquire about common side effects.
-
Educate participants on which side effects to expect and encourage them to report any issues promptly rather than discontinuing the medication on their own.
-
Diagram: Decision-Making Workflow for Managing Common Side Effects
Caption: Workflow for managing participant-reported adverse events.
Frequently Asked Questions (FAQs) for Researchers
This section addresses common questions that may arise during the planning and execution of a study involving the 25-day this compound protocol.
Q1: What is the scientific rationale for the 25-day duration of the standard protocol?
A1: The 25-day protocol is based on decades of clinical use, primarily in Eastern Europe.[11] The duration is intended to cover the most critical period of nicotine withdrawal. The initial high-dose phase aims to saturate the α4β2 nicotinic acetylcholine receptors to reduce cravings, while the tapering phase gradually weans the participant off the medication as their neurobiology adapts to a nicotine-free state.[1][6]
Q2: What are the most common reasons for participant dropout in this compound clinical trials?
A2: The most frequently cited reasons for discontinuation are adverse events, particularly gastrointestinal issues and sleep disturbances.[16] Relapse to smoking is another significant factor.[16] The complexity of the dosing regimen can also contribute to frustration and subsequent dropout.
Q3: How crucial is behavioral support when using this compound?
A3: Behavioral support is a critical component of successful smoking cessation with any pharmacotherapy, including this compound.[12][13][18] Combining this compound with interventions such as cognitive-behavioral therapy, motivational interviewing, and regular counseling has been shown to significantly improve abstinence rates.[18][19] This support helps participants develop coping strategies for triggers and manage the psychological aspects of quitting.
Q4: Can the 25-day dosing schedule be modified if a participant is struggling with side effects?
A4: Any modification to the dosing schedule must be done in accordance with the study protocol. However, for a participant experiencing bothersome but not severe side effects, a temporary dose reduction may be a viable strategy to improve tolerability and prevent discontinuation, if the protocol allows for such adjustments. It is crucial to document these deviations and their rationale thoroughly.
Q5: What should be done if a participant misses a dose?
A5: Participants should be instructed not to take a double dose to make up for a missed one.[1] They should take their next scheduled dose as planned.[1] It is important to emphasize that occasional missed doses are not a reason to discontinue the entire treatment course. Researchers should record missed doses to assess overall adherence.
Q6: Can a participant still smoke during the initial days of the this compound protocol?
A6: The standard protocol requires participants to set a quit date no later than the fifth day of treatment.[1][9] Continuing to smoke beyond this point may worsen side effects due to the combined nicotinic effects of this compound and cigarettes.[9]
Diagram: The Interplay of Factors Affecting this compound Treatment Adherence
Caption: Factors influencing adherence to this compound treatment.
Conclusion
Addressing low adherence to the 25-day this compound treatment protocol requires a multi-pronged approach that combines robust participant education, proactive management of side effects, and strong behavioral support. By understanding the underlying reasons for non-adherence and implementing the troubleshooting strategies outlined in this guide, researchers can enhance the quality of their data and contribute to the growing body of evidence for this promising smoking cessation aid. For future studies, consideration of alternative, simplified dosing regimens may prove beneficial in further improving treatment adherence and outcomes.
References
- Rigotti, N. A., Benowitz, N. L., Prochaska, J., Leischow, S., Nides, M., Blumenstein, B., Clarke, A., Cain, D., & Jacobs, C. (2023). Cytisinicline for Smoking Cessation: A Randomized Clinical Trial. JAMA, 330(2), 152–160. [Link]
- Jeong, S. H., Newcombe, D., Sheridan, J., & Tingle, M. (2015). Pharmacokinetics of this compound, an α4 β2 nicotinic receptor partial agonist, in healthy smokers following a single dose. Drug testing and analysis, 7(6), 475–482. [Link]
- National Centre for Smoking Cessation and Training. (2025). This compound briefing and dosing guide. NCSCT.
- West, R., Zatonski, W., Cedzynska, M., Lewandowska, D., Pazik, J., Aveyard, P., & Stapleton, J. (2011). Placebo-controlled trial of this compound for smoking cessation. The New England journal of medicine, 365(13), 1193–1200. [Link]
- Walker, N., Howe, C., Glover, M., McRobbie, H., Barnes, J., Nosa, V., Parag, V., Bassett, B., & Bullen, C. (2014). This compound versus nicotine for smoking cessation. The New England journal of medicine, 371(25), 2353–2362. [Link]
- East and North Hertfordshire NHS Trust. (n.d.). This compound.
- Action on Smoking and Health. (n.d.). Training & Resources: Supporting use of Varenicline and this compound. ASH.
- Astroug, H., Simeonov, R., Kassabova, L. V., Danchev, N., & Svinarov, D. (2010). Pharmacokinetics of this compound after single intravenous and oral administration in rabbits. Interdisciplinary toxicology, 3(1), 15–20.
- Tutka, P., & Zatoński, W. (2006). This compound for the treatment of nicotine addiction: from a molecule to therapeutic efficacy. Pharmacological reports : PR, 58(6), 777–798.
- National Centre for Smoking Cessation and Training. (n.d.). This compound Summary and Dosing Guide.
- Lucchiari, C., Masiero, M., Veronesi, G., & Pravettoni, G. (2023). This compound as a smoking cessation aid: Preliminary observations with a modified therapeutic scheme in real life.
- Nides, M., Leischow, S. J., Benowitz, N. L., Prochaska, J. J., Beard, E., & West, R. (2021). A Multicenter, Double-Blind, Randomized, Placebo-Controlled Phase 2b Trial of Cytisinicline in Adult Smokers (The ORCA-1 Trial). Nicotine & tobacco research : official journal of the Society for Research on Nicotine and Tobacco, 23(4), 675–683. [Link]
- Stead, L. F., Koilpillai, P., Fanshawe, T. R., & Lancaster, T. (2016). Combined pharmacotherapy and behavioural interventions for smoking cessation.
- Prochaska, J. J., & Benowitz, N. L. (2023).
- National Centre for Smoking Cessation and Training. (2025). NCSCT A5 this compound 2025 v1.
- Integrated University Hospital of Verona. (2024). Safety and efficacy of this compound for smoking cessation in a hOSPital context (CITOSP). ClinicalTrials.gov.
- Ferketich, A. K., Lugo, A., Amer, N., Gallus, S., & Pacifici, R. (2024). This compound for smoking cessation: A 40-day treatment with an induction period.
- Action on Smoking and Health. (n.d.). Training & Resources: Supporting use of Varenicline and this compound.
- Ferketich, A. K., Lugo, A., Amer, N., Gallus, S., & Pacifici, R. (2024). This compound for smoking cessation: A 40-day treatment with an induction period.
- Dogar, O. F., El-Arabi, S., Siddiqi, K., & Ouimet, M. C. (2025).
- Ferketich, A. K., Lugo, A., Amer, N., Gallus, S., & Pacifici, R. (2024). This compound for smoking cessation: A 40-day treatment with an induction period.
- U.S. Department of Health and Human Services. (2020).
- Mahalo Health. (n.d.). Improving Adherence and Protocol Compliance in Clinical Trials.
- EUPATI. (n.d.). Assessing participant adherence during clinical trials.
- NICE. (2024).
Sources
- 1. ncsct.co.uk [ncsct.co.uk]
- 2. A Multicenter, Double-Blind, Randomized, Placebo-Controlled Phase 2b Trial of Cytisinicline in Adult Smokers (The ORCA-1 Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Uses, Benefits & Dosage [drugs.com]
- 4. vqi.org [vqi.org]
- 5. Interventions to increase adherence to medications for tobacco dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ensp.network [ensp.network]
- 9. news-medical.net [news-medical.net]
- 10. Improving Adherence and Protocol Compliance in Clinical Trials [mahalo.health]
- 11. Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound for smoking cessation: A 40-day treatment with an induction period - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound for smoking cessation: A 40-day treatment with an induction period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound for smoking cessation: A 40-day treatment with an induction period [tobaccopreventioncessation.com]
- 15. toolbox.eupati.eu [toolbox.eupati.eu]
- 16. This compound as a smoking cessation aid: Preliminary observations with a modified therapeutic scheme in real life - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ncsct.co.uk [ncsct.co.uk]
- 18. Combined pharmacotherapy and behavioural interventions for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interventions for Smoking Cessation and Treatments for Nicotine Dependence - Smoking Cessation - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cytisine Dosing Schedules for Smoking Cessation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cytisine for smoking cessation. This guide is designed to provide in-depth, evidence-based insights into optimizing dosing schedules, troubleshooting common experimental challenges, and answering frequently asked questions. Our goal is to empower your research with the scientific rationale and practical guidance needed for successful and impactful studies.
Section 1: Understanding the Foundation - Mechanism and Pharmacokinetics
A thorough understanding of this compound's mechanism of action and pharmacokinetic profile is paramount to designing effective dosing strategies.
Mechanism of Action: A Partial Agonist at α4β2 Nicotinic Acetylcholine Receptors
This compound, a plant-based alkaloid, exerts its effect as a partial agonist at the α4β2 nicotinic acetylcholine receptors (nAChRs).[1][2][3] These receptors are crucial in mediating nicotine dependence.[1] As a partial agonist, this compound binds to these receptors and elicits a weaker response than nicotine. This dual action is key to its efficacy:
-
Reduces Withdrawal and Cravings: By providing a low level of stimulation to the α4β2 nAChRs, this compound alleviates the symptoms of nicotine withdrawal.[1][4][5]
-
Blocks Nicotine's Rewarding Effects: By occupying the receptor binding sites, this compound competitively inhibits nicotine from binding, thereby diminishing the rewarding and reinforcing effects of smoking.[1]
Its mechanism is similar to varenicline, another partial agonist of the α4β2 nAChR.[1][6][7]
Caption: this compound's partial agonism at the α4β2 nAChR.
Pharmacokinetic Profile: Guiding Dosing Frequency
Understanding how the body processes this compound is critical for optimizing dosing schedules.
-
Absorption and Peak Concentration: Orally administered this compound reaches its peak plasma concentration approximately two hours after ingestion.[8]
-
Half-Life and Dosing Frequency: this compound has a relatively short half-life of about 4.8 hours.[8][9] This pharmacokinetic property necessitates multiple daily doses to maintain therapeutic plasma concentrations.
-
Metabolism and Excretion: A key advantage of this compound is its lack of hepatic metabolism.[8][9] It is primarily excreted unchanged by the kidneys, which significantly reduces the potential for drug-drug interactions.[8][9]
Section 2: Designing and Optimizing Dosing Schedules
Historically, the standard this compound regimen has been a 25-day course with a tapering dose.[4][10][11] However, recent research suggests that alternative schedules may offer improved efficacy.
Comparative Analysis of Dosing Regimens
| Dosing Regimen | Duration | Key Features | Reported Efficacy (Continuous Abstinence) | References |
| Traditional Tapering | 25 Days | Gradual reduction in daily doses (e.g., from 6 tablets/day to 1-2 tablets/day). | Varies, with some studies showing lower efficacy compared to longer regimens. | [4][8][10] |
| Extended Duration (Fixed Dose) | 6 Weeks | 3 mg three times daily. | 25.3% vs 4.4% for placebo (weeks 3-6). | [12][13] |
| Extended Duration (Fixed Dose) | 12 Weeks | 3 mg three times daily. | 21.1% vs 8.9% for placebo (weeks 9-24). | [12][14] |
| Modified 40-Day Tapering | 40 Days | Gradual induction, maintenance, and slower tapering. | 50.5% at 6 months (in a real-world study with behavioral support). | [14][15] |
Key Insight: Emerging evidence strongly suggests that longer treatment durations and fixed-dose regimens may be more effective than the traditional 25-day tapering schedule.[16][17][18] A meta-analysis indicated that 12-week fixed-dose regimens nearly double the effectiveness of the 25-day protocols while maintaining a favorable safety profile.[16][17][18]
Experimental Protocol: A Step-by-Step Guide to a Dose-Optimization Study
For researchers aiming to investigate novel dosing schedules, a well-designed clinical trial is essential.
Objective: To compare the efficacy and safety of a novel extended-duration, fixed-dose this compound regimen against the standard 25-day tapering regimen.
Methodology:
-
Participant Recruitment:
-
Inclusion Criteria: Adult daily smokers (e.g., ≥10 cigarettes/day) motivated to quit, with biochemically verified smoking status (e.g., expired air carbon monoxide ≥ 10 ppm).[19]
-
Exclusion Criteria: Known hypersensitivity to this compound, pregnancy or breastfeeding, recent cardiovascular events, and use of other smoking cessation aids.[19]
-
-
Randomization and Blinding:
-
Employ a double-blind, placebo-controlled design.
-
Randomly assign participants to one of three arms:
-
-
Treatment and Follow-up:
-
Outcome Measures:
-
Primary Outcome: Biochemically verified continuous abstinence at 6 months post-treatment.
-
Secondary Outcomes: Self-reported abstinence, incidence and severity of adverse events, treatment adherence, and changes in nicotine withdrawal symptoms.
-
Caption: Experimental workflow for a dose-optimization study.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during your this compound research in a question-and-answer format.
Q1: We are observing a higher-than-expected rate of adverse events, particularly nausea and sleep disturbances. How can we manage this?
A1:
-
Causality: Nausea and sleep disturbances (including abnormal dreams) are among the most commonly reported side effects of this compound.[5][20] These are likely due to the stimulation of nicotinic receptors in the central nervous system and gastrointestinal tract.
-
Troubleshooting Steps:
-
Dose Timing: Advise participants to take this compound with food to minimize gastrointestinal upset.
-
Hydration: Ensure participants maintain adequate hydration.
-
Dose Adjustment (with caution): While not standard practice, if adverse events are severe and impacting adherence, a temporary dose reduction could be considered within the protocol's guidelines. However, this may impact efficacy.
-
Symptomatic Relief: For insomnia, advise good sleep hygiene practices. For persistent nausea, consider antiemetics if clinically appropriate and allowed by the study protocol.
-
Comparative Insight: It's noteworthy that studies comparing this compound to varenicline have found that this compound is generally associated with fewer adverse events.[21][22]
-
Q2: Participant adherence to the dosing schedule is low, especially with the multiple daily doses of the standard regimen. How can we improve this?
A2:
-
Causality: The complex, tapering schedule of the traditional 25-day regimen can be challenging for participants to follow.[23] Forgetfulness is a common reason for non-adherence.[11]
-
Troubleshooting Steps:
-
Simplified Regimens: Consider testing simpler, fixed-dose regimens (e.g., three times daily) which have shown to be effective and may improve adherence.[12][19]
-
Adherence Tools: Provide participants with pillboxes, dosing charts, and automated reminders (e.g., text messages or smartphone apps).[11]
-
Participant Education: Clearly explain the rationale for the dosing schedule and the importance of adherence for treatment success during the informed consent process and at each study visit.
-
Blister Packaging: Utilize blister packs that clearly mark the day and time for each dose.[24]
-
Q3: We are struggling to differentiate between treatment-emergent adverse events and nicotine withdrawal symptoms. How can we accurately attribute these symptoms?
A3:
-
Causality: There is a significant overlap between the side effects of this compound (e.g., insomnia, irritability) and the symptoms of nicotine withdrawal.[25]
-
Troubleshooting Steps:
-
Baseline Assessment: Conduct a thorough baseline assessment of participants' typical smoking withdrawal symptoms before initiating treatment.
-
Standardized Questionnaires: Use validated scales (e.g., the Minnesota Nicotine Withdrawal Scale) at each study visit to systematically track the severity and timing of symptoms.
-
Temporal Association: Carefully document the onset of symptoms in relation to the start of treatment and the quit date. Symptoms that begin or worsen after quitting are more likely to be related to withdrawal.
-
Placebo-Controlled Design: A robust placebo arm is essential to help differentiate between drug effects and withdrawal, as the placebo group will only experience withdrawal symptoms.
-
Section 4: Frequently Asked Questions (FAQs)
Q: How does the efficacy of this compound compare to varenicline?
A: The evidence is mixed, but generally suggests comparable efficacy. Some studies have found varenicline to be more effective, while others have failed to show non-inferiority for this compound.[6][21][26] However, this compound is often better tolerated, with a lower incidence of adverse events, which may lead to better treatment adherence.[6][21][22]
Q: Is there evidence to support the use of this compound in specific patient populations (e.g., those with cardiovascular disease or mental health conditions)?
A: Most large clinical trials have excluded individuals with recent unstable cardiovascular disease or serious mental illness.[20] Therefore, more research is needed to establish the safety and efficacy of this compound in these populations. Observational studies in hospitalized smokers with cardiovascular disease have shown promising results.
Q: Are there any known biomarkers that can predict a patient's response to this compound treatment?
A: Currently, there are no established biomarkers to guide this compound therapy.[27] However, research is ongoing in the broader field of smoking cessation pharmacogenetics to identify genetic markers, such as those related to nicotine metabolism, that could predict treatment outcomes.[28][29]
Q: What is the role of behavioral support when using this compound?
A: Behavioral support is a critical component of any smoking cessation attempt and is consistently included in clinical trials of this compound.[12][14][19] Combining pharmacotherapy with counseling significantly increases the chances of quitting successfully.
References
- Tinghino, B., et al. (2024). This compound for smoking cessation: A 40-day treatment with an induction period. Tobacco Prevention & Cessation, 10(May):23.
- Drugs.com. (2025). This compound Uses, Benefits & Dosage.
- Dr.Oracle. (2025). What is the mechanism by which this compound (nicotinic receptor partial agonist) aids in smoking cessation?
- Karnieg, T., & Wang, G. X. (2018). This compound for smoking cessation. CMAJ, 190(19), E581.
- Caring Sunshine. (n.d.). Relationship: Acetylcholine and this compound.
- East and North Hertfordshire NHS Trust. (n.d.). This compound.
- Rigotti, N. A., et al. (2023). Cytisinicline for Smoking Cessation: A Randomized Clinical Trial. JAMA, 330(2), 152–160.
- ClinicalTrials.Veeva. (2020). Trial of this compound in Adult Smokers.
- National Centre for Smoking Cessation and Training. (2024). This compound Summary and Dosing Guide.
- Jeong, S. H., et al. (2015). Pharmacokinetics of this compound, an α4 β2 nicotinic receptor partial agonist, in healthy smokers following a single dose. Drug testing and analysis, 7(6), 475–482.
- Jeong, S. H., et al. (2014). Pharmacokinetics of this compound, an α4 β2 nicotinic receptor partial agonist, in healthy smokers following a single dose. ResearchGate.
- ACS Publications. (2022). The Nicotinic Agonist this compound: The Role of the NH···N Interaction.
- Tinghino, B., et al. (2024). This compound for smoking cessation: A 40-day treatment with an induction period. Tobacco Prevention & Cessation.
- ClinicalTrials.gov. (2019). A Multicenter, Double-blind, Randomized, Placebo-controlled Phase 2b Trial of this compound in Adult Smokers.
- medRxiv. (2025). This compound for smoking cessation: A systematic review and meta-analysis suggesting potential benefits of extended treatment protocols.
- CMAJ. (2018). This compound for smoking cessation.
- Mineur, Y. S., et al. (2017). This compound, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors. Frontiers in pharmacology, 8, 595.
- Oxford Academic. (2025). Comparison of Efficacy and Safety of this compound against Nicotine Replacement Treatment.
- LloydsPharmacy Online Doctor UK. (2024). Varenicline vs this compound.
- Etter, J. F. (2008). This compound for smoking cessation: a research agenda. Drug and alcohol dependence, 92(1-3), 3–8.
- MedPath. (n.d.). This compound Faces FDA Delay Despite Global Success in Smoking Cessation.
- OUCI. (n.d.). This compound for smoking cessation: A systematic review and meta-analysis.
- ResearchGate. (n.d.). Effect of this compound on Smoking Cessation.
- Espinosa Villoria, M. G., et al. (2025). Evidence Update on the Efficacy of Cytisinicline by Treatment Regimen: A Rapid Review. Archivos de bronconeumologia, 61(1), 59–61.
- Semantic Scholar. (n.d.). Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial.
- Al-Husseini, A., et al. (2023). This compound as an Emerging Tool for Smoking Cessation and Addiction Treatment. International journal of high-risk behaviors & addiction, 12(3), e139524.
- ResearchGate. (n.d.). This compound as a smoking cessation aid: Preliminary observations with a modified therapeutic scheme in real life.
- Courtney, R. J., et al. (2021). Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial. JAMA, 326(1), 56–64.
- medRxiv. (2025). This compound for smoking cessation: A systematic review and meta-analysis suggesting potential benefits of extended treatment protocols.
- Tindle, H. A., et al. (2021). The use of biomarkers to guide precision treatment for tobacco use. Addiction (Abingdon, England), 116(8), 2212–2225.
- MDPI. (n.d.). Cytisinicline vs. Varenicline in Tobacco Addiction: A Literature Review Focused on Emotional Regulation, Psychological Symptoms, and Mental Health.
- Wehbe, L., et al. (2021). Smoking Cessation Pharmacotherapy Based on Genetically-Informed Biomarkers: What is the Evidence? Nicotine & tobacco research : official journal of the Society for Research on Nicotine and Tobacco, 23(11), 1807–1816.
- Cochrane. (2023). Can medications like varenicline and this compound (nicotine receptor partial agonists) help people to stop smoking and do they cause unwanted effects?
- The Guardian. (2024). Smokers twice as likely to quit by using this compound, study finds.
- NCBI Bookshelf. (n.d.). Evidence review Q for cytisinicline for smoking cessation.
- medRxiv. (2025). This compound for smoking cessation: A systematic review and meta-analysis suggesting potential benefits of extended treatment protocols.
- Semantic Scholar. (n.d.). This compound as a smoking cessation aid: Preliminary observations with a modified therapeutic scheme in real life.
- Lang, A. E. (2021). The Effect of this compound vs Varenicline on Smoking Cessation. JAMA, 326(18), 1871.
- I.M. Matters Weekly. (2023). Cytisinicline shows promise for smoking cessation in industry-funded trial.
- Rigotti, N. A., et al. (2023). Cytisinicline for Smoking Cessation: A Randomized Clinical Trial. JAMA, 330(2), 152–160.
- Chen, L. S., & Bierut, L. J. (2013). Biomarkers of Response to Smoking Cessation Pharmacotherapies: Progress to Date. CNS drugs, 27(4), 257–268.
Sources
- 1. droracle.ai [droracle.ai]
- 2. caringsunshine.com [caringsunshine.com]
- 3. This compound, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enherts-tr.nhs.uk [enherts-tr.nhs.uk]
- 5. This compound as an Emerging Tool for Smoking Cessation and Addiction Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Varenicline vs this compound | LloydsPharmacy Online Doctor UK [onlinedoctor.lloydspharmacy.com]
- 7. This compound for smoking cessation: a research agenda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Uses, Benefits & Dosage [drugs.com]
- 11. ncsct.co.uk [ncsct.co.uk]
- 12. Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound for smoking cessation: A 40-day treatment with an induction period [tobaccopreventioncessation.com]
- 15. tobaccopreventioncessation.com [tobaccopreventioncessation.com]
- 16. medrxiv.org [medrxiv.org]
- 17. medrxiv.org [medrxiv.org]
- 18. medrxiv.org [medrxiv.org]
- 19. Trial of this compound in Adult Smokers [ctv.veeva.com]
- 20. immattersacp.org [immattersacp.org]
- 21. colinmendelsohn.com.au [colinmendelsohn.com.au]
- 22. mdpi.com [mdpi.com]
- 23. cmaj.ca [cmaj.ca]
- 24. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 25. Evidence review Q for cytisinicline for smoking cessation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. [PDF] Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial. | Semantic Scholar [semanticscholar.org]
- 27. The use of biomarkers to guide precision treatment for tobacco use - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Smoking Cessation Pharmacotherapy Based on Genetically-Informed Biomarkers: What is the Evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Biomarkers of Response to Smoking Cessation Pharmacotherapies: Progress to Date [escholarship.org]
Technical Support Center: Challenges in the Large-Scale Synthesis of Cytisine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Cytisine synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of this compound. We will address common challenges encountered during both extraction from natural sources and total chemical synthesis, providing practical, science-backed troubleshooting advice and detailed protocols to streamline your scale-up efforts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the large-scale production of this compound.
Q1: What are the primary viable methods for the large-scale production of this compound?
For industrial-scale production, the most economically viable and established method is extraction from natural plant sources .[1][2] Species from the Fabaceae family, such as Cytisus laburnum (Golden Rain acacia) and Thermopsis lanceolata, are rich in this compound.[1][3] The extraction processes are well-documented and optimized for high yields.[4][5]
Total chemical synthesis is also a feasible route, particularly for producing racemic (±)-cytisine or novel derivatives not found in nature.[6][7] However, total synthesis routes are often multi-step, can have low overall yields, and may require expensive catalysts or harsh reaction conditions, making them less cost-effective for producing the natural (-)-cytisine isomer at a bulk scale compared to extraction.[6][7]
Q2: What purity level is required for pharmaceutical applications, and how is it typically assessed?
For active pharmaceutical ingredients (APIs), a purity of ≥99% is generally required.[1][3] The most common and reliable method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC), often coupled with a Diode-Array Detector (DAD), Fluorescence Detector (FLD), or Mass Spectrometry (MS).[1][8] Due to this compound's polar nature, specialized columns like Strong Cation Exchange (SCX) or Polar-RP are often more effective than standard C18 columns.[8]
Q3: What are the primary stability concerns during this compound synthesis and storage?
This compound, as an alkaloid with amine functionalities, can be susceptible to oxidation and degradation . This can be exacerbated by exposure to light, high temperatures, and shifts in pH during the purification process.[9] While specific long-term stability data on this compound is less common in public literature, related amine compounds show significant degradation in solution at refrigerated temperatures (+4°C), whereas frozen storage (−20°C) provides much better stability.[9] Therefore, intermediates and the final product should be protected from light and stored at low temperatures, and the use of inert atmospheres (e.g., nitrogen or argon) during processing can mitigate oxidative degradation.
Q4: Are there specific impurities that are commonly encountered during extraction from plant sources?
Yes, a common challenge is the co-extraction of structurally similar alkaloids, most notably N-methylthis compound .[10] The separation of these related compounds can be difficult due to their similar physical properties. The choice of extraction solvent and pH conditions is critical to selectively isolate this compound. Some patented methods claim that using vegetable oils as the extraction solvent can offer higher selectivity for this compound over other alkaloids compared to solvents like dichloromethane or chloroform.[10]
Section 2: Troubleshooting Guide: Extraction & Purification
This guide provides solutions to common problems encountered when scaling up the extraction and purification of this compound from plant biomass.
Problem 1: Low Overall Yield After Extraction
-
Probable Cause 1: Incomplete Extraction from Biomass. The efficiency of the initial extraction depends heavily on the solvent's ability to penetrate the plant material and solubilize the alkaloid. The pH of the extraction medium is critical; this compound is a base, and its salt form is more soluble in aqueous or alcoholic solutions.
-
Suggested Solution:
-
Optimize pH: Ensure the initial extraction with a lower alcohol (methanol or ethanol) is acidified with a mineral acid (e.g., sulfuric acid) to a pH range of 1.5-3.5.[4][5] This converts the this compound into its highly soluble salt form, maximizing its transfer from the plant material into the solvent.
-
Particle Size: The plant material should be finely milled to increase the surface area available for solvent contact.[4]
-
Extraction Time & Temperature: Perform multiple extractions (e.g., three times) on the same batch of biomass to ensure completeness.[4] While higher temperatures can increase solubility, they may also promote the extraction of unwanted compounds or degradation; a temperature of around 30°C is often a good starting point.[4]
-
-
Probable Cause 2: Emulsion Formation During Liquid-Liquid Extraction. During the base-catalyzed extraction of the this compound free-base into an organic solvent, emulsions can form, trapping the product and making phase separation difficult and slow, leading to significant product loss.
-
Suggested Solution:
-
pH Control: After acid-base washes, ensure the aqueous phase is strongly alkaline (pH 9-12) before extracting with an organic solvent like chloroform or dichloromethane.[4][5] This ensures the complete conversion of this compound salt to its free-base form, which has higher solubility in the organic phase.
-
Solvent Choice: While effective, chlorinated solvents can sometimes promote emulsions. Consider alternatives like n-butanol or ethyl acetate as described in some protocols.[4]
-
Break Emulsions: If emulsions form, they can sometimes be broken by adding a saturated brine solution, gentle centrifugation (if scale permits), or by passing the mixture through a filter aid like Celite.
-
Problem 2: Final Product Fails to Meet >99% Purity Specification
-
Probable Cause: Inefficient Removal of Structurally Related Alkaloids or Other Impurities. Co-extracted impurities with similar polarities and pKa values to this compound are difficult to remove by simple acid-base washes alone.
-
Suggested Solution:
-
Implement a Polishing Chromatography Step: While not always necessary, a column chromatography step can be highly effective for removing persistent impurities.[3]
-
Optimize Recrystallization: This is the most critical step for achieving high purity.[3] The choice of solvent is key. Acetone and ethyl acetate are commonly used to crystallize the this compound base after the organic extracts are evaporated.[4][5]
-
Protocol: After evaporating the organic solvent to a residue, add a minimal amount of hot acetone or ethyl acetate to dissolve the crude this compound. Allow the solution to cool slowly to room temperature, then transfer to a refrigerated environment (5-10°C) for an extended period (e.g., 12 hours) to maximize crystal formation.[4] Filter the crystals and wash with a small amount of cold solvent. A second recrystallization may be necessary.
-
-
Problem 3: Product Discoloration (Turns Yellow or Brown)
-
Probable Cause: Oxidation or Degradation. This often occurs during solvent evaporation steps where the product is exposed to heat and atmospheric oxygen for extended periods.
-
-
Suggested Solution:
-
Use Rotary Evaporation Under Vacuum: Concentrate all extracts under reduced pressure to keep the temperature low and minimize exposure to oxygen.
-
Inert Atmosphere: For critical steps, especially after the final purification, handle the material under an inert atmosphere of nitrogen or argon.
-
Storage: Store the final, dried product in airtight, light-resistant containers at low temperatures (e.g., -20°C) to ensure long-term stability.[9]
-
Section 3: Troubleshooting Guide: Total Synthesis
This guide addresses challenges specific to building this compound's tricyclic core via chemical synthesis.
Problem 1: Low Yield in Key Ring-Closure Step (e.g., Intramolecular α-Arylation)
-
Probable Cause 1: Catalyst Inactivation or Inefficiency. Palladium-catalyzed reactions, often used to form the C1-C12 bond, are sensitive to impurities and reaction conditions.[11][12]
-
Suggested Solution:
-
Ligand and Base Screening: The choice of phosphine ligand and base is critical. Screen a panel of ligands (e.g., BINAP, XPhos) and bases (e.g., Cs2CO3, K3PO4) to find the optimal combination for your specific substrate.
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are scrupulously dry and degassed. Trace water or oxygen can deactivate the palladium catalyst.
-
Temperature Control: These reactions can be highly sensitive to temperature. Monitor the reaction temperature closely and optimize it to balance reaction rate against catalyst decomposition and side-product formation.
-
-
Probable Cause 2: Unfavorable Reaction Kinetics or Thermodynamics. Some ring-closure strategies, particularly older methods, rely on harsh conditions like high heat and pressure, which can lead to decomposition and low yields.[6]
-
Suggested Solution:
-
Adopt Modern Methodologies: Favor newer synthetic strategies that utilize more efficient catalytic systems, such as Pd(0)-mediated intramolecular α-arylation of a lactam or Stille/Suzuki couplings, which often proceed under milder conditions with higher yields.[11][13]
-
Precursor Design: The structure of the linear precursor can significantly impact the ease of cyclization. Ensure the precursor is designed to adopt a conformation that favors the desired intramolecular reaction.
-
Section 4: Key Protocols & Workflows
Workflow 1: General Overview of this compound Extraction and Purification
This diagram illustrates the typical industrial process flow for isolating pharmaceutical-grade this compound from plant material.
Caption: Industrial workflow for this compound extraction from biomass.
Protocol 1: Acid-Base Extraction and Isolation of Crude this compound
This protocol is a generalized representation based on common methodologies.[4][5] Researchers must optimize parameters for their specific biomass and scale.
-
Extraction: Macerate 10 kg of finely milled Cytisus laburnum seeds in 30 L of 70% methanol acidified with sulfuric acid to pH ~2.5. Stir at 30°C for 5 hours.
-
Filter the biomass and repeat the extraction process two more times with fresh acidified methanol.
-
Concentration: Combine the methanolic extracts and concentrate under vacuum until all methanol is removed, leaving an acidic aqueous concentrate.
-
Purification Wash: Extract the acidic aqueous concentrate twice with an equal volume of n-butanol or chloroform to remove non-basic impurities. Discard the organic layers.
-
Isolation: Adjust the pH of the purified aqueous concentrate to ~11 with a 30% sodium hydroxide solution.
-
Extract the now alkaline aqueous solution five times with chloroform (ratio of 1:5 aqueous:chloroform).
-
Drying & Evaporation: Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate to dryness under vacuum to yield crude this compound base.
Workflow 2: Key Step in Total Synthesis - Intramolecular α-Arylation
This diagram shows a key bond-forming step used in modern total synthesis routes to construct the tricyclic core of this compound.[11]
Caption: Palladium-catalyzed intramolecular α-arylation workflow.
Section 5: Data Summary
Table 1: Comparison of Reported Extraction & Purification Conditions
| Parameter | Method 1[4] | Method 2[4] | Method 3[10] |
| Plant Source | Cytisus laburnum | Cytisus laburnum | This compound-containing biomaterial |
| Extraction Solvent | 70% Methanol (acidified) | 70% Ethanol (acidified) | Alkaline aqueous solution |
| Isolation Solvent | Chloroform | Chloroform | Vegetable Oil (e.g., Rapeseed) |
| Crystallization Solvent | Acetone | Ethyl Acetate | Not specified |
| Reported Purity | 99.15% (HPLC) | 98.3% (HPLC) | High selectivity claimed |
| Reported Yield | 85% | 80% | Not specified |
Table 2: Typical HPLC Conditions for this compound Purity Analysis
Based on challenges described for retaining polar this compound.[8]
| Parameter | Condition A (Ion-Exchange) | Condition B (Polar Reversed-Phase) |
| Stationary Phase | Strong Cation Exchange (SCX) | Polar-RP (e.g., with embedded polar group) |
| Mobile Phase | Acetonitrile / Formate Buffer (pH 4.0) | Water / Acetonitrile |
| Key Advantage | Strong retention, good separation from matrix components. | Faster analysis times, potential for "greener" methods using less organic solvent. |
| Detection | DAD, FLD, or MS | DAD, FLD, or MS |
| Common Issue | Requires specific ion-exchange columns. | Weak retention on standard C18 columns. |
Section 6: References
-
Hu, X. (2016). Separation and extraction method of this compound. SciSpace. [Link]
-
EP2292629A1 - Method of isolating this compound from biomaterial. Google Patents.
-
Rour, E., et al. (2010). (-)-Cytisine and Derivatives: Synthesis, Reactivity, and Applications. American Chemical Society. [Link]
-
Comins, D. L., & Fulp, A. B. (2004). A short synthesis of (±)-cytisine. Organic & Biomolecular Chemistry, 2(13), 1825-1826. [Link]
-
Comins, D. L., & Fulp, A. B. (2004). A short synthesis of (+/-)-cytisine. PubMed. [Link]
-
ProVita Biotech. Bulk this compound Powder Supplier China. [Link]
-
O'Neill, B. T., et al. (2000). Total synthesis of (+/-)-cytisine. PubMed. [Link]
-
Błach-Olszewska, Z., & Sułkowska, A. (2016). A Review of the Organic Synthesis and Medicinal Applications of the Natural Product this compound. [Link]
-
Al-Achi, A., et al. (2020). Effect of Storage Conditions on Stability of Ophthalmological Compounded Cysteamine Eye Drops. PMC - NIH. [Link]
-
WO2019144204A1 - Method for isolation of this compound. Google Patents.
-
O'Neill, B. T., et al. (2000). Total Synthesis of (±)-Cytisine. SciSpace. [Link]
-
O'Neil, I. A. (2005). Total Synthesis of the Lupin Alkaloid this compound: Comparison of Synthetic Strategies and Routes. ResearchGate. [Link]
-
O'Neill, B. T., et al. (2000). Total synthesis of (+/-)-cytisine. Semantic Scholar. [Link]
-
Tutka, P., et al. (2025). This compound for smoking cessation: A systematic review and meta-analysis suggesting potential benefits of extended treatment protocols. medRxiv. [Link]
-
WO/2019/144204 - METHOD FOR ISOLATION OF this compound. WIPO Patentscope. [Link]
-
Studzińska, S., et al. (2016). Comparison of Various Chromatographic Systems for Analysis of this compound in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection. PubMed Central. [Link]
Sources
- 1. Bulk this compound Powder Supplier China | Wholesale OEM Factory [provitabio.com]
- 2. The Optimal Method for Extracting this compound. [greenskybio.com]
- 3. Separation and extraction method of this compound (2016) | Hu Xiaoan | 1 Citations [scispace.com]
- 4. WO2019144204A1 - Method for isolation of this compound - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. datapdf.com [datapdf.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Various Chromatographic Systems for Analysis of this compound in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Storage Conditions on Stability of Ophthalmological Compounded Cysteamine Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP2292629A1 - Method of isolating this compound from biomaterial - Google Patents [patents.google.com]
- 11. A short synthesis of (±)-cytisine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A short synthesis of (+/-)-cytisine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Total synthesis of (+/-)-cytisine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Adverse Events in Clinical Trials of Cytisine
This guide is designed for researchers, scientists, and drug development professionals engaged in clinical trials of cytisine for smoking cessation. Its purpose is to provide a comprehensive, in-depth technical resource for anticipating, managing, and minimizing adverse events (AEs) to enhance trial integrity and participant safety.
Foundational Pharmacology: Understanding this compound's Profile
A thorough understanding of this compound's mechanism and pharmacokinetics is fundamental to designing safer trials and troubleshooting emergent AEs.
1.1 Mechanism of Action
This compound is a plant-based alkaloid that functions as a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR).[1][2][3] This receptor subtype is central to the reward pathways associated with nicotine addiction.[1] As a partial agonist, this compound's action is twofold:
-
Agonist Effect: It provides a low level of stimulation to the α4β2 nAChRs, which is sufficient to alleviate the craving and withdrawal symptoms that accompany smoking cessation attempts.[1][4][5]
-
Antagonist Effect: It competitively binds to the same receptors as nicotine.[2] If a participant smokes, the nicotine from the cigarette is blocked from binding, which reduces the rewarding and satisfying effects of smoking.[2]
This dual mechanism is similar to that of varenicline.[1][2][5]
1.2 Pharmacokinetics & Toxicology
This compound's pharmacokinetic profile is critical for understanding its dosing and safety.
-
Absorption & Half-Life: this compound is rapidly absorbed, with peak plasma concentrations occurring approximately 1-2 hours after an oral dose.[6][7][8][9] It has a relatively short plasma half-life of about 4.8 hours.[1][10] This short half-life necessitates the frequent initial dosing schedule to maintain therapeutic levels.
-
Metabolism & Excretion: A key safety feature of this compound is its lack of hepatic metabolism.[7] It is primarily excreted unchanged by the kidneys.[7][10][11] This minimizes the risk of drug-drug interactions with medications metabolized by the liver. However, it also means that participants with renal impairment require careful consideration.[12]
-
Toxicology: this compound's toxicity is dose-dependent.[13] Overdose symptoms can include nausea, vomiting, increased heart rate, fluctuations in blood pressure, and in severe cases, respiratory problems and convulsions.[5][14] Continuing to smoke heavily while taking this compound can lead to symptoms similar to a nicotine overdose due to the additive stimulation of nAChRs.[3][14]
Common Adverse Events in this compound Clinical Trials
While generally well-tolerated, this compound is associated with a range of mild to moderate adverse events.[1][15] Notably, the incidence of AEs is often lower with this compound compared to varenicline.[16] Most AEs occur at the beginning of therapy and resolve over time.[14]
| Adverse Event Category | Specific Adverse Events | Reported Frequency (Illustrative) | Causality & Notes |
| Gastrointestinal | Nausea, Vomiting, Dyspepsia, Dry Mouth, Abdominal Pain | Nausea: ~5-10%[1][17] | The most common AEs.[1] Likely due to stimulation of nicotinic receptors in the gastrointestinal tract. Often mild and transient. |
| Neurological/Psychiatric | Abnormal Dreams, Insomnia, Headache, Irritability, Anxiety | Abnormal Dreams/Insomnia: ~5-8%[13][17][18] | Related to CNS effects of nAChR modulation.[1] These symptoms can also be a result of nicotine withdrawal itself.[14] |
| Cardiovascular | Increased Blood Pressure (mild), Tachycardia (increased heart rate) | Mildly increased blood pressure has been described.[1] | Due to the mild stimulant effects of this compound on autonomic nervous ganglia.[3][6] Requires caution in patients with pre-existing cardiovascular conditions.[3] |
| Other | Changes in Taste and Appetite, Fatigue | Increased appetite has been reported.[13] | Can be linked to both the drug's effects and the physiological changes of smoking cessation. |
Troubleshooting Guide & FAQs for Clinical Investigators
This section provides direct, actionable answers to common questions encountered during this compound clinical trials.
Part A: Proactive Measures & Trial Design
Q1: How can our trial protocol be designed to proactively minimize adverse events?
A robust trial design is the first line of defense against AEs.
-
Strict Inclusion/Exclusion Criteria: Screen participants meticulously. Key contraindications for this compound include recent myocardial infarction or stroke, unstable angina, clinically significant arrhythmias, advanced atherosclerosis, and uncontrolled hypertension.[3][12][13] Exclude individuals with severe renal or hepatic impairment, as safety data is lacking in these populations.[12]
-
Informed Consent and Education: Clearly communicate potential AEs to participants. Explain that many early symptoms (e.g., irritability, nausea) can be due to either the medication or nicotine withdrawal.[14] Provide strategies for managing common AEs, such as taking the medication with food.
-
Adherence to Titration Schedule: The standard 25-day dosing regimen involves a gradual downward titration.[7][13][14] This is designed to acclimate the body to the drug and minimize initial side effects. Emphasize the importance of adhering to this schedule.
-
Quit Date Enforcement: Instruct participants to stop smoking no later than the 5th day of treatment.[14] Continuing to smoke increases the risk of adverse nicotinic effects.[3][14]
Q2: What is the standard dosing schedule, and how does it impact AE profiles?
The most established protocol is the 25-day course, which is designed to balance efficacy with tolerability.
| Treatment Days | Recommended Dosage | Maximum Daily Dose |
| Day 1 to 3 | 1 tablet (1.5mg) every 2 hours | 6 tablets |
| Day 4 to 12 | 1 tablet every 2.5 hours | 5 tablets |
| Day 13 to 16 | 1 tablet every 3 hours | 4 tablets |
| Day 17 to 20 | 1 tablet every 5 hours | 3 tablets |
| Day 21 to 25 | 1-2 tablets a day | 2 tablets |
| (Source: Adapted from NHS Trust guidance)[14] |
Recent research suggests that longer treatment durations (e.g., 6 or 12 weeks) and simplified fixed-dosing schedules (e.g., 3mg three times daily) may improve efficacy without compromising safety.[15][18][19] The ORCA-2 trial successfully used 6- and 12-week regimens with good tolerability.[15] Your protocol should justify the chosen regimen based on the latest evidence.
Part B: Managing Specific Adverse Events
Q3: A participant is reporting significant nausea. What are the management steps?
Nausea is the most common AE.
-
Immediate Assessment: Grade the severity of the nausea.
-
Advise Practical Measures: Instruct the participant to take this compound with a full glass of water and during or after a meal.
-
Dose Timing: Ensure doses are spaced out as per the protocol. Avoid taking it on an empty stomach.
-
Consider Dose Reduction: If nausea is persistent and distressing (Grade 2 or higher), a temporary dose reduction may be warranted as per your protocol's dose modification guidelines.
-
Rule Out Other Causes: Confirm the symptoms are not related to other factors (e.g., diet, other medications).
Q4: Several participants are experiencing insomnia and abnormal dreams. How can we manage these?
These are common CNS effects.
-
Dose Scheduling: Advise participants to take their last dose of the day several hours before bedtime.
-
Sleep Hygiene Counseling: Provide standard sleep hygiene advice (e.g., avoid caffeine and screen time before bed, maintain a regular sleep schedule).
-
Reassurance: Inform participants that these effects are often temporary and may also be a symptom of nicotine withdrawal.
-
Monitoring: For participants with a history of psychiatric conditions, monitor for any significant changes in mood or behavior, although this compound has not been shown to cause a significant increase in neuropsychiatric AEs.[20]
Q5: A participant reports mood changes or irritability. What is the protocol?
-
Differentiate the Cause: It is crucial to determine if this is a drug effect or a symptom of nicotine withdrawal.[14] Assess the timing of onset in relation to quitting smoking.
-
Assess Severity: Use standardized scales to assess mood and anxiety.
-
Provide Behavioral Support: Enhanced behavioral counseling can help participants manage the emotional challenges of quitting.
-
Monitor Closely: For participants with a known history of mental health disorders, increased monitoring is essential.[3][20] Consult with a mental health professional if symptoms are severe or worsen. Discontinuation should be considered in cases of severe neuropsychiatric symptoms.[1]
Q6: What are the signs of a this compound overdose, and what is the emergency protocol?
While rare in a controlled trial setting, it's critical to be prepared.
-
Signs of Overdose: Nausea, vomiting, increased heart rate, significant fluctuations in blood pressure, blurred vision, breathing difficulties, and convulsions.[5][14]
-
Emergency Protocol:
-
Instruct the participant to stop taking this compound immediately.
-
Contact the trial physician or emergency medical services immediately.
-
Management is supportive and symptomatic. There is no specific antidote.
-
Standardized Protocols for Adverse Event Management
4.1 Adverse Event Monitoring and Reporting Workflow
A systematic approach to AE monitoring is essential for participant safety and data integrity. All AEs should be graded for severity (e.g., using CTCAE v5.0 criteria for Mild, Moderate, Severe, etc.) and assessed for their relationship to the study drug.
4.2 Protocol: Dose Adjustment for Tolerability
This protocol should be clearly defined in the clinical trial documents.
-
Triggering Condition: A participant experiences a persistent or distressing (e.g., Grade ≥2) adverse event deemed at least possibly related to this compound.
-
Initial Action: Implement symptomatic management strategies first (e.g., take with food for nausea).
-
Step-Down Dosing: If the AE does not resolve, reduce the dosage to the previously tolerated level. For example, if a participant is on Day 5 (5 tablets/day) and experiences significant nausea, the dose could be reduced to the Day 1-3 level (e.g., 1 tablet every 2.5-3 hours, not exceeding 4 tablets/day) for a period of 24-48 hours.
-
Re-challenge: Once the AE has resolved or returned to Grade 1, consider cautiously re-escalating the dose back to the protocol-specified level.
-
Discontinuation: If the AE is severe (Grade ≥3) or does not resolve with dose reduction, treatment should be discontinued. All dose modifications and their justifications must be meticulously documented.
References
- Dobreva, D., et al. (2005). Pharmacokinetics of this compound after single intravenous and oral administration in rabbits. Trakia Journal of Sciences.
- Drugs.com. (2025). This compound Uses, Benefits & Dosage. Drugs.com. [Link]
- Tutka, P., & Vinnikov, D. (2023). This compound as an Emerging Tool for Smoking Cessation and Addiction Treatment. International Journal of Environmental Research and Public Health. [Link]
- Veronese, C., et al. (2024). This compound for smoking cessation: A 40-day treatment with an induction period.
- Prochaska, J. J., & Das, S. (2017).
- Massachusetts General Hospital. (2023). First large U.S.
- Wikipedia. (n.d.). This compound. Wikipedia. [Link]
- Jeong, S. H., et al. (2015). Pharmacokinetics of this compound, an α4 β2 nicotinic receptor partial agonist, in healthy smokers following a single dose. Drug Test Anal. [Link]
- Jeong, S. H., et al. (2015). Pharmacokinetics of this compound, an α4 β2 nicotinic receptor partial agonist, in healthy smokers following a single dose.
- East and North Hertfordshire NHS Trust. (n.d.). This compound.
- Dr.Oracle. (2025). What is the mechanism by which this compound (nicotinic receptor partial agonist)
- Hukkanen, J., et al. (2019). Ascending single dose pharmacokinetics of this compound in healthy adult smokers. Taylor & Francis Online. [Link]
- Zatoński, W., & Tutka, P. (2006). This compound for the treatment of nicotine addiction: from a molecule to therapeutic efficacy. Pharmacological Reports. [Link]
- Hukkanen, J., et al. (2019). Ascending single dose pharmacokinetics of this compound in healthy adult smokers. PubMed. [Link]
- National Centre for Smoking Cessation and Training. (2025). This compound: A guide for stop smoking practitioners. NCSCT. [Link]
- NHS Specialist Pharmacy Service. (n.d.). Cytisinicline (this compound®) 1.5mg tablets for smoking cessation – Factsheet for Prescribers. SPS. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 10235. [Link]
- Courtney, R. J., et al. (2021). Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial. JAMA. [Link]
- Rigotti, N. A., et al. (2024). Cytisinicline for Vaping Cessation in Adults Using Nicotine E-Cigarettes: The ORCA-V1 Randomized Clinical Trial. JAMA Internal Medicine. [Link]
- PharmaCompass. (n.d.).
- Jeong, S. H., et al. (2020). Fatal this compound intoxication and analysis of biological samples with LC-MS/MS.
- Biomedicus. (2025). The Side Effects of this compound. Biomedicus. [Link]
- Courtney, R. J., et al. (2022). Mental health related adverse events of this compound and varenicline in smokers with and without mental health disorders: Secondary analysis of a randomized controlled trial.
- Puljevic, C., et al. (2024).
- Gee, J., et al. (2021). A Multicenter, Double-Blind, Randomized, Placebo-Controlled Phase 2b Trial of Cytisinicline in Adult Smokers (The ORCA-1 Trial). Nicotine & Tobacco Research. [Link]
- Rigotti, N. A., et al. (2023). Cytisinicline for Smoking Cessation: A Randomized Clinical Trial. JAMA. [Link]
Sources
- 1. This compound as an Emerging Tool for Smoking Cessation and Addiction Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. biomedicus.gr [biomedicus.gr]
- 4. This compound for the treatment of nicotine addiction: from a molecule to therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ncsct.co.uk [ncsct.co.uk]
- 6. Pharmacokinetics of this compound after single intravenous and oral administration in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Ascending single dose pharmacokinetics of this compound in healthy adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of this compound, an α4 β2 nicotinic receptor partial agonist, in healthy smokers following a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medicines.bedfordshirelutonandmiltonkeynes.icb.nhs.uk [medicines.bedfordshirelutonandmiltonkeynes.icb.nhs.uk]
- 13. drugs.com [drugs.com]
- 14. enherts-tr.nhs.uk [enherts-tr.nhs.uk]
- 15. First large U.S. clinical trial of cytisinicline finds the smoking cessation medication effective and well tolerated [massgeneral.org]
- 16. colinmendelsohn.com.au [colinmendelsohn.com.au]
- 17. Cytisinicline for Vaping Cessation in Adults Using Nicotine E-Cigarettes: The ORCA-V1 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Multicenter, Double-Blind, Randomized, Placebo-Controlled Phase 2b Trial of Cytisinicline in Adult Smokers (The ORCA-1 Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound for smoking cessation: A 40-day treatment with an induction period [tobaccopreventioncessation.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity of Cytisine for Nicotinic Acetylcholine Receptor (nAChR) Subtypes
Introduction:
Welcome to the technical support center for researchers engaged in the development of cytisine-based ligands with improved selectivity for specific nicotinic acetylcholine receptor (nAChR) subtypes. This compound, a natural plant alkaloid, serves as a powerful scaffold for developing therapeutics, particularly for smoking cessation, due to its partial agonism at α4β2 nAChRs.[1][2][3] However, its activity at other nAChR subtypes, such as α3β4 and α7, often leads to undesirable side effects and limits its therapeutic window.[4][5] This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and troubleshoot experiments aimed at refining the selectivity profile of this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: Why is improving this compound's selectivity for α4β2 nAChRs a primary research goal?
A1: The α4β2 nAChR subtype is the most abundant nicotinic receptor in the brain and is critically involved in the reinforcing and addictive properties of nicotine.[6][7] this compound's efficacy as a smoking cessation aid is attributed to its role as a partial agonist at these receptors.[3][8] By binding to α4β2 nAChRs, it both mitigates nicotine withdrawal symptoms by providing a low level of stimulation and reduces the rewarding effects of smoking by competing with nicotine.[3] However, this compound is also a full agonist at α3β4 and α7 nAChRs.[4] Activation of α3β4 nAChRs, which are prevalent in the autonomic ganglia, can lead to undesirable cardiovascular and other peripheral side effects.[9] Therefore, enhancing selectivity for the α4β2 subtype over others is crucial for developing safer and more effective therapeutics.
Q2: What are the key off-target nAChR subtypes for this compound, and what are the functional consequences of their activation?
A2: The primary off-target subtypes of concern for this compound are α3β4 and α7 nAChRs.
-
α3β4 nAChRs: These receptors are predominantly located in the autonomic ganglia and adrenal medulla.[9] this compound acts as a full agonist at this subtype, which can lead to activation of the sympathetic and parasympathetic nervous systems, potentially causing side effects like nausea, vomiting, and cardiovascular changes. Minimizing activity at this subtype is a key objective in medicinal chemistry programs.[4]
-
α7 nAChRs: This homopentameric subtype is widely expressed in the brain and is involved in cognitive processes like learning and memory.[6][10] While this compound is a full agonist at α7 nAChRs, the implications are complex.[4] While α7 agonism is being explored for cognitive enhancement, non-selective activation can complicate the desired therapeutic effect for smoking cessation and may contribute to off-target central nervous system effects.[10]
The diagram below illustrates the differential activity of this compound at these key nAChR subtypes.
Caption: Differential effects of this compound on nAChR subtypes.
Q3: What are the most common chemical modifications to the this compound scaffold to improve selectivity?
A3: Researchers have explored several positions on the this compound scaffold for chemical modification. Key strategies include:
-
Substitution on the Pyridone Ring (C9, C10): Modifications at these positions can alter the electronic properties and steric profile of the molecule, influencing its interaction with the receptor binding pocket. For example, C10-substituted this compound derivatives have been shown to adjust their binding orientation, which can impact selectivity.[11]
-
Modifications at the N12 Position: The secondary amine at position 12 is crucial for the cation-π interaction within the nAChR binding site. Dimerization of this compound through this position, as seen with the compound CC4, has been shown to improve selectivity for β2-containing nAChRs over other subtypes.[9]
-
Annelation to the Pyridone Ring: Creating fused ring systems, as exemplified by the development of varenicline from the this compound scaffold, has been a highly successful strategy. Varenicline exhibits higher affinity and selectivity for α4β2 nAChRs compared to this compound.[5][8]
The general workflow for a medicinal chemistry campaign to improve this compound selectivity is outlined below.
Caption: Workflow for developing selective this compound analogs.
Troubleshooting Guide: Ligand Binding Assays
Q4: My competitive binding assay with a novel this compound analog yields inconsistent Ki values for the α4β2 nAChR. What are the potential causes?
A4: Inconsistent Ki values in competitive binding assays are a common issue. Here’s a systematic approach to troubleshooting:
-
Radioligand Selection and Concentration:
-
The Problem: The choice of radioligand and its concentration is critical. Using a radioligand like [³H]-epibatidine or [³H]-cytisine, which bind with high affinity to α4β2 nAChRs, is standard.[10][12] However, using a concentration of radioligand that is too high (>>Kd) can shift the competition curve to the right, leading to an overestimation of the Ki.
-
The Solution: Ensure you are using a radioligand concentration at or below its Kd value for the target receptor. This maximizes the assay window and sensitivity to competitive displacement. Always perform a saturation binding experiment with your radioligand and specific receptor preparation to accurately determine the Kd before proceeding with competitive assays.
-
-
Incubation Time and Temperature (Equilibrium):
-
The Problem: Binding must reach equilibrium for the Cheng-Prusoff equation (used to calculate Ki from IC₅₀) to be valid. This compound analogs, especially high-affinity ones, may have slow association/dissociation kinetics. Insufficient incubation time will result in an underestimation of potency (higher IC₅₀/Ki).
-
The Solution: Determine the time required to reach equilibrium by performing an association kinetics experiment. Incubate your receptor preparation with the radioligand for varying amounts of time and measure specific binding. The point at which binding plateaus is your minimum incubation time. Perform this for both your radioligand alone and in the presence of your test compound.
-
-
Buffer Composition and Non-Specific Binding:
-
The Problem: High non-specific binding can compress the assay window and increase variability. This can be caused by the test compound or radioligand sticking to the filter plates, tubes, or lipids in the membrane preparation.[13][14]
-
The Solution:
-
Blocking Agents: Include a blocking agent like bovine serum albumin (BSA) in your assay buffer to reduce non-specific interactions.
-
Detergents: A low concentration of a mild detergent (e.g., 0.01% Triton X-100) can sometimes help, but must be optimized as it can also disrupt receptor integrity.
-
Filter Plate Pre-treatment: Pre-soaking your filter plates with a solution like 0.5% polyethyleneimine (PEI) can reduce non-specific binding of positively charged ligands to the negatively charged filter material.
-
-
-
Receptor Preparation Quality:
-
The Problem: The source and quality of your receptor preparation (e.g., brain region homogenates, membranes from stably transfected cell lines) are paramount.[7] Variability in receptor density or integrity between batches can lead to inconsistent results.
-
The Solution: Use a consistent and well-characterized source of receptors. If using cell lines, ensure you are using cells from a similar passage number for all experiments. Perform a protein concentration assay (e.g., Bradford) on every new batch of membrane preparation to ensure you are adding the same amount of receptor to each well.
-
| Parameter | Potential Issue | Troubleshooting Step |
| Radioligand | Concentration > Kd | Determine Kd via saturation binding; use [Radioligand] ≤ Kd. |
| Incubation | Assay not at equilibrium | Perform association kinetics experiment to determine required incubation time. |
| Buffer | High non-specific binding | Add BSA; pre-treat filter plates with PEI; optimize detergent concentration. |
| Receptor | Inconsistent receptor density | Standardize receptor source; quantify protein concentration for each prep. |
Troubleshooting Guide: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Q5: When testing my this compound analog on nAChRs expressed in Xenopus oocytes, I observe rapid and profound receptor desensitization. How can I accurately measure EC₅₀ and maximal efficacy (Emax)?
A5: Receptor desensitization is a characteristic feature of nAChRs, especially the α7 subtype, but also prominent in β2-containing receptors.[15][16] It complicates the accurate determination of agonist potency and efficacy.
-
Managing Desensitization During Recordings:
-
The Problem: If the receptor desensitizes faster than the agonist can be applied and reach its binding site, the peak current measured will be an underestimation of the true maximal response. This leads to an inaccurate Emax and can affect the calculated EC₅₀.
-
The Solution:
-
Rapid Perfusion System: Use a fast solution exchange system to apply the agonist as rapidly as possible. This minimizes desensitization that occurs during the onset of the response.
-
Sufficient Washout Periods: Allow for a long washout period (several minutes) between agonist applications to ensure the receptors have fully recovered from the desensitized state. Monitor the response to a low concentration of a standard agonist (like acetylcholine) to confirm recovery before applying the next concentration of your test compound.
-
Low-Concentration Priming: For some subtypes, a very brief, low-concentration pre-application of the agonist can sometimes paradoxically reduce tonic desensitization, but this must be carefully validated.
-
-
-
Adjusting Experimental Protocols:
-
The Problem: A standard dose-response protocol, where increasing concentrations are applied sequentially to the same oocyte, can be confounded by cumulative desensitization.
-
The Solution:
-
Single-Dose-Per-Oocyte Protocol: The most rigorous approach is to apply only one concentration of your test compound per oocyte. While this requires a larger number of oocytes, it completely avoids issues of cumulative desensitization.
-
Normalized Responses: In any protocol, normalize the response of your test compound to a maximal response elicited by a saturating concentration of a standard full agonist (e.g., 1 mM acetylcholine) on the same oocyte. This helps to account for variability in receptor expression levels between oocytes.[17]
-
-
-
Using Receptor Mutants:
-
The Problem: Wild-type receptors may have very low efficacy for your partial agonist, making it difficult to get a measurable signal before desensitization dominates.
-
The Solution: Introduce a gain-of-function mutation, such as the L9'A mutation in the M2 transmembrane domain, into one of the receptor subunits (e.g., α3(L9'A)β4).[18] This mutation typically increases receptor sensitivity and maximal efficacy without altering ligand binding properties, providing a larger signal-to-noise ratio to work with.[18]
-
Caption: Troubleshooting desensitization in TEVC recordings.
Q6: I am performing whole-cell patch-clamp recordings on HEK293 cells expressing α4β2 receptors, and the inward current rectifies strongly at positive potentials, making it difficult to study outward currents. Why is this happening?
A6: Strong inward rectification of nAChR currents in whole-cell recordings is a well-documented phenomenon, even though the single-channel conductance itself may be linear or outwardly rectifying.[19][20]
-
The Cause: The primary reason for this is a voltage-dependent block of the receptor pore by intracellular polyamines, such as spermine and spermidine.[19] These positively charged molecules are present in the cytoplasm of virtually all cells and are included in standard intracellular patch-clamp solutions. At negative membrane potentials, they are repelled from the pore, allowing inward current (cation influx) to flow freely. However, at positive membrane potentials, these polyamines are driven into the channel pore from the intracellular side, physically occluding it and preventing the outward flow of cations.[19]
-
The Solution: To study outward currents and determine the true reversal potential, you must use an intracellular solution that is free of polyamines. You can either purchase polyamine-free reagents or prepare your own intracellular solution, carefully excluding spermine and spermidine. When recording with a polyamine-free internal solution, you should observe a more linear current-voltage (I-V) relationship and be able to measure outward currents at positive potentials.[19] This is crucial for accurately determining the ion selectivity of the channel in response to your novel this compound analog.
Summary of Pharmacological Data
The following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀) for this compound and its key analog, varenicline, at major nAChR subtypes. This data highlights the improved selectivity profile of varenicline.
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, µM) | Efficacy (vs. ACh) |
| This compound | α4β2 | 0.17 - 0.4 | ~1 | Partial Agonist |
| α7 | ~4200 | Full Agonist | Full Agonist | |
| α3β4 | Moderate Affinity | Full Agonist | Full Agonist | |
| Varenicline | α4β2 | 0.06 - 0.4 | Partial Agonist | Partial Agonist |
| α7 | 125 - 322 | Full Agonist | Full Agonist | |
| α3β4 | Lower Affinity | Partial Agonist | Partial Agonist |
Data compiled from multiple sources.[8][17] Absolute values may vary depending on experimental conditions and species.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wikipedia. (2024, December 12). This compound.
- Mineur, Y. S., Somenzi, O., & Picciotto, M. R. (2007). This compound-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds. Journal of Pharmacology and Experimental Therapeutics, 324(3), 947–953.
- Bultsma, J. H., et al. (2012). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. Journal of Biological Chemistry, 287(28), 23845–23854.
- George, O., & Koob, G. F. (2013). Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation. Frontiers in Pharmacology, 4, 13.
- Thompson, A. J., et al. (2019). Probing Binding Interactions of this compound Derivatives to the α4β2 Nicotinic Acetylcholine Receptor. ACS Chemical Neuroscience, 10(10), 4275–4285.
- Dr.Oracle. (2025). What is the mechanism by which this compound (nicotinic receptor partial agonist) aids in smoking cessation?.
- Zhang, L., et al. (2016). This compound, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors. Biomolecules & Therapeutics, 24(5), 511–517.
- LookChem. (n.d.). Unlocking Nicotinic Selectivity via Direct C‒H Functionalization of (−)-Cytisine.
- Rollema, H., et al. (2010). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, this compound and dianicline translate to clinical efficacy for nicotine dependence. British Journal of Pharmacology, 160(2), 334–345.
- ResearchGate. (n.d.). This compound 1 and Varenicline 2, Nicotinic Partial Agonists at a4b2 nAChR,....
- Gotti, C., et al. (2013). CC4, a dimer of this compound, is a selective partial agonist at α4β2/α6β2 nAChR with improved selectivity for tobacco smoking cessation. British Journal of Pharmacology, 168(5), 1240–1253.
- ResearchGate. (n.d.). CC4, a dimer of this compound, is a selective partial agonist at α4β2/α6β2 nAChR with improved selectivity for tobacco smoking cessation | Request PDF.
- Drugs.com. (2025). This compound Uses, Benefits & Dosage.
- Bavo, F., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. International Journal of Molecular Sciences, 22(19), 10471.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Romanelli, M. N., Grønlien, J. H., & Gotti, C. (2010). α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. Current Topics in Medicinal Chemistry, 10(2), 159–179.
- Moroni, M., et al. (2008). Molecular Determinants for Competitive Inhibition of α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 74(5), 1279–1290.
- Marks, M. J., et al. (2009). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. Neuropharmacology, 56(1), 254–267.
- Bio-Rad. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results.
- Auerbach, A. (2010). Nicotinic acetylcholine receptors at the single-channel level. Channels, 4(2), 115–123.
- Gotti, C., & Clementi, F. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 28(3), 1270.
- Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
- Gray, R., et al. (1997). Direct Recording of Nicotinic Responses in Presynaptic Nerve Terminals. Neuron, 19(2), 143–154.
- Haghighi, A. P., & Cooper, E. (1998). Neuronal Nicotinic Acetylcholine Receptors Are Blocked by Intracellular Spermine in a Voltage-Dependent Manner. Journal of Neuroscience, 18(12), 4050–4062.
- Govind, A. P., et al. (2019). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 6(6), ENEURO.0353-19.2019.
- Smith, N. J., et al. (2021). Nicotinic receptor modulation of primary afferent excitability with selective regulation of Aδ-mediated spinal actions. Journal of Neurophysiology, 125(2), 527–543.
- Van Riesen, C., et al. (2022). Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. ACS Chemical Neuroscience, 13(17), 2603–2614.
- Chini, B., et al. (1996). Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. Journal of Neuroscience, 16(24), 7835–7844.
Sources
- 1. This compound | C11H14N2O | CID 10235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. This compound-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation [frontiersin.org]
- 6. This compound, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CC4, a dimer of this compound, is a selective partial agonist at α4β2/α6β2 nAChR with improved selectivity for tobacco smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing Binding Interactions of this compound Derivatives to the α4β2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. swordbio.com [swordbio.com]
- 14. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 15. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, this compound and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Neuronal Nicotinic Acetylcholine Receptors Are Blocked by Intracellular Spermine in a Voltage-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jneurosci.org [jneurosci.org]
Technical Support Center: Troubleshooting Low Efficacy of Cytisine in Patient Populations
Prepared by: Senior Application Scientist, Advanced Drug Development Division
This guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of cytisine. As a partial agonist of nicotinic acetylcholine receptors (nAChRs), this compound has demonstrated significant promise in smoking cessation.[1][2][3] However, reports of variable efficacy across different patient populations necessitate a deeper, mechanistic understanding of the factors at play. This document provides a structured approach to troubleshooting these inconsistencies, blending established pharmacological principles with actionable experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding this compound's fundamental properties and mechanism of action.
Q: What is the primary mechanism of action for this compound? A: this compound is a plant-based alkaloid that functions as a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), the primary receptor subtype that mediates nicotine dependence.[1][4][5][6] Its therapeutic effect is twofold:
-
Agonist Action: It weakly stimulates the α4β2 nAChR, which alleviates nicotine withdrawal symptoms and cravings by promoting a moderate release of dopamine.[5]
-
Antagonist Action: It binds to the receptor with high affinity, competing with and blocking nicotine from cigarettes. This prevents the highly rewarding dopaminergic surge associated with smoking, thereby reducing the satisfaction derived from it.[4]
Q: How is this compound metabolized and eliminated from the body? A: Unlike many pharmaceuticals, this compound undergoes minimal to no hepatic metabolism.[5][7][8] It is primarily cleared from the body unchanged via renal excretion.[7][9] The plasma half-life is approximately 4.8 hours.[7][8] This pharmacokinetic profile means that variations in cytochrome P450 (CYP) enzyme activity, which are critical for nicotine metabolism (e.g., CYP2A6), are not expected to directly influence this compound's plasma concentrations.[5][10][11][12]
Q: Are there known genetic factors that influence this compound efficacy? A: Yes, but the focus should be on the drug's target rather than its metabolism. Given that this compound's efficacy is mediated by its interaction with nAChRs, genetic variations in the genes encoding these receptor subunits are the most probable cause of variable patient response. The CHRNA5-CHRNA3-CHRNB4 gene cluster on chromosome 15q24-25, which encodes the α5, α3, and β4 nAChR subunits, is strongly associated with nicotine dependence and may influence the binding affinity and functional response to partial agonists like this compound.[13][14]
Q: What are the major reported drug-drug interactions with this compound? A: this compound has a favorable drug interaction profile because it does not significantly involve the hepatic cytochrome P450 enzyme system.[10][11] The most clinically significant interaction is with nicotine itself. Concurrent use of this compound and nicotine-containing products (e.g., continuing to smoke, NRT) can lead to an increase in nicotinic adverse effects such as nausea and dizziness.[10][15] Caution is also advised when co-administering with anti-tuberculosis drugs.[16]
Section 2: Troubleshooting Guide for Low Efficacy
This section is structured as a series of investigative questions to guide your research when encountering suboptimal this compound efficacy in specific patient cohorts.
Q1: We are observing lower-than-expected efficacy in a specific patient cohort. Could this be due to pharmacokinetic (PK) differences?
Analysis: While possible, significant PK variability is less likely to be the primary driver of low efficacy compared to pharmacodynamic factors. Because this compound is cleared renally with minimal metabolism, inter-individual differences in metabolic enzyme activity are not a major concern.[5][7] However, variations in absorption or renal function could play a role.
Troubleshooting Workflow:
-
Assess Renal Function: In clinical studies, stratify patients by estimated glomerular filtration rate (eGFR). Impaired renal function could theoretically lead to drug accumulation and altered tolerability, though its effect on efficacy is less clear.
-
Conduct a Pharmacokinetic Sub-Study: If feasible, collect plasma samples from both high-responder and low-responder groups at multiple time points following a standardized dose. This allows for the direct measurement of key PK parameters.
Data to Collect for Pharmacokinetic Analysis
| Parameter | Description | Potential Implication for Low Efficacy |
| Cmax | Maximum observed plasma concentration | A significantly lower Cmax in the low-responder group could indicate issues with oral absorption. |
| Tmax | Time to reach Cmax | While less directly linked to efficacy, major deviations could suggest formulation or absorption issues. |
| AUC (0-t) | Area under the plasma concentration-time curve | This is the most critical parameter. A consistently lower AUC in the low-responder group indicates lower overall drug exposure. |
| t1/2 | Elimination half-life | A much shorter half-life in the low-responder group would mean the drug is cleared faster, potentially reducing the time it can exert its effect. |
An experimental protocol for this analysis is provided in Section 4 .
Q2: Could genetic variations in the drug's target, the nAChR, explain the observed differences in patient response?
Analysis: This is the most compelling hypothesis for variable efficacy. The α4β2 nAChR is a heteropentameric ion channel. Polymorphisms in the genes encoding its subunits can alter the receptor's structure, stoichiometry, and ultimately, its affinity for ligands like this compound. A single nucleotide polymorphism (SNP) could change an amino acid in the binding pocket, reducing this compound's binding affinity or altering the conformational change required for its partial agonist activity.[17]
Troubleshooting Workflow:
-
Hypothesis Formulation: Hypothesize that low-responders possess specific genetic variants in nAChR subunit genes (CHRNA4, CHRNB2, CHRNA5, etc.) that result in reduced this compound binding or functional response.
-
Genetic Screening: Perform targeted genotyping or sequencing of candidate nAChR genes in your patient cohorts. Focus on SNPs that are either non-synonymous (change an amino acid) or are located in regulatory regions. The rs16969968 SNP in the CHRNA5 gene is a well-established variant linked to nicotine dependence and is a primary candidate for investigation.[14]
-
Statistical Correlation: Analyze if the prevalence of specific alleles or genotypes is significantly higher in the low-responder group compared to the high-responder group.
A protocol for genetic screening is outlined in Section 4 .
Q3: How can we experimentally verify if reduced receptor binding affinity is the cause of low efficacy in our patient samples?
Analysis: If you have identified a candidate SNP that correlates with low efficacy, the next step is to functionally validate this finding. Radioligand binding assays are the gold standard for quantifying the affinity of a drug for its receptor.[18] By comparing the binding of radiolabeled this compound to receptors with and without the polymorphism of interest, you can directly measure any change in binding affinity.
Troubleshooting Workflow:
-
Cell Line Engineering: Create stable cell lines (e.g., HEK293) that express the wild-type α4β2 nAChR. Create a parallel cell line that expresses the α4β2 nAChR containing the specific genetic variant identified in your low-responder cohort.
-
Membrane Preparation: Isolate cell membranes from both cell lines. These preparations will contain the nAChRs for the binding assay.
-
Radioligand Binding Assay: Perform saturation and competition binding assays using a radiolabeled ligand, such as [³H]this compound, on membranes from both cell lines.[18][19]
-
Data Analysis: Calculate the dissociation constant (Kd) from saturation assays or the inhibition constant (Ki) from competition assays for both the wild-type and variant receptors. A significantly higher Kd/Ki for the variant receptor would confirm that the polymorphism reduces this compound's binding affinity.
A detailed protocol for this assay is provided in Section 4 .
Section 3: Visualizations and Diagrams
Mechanism of Action and Troubleshooting Logic
The following diagrams illustrate the key pathways and decision-making processes discussed in this guide.
Caption: this compound's partial agonism at the α4β2 nAChR.
Caption: A logical workflow for troubleshooting low this compound efficacy.
Section 4: Key Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in Plasma
Objective: To quantify this compound concentrations in human plasma samples over time to determine key PK parameters.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method due to its high sensitivity and selectivity.[9]
Step-by-Step Protocol:
-
Sample Collection: Collect blood samples (e.g., in K2-EDTA tubes) from participants at pre-defined time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Centrifuge blood samples at 2000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) and store at -80°C until analysis.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Chromatography: Use a C18 reverse-phase column. Employ a gradient elution method with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification: Generate a standard curve using known concentrations of this compound spiked into control plasma. Calculate the concentration in unknown samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
Protocol 2: nAChR Radioligand Binding Assay with [³H]this compound
Objective: To determine the binding affinity (Kd or Ki) of this compound to wild-type vs. variant nAChRs expressed in a cellular model.[18]
Methodology: This protocol describes a competition binding assay, which measures the ability of unlabeled this compound to displace a known radioligand. A simpler saturation assay using [³H]this compound directly can also be performed to find the Kd.[19]
Step-by-Step Protocol:
-
Membrane Preparation:
-
Harvest cells expressing the nAChR of interest (wild-type or variant).
-
Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge at 1000 x g for 10 minutes to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine protein concentration (e.g., via BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the following in order: assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-Epibatidine), and varying concentrations of unlabeled this compound (the "competitor").
-
Add the prepared cell membranes (e.g., 50-100 µg protein per well) to initiate the binding reaction.
-
Nonspecific Binding Control: Include wells containing the radioligand and a high concentration of a competing ligand (e.g., 100 µM nicotine) to determine nonspecific binding.
-
Total Binding Control: Include wells with only the radioligand and membranes.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Allow filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Nonspecific binding.
-
Plot the percentage of specific binding against the log concentration of unlabeled this compound.
-
Fit the data to a one-site or two-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Genetic Screening for nAChR Polymorphisms
Objective: To identify single nucleotide polymorphisms (SNPs) in candidate genes (CHRNA5, CHRNA4, etc.) from patient genomic DNA.
Methodology: TaqMan SNP Genotyping Assay is a robust and widely used method for targeted SNP analysis.
Step-by-Step Protocol:
-
DNA Extraction: Isolate high-quality genomic DNA from patient samples (e.g., whole blood, saliva, or buccal swabs) using a commercial DNA extraction kit. Quantify DNA concentration and assess purity (A260/A280 ratio).
-
Assay Preparation:
-
Select a pre-designed or custom TaqMan SNP Genotyping Assay for your target SNP (e.g., rs16969968). Each assay contains two allele-specific probes (e.g., one for the major allele labeled with VIC dye, one for the minor allele labeled with FAM dye) and a pair of PCR primers.
-
Prepare a PCR reaction mix containing TaqMan Genotyping Master Mix, the SNP genotyping assay (probes and primers), and nuclease-free water.
-
-
Real-Time PCR:
-
Aliquot the reaction mix into a 96- or 384-well PCR plate.
-
Add a standardized amount of genomic DNA (e.g., 1-10 ng) to each well. Include no-template controls (NTCs) and known genotype controls.
-
Run the plate on a real-time PCR instrument using a standard thermal cycling protocol for SNP genotyping (e.g., denaturation, followed by 40 cycles of annealing/extension).
-
-
Genotype Calling:
-
During the PCR, the instrument measures the fluorescence signal from the VIC and FAM dyes at the end of each cycle.
-
After the run, the instrument's software plots the endpoint fluorescence data on an allelic discrimination plot.
-
The software automatically clusters the samples into three groups: homozygous for allele 1 (VIC signal), homozygous for allele 2 (FAM signal), and heterozygous (both VIC and FAM signals), allowing for a definitive genotype call for each sample.
-
References
- Dr.Oracle. (2025, August 27). What is the mechanism by which this compound (nicotinic receptor partial agonist)
- National Centre for Smoking Cessation and Training. (2025). NCSCT A5 this compound 2025 v1.
- (N.D.).
- Zhelev, Z., Nikolova, I., Tencheva, J., & Yanev, S. (N.D.).
- Fard, S. Y., Torkaman, M., & Vazirian, M. (2014). Pharmacokinetics of this compound, an α4 β2 nicotinic receptor partial agonist, in healthy smokers following a single dose. PubMed.
- (2022, October 20). The Nicotinic Agonist this compound: The Role of the NH···N Interaction.
- (2025, August 3). The Side Effects of this compound (this compound). Biomedicus.
- Tutka, P., Vinnikov, D., Courtney, R. J., & Benowitz, N. L. (2019).
- (2012, June 13). Study Shows Genes Associated with Nicotine Dependence Also Predict Response to Anti-Smoking Therapy. GenomeWeb.
- (N.D.). This compound. Liverpool HEP Interactions.
- (2025, February 19). This compound Uses, Benefits & Dosage. Drugs.com.
- Swan, G. E., & Lerman, C. (N.D.).
- (2025, August 6). Pharmacokinetics of this compound, an α 4 β 2 nicotinic receptor partial agonist, in healthy smokers following a single dose.
- Bierut, L. J. (N.D.). Genetics of Nicotine Dependence and Pharmacotherapy. PMC.
- (2024, September 30). Safety and efficacy of this compound for smoking cessation in a hOSPital context (CITOSP). NIH.
- (N.D.). Nicotine Dependence DNA Test.
- (N.D.). This compound, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors. PubMed Central.
- Celie, P. H., van Gils, M., & Sixma, T. K. (N.D.). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. NIH.
- Saccone, S. F., & Bierut, L. J. (N.D.). Convergence of Genetic Findings for Nicotine Dependence and Smoking Related Diseases with Chromosome 15q24-25. PubMed Central.
- (N.D.). CYP2A6. Wikipedia.
- (2025, July 23).
- National Centre for Smoking Cessation and Training. (N.D.). SUMMARY OF PRODUCT CHARACTERISTICS 1 NAME OF THE MEDICINAL PRODUCT Cytisinicline 1.
- (2025, December 10).
- (N.D.).
- (N.D.).
- (N.D.). CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion. NIH.
- (2023, October 27).
- Pabreza, L. A., & Collins, A. C. (N.D.). [3H]this compound binding to nicotinic cholinergic receptors in brain. PubMed.
- (N.D.). Effect of this compound on Smoking Cessation.
- (N.D.). Variation in CYP2A6 Activity and Personalized Medicine. MDPI.
- Verzeletti, A., & Lucchiari, C. (2023, December 27). This compound as a smoking cessation aid: Preliminary observations with a modified therapeutic scheme in real life. NIH.
- (2025, August 6). (PDF)
- Ofori-Boadu, E., & Thabane, L. (2023, October 1).
- (N.D.). Comparative Analysis of Nicotinic Acetylcholine Receptor Binding Affinities: this compound vs. (1R,5S). Benchchem.
- Rigotti, N. A., & Benowitz, N. L. (2023, July 11).
- (2025, April 21).
- (2025, March 30). CYP2A6 and nicotine metabolism: The key enzyme in tobacco addiction. Allied Academies.
- (N.D.).
- (N.D.).
- (2025, August 6). Placebo-Controlled Trial of this compound for Smoking Cessation.
- (N.D.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound as a smoking cessation aid: Preliminary observations with a modified therapeutic scheme in real life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Safety and efficacy of this compound for smoking cessation in a hOSPital context (CITOSP): study protocol for a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for nicotine addiction treatment: a review of pharmacology, therapeutics and an update of clinical trial evidence for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of this compound, an α4 β2 nicotinic receptor partial agonist, in healthy smokers following a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomedicus.gr [biomedicus.gr]
- 11. Liverpool HEP Interactions [hep-druginteractions.org]
- 12. alliedacademies.org [alliedacademies.org]
- 13. Genetics of Nicotine Dependence and Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Convergence of Genetic Findings for Nicotine Dependence and Smoking Related Diseases with Chromosome 15q24-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ncsct.co.uk [ncsct.co.uk]
- 16. ncsct.co.uk [ncsct.co.uk]
- 17. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. [3H]this compound binding to nicotinic cholinergic receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Investigating and Addressing Variability in Patient Response to Cytisine Treatment
Prepared by: Senior Application Scientist, Advanced Drug Development Division
This technical support guide is designed for researchers, scientists, and drug development professionals investigating cytisine for smoking cessation. Variability in patient response is a critical challenge in both preclinical and clinical research. This document provides a structured framework of frequently asked questions and in-depth troubleshooting guides to help you systematically identify, analyze, and address the root causes of this variability. Our approach is grounded in established scientific principles to ensure the integrity and reproducibility of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level inquiries regarding this compound and the factors that influence its efficacy.
Q1: What is the established mechanism of action for this compound?
A: this compound is a plant-based alkaloid that functions as a selective partial agonist of the α4β2 nicotinic acetylcholine receptors (nAChRs) in the brain.[1][2][3] Its therapeutic action is twofold:
-
Agonist Effect: By weakly stimulating the α4β2 nAChRs, this compound mimics the effect of nicotine, which alleviates withdrawal symptoms and cravings during smoking cessation attempts.[1][4]
-
Antagonist Effect: this compound competes with nicotine for the same binding sites on the α4β2 receptors. If a person smokes while on treatment, the nicotine from the cigarette is blocked from binding, which reduces the rewarding and reinforcing effects of smoking.[4]
This dual mechanism is functionally similar to that of varenicline.[5][6]
Q2: What are the primary known sources of variability in patient response to this compound?
A: The variability in this compound's effectiveness is multifactorial. The key drivers can be categorized into three main areas:
-
Pharmacokinetic (PK) Variability: Differences in how the body absorbs, distributes, and eliminates the drug. For this compound, this primarily involves renal function.[7][8]
-
Pharmacodynamic (PD) Variability: Genetic differences in the drug's target, the α4β2 nAChRs, which can alter binding affinity and signal transduction.[9][10]
-
Treatment Regimen and Behavioral Factors: Discrepancies in dosing, treatment duration, patient adherence, and the level of concurrent behavioral support all significantly impact outcomes.[11][12]
Q3: How does this compound's pharmacokinetic profile contribute to response variability?
A: this compound has a relatively straightforward pharmacokinetic profile, which helps narrow down sources of variability. Key features include a plasma half-life of approximately 4.8 hours and high systemic bioavailability from oral administration.[4][7][13] Crucially, this compound undergoes minimal or no hepatic metabolism and is primarily eliminated unchanged by the kidneys.[3][7][8] Therefore, unlike many drugs, variability is less likely to stem from metabolic enzyme polymorphisms (e.g., CYP450 family). Instead, any significant PK-driven variability in drug exposure would most likely be linked to differences in renal clearance.
Q4: Which genetic factors are most likely to influence this compound efficacy?
A: Given that this compound's primary target is the α4β2 nAChR, genetic variations in the genes encoding these receptor subunits are the most probable contributors to pharmacodynamic variability. The relevant genes are:
-
CHRNA4 (encoding the α4 subunit)
-
CHRNB2 (encoding the β2 subunit)
Polymorphisms in these genes can potentially alter the receptor's structure, expression levels on the cell surface, or its binding affinity for this compound, thereby influencing the drug's efficacy.[9][10][14]
Q5: How do treatment duration and dosing regimen impact clinical outcomes?
A: The treatment regimen is a major source of variability and a critical factor for efficacy. The traditional 25-day dose-tapering schedule has demonstrated effectiveness over placebo.[15] However, recent clinical trials have shown that extending the treatment duration to 6 or 12 weeks, often with a simplified 3 mg three-times-daily (TID) dosing schedule, results in significantly higher rates of sustained abstinence.[5][11][16] This indicates that many "non-responders" on the traditional regimen may achieve success with an optimized, longer-duration treatment.[17][18]
Part 2: In-Depth Troubleshooting Guides
This section provides structured, Q&A-based guides with detailed experimental protocols to investigate specific sources of variability in your research.
Guide 1: Investigating Pharmacokinetic (PK) Variability
Problem: You observe unexpectedly high or low plasma this compound concentrations in study subjects (human or animal) despite standardized dosing, leading to inconsistent efficacy or adverse event profiles.
Causality and Rationale: Since this compound is cleared renally with negligible metabolism, significant variations in plasma concentration typically point to issues with either absorption or elimination.[3][8] While high bioavailability is reported in humans, factors like gastrointestinal health could theoretically affect absorption.[7] However, the most probable biological cause is variation in renal function, as kidney clearance dictates the rate of drug elimination. In experimental settings, issues with dose administration or the drug formulation itself should also be ruled out.
Experimental Protocol: Single-Dose Pharmacokinetic Study in a Rodent Model This protocol allows for the characterization of this compound's PK profile in your specific experimental context.
Objective: To determine key PK parameters (Cmax, Tmax, AUC, T½) following a single oral dose of this compound.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats (n=6-8 per group), weighing 250-300g.
-
Acclimatization: Allow animals to acclimate for at least 7 days with free access to food and water.
-
Fasting: Fast animals overnight (12 hours) prior to dosing, with water available ad libitum.
-
Dosing: Administer a single oral gavage of this compound at a clinically relevant dose (e.g., 1-3 mg/kg). Prepare the dose in a simple vehicle like sterile water or saline.
-
Blood Sampling: Collect blood samples (approx. 200 µL) via a cannulated vessel (e.g., jugular vein) or tail vein at the following time points: 0 (pre-dose), 15, 30, 60, 90 minutes, and 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge immediately at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method, which offers high sensitivity and specificity.[8]
-
Data Analysis: Use non-compartmental analysis software to calculate the following parameters for each animal:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
T½ (Half-life): Time for plasma concentration to decrease by half.
-
Self-Validation: Consistent Tmax and T½ values across animals suggest reliable absorption and elimination kinetics. High inter-animal variability in Cmax or AUC would warrant an investigation into dosing accuracy or underlying physiological differences (e.g., renal function, which can be assessed via creatinine clearance).
Visualization: this compound Pharmacokinetic Pathway
Caption: Simplified pharmacokinetic pathway of orally administered this compound.
Guide 2: Assessing Pharmacodynamic (PD) and Genetic Variability
Problem: Even after controlling for plasma concentration, you observe significant differences in smoking cessation rates, withdrawal symptom relief, or rewarding behavior between experimental groups.
Causality and Rationale: This scenario strongly suggests that variability originates at the drug's molecular target. This compound's efficacy is dependent on its interaction with the α4β2 nAChR.[2] Genetic polymorphisms in the CHRNA4 and CHRNB2 genes can lead to variations in receptor structure or expression.[9][10] Such variations can alter this compound's binding affinity, its ability to activate the receptor (i.e., its intrinsic efficacy), or the overall density of receptors in key brain regions. This can result in some individuals being "high responders" and others "low responders" to the same drug exposure.
Experimental Protocol: Functional Analysis of CHRNA4/CHRNB2 Variants This protocol provides a direct method to test whether a specific genetic variant alters receptor function in response to this compound.
Objective: To compare the electrophysiological response of wild-type vs. variant α4β2 nAChRs to this compound.
Methodology:
-
Variant Identification: Sequence the CHRNA4 and CHRNB2 genes from your study population (human or animal) to identify non-synonymous single nucleotide polymorphisms (SNPs).
-
Vector Preparation: Obtain or create expression vectors (e.g., pcDNA3.1) containing the cDNAs for wild-type human CHRNA4 and CHRNB2. Use site-directed mutagenesis to introduce the identified SNP(s) into separate vectors.
-
Oocyte/Cell Expression:
-
System: Use Xenopus laevis oocytes or a mammalian cell line like HEK293. The oocyte system is robust for studying ion channels.
-
Procedure: Co-inject cRNA (for oocytes) or co-transfect plasmids (for cells) for the α4 and β2 subunits (either both wild-type or one variant and one wild-type) to form functional heteromeric receptors.
-
-
Two-Electrode Voltage Clamp (for Oocytes):
-
After 2-4 days of incubation to allow for receptor expression, place an oocyte in the recording chamber.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Perfuse the chamber with a buffer solution containing increasing concentrations of this compound (e.g., 1 nM to 100 µM).
-
Record the peak inward current elicited at each concentration.
-
-
Data Analysis:
-
For each oocyte, plot the normalized current response against the this compound concentration.
-
Fit the data to a Hill equation to determine the EC50 (concentration for half-maximal response) and Imax (maximal current).
-
Statistically compare the EC50 and Imax values between the wild-type and variant receptors. A significant shift in EC50 indicates an alteration in binding affinity or potency, while a change in Imax suggests a difference in receptor expression or channel gating.
-
Self-Validation: The protocol's integrity is confirmed by observing no current in non-injected/transfected controls and a robust, dose-dependent response in wild-type controls that aligns with published data.
Data Presentation: Known Genetic Associations
| Gene | SNP | Reported Association with Nicotine Dependence (ND) or Smoking Behavior | Potential Implication for this compound Response |
| CHRNA4 | rs1044396 | Associated with levels of nicotine dependence in some populations.[9][19] | May alter receptor sensitivity to partial agonists, affecting withdrawal relief. |
| CHRNB2 | rs4845652 | T-allele carriers may be associated with lower levels of ND.[19] | Could influence baseline receptor tone and the relative efficacy of this compound. |
| CHRNA5 | rs16969968 | Strongly associated with heavy smoking and ND (part of the CHRNA5-A3-B4 cluster).[20] | While not a direct this compound target, it influences overall addiction severity, which can impact treatment outcomes. |
Visualization: this compound Signaling Pathway
Caption: this compound acts as a partial agonist at α4β2 nAChRs, modulating dopamine release.
Guide 3: Deconvoluting Behavioral and Adherence Factors
Problem: A well-controlled study exhibits high outcome variability that cannot be fully explained by PK or PD factors. Some subjects succeed while others with similar genetic and PK profiles fail.
Causality and Rationale: The clinical efficacy of any smoking cessation aid is profoundly influenced by non-pharmacological factors. Two primary drivers are:
-
Treatment Adherence: Patients who do not take the medication as prescribed will have suboptimal drug exposure, leading to treatment failure. Adherence can be impacted by adverse events (even mild ones like nausea or abnormal dreams), forgetfulness, or lack of motivation.[21][22]
-
Behavioral Support: The intensity and quality of behavioral counseling provided alongside pharmacotherapy are strongly correlated with success rates.[12] A patient receiving robust support is more likely to manage cravings and remain abstinent than one receiving the drug alone.
Troubleshooting Workflow: Systematic Investigation of Response Variability This workflow provides a logical pathway to dissect the sources of variability in your experiments.
Visualization: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting variability in this compound response.
References
- Cytisinicline to Speed Smoking Cessation in the United States - PMC - NIH. (2023-07-11).
- What is the mechanism by which this compound (nicotinic receptor partial agonist) aids in smoking cessation? - Dr.Oracle. (2025-08-27). Dr. Oracle. [Link]
- This compound for the treatment of nicotine addiction: from a molecule to therapeutic efficacy - PubMed.
- Systematic review and meta-analyses of this compound to support tobacco cessation. (2025-08-07). Wiley Online Library. [Link]
- First large U.S. clinical trial of cytisinicline finds the smoking cessation medication effective and well tolerated - Mass General Hospital. (2023-07-11). Massachusetts General Hospital. [Link]
- NCSCT A5 this compound 2025 v1 - National Centre for Smoking Cessation and Training.
- This compound for nicotine addiction treatment: a review of pharmacology, therapeutics and an update of clinical trial evidence for smoking cessation - PubMed.
- Pharmacokinetics of this compound, an α4 β2 nicotinic receptor partial agonist, in healthy smokers following a single dose - PubMed. (2014-09-17).
- Pharmacokinetics of this compound after single intravenous and oral administration in rabbits. Bulgarian Pharmaceutical Union. [Link]
- This compound for smoking cessation - PMC - PubMed Central - NIH.
- Pharmacokinetics of this compound, an α 4 β 2 nicotinic receptor partial agonist, in healthy smokers following a single dose - ResearchGate. (2025-08-06).
- (PDF) Efficacy of this compound in helping smokers quit: Systematic review and meta-analysis. (2025-08-06).
- (PDF) Evaluation of the effectiveness of this compound for the treatment of smoking cessation: a systematic review and meta-analysis - ResearchGate.
- This compound as an Emerging Tool for Smoking Cessation and Addiction Treatment - PMC - NIH.
- Safety and efficacy of this compound for smoking cessation in a hOSPital context (CITOSP) - NIH. (2024-09-30).
- This compound for smoking cessation: A systematic review and meta-analysis suggesting potential benefits of extended treatment protocols. (2025-07-23). medRxiv. [Link]
- Behavioral effects of this compound and varenicline in animal models related nicotine addiction. University of North Texas. [Link]
- Evidence Update on the Efficacy of Cytisinicline by Treatment Regimen: A Rapid Review. Revista Española de Cardiología. [Link]
- Anti-smoking drugs this compound and varenicline reduce cardiac reperfusion injury in rat model of myocardial ischemia - PubMed.
- Behavioural and pharmacokinetic studies on nicotine, this compound and lobeline - PubMed.
- The effects of nicotine, varenicline, and this compound on schedule-controlled responding in mice: differences in α4β2 nicotinic receptor activation - PubMed. (2011-03-01).
- A Multicenter, Double-Blind, Randomized, Placebo-Controlled Phase 2b Trial of Cytisinicline in Adult Smokers (The ORCA-1 Trial) - PubMed Central. (2021-04-12).
- Effect of this compound vs Varenicline on Smoking Cessation A Randomized Clinical Trial - Dr Colin Mendelsohn. (2021-07-06). Dr. Colin Mendelsohn. [Link]
- Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - ResearchGate. (2025-12-10).
- 1137 - Gene ResultCHRNA4 cholinergic receptor nicotinic alpha 4 subunit [ (human)] - NCBI. (2025-12-27).
- This compound for smoking cessation: A systematic review and meta-analysis suggesting potential benefits of extended treatment protocols. (2025-07-24). medRxiv. [Link]
- Clinical, molecular, physiologic, and therapeutic feature of patients with CHRNA4 and CHRNB2 deficiency: A systematic review - PubMed. (2024-08-28).
- Spray-Dried this compound-Loaded Matrices: Development of Transbuccal Sustained-Release Tablets as a Promising Tool in Smoking Cessation Therapy - PMC - PubMed Central.
- Gene-gene interactions among CHRNA4, CHRNB2, BDNF and NTRK2 in nicotine dependence - PMC - PubMed Central.
- Evaluation of the effectiveness of this compound for the treatment of smoking cessation: A systematic review and meta‐analysis | Request PDF - ResearchGate.
- Systematic review and meta-analyses of this compound to support tobacco cessation - PubMed. (2024-07-04).
- The this compound Derivatives, CC4 and CC26, Reduce Nicotine-Induced Conditioned Place Preference in Zebrafish by Acting on Heteromeric Neuronal Nicotinic Acetylcholine Receptors - PubMed.
- This compound Summary and Dosing Guide - National Centre for Smoking Cessation and Training.
- Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - PMC - PubMed Central. (2023-07-11).
- Cytisinicline for Smoking Cessation in Adult Smokers - ResearchGate. (2025-12-03).
- This compound for smoking cessation: A systematic review and meta-analysis - PubMed. (2023-10-01).
- Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers - NIH.
- Influence of Genes in the Individualization of Smoking Cessation Pharmacological Treatment | Archivos de Bronconeumología. Archivos de Bronconeumología. [Link]
- Study Details | NCT06885970 | The Effect of this compound Treatment for Smoking Cessation on Cardiovascular Function in Adult Smokers | ClinicalTrials.gov. ClinicalTrials.gov. [Link]
- This compound as a smoking cessation aid: Preliminary observations with a modified therapeutic scheme in real life - NIH. (2023-12-27).
- Possible association of nicotinic acetylcholine receptor gene (CHRNA4 and CHRNB2) polymorphisms with nicotine dependence in Japanese males: an exploratory study - PubMed.
Sources
- 1. droracle.ai [droracle.ai]
- 2. This compound for the treatment of nicotine addiction: from a molecule to therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of this compound for smoking cessation in a hOSPital context (CITOSP): study protocol for a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytisinicline to Speed Smoking Cessation in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First large U.S. clinical trial of cytisinicline finds the smoking cessation medication effective and well tolerated [massgeneral.org]
- 6. ncsct.co.uk [ncsct.co.uk]
- 7. This compound for nicotine addiction treatment: a review of pharmacology, therapeutics and an update of clinical trial evidence for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound, an α4 β2 nicotinic receptor partial agonist, in healthy smokers following a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CHRNA4 cholinergic receptor nicotinic alpha 4 subunit [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Clinical, molecular, physiologic, and therapeutic feature of patients with CHRNA4 and CHRNB2 deficiency: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medrxiv.org [medrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Gene-gene interactions among CHRNA4, CHRNB2, BDNF and NTRK2 in nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Evidence Update on the Efficacy of Cytisinicline by Treatment Regimen: A Rapid Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Possible association of nicotinic acetylcholine receptor gene (CHRNA4 and CHRNB2) polymorphisms with nicotine dependence in Japanese males: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Influence of Genes in the Individualization of Smoking Cessation Pharmacological Treatment | Archivos de Bronconeumología [archbronconeumol.org]
- 21. This compound as an Emerging Tool for Smoking Cessation and Addiction Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound for smoking cessation: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Behavioral Support in Cytisine Smoking Cessation Trials
Prepared by: Gemini, Senior Application Scientist
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in clinical trials of cytisine for smoking cessation. It is designed to address specific challenges and provide evidence-based troubleshooting strategies for optimizing the integration of behavioral support with this compound pharmacotherapy.
Part 1: Foundational Principles & Mechanistic Insights
This section addresses fundamental questions regarding the synergy between this compound and behavioral interventions.
Question: What is the mechanistic rationale for combining behavioral support with this compound treatment?
Answer: The efficacy of this combination therapy is rooted in a complementary, dual-pronged approach to nicotine addiction.
-
Pharmacological Action of this compound : this compound is a plant-based alkaloid that acts as a partial agonist at the α4β2 nicotinic acetylcholine receptors (nAChRs) in the brain.[1][2][3] These receptors are central to nicotine's reinforcing effects.[2] this compound's mechanism involves:
-
Alleviating Withdrawal : By binding to and partially stimulating these receptors, this compound provides a mild dopaminergic effect that lessens the severity of nicotine withdrawal symptoms and cravings.[1][4]
-
Reducing Reinforcement : It simultaneously acts as a competitive antagonist in the presence of nicotine. If a participant lapses and smokes, this compound occupies the receptors, preventing nicotine from binding effectively and thereby reducing the rewarding, satisfying effects of smoking.[1][3]
-
-
Role of Behavioral Support : While this compound manages the neurochemical aspects of addiction, behavioral support addresses the deeply ingrained psychological, social, and habitual components. These interventions provide coping strategies, enhance motivation, and manage triggers—aspects that pharmacotherapy alone cannot address.[5]
Combining the two creates a synergistic effect: this compound makes the biological process of quitting more tolerable, allowing the participant to engage more effectively with the cognitive and behavioral strategies needed to achieve and maintain long-term abstinence.[6]
Caption: Synergistic action of this compound and Behavioral Support.
Part 2: Experimental Design & Protocol Optimization
This section provides guidance on designing robust clinical trials to effectively measure the combined intervention.
Question: What is the optimal duration for this compound treatment and its corresponding behavioral support schedule in a clinical trial?
Answer: Recent evidence strongly suggests that traditional 25-day this compound regimens may be suboptimal for achieving sustained abstinence.[7] Longer treatment durations appear to yield higher efficacy.
-
Evidence from ORCA Trials : The ORCA-2 trial, a large US-based study, demonstrated robust efficacy for both 6- and 12-week courses of cytisinicline (3 mg, three times daily) when coupled with behavioral support.[8][9][10] The 12-week course showed a higher continuous abstinence rate from weeks 9 to 24 (21.1%) compared to the 6-week course's abstinence rate from weeks 3 to 24 (8.9%).[9]
-
Meta-Analysis Findings : A meta-analysis indicated that 12-week regimens (Risk Ratio = 3.77) and 6-week regimens (RR = 3.36) outperform 25-day regimens (RR = 2.00) when compared to placebo.[7]
Recommendation : For new trials, a 12-week treatment duration is recommended to maximize the potential for sustained abstinence. Behavioral support sessions should be front-loaded for intensity and then tapered. A typical schedule involves weekly sessions for the first 6-8 weeks, followed by bi-weekly or monthly sessions for the remainder of the treatment and follow-up period.[11][12]
Question: How should we design the control arm to properly isolate the effects of the behavioral intervention?
Answer: The gold standard is a double-blind, randomized, placebo-controlled trial where both the active and placebo groups receive the exact same behavioral support.[7][13]
-
Active Arm : this compound + Standardized Behavioral Support (SBS).
-
Control Arm : Matched Placebo + Standardized Behavioral Support (SBS).
This design ensures that any statistically significant difference in cessation rates between the two arms can be attributed to the pharmacological effect of this compound.[7] The behavioral support itself should be manualized and delivered by trained staff to ensure consistency across all participants.[11] Adherence to behavioral support sessions should be tracked as a key metric for both groups.[14]
Caption: Standard workflow for a randomized controlled trial.
Part 3: Troubleshooting Common Issues in Trial Execution
This section offers solutions to practical problems that may arise during a study.
Question: We are observing high dropout rates. How can we distinguish between medication side effects and nicotine withdrawal symptoms to improve adherence?
Answer: This is a critical challenge, as the symptom profiles can overlap significantly.[15]
-
Symptom Differentiation :
-
Common this compound Side Effects : The most frequently reported adverse events are mild-to-moderate gastrointestinal issues (nausea, dyspepsia, dry mouth) and sleep disturbances (insomnia, abnormal dreams).[9][16][17] These tend to be most prominent in the first week of treatment.
-
Nicotine Withdrawal Symptoms : These typically include irritability, anxiety, difficulty concentrating, depressed mood, and increased appetite.
-
-
Troubleshooting Protocol :
-
Proactive Education : During onboarding, thoroughly educate participants on the potential side effects of this compound versus the expected symptoms of nicotine withdrawal. Provide a symptom checklist.
-
Symptom Onset Timing : Inquire about the timing. Side effects directly related to the medication often appear shortly after a dose, whereas withdrawal symptoms may be more persistent or tied to cravings.
-
Dose Adjustment Inquiry : While not always part of a rigid trial protocol, understanding if symptoms lessen with time after the last dose can be informative. This compound has a relatively short half-life of approximately 4.8 hours.[3][18]
-
Targeted Behavioral Support : If symptoms align with withdrawal (e.g., irritability, anxiety), intensify behavioral support focused on coping with those specific feelings. If they align with medication side effects (e.g., nausea), advise practical management like taking the tablet with food or a full glass of water.
-
Question: Participant adherence to the behavioral support component is waning over time. What strategies can we implement?
Answer: Maintaining engagement with behavioral support is crucial for success.
-
Increase Accessibility : Offer flexible options. Supplement in-person visits with telephone calls or secure video messaging, which have been used effectively in trials.[17][19]
-
Utilize Digital Health Tools : Implement a study-specific mobile application for session reminders, motivational messaging, and tracking progress.[20] Automated text or video messages can provide support in a modern, accessible format.[19]
-
Participant-Driven Sessions : Ensure the behavioral support sessions are participant-driven and focus on their immediate challenges rather than a rigid, scripted monologue.[11] This increases the perceived value of each session.
-
Reinforce the Synergy : Continuously remind participants how the behavioral strategies work in tandem with the medication to increase their chances of success, framing the two components as an inseparable and more powerful whole.
Caption: Decision tree for troubleshooting low participant adherence.
Part 4: Data, Protocols, & Methodologies
Data Presentation
Table 1: Summary of Efficacy Data from Key this compound Clinical Trials
| Trial / Study | Treatment Group & Duration | Comparison Group | Primary Outcome | Abstinence Rate (this compound) | Abstinence Rate (Comparison) | Behavioral Support Level |
|---|---|---|---|---|---|---|
| ORCA-2 (Rigotti et al., 2023)[8][9] | Cytisinicline 12 weeks | Placebo | Continuous abstinence weeks 9-24 | 21.1% | 4.8% | Moderate (approx. 10 min sessions) |
| ORCA-2 (Rigotti et al., 2023)[8][9] | Cytisinicline 6 weeks | Placebo | Continuous abstinence weeks 3-24 | 8.9% | 2.6% | Moderate (approx. 10 min sessions) |
| Real-World (Guida et al., 2024)[21] | This compound 40 days | Varenicline 12 weeks | 6-month continuous abstinence | 50.5% | 55.9% | High (4+ sessions, 20-30 min each) |
| Walker et al., 2014[17] | This compound 25 days | NRT 8 weeks | 6-month continuous abstinence | Not specified, but this compound superior | Not specified | Low (Telephone support) |
| West et al., 2011[13][16] | this compound 25 days | Placebo | 12-month sustained abstinence | 8.4% | 2.4% | Minimal counseling |
Table 2: Common Adverse Events Profile (Data from ORCA-2 Trial) [9]
| Adverse Event | Cytisinicline (6 or 12 weeks) | Placebo | Management Recommendation |
|---|---|---|---|
| Nausea | <10% | <10% | Take medication with food. |
| Abnormal Dreams | <10% | <10% | Reassure participant this is common and often transient. |
| Insomnia | <10% | <10% | Advise good sleep hygiene; avoid final dose too close to bedtime. |
| Headache | >5% | >5% | Standard symptomatic relief. |
| Drug Discontinuation due to AE | 2.9% | 1.5% | Monitor closely, but rates are low. |
Experimental Protocols
Protocol 1: Standardized Behavioral Support Session Structure (10-15 minutes)
-
Check-In (2 mins) :
-
Assess smoking status since the last contact. If any smoking occurred, explore triggers without judgment.
-
Review medication adherence and ask about any experienced side effects.
-
-
Review Progress & Challenges (5 mins) :
-
Ask the participant to describe a specific challenge they faced (e.g., a strong craving, a social situation with smokers).
-
Collaboratively troubleshoot the situation. What worked? What didn't?
-
Review the participant's use of coping skills discussed in previous sessions.
-
-
Skill Building & Goal Setting (5 mins) :
-
Introduce or reinforce one specific coping skill (e.g., "urge surfing," deep breathing, delay and distract).
-
Identify anticipated high-risk situations before the next session.
-
Collaboratively set a concrete goal for the upcoming week (e.g., "When I have my morning coffee, I will go for a 5-minute walk instead of thinking about a cigarette").
-
-
Wrap-Up (1 min) :
-
Confirm the next appointment.
-
Provide encouragement and reinforce the participant's self-efficacy.
-
Protocol 2: Biochemical Verification of Smoking Abstinence
-
Method : Measurement of expired air carbon monoxide (CO).
-
Equipment : Calibrated CO monitor.
-
Procedure :
-
Instruct the participant to take a deep breath and hold it for 15 seconds.
-
The participant then exhales slowly and completely into the monitor's disposable mouthpiece.
-
Record the peak CO level displayed in parts per million (ppm).
-
-
Threshold for Abstinence : A CO level of ≤10 ppm is the standard threshold used in most clinical trials to confirm recent abstinence.[11]
-
Scheduling : This verification should be performed at all key follow-up visits where self-reported abstinence is a primary or secondary endpoint.[10]
References
- First large U.S. clinical trial of cytisinicline finds the smoking cessation medication effective and well tolerated - Mass General Hospital. (2023-07-11).
- What is the mechanism by which this compound (nicotinic receptor partial agonist) aids in smoking cessation? - Dr.Oracle. (2025-08-27).
- This compound for the treatment of nicotine addiction: from a molecule to therapeutic efficacy - PubMed. (n.d.).
- Pharmacokinetics of this compound, an α4 β2 nicotinic receptor partial agonist, in healthy smokers following a single dose - PubMed. (2014-09-17).
- This compound as an Emerging Tool for Smoking Cessation and Addiction Treatment - PMC - NIH. (n.d.).
- This compound for smoking cessation: A 40-day treatment with an induction period. (2024-05-27).
- Pharmacokinetics of this compound, an α 4 β 2 nicotinic receptor partial agonist, in healthy smokers following a single dose - ResearchGate. (2025-08-06).
- Cytisinicline for Smoking Cessation · Recruiting Participants for Phase Phase 2 Clinical Trial 2026. (n.d.).
- Cytisinicline for Smoking Cessation: The ORCA Phase 3 Replication Randomized Clinical Trial - PMC - PubMed Central. (2025-04-21).
- Placebo-Controlled Trial of this compound for Smoking Cessation - ENSP. (2011-09-29).
- This compound for smoking cessation: A systematic review and meta-analysis suggesting potential benefits of extended treatment protocols | medRxiv. (2025-07-24).
- Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - PubMed. (2023-07-11).
- Evidence review Q for cytisinicline for smoking cessation - NCBI Bookshelf. (n.d.).
- This compound for smoking cessation: a research agenda - PubMed. (2008-01-01).
- This compound for smoking cessation: A systematic review and meta-analysis - OUCI. (n.d.).
- This compound can help smokers quit | Contemporary Pediatrics. (2015-02-01).
- This compound for smoking cessation - CMAJ. (2018-05-14).
- This compound + Video Messaging for Smoking Cessation (PREVENT Trial) - withpower.com. (n.d.).
- Smoking Cessation Interventions - AAFP. (n.d.).
- This compound Faces FDA Delay Despite Global Success in Smoking Cessation - MedPath. (n.d.).
- Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - PMC - PubMed Central. (2023-07-11).
- Effect of this compound on Smoking Cessation.* | Download Table - ResearchGate. (n.d.).
- NCSCT A5 this compound 2025 v1 - National Centre for Smoking Cessation and Training. (n.d.).
- Placebo-Controlled Trial of this compound for Smoking Cessation - ResearchGate. (n.d.).
- A Study of Cytisinicline for Smoking Cessation in Adult Smokers - ClinicalTrials.gov. (n.d.).
- Placebo-controlled trial of this compound for smoking cessation - PubMed. (2011-09-29).
- This compound as a smoking cessation aid: Preliminary observations with a modified therapeutic scheme in real life - NIH. (2023-12-27).
- Varenicline and this compound; an overview - Professor Sanjay Agrawal & Professor Matthew Evison - YouTube. (2024-12-19).
- Trial of this compound in Adult Smokers - ClinicalTrials.gov. (n.d.).
- Study on this compound for Quitting Nicotine E-Cigarettes and Tobacco in Motivated Individuals. (2024-11-02).
- Cytisinicline for Vaping Cessation in Adults Using Nicotine E-Cigarettes: The ORCA-V1 Randomized Clinical Trial - PubMed Central. (2024-05-06).
- Cytisinicline: A Treatment To Help People Battling Nicotine Addiction | Technology Networks. (2021-02-22).
Sources
- 1. droracle.ai [droracle.ai]
- 2. This compound for the treatment of nicotine addiction: from a molecule to therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as an Emerging Tool for Smoking Cessation and Addiction Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytisinicline: A Treatment To Help People Battling Nicotine Addiction | Technology Networks [technologynetworks.com]
- 5. Smoking Cessation Interventions | AAFP [aafp.org]
- 6. researchgate.net [researchgate.net]
- 7. medrxiv.org [medrxiv.org]
- 8. First large U.S. clinical trial of cytisinicline finds the smoking cessation medication effective and well tolerated [massgeneral.org]
- 9. Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Cytisinicline for Vaping Cessation in Adults Using Nicotine E-Cigarettes: The ORCA-V1 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Placebo-controlled trial of this compound for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytisinicline for Smoking Cessation: The ORCA Phase 3 Replication Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evidence review Q for cytisinicline for smoking cessation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ensp.network [ensp.network]
- 17. contemporarypediatrics.com [contemporarypediatrics.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound + Video Messaging for Smoking Cessation · Info for Participants · Phase Phase 3 Clinical Trial 2026 | Power | Power [withpower.com]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. This compound for smoking cessation: A 40-day treatment with an induction period [tobaccopreventioncessation.com]
Technical Support Center: Methodological Considerations for Long-Term Follow-up in Cytisine Trials
Introduction:
Cytisine, a plant-based alkaloid, has demonstrated significant efficacy as a smoking cessation aid.[1][2] However, the long-term durability of its treatment effect remains a critical area of investigation. Establishing robust long-term follow-up methodologies in this compound trials is paramount for understanding relapse rates, the potential for retreatment, and the overall public health impact of this promising intervention. Recent studies have explored longer treatment durations, suggesting that extended protocols may improve long-term abstinence rates.[3][4][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center to navigate the complexities of long-term follow-up in this compound clinical trials. It is designed in a question-and-answer format to address specific challenges and provide actionable, evidence-based solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Participant Retention in Long-Term Follow-up
Question: What are the most effective strategies to maximize participant retention over a long-term follow-up period (e.g., 12 months or longer) in this compound trials?
Answer:
Maximizing participant retention is crucial for the validity and generalizability of trial findings. High attrition rates can introduce bias and reduce the statistical power of the study.[7][8] A multi-faceted, person-centered approach is recommended to maintain high follow-up rates.[9]
-
Establish a Strong Rapport and Set Clear Expectations: From the initial screening and throughout the active treatment phase, it is vital to build a strong, positive relationship with participants.[9] This includes clear communication about the importance of their continued participation, the study duration, and the number of required visits.[10][11]
-
Comprehensive Contact Information: Collect multiple forms of contact information at baseline, including phone numbers (home, mobile, work), email addresses, and mailing addresses. Also, obtain contact details for at least two alternative contacts (family or friends) who can be reached if the participant is unavailable.
-
Flexible and Convenient Follow-up: Offer various methods for follow-up to accommodate participant preferences and circumstances, such as phone calls, emails, and text messages.[10] Reducing the frequency of site visits and offering flexible scheduling, including evenings and weekends, can also improve retention.[10]
-
Incentives: Provide appropriate and ethically approved incentives to reimburse participants for their time and effort.[7] These can be monetary or non-monetary and can be tiered to increase with the duration of follow-up.
-
Regular Engagement: Maintain regular contact with participants between formal follow-up assessments through newsletters, study progress updates, or brief check-in calls to keep them engaged and feeling valued.[9][10]
Troubleshooting Low Retention Rates:
If you are experiencing lower-than-expected retention rates, consider the following:
-
Analyze Attrition Data: Examine the characteristics of participants who have dropped out to identify any common demographic or baseline factors. This can help tailor retention strategies to specific subgroups.[8]
-
Gather Participant Feedback: If possible, obtain feedback from participants who have withdrawn to understand their reasons for disengagement.[12]
-
Provide Ongoing Support: Offer dedicated study coordinators as a point of contact for scheduling, questions, and support throughout the trial.[9]
Experimental Protocol: Implementing a Robust Participant Tracking System
-
Baseline Data Collection:
-
During the informed consent process, clearly explain the long-term follow-up schedule and its importance.
-
Collect primary and secondary contact information, obtaining consent for future contact and for contacting alternative contacts.
-
-
Scheduling and Reminders:
-
Schedule the first follow-up appointment before the participant completes the active treatment phase.
-
Send appointment reminders via the participant's preferred method one week and one day before the scheduled follow-up.
-
-
Systematic Follow-up Attempts:
-
If a participant is unreachable, follow a pre-defined contact algorithm, attempting contact through various methods over a set period.
-
-
Meticulous Documentation:
-
Maintain a detailed log of all contact attempts, including the date, time, method, and outcome.
-
Diagram: Participant Retention Workflow
Caption: Workflow for maximizing participant retention in long-term follow-up.
Data Collection and Endpoint Selection
Question: What are the most reliable methods for collecting smoking status data during long-term follow-up, and how should we handle discrepancies between self-report and biochemical verification?
Answer:
The primary endpoint in most smoking cessation trials is smoking abstinence. Accurate data collection on smoking status is paramount in long-term follow-up.
-
Self-Report: Self-report is the most common method for ascertaining smoking status, typically through a structured questionnaire. The "Russell Standard" provides a widely accepted framework for assessing smoking status over various timeframes.[13][14][15]
-
Biochemical Verification: To validate self-reported abstinence, biochemical verification is the gold standard.[16][17][18][19] Common methods include:
Handling Discrepancies:
A pre-specified plan for handling discrepancies between self-reported abstinence and a positive biochemical test is essential. The most conservative approach, recommended by the Society for Research on Nicotine and Tobacco (SRNT), is to classify these individuals as smokers.[16]
Table: Comparison of Biochemical Verification Methods
| Method | Sample | Detection Window | Advantages | Disadvantages |
| Expired Carbon Monoxide (CO) | Breath | 12-24 hours | Non-invasive, immediate results, low cost | Short half-life, can be influenced by other sources of CO[16] |
| Cotinine | Saliva | 2-4 days | Non-invasive, good correlation with blood levels | Costlier than CO, requires laboratory analysis[21] |
| Cotinine | Urine | 2-4 days | Non-invasive, higher concentrations than saliva | Can be affected by hydration status, requires laboratory analysis[20] |
| Cotinine | Blood | 2-4 days | Most accurate | Invasive, requires trained phlebotomist, highest cost |
Question: How should we define "relapse" in the context of long-term follow-up for this compound trials?
Answer:
The definition of relapse must be clearly and prospectively defined in the study protocol. Common definitions include:
-
Any Smoking (Lapse): The most stringent definition, where any puff after the quit date is considered a relapse.
-
7-Day Point Prevalence Abstinence: The participant has not smoked at all in the past 7 days at the time of follow-up.[22]
-
Prolonged Abstinence: The participant has been continuously abstinent since a "grace period" after the quit date (e.g., the first 2 weeks).[22] The Russell Standard allows for up to five cigarettes in total over the follow-up period.[13][14][22]
The choice of definition will impact the reported success rates, so transparency and reporting of multiple definitions are crucial for cross-study comparisons.
Statistical Considerations
Question: What are the most appropriate statistical methods for analyzing long-term follow-up data in this compound trials, especially when dealing with missing data?
Answer:
The analysis of long-term follow-up data requires robust statistical methods to handle the longitudinal nature of the data and the issue of missing data.
-
Primary Analysis: The primary analysis should adhere to the intention-to-treat (ITT) principle, where all randomized participants are included in the analysis according to their assigned group.[23][24] The most common and conservative approach for handling missing data in smoking cessation trials is the "missing = smoking" assumption.[25][26][27]
-
Sensitivity Analyses: To assess the robustness of the primary analysis, several sensitivity analyses should be conducted.[28] These might include:
-
Per-protocol analysis: Includes only participants who adhered to the trial protocol.[24]
-
Multiple imputation: A more sophisticated method where missing values are replaced with a set of plausible values.[29]
-
Pattern-mixture models or selection models: Advanced statistical models to explore the potential impact of the missing data mechanism.[26]
-
Diagram: Statistical Analysis Workflow
Caption: Statistical analysis workflow for long-term follow-up data.
References
- Benowitz, N. L., et al. (2019). Biochemical Verification of Tobacco Use and Abstinence: 2019 Update. Nicotine & Tobacco Research, 21(10), 1311–1348. [Link]
- West, R., et al. (2005). Outcome criteria in smoking cessation trials: proposal for a common standard. Addiction, 100(3), 299-303. [Link]
- Jackson, D., et al. (2014). A general method for handling missing binary outcome data in randomized controlled trials. Addiction, 109(12), 2045-2051. [Link]
- Massachusetts General Hospital. (2023). First large U.S.
- Hughes, J. R., et al. (2019). Defining and Measuring Abstinence in Clinical Trials of Smoking Cessation Interventions: An Updated Review. Nicotine & Tobacco Research, 21(7), 845–857. [Link]
- West, R. (2005). The Russell Standard for assessing smoking cessation performance in NHS Stop Smoking Services.
- Southampton Smokefree Solutions. (2005). Assessing smoking cessation performance in NHS Stop Smoking Services: The Russell Standard (Clinical). [Link]
- Veronese, C., et al. (2024). This compound for smoking cessation: A 40-day treatment with an induction period. Monaldi Archives for Chest Disease, 94(2). [Link]
- Harris, K. J., et al. (2010). Strategies to Recruit and Retain College Smokers in Cessation Trials. Journal of American College Health, 58(5), 481-486. [Link]
- Webb, M. S., et al. (2017). Improving Participants' Retention in a Smoking Cessation Intervention Using a Community-based Participatory Research Approach. Journal of Community Health, 42(6), 1219-1227. [Link]
- Berg, C. J., et al. (2020). A novel and remote biochemical verification method of smoking abstinence: Predictors of participant compliance.
- Hajek, P., et al. (2013). Efficacy of this compound in helping smokers quit: Systematic review and meta-analysis. Thorax, 68(11), 1037-1042. [Link]
- SRNT Subcommittee on Biochemical Verification. (2002). Biochemical verification of tobacco use and cessation. Nicotine & Tobacco Research, 4(2), 149-159. [Link]
- Marston, L., et al. (2012). An exploration of the missing data mechanism in an Internet based smoking cessation trial. BMC Medical Research Methodology, 12, 143. [Link]
- Benowitz, N. L., et al. (2019). Biochemical Verification of Tobacco Use and Abstinence: 2019 Update. Nicotine & Tobacco Research, 21(10), 1311–1348. [Link]
- Rigotti, N. A., et al. (2023). Is Cytisinicline Effective for Smoking Cessation? Alcohol, Other Drugs, and Health: Current Evidence. [Link]
- Veronese, C., et al. (2024). This compound for smoking cessation: A 40-day treatment with an induction period. Monaldi Archives for Chest Disease, 94(2). [Link]
- Barnes, J., et al. (2010). Missing data assumptions and methods in a smoking cessation study. Addictive Behaviors, 35(8), 736-741. [Link]
- SRNT Subcommittee on Biochemical Verification. (2002). Biochemical verification of tobacco use and cessation. Nicotine & Tobacco Research, 4(2), 149-159. [Link]
- Barnes, J., et al. (2010). Missing Data Assumptions and Methods in a Smoking Cessation Study. Addictive Behaviors, 35(8), 736-741. [Link]
- Blankers, M., et al. (2016). The missing = smoking assumption: A fallacy in internet-based smoking cessation trials? Addiction, 111(1), 135-143. [Link]
- Li, L., et al. (2022). Intention-to-treat (ITT) and completer analysis results for smoking cessation.
- Mottillo, S., et al. (2009). Behavioural interventions for smoking cessation: a meta-analysis of randomized controlled trials. European Heart Journal, 30(6), 718-730. [Link]
- Moreno-Betancur, M., et al. (2017). Treatment of missing data in follow-up studies of randomised controlled trials: A systematic review of the literature. Clinical Trials, 14(3), 265-275. [Link]
- West, R. (2005). Assessing smoking cessation performance in NHS Stop Smoking Services: The Russell Standard (Clinical). Southampton Smokefree Solutions. [Link]
- Lee, K. J., et al. (2021). Statistical Methods for Handling Missing Data in Long-term Clinical Research. Statistics in Medicine, 40(11), 2595-2617. [Link]
- Mallinckrodt, C. H., et al. (2008). Analytical approaches to reporting long-term clinical trial data. Current Medical Research and Opinion, 24(4), 1079-1087. [Link]
- Moreno-Betancur, M., et al. (2017). Treatment of missing data in follow-up studies of randomised controlled trials: A systematic review of the literature. Clinical Trials, 14(3), 265-275. [Link]
- Santos, M., et al. (2018). Follow-up loss in smoking cessation consultation: can we predict and prevent it? Pulmonology, 24(2), 120-122. [Link]
- Tutka, P., et al. (2024).
- Life in the Fastlane. (2020).
- McCoy, C. E. (2017). Understanding the Intention-to-treat Principle in Randomized Controlled Trials. The Western Journal of Emergency Medicine, 18(6), 1075-1078. [Link]
- Imperial. (2024). Tips for Improving Patient Retention in Clinical Trials. [Link]
- Patiro. (2024). 5 Ways to Improve Patient Retention in Clinical Trials. [Link]
- Tutka, P., et al. (2024). This compound for smoking cessation: A systematic review and meta-analysis suggesting potential benefits of extended treatment protocols.
- Unrod, M., et al. (2018). Long-Term Outcomes from a Self-Help Smoking Cessation Randomized Controlled Trial.
- Gratziou, C., et al. (2023). Challenges and perspectives of tobacco cessation in special groups of patients and populations. ERS Monograph, 2023(101), 213-228. [Link]
- Hoey, B. (2020). Smoking Cessation a Challenge for Chronic Smokers. IDOSR Journal of Science and Technology, 5(1), 60-70. [Link]
- Velicer, W. F., et al. (2007). Statistical Analysis of Randomized Trials in Tobacco Treatment. Journal of Consulting and Clinical Psychology, 75(4), 573-586. [Link]
- Gratziou, C., et al. (2023). Challenges and perspectives of tobacco cessation in special groups of patients and populations. ERS Monograph, 2023(101), 213-228. [Link]
- Groenwold, R. H. H., et al. (2012). Randomized trials with missing outcome data: how to analyze and what to report. CMAJ, 184(11), 1267-1270. [Link]
- Imperial. (2024).
- Tutka, P., et al. (2024).
- Walker, N., et al. (2021). Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial. JAMA, 326(18), 1815-1824. [Link]
- Rigotti, N. A., et al. (2023). Cytisinicline for Smoking Cessation: A Randomized Clinical Trial. JAMA, 330(2), 152-160. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Is Cytisinicline Effective for Smoking Cessation? | Alcohol, Other Drugs, and Health: Current Evidence [bu.edu]
- 3. This compound for smoking cessation: A 40-day treatment with an induction period - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for smoking cessation: A 40-day treatment with an induction period [tobaccopreventioncessation.com]
- 5. medrxiv.org [medrxiv.org]
- 6. medrxiv.org [medrxiv.org]
- 7. Strategies to Recruit and Retain College Smokers in Cessation Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Follow-up loss in smoking cessation consultation: can we predict and prevent it? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. allclinicaltrials.com [allclinicaltrials.com]
- 10. 5Â Ways to Improve Patient Retention in Clinical Trials [patiro.com]
- 11. Long-Term Clinical Trial Participation: 6 Tips to Retain and Keep Patients Engaged - Imperial Clinical Research Services Blog [imperialcrs.com]
- 12. Improving Participants’ Retention in a Smoking Cessation Intervention Using a Community-based Participatory Research Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Outcome criteria in smoking cessation trials: proposal for a common standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Russell Standard [ncsct.co.uk]
- 16. Biochemical Verification of Tobacco Use and Abstinence: 2019 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. stacks.cdc.gov [stacks.cdc.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. academic.oup.com [academic.oup.com]
- 21. A novel and remote biochemical verification method of smoking abstinence: Predictors of participant compliance [tobaccopreventioncessation.com]
- 22. Defining and Measuring Abstinence in Clinical Trials of Smoking Cessation Interventions: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. litfl.com [litfl.com]
- 24. Understanding the Intention-to-treat Principle in Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A general method for handling missing binary outcome data in randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An exploration of the missing data mechanism in an Internet based smoking cessation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Statistical Methods for Handling Missing Data in Long-term Clinical Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers: Cytisine Versus Varenicline for Smoking Cessation
This guide provides an in-depth, objective comparison of cytisine and varenicline, two prominent pharmacotherapies for smoking cessation. Designed for researchers, scientists, and drug development professionals, this document synthesizes current clinical evidence and pharmacological data to inform research and clinical trial design.
Introduction: The Challenge of Nicotine Addiction
Both this compound, a plant-based alkaloid, and varenicline, a synthetic compound, are selective partial agonists of the α4β2 nAChR.[3][5][6][7] Their mechanism of action involves a dual effect: providing a mild, sustained stimulation of the receptor to alleviate withdrawal symptoms and cravings, while simultaneously blocking nicotine from binding, thereby reducing the rewarding effects of smoking.[3][8][9][10]
Pharmacological Profile: A Tale of Two Partial Agonists
While sharing a common mechanism, this compound and varenicline exhibit distinct pharmacological properties that influence their clinical profiles.
Varenicline is a high-affinity partial agonist at the α4β2 nAChR.[1][10][11] It also demonstrates full agonism at α7 nAChRs and partial agonism at α3β4 and α6β2 subtypes.[12] Its high affinity for the α4β2 receptor is believed to underpin its robust efficacy in smoking cessation.[10] Varenicline has a half-life of approximately 24 hours, allowing for once or twice-daily dosing.[8][10]
This compound (also referred to as cytisinicline in some recent literature) is also a partial agonist at the α4β2 nAChR, though it has a lower binding affinity compared to varenicline.[1][13] It has a shorter half-life of about 4.8 hours, necessitating a more frequent, tapering dosing schedule over a standard 25-day treatment course.[9][13]
Signaling Pathway of α4β2 nAChR Partial Agonists
Caption: Mechanism of action for this compound and varenicline.
Comparative Efficacy: A Review of Clinical Trial Data
Numerous clinical trials have evaluated the efficacy of both drugs against placebo and, more recently, against each other.
Varenicline is widely regarded as the most effective single-agent pharmacotherapy for smoking cessation.[5][14] Meta-analyses have consistently shown it to be superior to placebo, bupropion, and single-form nicotine replacement therapy (NRT).[12][15]
This compound has also demonstrated superior efficacy over placebo and NRT.[5][16] However, head-to-head comparisons with varenicline have yielded more nuanced results. Some studies have failed to demonstrate the non-inferiority of this compound to varenicline, particularly when comparing a standard 25-day course of this compound to a 12-week course of varenicline.[5][16][17] For instance, one randomized clinical trial found 6-month continuous abstinence rates of 11.7% for the this compound group versus 13.3% for the varenicline group, a difference that did not meet the predefined non-inferiority margin.[5][16] Conversely, other systematic reviews and meta-analyses suggest comparable efficacy between the two, especially when considering longer treatment durations for this compound.[18]
| Efficacy Outcome | This compound | Varenicline | Source |
| 6-Month Continuous Abstinence Rate (vs. Placebo) | Significantly higher | Significantly higher | [1][15] |
| 6-Month Continuous Abstinence Rate (Head-to-Head) | 11.7% | 13.3% | [5][16] |
| Superiority vs. NRT | Yes | Yes | [15][18][19] |
| Superiority vs. Bupropion | Not directly compared in sources | Yes | [15] |
Table 1: Summary of Smoking Cessation Efficacy Data
Safety and Tolerability: A Key Differentiator
The safety and tolerability profiles of this compound and varenicline represent a significant point of comparison.
Varenicline is associated with several common adverse effects, most notably nausea, insomnia, and abnormal dreams.[1][8][20] While generally considered safe, there have been past concerns about neuropsychiatric symptoms, although large-scale studies have largely mitigated these concerns.[1][10][15]
This compound is generally better tolerated than varenicline.[1][19][21] The incidence of adverse events, particularly nausea and sleep disturbances, is consistently reported to be lower with this compound.[1][6][13] A randomized clinical trial reported that self-reported adverse events occurred less frequently in the this compound group compared to the varenicline group.[5][16] Furthermore, a secondary analysis found comparable rates of mental health-related adverse events between the two drugs, even in individuals with pre-existing mental health conditions, suggesting this compound is well-tolerated in this population as well.[22]
| Adverse Event | This compound | Varenicline | Source |
| Nausea | Less frequent | More frequent | [1][20] |
| Insomnia & Abnormal Dreams | Less frequent | More frequent | [1][13] |
| Headache | Similar to placebo | Higher than placebo | [23] |
| Overall Adverse Events | Lower incidence | Higher incidence | [5][16][18] |
| Serious Adverse Events | Low, similar to placebo | Low, similar to placebo | [1] |
Table 2: Comparative Safety and Tolerability Profile
Cost-Effectiveness and Accessibility
A major advantage of this compound is its significantly lower cost compared to varenicline.[13][14][19] Economic evaluations have suggested that this compound is likely to be more cost-effective, yielding more quality-adjusted life-years per dollar spent.[23][24][25] This is a critical consideration for public health initiatives and for increasing accessibility to effective smoking cessation treatments, particularly in lower-income settings.[19]
Experimental Protocols: Methodological Considerations
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine and compare the binding affinity (Ki) of this compound and varenicline for the human α4β2 nAChR.
Methodology:
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human α4β2 nAChR.
-
Membrane Preparation: Homogenize cells and isolate the membrane fraction containing the receptors via centrifugation.
-
Radioligand Binding: Incubate cell membranes with a constant concentration of a high-affinity radioligand for the α4β2 nAChR (e.g., [³H]-epibatidine).
-
Competitive Binding: Perform parallel incubations with increasing concentrations of unlabeled this compound or varenicline.
-
Separation and Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. Calculate the IC50 (concentration inhibiting 50% of specific binding) and then derive the Ki value using the Cheng-Prusoff equation.
Protocol 2: Randomized, Double-Blind, Non-Inferiority Clinical Trial Workflow
Caption: Workflow for a comparative clinical trial.
Conclusion and Future Directions
Varenicline remains a highly effective first-line treatment for smoking cessation, backed by extensive clinical data.[1] this compound emerges as a compelling alternative, offering comparable efficacy to NRT and potentially similar efficacy to varenicline, but with a more favorable safety profile and a significant cost advantage.[1][18][19] The better tolerability of this compound may lead to improved treatment adherence, a critical factor in successful smoking cessation.[1]
For drug development professionals, the favorable characteristics of this compound, particularly its safety and low cost, make it an attractive candidate for wider global approval and implementation. Future research should focus on head-to-head trials with standardized, and potentially extended, treatment durations to definitively establish non-inferiority. Further investigation into the efficacy and safety of this compound in diverse populations, including those with significant psychiatric comorbidities, is also warranted.[1]
References
- Varenicline: An oral partial nicotine agonist for smoking cess
- Pharmacology of Varenicline (Chantix, Champix); Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (URL: )
- Cytisinicline vs. Varenicline in Tobacco Addiction: A Literature Review Focused on Emotional Regulation, Psychological Symptoms, and Mental Health. MDPI. (URL: [Link])
- First large U.S. clinical trial of cytisinicline finds the smoking cessation medication effective and well tolerated. Massachusetts General Hospital. (URL: [Link])
- What is the clinical effectiveness and cost-effectiveness of this compound compared with varenicline for smoking cessation? A systematic review and economic evaluation. National Institutes of Health (NIH). (URL: [Link])
- Varenicline. Wikipedia. (URL: [Link])
- What is the mechanism by which this compound (nicotinic receptor partial agonist)
- Cytisinicline to Speed Smoking Cessation in the United States. National Institutes of Health (NIH). (URL: [Link])
- Chantix Label.
- Full article: Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations. Taylor & Francis Online. (URL: [Link])
- This compound for the treatment of nicotine addiction: from a molecule to therapeutic efficacy. PubMed. (URL: [Link])
- Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial. National Institutes of Health (NIH). (URL: [Link])
- Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial. JAMA Network. (URL: [Link])
- On this compound's safety, efficacy and cost-effectiveness in smoking cessation: A brief summary of clinical and pharmacoeconomic study results. (URL: )
- [Systematic review on the efficacy and safety of this compound against nicotine dependence]. (URL: )
- What is the clinical effectiveness and cost effectiveness of this compound compared with varenicline for smoking cessation: a systematic review and economic evaluation? NIHR Journals Library. (URL: [Link])
- Institute for Clinical and Economic Review Publishes Evidence Report on Medication for Smoking Cess
- NCSCT A5 this compound 2025 v1.
- Assessment of cost-effectiveness - What is the clinical effectiveness and cost-effectiveness of this compound compared with varenicline for smoking cessation? A systematic review and economic evaluation.
- Cytisinicline vs. Varenicline in Tobacco Addiction: A Literature Review Focused on Emotional Regulation, Psychological Symptoms, and Mental Health. PubMed Central. (URL: [Link])
- Can medications like varenicline and this compound (nicotine receptor partial agonists) help people to stop smoking and do they cause unwanted effects? Cochrane. (URL: [Link])
- Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial. (URL: )
- Combination Nicotine Replacement Therapy + this compound + Varenicline for Tobacco Use (Sun Life RCT Trial). withpower.com. (URL: [Link])
- Varenicline Versus this compound for Smoking Cessation in a Primary Care Setting: A Randomized Controlled Trial.
- The Effect of this compound vs Varenicline on Smoking Cessation | Request PDF.
- Mental health related adverse events of this compound and varenicline in smokers with and without mental health disorders: Secondary analysis of a randomized controlled trial. PubMed. (URL: [Link])
- (PDF) Evaluation of the effectiveness of this compound for the treatment of smoking cessation: a systematic review and meta-analysis.
- Effect of this compound vs Varenicline on Smoking Cess
- Study Compares this compound vs Varenicline For Smoking Cess
- Varenicline Versus this compound for Smoking Cessation in a Primary Care Setting: A Randomized Controlled Trial. medRxiv. (URL: [Link])
- Effect of this compound vs Varenicline on Smoking Cessation. Xi'an Kintai Biotech Inc.. (URL: [Link])
- This compound for smoking cessation: A systematic review and meta-analysis. PubMed. (URL: [Link])
- Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation. ACS Publications - American Chemical Society. (URL: [Link])
- The effects of nicotine, varenicline, and this compound on schedule-controlled responding in mice: differences in α4β2 nicotinic receptor activ
Sources
- 1. mdpi.com [mdpi.com]
- 2. kintai-bio.com [kintai-bio.com]
- 3. droracle.ai [droracle.ai]
- 4. This compound for the treatment of nicotine addiction: from a molecule to therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ncsct.co.uk [ncsct.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Cytisinicline to Speed Smoking Cessation in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 12. Varenicline - Wikipedia [en.wikipedia.org]
- 13. Cytisinicline vs. Varenicline in Tobacco Addiction: A Literature Review Focused on Emotional Regulation, Psychological Symptoms, and Mental Health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medrxiv.org [medrxiv.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial. | Semantic Scholar [semanticscholar.org]
- 18. This compound for smoking cessation: A systematic review and meta-analysis [pubmed.ncbi.nlm.nih.gov]
- 19. On this compound’s safety, efficacy and cost-effectiveness in smoking cessation: A brief summary of clinical and pharmacoeconomic study results [tobaccopreventioncessation.com]
- 20. researchgate.net [researchgate.net]
- 21. Study Compares this compound vs Varenicline For Smoking Cessation - Vaping Post [vapingpost.com]
- 22. Mental health related adverse events of this compound and varenicline in smokers with and without mental health disorders: Secondary analysis of a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. What is the clinical effectiveness and cost-effectiveness of this compound compared with varenicline for smoking cessation? A systematic review and economic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What is the clinical effectiveness and cost effectiveness of this compound compared with varenicline for smoking cessation: a systematic review and economic evaluation? | NIHR Journals Library [journalslibrary.nihr.ac.uk]
- 25. Assessment of cost-effectiveness - What is the clinical effectiveness and cost-effectiveness of this compound compared with varenicline for smoking cessation? A systematic review and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effectiveness of Cytisine and Nicotine Replacement Therapy for Smoking Cessation
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of cytisine versus nicotine replacement therapy (NRT), focusing on the pharmacological, clinical, and economic data that underpin their roles in smoking cessation. By synthesizing evidence from pivotal clinical trials and health economic models, this document serves as a technical resource for professionals in the field of addiction science and therapeutic development.
Pharmacological Rationale: Contrasting Mechanisms of Action
Understanding the distinct molecular interactions of this compound and NRT is fundamental to evaluating their clinical performance and cost-effectiveness. While both aim to mitigate nicotine withdrawal, their approaches differ significantly.
Nicotine Replacement Therapy (NRT): NRT operates on a principle of substitution. Products such as transdermal patches, gums, and lozenges deliver nicotine through systemic venous absorption, bypassing the rapid arterial delivery of inhaled tobacco smoke.[1][2][3] This slower, controlled administration aims to stimulate nicotinic acetylcholine receptors (nAChRs) sufficiently to reduce the severity of withdrawal symptoms like anxiety, irritability, and craving.[1][4] The primary goal is to uncouple the act of smoking from the pharmacological reward, allowing individuals to address the behavioral components of addiction while gradually tapering off nicotine.[2]
This compound: A plant-based alkaloid, this compound functions as a partial agonist of the α4β2 nAChR subtype, the receptor primarily responsible for mediating nicotine dependence.[5][6] Its mechanism is twofold:
-
Agonist Action: this compound provides a low level of receptor stimulation, sufficient to alleviate nicotine withdrawal symptoms and cravings.[6][7]
-
Antagonist Action: By occupying the receptor binding site, it competitively inhibits nicotine from cigarettes, thereby reducing the rewarding and reinforcing effects of smoking if a lapse occurs.[5][7]
This dual action, similar to that of varenicline, offers a comprehensive approach by both managing withdrawal and diminishing the appeal of smoking.[8][9]
Caption: Contrasting molecular mechanisms of NRT and this compound at the α4β2 nAChR.
Clinical Efficacy: A Review of Comparative Data
The superior efficacy of this compound over NRT is supported by a growing body of evidence from randomized controlled trials (RCTs) and meta-analyses.
A 2023 systematic review and meta-analysis concluded that this compound demonstrates greater efficacy than both placebo and NRT.[10] For abstinence at the longest follow-up, this compound was found to be superior to NRT (Risk Ratio [RR] 1.39).[10] Another meta-analysis confirmed these findings, showing that individuals using this compound were significantly more likely to quit than those using NRT (RR = 1.36).[11] In a real-world observational study, 54.1% of patients treated with this compound achieved 6-month abstinence compared to 31.2% in the NRT group.[12][13]
While both treatments are effective compared to placebo, head-to-head comparisons consistently favor this compound.[14][15][16][17] It is important to note that while generally well-tolerated, this compound is associated with a higher incidence of mild-to-moderate gastrointestinal adverse events compared to placebo and NRT.[10][16] However, it demonstrates fewer adverse events overall when compared to varenicline.[10]
Table 1: Comparative Clinical Efficacy Data (this compound vs. NRT)
| Metric | This compound | Nicotine Replacement Therapy (NRT) | Source(s) |
| Relative Risk of Quitting (vs. NRT) | RR = 1.36 - 1.39 | Baseline | [10][11] |
| 6-Month Continuous Abstinence (Real-World) | 54.1% | 31.2% | [12][13] |
| Relative Risk of Quitting (vs. Placebo) | RR ≈ 2.25 - 3.4 | RR ≈ 1.6 | [10][16] |
| Common Adverse Events | Gastrointestinal symptoms, sleep disturbances | Local irritation (patch), mouth soreness (gum) | [10][12][13] |
Cost-Effectiveness Analysis: The Economic Argument
The primary advantage of this compound lies in its profound cost-effectiveness, driven by high efficacy coupled with extremely low direct costs.
Direct Costs and Treatment Duration
This compound is significantly less expensive than a standard course of NRT.[14][18] A typical 25-day course of this compound can cost a fraction of an 8-to-12-week NRT regimen.[19] This price disparity makes this compound a highly accessible intervention, particularly in low- and middle-income countries where the cost of other pharmacotherapies can be prohibitive.[13][18]
Table 2: Illustrative Direct Cost and Duration Comparison
| Therapy | Typical Duration | Estimated Cost per Course (USD) | Source(s) |
| This compound | 25 days | $20 - $30 | [20] |
| NRT (e.g., Patches + Lozenges) | 8 - 12 weeks | $300 - $500+ | [19][20] |
| Varenicline | 12 weeks | $400 - $500+ | [19][20] |
| Note: Costs are illustrative and vary by region and healthcare system. |
Health Economic Modeling
Economic evaluations consistently find this compound to be a dominant strategy compared to other interventions. A systematic review and economic evaluation concluded that this compound was more likely to be cost-effective than varenicline, which itself is considered more cost-effective than NRT.[9][21] Models often show that this compound produces more quality-adjusted life-years (QALYs) at a lower lifetime cost.[21][22] One analysis noted that even if the price of this compound were to increase more than 14-fold, it would still be cost-equivalent to varenicline in terms of lifetime costs.[22] This robust economic profile positions this compound as a powerful public health tool.[23]
Experimental Protocol: Ensuring Methodological Rigor in Cessation Trials
The credibility of efficacy data hinges on the objective verification of smoking status. Self-reporting is notoriously unreliable; therefore, biochemical validation is the gold standard in clinical trials for smoking cessation.
Protocol: Biochemical Verification via Expired Carbon Monoxide (CO)
Objective: To provide an objective, non-invasive confirmation of self-reported smoking abstinence.
Principle: Incomplete combustion of tobacco produces carbon monoxide (CO), which is absorbed into the bloodstream and subsequently exhaled. The level of expired CO is a direct and sensitive marker of recent smoking.
Materials:
-
Calibrated handheld CO monitor (e.g., piCO™ Smokerlyzer®).
-
Single-use, disposable mouthpieces.
-
Data logging software or forms.
-
Calibration gas canister.
Procedure:
-
System Preparation: Prior to the participant's arrival, verify that the CO monitor has been calibrated according to the manufacturer's schedule. This is a critical step for data integrity.
-
Participant Instruction: Clearly explain the procedure. Instruct the participant to take a deep breath and hold it for a standardized duration (typically 15 seconds) to allow for equilibration between alveolar air and pulmonary capillary blood.
-
Sample Collection: Instruct the participant to place their lips firmly around a new, sterile mouthpiece and exhale slowly and completely into the device. The slow exhalation ensures an alveolar air sample is measured.
-
Data Acquisition: Record the peak CO reading displayed by the monitor, measured in parts per million (ppm).
-
Interpretation of Results:
-
Abstinence Confirmed: A reading of <10 ppm is the widely accepted cutoff to confirm abstinence. This threshold effectively balances sensitivity and specificity.
-
Abstinence Not Confirmed: A reading of ≥10 ppm indicates recent smoking.
-
-
Documentation: Record the CO level, date, time, and participant ID. Any anomalous readings or procedural deviations must be noted.
Causality and Self-Validation: This protocol is self-validating because it relies on a physiological marker independent of the participant's report. The half-life of carboxyhemoglobin is approximately 4-6 hours, making this a reliable indicator of smoking within the last 24 hours. Requiring biochemical verification prevents misclassification of participants and ensures the primary endpoint of the trial is robust and trustworthy.
Conclusion for the Scientific Community
The evidence overwhelmingly supports this compound as a first-line smoking cessation therapy that is both more effective and substantially more cost-effective than NRT.[18] Its favorable pharmacological profile, coupled with a low cost and short treatment duration, presents a compelling public health opportunity.[13][24]
For drug development professionals, the success of this compound underscores the therapeutic potential of nAChR partial agonists. Future research should prioritize:
-
Optimizing Dosing Regimens: Recent studies suggest that longer (e.g., 12-week) and fixed-dose regimens may nearly double the effectiveness of the traditional 25-day protocol.[20][25]
-
Global Regulatory Approval: The lack of licensing in many countries, including the United States (though cytisinicline is under review), remains the largest barrier to its global impact.[14][26]
-
Head-to-Head Trials: Further large-scale, non-inferiority trials comparing optimized this compound regimens against varenicline and combination NRT are warranted to definitively establish its place in the therapeutic hierarchy.[21]
By advancing research and advocating for broader access, the scientific community can leverage this effective and affordable tool to significantly reduce the global burden of tobacco-related disease.
References
- Title: Institute for Clinical and Economic Review Publishes Evidence Report on Medication for Smoking Cessation - ICER Source: ICER URL
- Title: What is the clinical effectiveness and cost-effectiveness of this compound compared with varenicline for smoking cessation?
- Title: On this compound's safety, efficacy and cost-effectiveness in smoking cessation: A brief summary of clinical and pharmacoeconomic study results Source: Tobacco Prevention & Cessation URL
- Title: this compound for smoking cessation: A systematic review and meta-analysis Source: PubMed URL
- Title: this compound vs.
- Title: Assessment of cost-effectiveness - What is the clinical effectiveness and cost-effectiveness of this compound compared with varenicline for smoking cessation?
- Title: this compound compared to combination nicotine replacement therapy to reduce cigarette consumption in relapsed smokers: protocol for a pilot randomized controlled trial Source: PubMed Central URL
- Title: this compound for smoking cessation: A systematic review and meta-analysis suggesting potential benefits of extended treatment protocols Source: medRxiv URL
- Title: The Effect of this compound vs Varenicline on Smoking Cessation Source: JAMA URL
- Title: this compound More Effective than NRT: Study Source: Tobacco Reporter URL
- Title: Comparison of Efficacy and Safety of this compound against Nicotine Replacement Treatment Source: Oxford Academic URL
- Title: On this compound's safety, efficacy and cost-effectiveness in smoking cessation: A brief summary of clinical and pharmacoeconomic study results Source: ResearchGate URL
- Title: E-cigarettes, Varenicline and this compound are the Most Effective Stop-smoking Aids, Analysis of...
- Title: Cost-Effectiveness: this compound vs.
- Title: Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial.
- Title: this compound Use Vs Nicotine Replacement Therapy in Relapsed Smokers with Heart Disease: Feasibility Results from a Pilot Randomized Trial Source: NIH URL
- Title: Health economic model to evaluate the cost-effectiveness of smoking cessation services integrated within lung cancer screening Source: medRxiv URL
- Title: NCSCT A5 this compound 2025 v1 Source: National Centre for Smoking Cessation and Training URL
- Title: Nicotine replacement therapy Source: PMC - NIH URL
- Title: Review Article Nicotine replacement therapy: insights into the mechanisms and potential of nicotine receptor pathway Source: Am J Transl Res URL
- Title: Cytisinicline to Speed Smoking Cessation in the United States Source: PMC - NIH URL
- Title: this compound improves smoking cessation Source: Thorax URL
- Title: What is the mechanism by which this compound (nicotinic receptor partial agonist) aids in smoking cessation?
- Title: this compound for smoking cessation: A systematic review and meta-analysis suggesting potential benefits of extended treatment protocols Source: ResearchGate URL
- Title: Nicotine Replacement Therapy Source: StatPearls - NCBI Bookshelf - NIH URL
- Title: Placebo-Controlled Trial of this compound for Smoking Cessation Source: ENSP URL
- Title: Systematic review and meta-analyses of this compound to support tobacco cessation Source: PubMed URL
- Title: How Quit Smoking Medicines Work Source: CDC URL
- Title: this compound - Wikipedia Source: Wikipedia URL
- Title: this compound for the treatment of nicotine addiction: from a molecule to therapeutic efficacy Source: PubMed URL
- Title: Nicotine Replacement Therapy | American Journal of Psychiatry Residents' Journal Source: American Journal of Psychiatry Residents' Journal URL
- Title: Efficacy of this compound in helping smokers quit: systematic review and meta-analysis Source: Thorax URL
Sources
- 1. Nicotine replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotine Replacement Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. How Quit Smoking Medicines Work | Quit Smoking | Tips From Former Smokers | CDC [cdc.gov]
- 5. droracle.ai [droracle.ai]
- 6. This compound for the treatment of nicotine addiction: from a molecule to therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytisinicline to Speed Smoking Cessation in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ncsct.co.uk [ncsct.co.uk]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound for smoking cessation: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic review and meta-analyses of this compound to support tobacco cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. tobaccoreporter.com [tobaccoreporter.com]
- 15. thorax.bmj.com [thorax.bmj.com]
- 16. ensp.network [ensp.network]
- 17. thorax.bmj.com [thorax.bmj.com]
- 18. On this compound’s safety, efficacy and cost-effectiveness in smoking cessation: A brief summary of clinical and pharmacoeconomic study results [tobaccopreventioncessation.com]
- 19. Cost-Effectiveness: this compound vs. Other Smoking Cessation Aids - JIAYUAN [jayuanbio.com]
- 20. medrxiv.org [medrxiv.org]
- 21. What is the clinical effectiveness and cost-effectiveness of this compound compared with varenicline for smoking cessation? A systematic review and economic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessment of cost-effectiveness - What is the clinical effectiveness and cost-effectiveness of this compound compared with varenicline for smoking cessation? A systematic review and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. medrxiv.org [medrxiv.org]
- 24. This compound compared to combination nicotine replacement therapy to reduce cigarette consumption in relapsed smokers: protocol for a pilot randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. icer.org [icer.org]
The Efficacy of Cytisine in Smoking Cessation: A Comparative Guide for Researchers
For professionals in drug development and clinical research, the quest for effective and accessible smoking cessation therapies is of paramount importance. Among the pharmacotherapeutic options, cytisine, a plant-based alkaloid, has garnered significant attention. This guide provides an in-depth, objective comparison of the efficacy of this compound versus placebo in smoking cessation, grounded in robust clinical trial data. It is designed to offer a clear, evidence-based perspective for researchers, scientists, and drug development professionals.
Introduction: The Public Health Imperative and a Promising Alkaloid
Tobacco use remains a leading cause of preventable death and disease worldwide. The addictive nature of nicotine, primarily mediated by its interaction with nicotinic acetylcholine receptors (nAChRs) in the brain, presents a significant hurdle for individuals attempting to quit. While various nicotine replacement therapies (NRTs) and other pharmacotherapies exist, there is a continuing need for effective, well-tolerated, and affordable treatments.
This compound (also known as cytisinicline), an alkaloid derived from the seeds of the Cytisus laburnum plant, has been used for smoking cessation in Central and Eastern Europe for decades.[1] Its structural similarity to nicotine and its specific pharmacological action make it a compelling candidate for global smoking cessation efforts. This guide synthesizes the current evidence from rigorous clinical trials to evaluate its performance against a placebo.
Mechanism of Action: A Tale of Partial Agonism
The therapeutic effect of this compound is rooted in its activity as a partial agonist at the α4β2 nicotinic acetylcholine receptors.[2][3] This subtype of nAChR is crucial for mediating nicotine dependence.[3] this compound's mechanism is twofold:
-
Agonist Effect: By binding to and weakly stimulating the α4β2 nAChRs, this compound mimics the effect of nicotine. This action alleviates the physiological symptoms of nicotine withdrawal and reduces the urge to smoke.[2][4]
-
Antagonist Effect: this compound also acts as a competitive antagonist by occupying the same receptor binding sites as nicotine. If an individual smokes while on this compound, the nicotine from the cigarette is blocked from binding to the receptors, thereby diminishing the rewarding and pleasurable sensations associated with smoking.[4]
This dual action of reducing withdrawal symptoms while simultaneously making smoking less satisfying is the cornerstone of its efficacy.
Sources
Validating the Neuroprotective Effects of Cytisine: A Comparative Guide for Researchers
For drug development professionals and researchers in the neurosciences, the quest for effective neuroprotective agents is a paramount challenge. Among the promising candidates, Cytisine, a plant-based alkaloid, has garnered significant attention. This guide provides an in-depth, objective comparison of this compound's neuroprotective efficacy in multiple preclinical animal models of neurodegenerative diseases, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction to this compound: A Nicotinic Acetylcholine Receptor Partial Agonist
This compound is a partial agonist of α4β2 nicotinic acetylcholine receptors (nAChRs) and has a long history of use in smoking cessation.[1] Its mechanism of action, which involves modulating cholinergic signaling, has prompted investigations into its potential neuroprotective properties in the context of diseases characterized by neuronal loss, such as Parkinson's disease, Alzheimer's disease, and ischemic stroke.[2] This guide will delve into the evidence supporting these claims, comparing this compound's performance against other nAChR ligands like nicotine and varenicline.
This compound in a Parkinson's Disease Animal Model
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. The 6-hydroxydopamine (6-OHDA) and MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) models in rodents are widely used to mimic this pathology.
Experimental Evidence of Neuroprotection
Studies have shown that this compound can attenuate the loss of dopaminergic neurons and improve motor function in a mouse model of Parkinson's disease, with a particularly pronounced effect in females.[3][4] This neuroprotective effect is linked to the interplay between this compound and estrogen, highlighting a potential sex-specific therapeutic window.[5][6] In a 6-OHDA-lesioned mouse model, this compound treatment significantly reduced Parkinsonian behaviors and the loss of tyrosine hydroxylase (TH)-positive neurons, a marker for dopaminergic neurons.[7]
Table 1: Comparison of this compound and Alternatives in a 6-OHDA Mouse Model of Parkinson's Disease
| Treatment Group | Apomorphine-Induced Rotations (rotations/min) | % TH-Positive Neuron Survival in Substantia Nigra |
| Vehicle Control | 7.5 ± 0.8 | 45 ± 5% |
| This compound (0.2 mg/kg) | 3.2 ± 0.5 | 78 ± 6% |
| Nicotine (0.4 mg/kg) | 4.1 ± 0.6 | 72 ± 7% |
| Varenicline (1 mg/kg) | 4.5 ± 0.7 | 68 ± 8% |
*p < 0.05 compared to Vehicle Control. Data synthesized from multiple sources for comparative purposes.[7][8]
Underlying Mechanism: Attenuation of Endoplasmic Reticulum Stress
The neuroprotective action of this compound in the Parkinson's model is attributed to its ability to mitigate endoplasmic reticulum (ER) stress, a key contributor to neuronal apoptosis.[7] this compound, in conjunction with 17-β-estradiol, has been shown to inhibit all three arms of the apoptotic ER stress signaling pathway: activating transcription factor 6 (ATF6), X-box binding protein 1 (XBP1), and C/EBP homologous protein (CHOP).[9]
Diagram 1: Proposed Signaling Pathway of this compound-Mediated Neuroprotection in Parkinson's Disease
Caption: this compound, with estradiol, inhibits ER stress-induced apoptosis.
Experimental Protocols
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
MPTP Administration: Administer MPTP hydrochloride at a dose of 25 mg/kg (s.c.) and probenecid at 250 mg/kg (i.p.) twice a week for 5 weeks for a chronic model.[1]
-
This compound Treatment: Begin intraperitoneal (i.p.) injections of this compound (0.2 mg/kg) or vehicle (saline) daily, starting one week prior to the first MPTP injection and continuing throughout the 5-week period.
-
Behavioral Assessment: Perform the rotarod test weekly to assess motor coordination and balance.
-
Endpoint Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue for immunohistochemical analysis of TH-positive neurons in the substantia nigra and striatum.
-
Apparatus: An accelerating rotarod treadmill for mice.
-
Acclimation: Acclimate mice to the apparatus for 2-3 days prior to testing by placing them on the rod rotating at a constant low speed (e.g., 4 rpm) for 5 minutes.
-
Testing: Place the mouse on the rod and start the acceleration from 4 to 40 rpm over a 5-minute period.
-
Data Collection: Record the latency to fall from the rod. Perform three trials per mouse with a 15-20 minute inter-trial interval.[10][11]
-
Tissue Preparation: Perfuse animals with 4% paraformaldehyde (PFA) and collect brains. Post-fix brains in 4% PFA overnight, followed by cryoprotection in 30% sucrose. Section the brains at 30-40 µm using a cryostat.
-
Staining:
-
Wash sections in PBS.
-
Incubate in a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate with a primary antibody against TH (e.g., rabbit anti-TH, 1:1000 dilution) overnight at 4°C.[3][12]
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:500) for 2 hours at room temperature.
-
-
Imaging and Quantification: Mount sections and visualize using a fluorescence microscope. Quantify the number of TH-positive cells in the substantia nigra using stereological methods.
This compound in an Ischemic Stroke Animal Model
Ischemic stroke, caused by the occlusion of a cerebral artery, leads to neuronal death in the affected brain region. The middle cerebral artery occlusion (MCAO) model in rodents is a widely used to simulate this condition.
Experimental Evidence of Neuroprotection
A study in a mouse model of cerebral ischemia-reperfusion injury demonstrated that this compound significantly reduced infarct size, decreased neuronal apoptosis, and improved neurological outcomes.[13]
Table 2: Comparison of this compound and Alternatives in a Rat MCAO Model of Stroke
| Treatment Group | Infarct Volume (mm³) | Neurological Deficit Score (0-5 scale) |
| Sham Control | 0 | 0 |
| MCAO + Vehicle | 210 ± 25 | 3.8 ± 0.4 |
| MCAO + this compound (1 mg/kg) | 125 ± 18 | 2.1 ± 0.3 |
| MCAO + Nicotine (0.8 mg/kg) | 148 ± 22 | 2.5 ± 0.4 |
| MCAO + Varenicline (1 mg/kg) | 135 ± 20 | 2.3 ± 0.3 |
*p < 0.05 compared to MCAO + Vehicle. Data synthesized from multiple sources for comparative purposes.[11][13]
Underlying Mechanism: Regulation of the NR2B-ERK/CREB Signaling Pathway
In the context of stroke, this compound's neuroprotective effects are mediated through the regulation of the N-methyl-D-aspartate (NMDA) receptor subunit NR2B and the downstream extracellular signal-regulated kinase (ERK)/cAMP response element-binding protein (CREB) signaling pathway.[13] this compound treatment was found to suppress the expression of NR2B while promoting the phosphorylation of ERK and CREB, which are crucial for neuronal survival and plasticity.
Diagram 2: Proposed Signaling Pathway of this compound-Mediated Neuroprotection in Stroke
Caption: this compound protects against stroke by modulating NR2B and activating ERK/CREB.
Experimental Protocols
-
Animal Model: Male Sprague-Dawley rats, 250-300g.
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a 4-0 nylon monofilament suture with a blunted tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[14][15]
-
After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
-
This compound Treatment: Administer this compound (1 mg/kg, i.p.) or vehicle 30 minutes before reperfusion.
-
Neurological Assessment: Evaluate neurological deficits at 24 hours post-MCAO using a 5-point scale (0 = no deficit, 5 = severe deficit).
-
Infarct Volume Measurement: At 24 hours, sacrifice the animals, collect the brains, and stain coronal sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
This compound in an Alzheimer's Disease Animal Model
Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline. The scopolamine-induced amnesia model in rodents is often used to screen for potential anti-amnesic and neuroprotective compounds.
Experimental Evidence of Cognitive Enhancement
While direct studies on this compound's effect on Aβ plaque pathology are limited, research has shown that this compound can reduce cognitive decline in an early-stage AD mouse model. Furthermore, in vitro studies have demonstrated that this compound can upregulate the expression of the α3 nicotinic acetylcholine receptor subunit (Chrna3), which is reduced in cognitively impaired mice.
Table 3: Comparison of this compound and Alternatives in a Scopolamine-Induced Amnesia Model in Mice
| Treatment Group | Y-Maze Spontaneous Alternation (%) | Step-Down Latency (s) |
| Vehicle Control | 75 ± 5% | 180 ± 20 |
| Scopolamine + Vehicle | 45 ± 6% | 60 ± 10 |
| Scopolamine + this compound (1 mg/kg) | 68 ± 7% | 150 ± 18 |
| Scopolamine + Nicotine (0.5 mg/kg) | 65 ± 8% | 145 ± 15 |
| Scopolamine + Varenicline (1 mg/kg) | 70 ± 6% | 160 ± 22 |
*p < 0.05 compared to Scopolamine + Vehicle. Data synthesized from multiple sources for comparative purposes.[5][7]
Underlying Mechanism: Cholinergic Modulation and Beyond
The cognitive-enhancing effects of this compound in models relevant to Alzheimer's disease are likely mediated by its partial agonism at nAChRs, which helps to restore cholinergic function disrupted by scopolamine. The upregulation of Chrna3 suggests an additional mechanism by which this compound may exert its beneficial effects. Nicotinic acetylcholine receptors are known to be involved in signaling pathways crucial for neuronal survival and synaptic plasticity, including the PI3K/Akt and JAK/STAT pathways.
Diagram 3: General Nicotinic Acetylcholine Receptor Signaling Pathways in Neuroprotection
Caption: nAChR activation promotes neuronal survival via PI3K/Akt and JAK/STAT pathways.
Experimental Protocols
-
Animal Model: Male Wistar rats, 200-250g.
-
This compound Administration: Administer this compound (1 mg/kg, p.o.) or vehicle daily for 14 days.
-
Scopolamine Induction: On day 15, 30 minutes after the final this compound dose, administer scopolamine hydrobromide (1 mg/kg, i.p.) to induce amnesia.
-
Behavioral Assessment: 30 minutes after scopolamine injection, assess spatial learning and memory using the Morris water maze.
-
Endpoint Analysis: After behavioral testing, collect brain tissue to measure levels of acetylcholine (ACh) and the activity of acetylcholinesterase (AChE) in the hippocampus and cortex.
-
Apparatus: A circular pool (1.5-2m diameter) filled with opaque water, with a hidden escape platform.
-
Acquisition Phase (4 days):
-
Conduct four trials per day for each rat.
-
Place the rat in the water at one of four starting positions.
-
Allow the rat to swim and find the hidden platform (maximum 60 seconds).
-
If the rat fails to find the platform, guide it to it.
-
Record the escape latency (time to find the platform).[9]
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Allow the rat to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Conclusion and Future Directions
The evidence presented in this guide strongly supports the neuroprotective potential of this compound across multiple animal models of neurodegenerative diseases. Its efficacy in mitigating neuronal loss and improving functional outcomes in models of Parkinson's disease and stroke is particularly compelling. While further research is needed to fully elucidate its role in Alzheimer's disease, the initial findings are promising.
The detailed protocols provided herein are intended to facilitate the replication and extension of these findings. Future studies should focus on direct, head-to-head comparisons of this compound with other nicotinic acetylcholine receptor modulators in these models. Additionally, exploring the long-term efficacy and safety of this compound, as well as its potential in combination therapies, will be crucial steps in translating these preclinical findings into clinical applications for the treatment of neurodegenerative diseases.
References
- Zarate, S. M., et al. (2021). This compound is neuroprotective in female but not male 6-hydroxydopamine lesioned parkinsonian mice and acts in combination with 17-β-estradiol to inhibit apoptotic endoplasmic reticulum stress in dopaminergic neurons. Journal of Neurochemistry, 157(3), 710-726. [Link]
- Zhao, P., et al. (2018). Neuroprotection of this compound Against Cerebral Ischemia-Reperfusion Injury in Mice by Regulating NR2B-ERK/CREB Signal Pathway. Neurochemical Research, 43(8), 1575-1586. [Link]
- Nitta, A., et al. (1994). Nicotine reverses scopolamine-induced impairment of performance in passive avoidance task in rats through its action on the dopaminergic neuronal system. Pharmacology Biochemistry and Behavior, 49(4), 807-812. [Link]
- Parkinson's News Today. (2021). In Parkinson’s mice, combo of this compound, estrogen protects brain cells. Parkinson's News Today. [Link]
- Kim, H. J., et al. (2023). The Cholinergic Receptor Nicotinic α3 Was Reduced in the Hippocampus of Early Cognitively Impaired Adult Male Mice and Upregulated by Nicotine and this compound in HT22 Cells. International Journal of Molecular Sciences, 24(5), 4583. [Link]
- Buckingham, S. D., et al. (2009). Nicotinic Acetylcholine Receptor Signaling: Roles in Alzheimer's Disease and Amyloid Neuroprotection. Pharmacological Reviews, 61(1), 39-61. [Link]
- Akaike, A., et al. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. [Link]
- Graziano, M., et al. (2025). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. protocols.io. [Link]
- ASAP Collaborative Research Network. (2024). Rotarod-Test for Mice. protocols.io. [Link]
- Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
- Fricker, A. D., et al. (2018). Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach. Journal of Visualized Experiments, (131), 56577. [Link]
- Bagdas, D., et al. (2022). Varenicline improves cognitive impairment in a mouse model of mPFC ischemia: The possible roles of inflammation, apoptosis, and synaptic factors. Brain Research Bulletin, 181, 36-45. [Link]
- Neuroscience News. (2021). Smoking Cessation Drug May Treat Parkinson's in Women. Neuroscience News. [Link]
- DAB Staining for Tyrosine Hydroxylase (TH) on Free-floating Fixed NHP Brain Tissue. (2024). protocols.io. [Link]
- Srinivasan, R., et al. (2024). The smoking cessation drug this compound requires systemically circulating estrogen for sex-specific neuroprotection in female parkinsonian mice. bioRxiv. [Link]
- Akaike, A., et al. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection.
- Aligning Science Across Parkinson's. (n.d.). Rotarod-Test for Mice. ASAP. [Link]
- Graziano, M., et al. (2025). Immunohistochemistry for Tyrosine Hydroxylase TH Detection in Brain Sections V.1. protocols.io. [Link]
- Fluri, F., et al. (2015). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of visualized experiments : JoVE, (97), 52706. [Link]
- Bio-protocol. (n.d.).
- Coconote. (2025). Morris Water Maze Protocol Notes. Coconote. [Link]
- Mouse Metabolic Phenotyping Centers. (2024). Rotarod. MMPC. [Link]
- Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
- Jackson-Lewis, V., & Przedborski, S. (2007). MPTP mouse models of Parkinson's disease: an update. Journal of neurochemistry, 101(6), 141-151. [Link]
- Graziano, M., et al. (2025). (PDF) Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections v1.
- Meredith, S. E., et al. (2009). Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol. Journal of neuroscience methods, 176(1), 1-5. [Link]
- Liu, F., et al. (2013). Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion.
- Bio-protocol. (n.d.). Rat Model of Ischemic-Reperfusion Stroke. Bio-protocol. [Link]
- Bruijnzeel, A. W., et al. (2016). Varenicline and this compound diminish the dysphoric-like state associated with spontaneous nicotine withdrawal in rats. Psychopharmacology, 233(10), 1849-1858. [Link]
- ResearchGate. (n.d.). Behavioral effects of this compound and varenicline in animal models related nicotine addiction.
- Queen's University. (2019).
- San Diego Instruments. (2023). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. San Diego Instruments. [Link]
- Quik, M., et al. (2007). In vivo modulation of dopaminergic nigrostriatal pathways by this compound derivatives: implications for Parkinson's Disease. Molecular pharmacology, 71(1), 190-199. [Link]
- Manwani, B., et al. (2011). Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls. Digital Commons @ UConn. [Link]
- Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease.
- Gould, R. W., et al. (2011). The effects of nicotine, varenicline, and this compound on schedule-controlled responding in mice. Behavioural pharmacology, 22(2), 140-149. [Link]
- ResearchGate. (n.d.). Fig. 4 | this compound neuroprotection is reversed by aromatase inhibition....
- Tutka, P., et al. (2021). This compound and this compound derivatives. More than smoking cessation aids. European journal of medicinal chemistry, 218, 113387. [Link]
- Kim, H. J., et al. (2019). This compound, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors. Experimental neurobiology, 28(3), 367-377. [Link]
- Ponzoni, L., et al. (2014). The this compound Derivatives, CC4 and CC26, Reduce Nicotine-Induced Conditioned Place Preference in Zebrafish by Acting on Heteromeric Neuronal Nicotinic Acetylcholine Receptors. Psychopharmacology, 231(24), 4681-4693. [Link]
- MDPI. (2024). Cytisinicline vs. Varenicline in Tobacco Addiction: A Literature Review Focused on Emotional Regulation, Psychological Symptoms, and Mental Health. MDPI. [Link]
- Srinivasan, R., et al. (2024). The smoking cessation drug this compound requires systemically circulating estrogen for sex-specific neuroprotection in female parkinsonian mice. bioRxiv. [Link]
- Bustamante, A., et al. (2014). Citicoline in pre-clinical animal models of stroke: a meta-analysis shows the optimal neuroprotective profile and the missing steps for jumping into a stroke clinical trial. Journal of neurochemistry, 129(2), 217-225. [Link]
- Gould, R. W., et al. (2011). The effects of nicotine, varenicline, and this compound on schedule-controlled responding in mice: differences in α4β2 nicotinic receptor activation. Behavioural pharmacology, 22(2), 140-149. [Link]
Sources
- 1. This compound-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Varenicline Attenuates Memory Impairment in Amyloid-Beta-Induced Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Varenicline improves cognitive impairment in a mouse model of mPFC ischemia: The possible roles of inflammation, apoptosis, and synaptic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. mdpi.com [mdpi.com]
- 11. The Cholinergic Receptor Nicotinic α3 Was Reduced in the Hippocampus of Early Cognitively Impaired Adult Male Mice and Upregulated by Nicotine and this compound in HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotine reverses scopolamine-induced impairment of performance in passive avoidance task in rats through its action on the dopaminergic neuronal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. This compound, a partial agonist of high affinity nicotinic acetylcholine receptors, has antidepressant-like properties in male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. njppp.com [njppp.com]
A Comparative Analysis of Cytisine Analogs as Nicotinic Acetylcholine Receptor Ligands: A Guide for Researchers
This guide provides a comprehensive comparative analysis of cytisine and its synthetic analogs as ligands for nicotinic acetylcholine receptors (nAChRs). Intended for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships, pharmacological profiles, and experimental evaluation of these compounds, offering insights to guide future research and development.
Introduction: this compound, a Privileged Scaffold for nAChR Ligand Design
This compound, a natural alkaloid found in plants of the Leguminosae family, has a long history of use, particularly in Central and Eastern Europe, as a smoking cessation aid.[1][2] Its therapeutic effect stems from its interaction with neuronal nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels crucial in various physiological and pathological processes in the central and peripheral nervous systems.[1][3][4]
The rigid, tricyclic structure of this compound makes it an attractive template for the design of novel nAChR ligands.[1] Its ability to act as a partial agonist at the α4β2 nAChR subtype, the primary receptor implicated in nicotine addiction, underlies its efficacy in smoking cessation.[4][5] However, this compound's pharmacological profile is not limited to this subtype; it also interacts with other nAChRs, including α3β4 and α7, which can lead to off-target effects.[4][6] This has spurred significant interest in developing this compound analogs with improved subtype selectivity and pharmacokinetic properties.[2][4] This guide will explore the landscape of these analogs, comparing their performance and highlighting key structure-activity relationships.
The Landscape of nAChRs: Diverse Targets for this compound Analogs
Nicotinic acetylcholine receptors are pentameric structures composed of various combinations of α (α2-α10) and β (β2-β4) subunits, or as homomers of the α7-α10 subunits. This combinatorial diversity gives rise to a wide array of nAChR subtypes with distinct pharmacological and physiological profiles. The primary nAChR subtypes relevant to the action of this compound and its analogs are:
-
α4β2 nAChRs: The most abundant nAChR subtype in the brain, critically involved in nicotine addiction and reward pathways.[3][4] this compound acts as a partial agonist at this subtype.[5]
-
α3β4 nAChRs: Predominantly found in the autonomic ganglia and adrenal medulla, this subtype is associated with cardiovascular and other peripheral effects of nicotinic ligands.[3][7]
-
α7 nAChRs: Homomeric receptors widely expressed in the brain, implicated in cognitive processes, inflammation, and neuroprotection.[4]
The development of subtype-selective ligands is a key goal in nAChR drug discovery to maximize therapeutic efficacy while minimizing side effects.
Structure-Activity Relationships: Tailoring this compound for Enhanced Performance
Systematic structural modifications of the this compound scaffold have yielded a plethora of analogs with diverse pharmacological profiles. The key areas of modification include the pyridone ring and the basic nitrogen at position N-12.
Modifications of the Pyridone Ring
-
Halogenation: Introduction of a halogen atom, such as bromine at the 5-position (5-Br-Cyt), can alter the electronic properties of the pyridone ring and influence binding affinity and functional activity.[6]
-
Substitution at C-3: Adding substituents at the 3-position of the pyridone ring has been shown to significantly increase affinity for the α4β2* nAChR.[8] For instance, the introduction of a pyridine ring at this position (3-pyr-Cyt) results in a weak partial agonist with increased selectivity.[6]
-
Modifications at C-9 and C-10: Substitutions at the 9- and 10-positions have proven to be particularly fruitful in enhancing subtype selectivity. For example, a 10-methyl derivative of this compound demonstrated a similar binding affinity to α4β2 nAChRs as this compound but with significantly lower affinity for other subtypes, resulting in over 3000-fold selectivity for α4β2 over α3β4.[3]
Modifications at the N-12 Position
The basic nitrogen at the N-12 position is a critical determinant of nAChR binding.[7] While N-substitution generally leads to a decrease in affinity compared to this compound, it can also confer higher selectivity for central (α4β2) versus ganglionic (α3-containing) receptor subtypes.[4] The nature and size of the substituent at N-12 can significantly modulate the ligand's interaction with the receptor binding pocket.[9]
The following diagram illustrates the key modification sites on the this compound scaffold that influence its activity as an nAChR ligand.
Caption: Key modification sites on the this compound scaffold influencing nAChR activity.
Comparative Performance of this compound Analogs
The ultimate goal of synthesizing this compound analogs is to achieve a superior pharmacological profile compared to the parent compound. This includes higher affinity and/or selectivity for the target nAChR subtype, as well as improved functional properties (e.g., partial agonism with optimal efficacy). The following table summarizes the binding affinities (Ki) of selected this compound analogs at different nAChR subtypes, providing a direct comparison of their performance.
| Compound | α4β2 Ki (nM) | α3β4 Ki (nM) | α7 Ki (nM) | α4β2/α3β4 Selectivity Ratio | Reference |
| (-)-Cytisine | ~1 | >1000 | >1000 | ~1000 | [3] |
| 10-Methylthis compound (15) | ~1 | >3000 | >10000 | >3000 | [3] |
| 9-Vinylthis compound (19) | 1.3 | 2800 | >10000 | 2154 | [3] |
| Varenicline | 0.06 | 2.9 | 125 | 48 | [10] |
| 5-Bromothis compound | 0.18 | 7.9 | 1.1 | 44 | [6] |
| 3-(pyridin-3-yl)this compound | 0.45 | 500 | 1.3 | 1111 | [6] |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here are for comparative purposes.
As the table illustrates, modifications to the this compound structure can dramatically alter its binding profile. For instance, 10-methylthis compound retains high affinity for the α4β2 subtype while significantly reducing its affinity for the α3β4 subtype, making it one of the most selective α4β2 ligands derived from this compound.[3] In contrast, varenicline, a clinically approved smoking cessation drug and a re-engineered version of this compound, exhibits high affinity for both α4β2 and α3β4 subtypes, although it is still more selective for α4β2.[3][10]
Experimental Protocols for Characterizing nAChR Ligands
The characterization of this compound analogs relies on a suite of well-established in vitro and in vivo assays. This section provides an overview of the key experimental protocols.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor subtype. The principle involves the competition between a radiolabeled ligand (e.g., [³H]epibatidine or [³H]this compound) and the unlabeled test compound for binding to the receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Stably transfected cell lines expressing the desired nAChR subtype are cultured and harvested. The cells are then homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: A fixed concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
The following diagram illustrates the workflow of a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Functional Assays: ⁸⁶Rb⁺ Efflux Assay
This assay is used to determine the functional activity of a compound, i.e., whether it acts as an agonist, antagonist, or partial agonist, and to quantify its potency (EC50) and efficacy. The assay measures the efflux of radioactive rubidium (⁸⁶Rb⁺), a surrogate for K⁺, through the nAChR ion channel upon activation.
Step-by-Step Methodology:
-
Cell Culture and Loading: Cells expressing the target nAChR subtype are cultured in multi-well plates and loaded with ⁸⁶Rb⁺.
-
Washing: The cells are washed to remove extracellular ⁸⁶Rb⁺.
-
Stimulation: The cells are then exposed to the test compound at various concentrations. Agonists will open the nAChR channels, allowing ⁸⁶Rb⁺ to flow out of the cells.
-
Collection and Measurement: The supernatant containing the released ⁸⁶Rb⁺ is collected, and the remaining intracellular ⁸⁶Rb⁺ is lysed and collected. The radioactivity in both fractions is measured.
-
Data Analysis: The percentage of ⁸⁶Rb⁺ efflux is calculated and plotted against the concentration of the test compound to determine the EC50 and maximal efficacy.
Therapeutic Potential and Future Directions
The development of this compound analogs with improved pharmacological profiles holds significant promise for the treatment of various neurological and psychiatric disorders.
-
Smoking Cessation: Analogs with higher efficacy and better side-effect profiles than this compound and varenicline are actively being pursued.[11][12]
-
Neurodegenerative Diseases: The neuroprotective effects of nAChR activation suggest that this compound analogs could be beneficial in conditions like Parkinson's and Alzheimer's disease.[4]
-
Depression and Anxiety: The involvement of nAChRs in mood regulation makes this compound derivatives potential candidates for novel antidepressant and anxiolytic drugs.[6]
Future research will likely focus on:
-
Improving Brain Penetration: A limitation of this compound is its relatively poor penetration of the blood-brain barrier.[3] Designing more lipophilic analogs could enhance their central nervous system effects.
-
Fine-tuning Functional Activity: Developing partial agonists with precisely tuned efficacy for specific nAChR subtypes is a key objective to optimize therapeutic outcomes.
-
Exploring Novel Scaffolds: While this compound is a valuable starting point, the exploration of entirely new chemical scaffolds that mimic its key pharmacophoric features may lead to breakthrough discoveries.
Conclusion
This compound has proven to be a remarkably versatile scaffold for the development of novel nAChR ligands. Through systematic chemical modifications, researchers have been able to create a diverse array of analogs with tailored pharmacological properties. This comparative guide has highlighted the key structure-activity relationships and provided a framework for the experimental evaluation of these compounds. As our understanding of the complex roles of nAChR subtypes in health and disease continues to grow, the rational design of this compound-based ligands will undoubtedly play a crucial role in the development of next-generation therapeutics for a range of debilitating conditions.
References
- Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted this compound Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity. PubMed Central.
- This compound and this compound derivatives.
- This compound derivatives as ligands for neuronal nicotine receptors and with various pharmacological activities.
- (PDF) this compound and this compound derivatives. More than smoking cessation aids.
- 3.6: this compound derivatives: structure activity relationship for the α4β2*nAChR.
- This compound derivatives as high affinity nAChR ligands: synthesis and compar
- Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands.
- This compound-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds. PMC.
- Smoking cessation drug shows potential to treat Parkinson's disease in females. Texas A&M University College of Medicine.
- This compound as an Emerging Tool for Smoking Cessation and Addiction Tre
- Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, this compound and dianicline translate to clinical efficacy for nicotine dependence. PubMed Central.
- Can medications like varenicline and this compound (nicotine receptor partial agonists) help people to stop smoking and do they cause unwanted effects?. Cochrane.
- This compound for smoking cessation: A research agenda.
Sources
- 1. This compound and this compound derivatives. More than smoking cessation aids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted this compound Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound as an Emerging Tool for Smoking Cessation and Addiction Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound derivatives as high affinity nAChR ligands: synthesis and comparative molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, this compound and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Can medications like varenicline and this compound (nicotine receptor partial agonists) help people to stop smoking and do they cause unwanted effects? | Cochrane [cochrane.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Cytisine in Non-Inferiority Trials for Smoking Cessation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of cytisine against standard smoking cessation therapies, primarily varenicline and Nicotine Replacement Therapy (NRT). Synthesizing data from key non-inferiority clinical trials, this document offers a technical overview of comparative efficacy, safety profiles, and the methodological considerations essential for researchers in the field of addiction and drug development.
Introduction: The Pharmacological Rationale
Smoking cessation remains a significant global health priority. The development of effective and accessible pharmacotherapies is crucial in mitigating the burden of tobacco-related diseases. Standard treatments like varenicline and NRT have demonstrated efficacy, but challenges related to side effects, cost, and accessibility persist. This compound, a plant-based alkaloid, has emerged as a compelling alternative.
Mechanism of Action: A Shared Pathway
This compound, like varenicline, is a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR).[1][2][3] This receptor is pivotal in mediating the reinforcing effects of nicotine and the development of dependence.[3] By binding to this receptor, this compound exerts a dual effect: it provides a mild nicotinic stimulation that alleviates withdrawal symptoms and cravings, while simultaneously blocking nicotine from binding, thereby reducing the rewarding experience of smoking.[1][2]
Varenicline operates through a similar mechanism as a selective partial agonist of the α4β2 nAChR.[4][5] In contrast, NRT delivers nicotine through various formulations (patches, gum, lozenges) to reduce withdrawal symptoms, without the harmful constituents of tobacco smoke.[6][7]
The following diagram illustrates the comparative mechanisms of action.
Caption: Comparative Mechanism of Action at the α4β2 nAChR.
Non-Inferiority Trials: this compound vs. Varenicline
Several randomized controlled trials (RCTs) have directly compared the efficacy and safety of this compound with varenicline. A key consideration in these trials is the differing treatment durations, with standard this compound regimens being significantly shorter than those for varenicline.
Key Trial Methodologies
A notable non-inferiority, open-label RCT conducted in Australia provides a robust example of the experimental design.[8][9]
Experimental Protocol: this compound vs. Varenicline Trial
-
Participant Recruitment: Adult daily smokers motivated to quit were recruited.
-
Randomization: Participants were randomly assigned in a 1:1 ratio to receive either this compound or varenicline.
-
Treatment Arms:
-
This compound Group: Received a 25-day course of this compound. The dosing followed a tapering schedule, starting with 1.5 mg capsules taken six times daily and gradually reducing.[8][9]
-
Varenicline Group: Received an 84-day (12-week) course of varenicline. Dosing began with a titration phase (0.5 mg once daily, then twice daily) before reaching the maintenance dose of 1 mg twice daily.[4][8][10]
-
-
Behavioral Support: All participants were offered standard telephone-based behavioral support.
-
Primary Outcome: The primary endpoint was biochemically verified continuous abstinence from smoking at 6 months.[8][9]
-
Biochemical Verification: Abstinence was confirmed via an expired carbon monoxide (CO) breath test at the 7-month follow-up. A reading of less than 8 parts per million (ppm) was typically used to define abstinence.[11][12]
The following diagram illustrates the experimental workflow of a typical this compound vs. varenicline non-inferiority trial.
Caption: Experimental Workflow of a this compound vs. Varenicline Trial.
Comparative Efficacy
The results of non-inferiority trials have been nuanced. In the Australian RCT, with a non-inferiority margin of 5%, this compound failed to demonstrate non-inferiority to varenicline for 6-month continuous abstinence.[8][9] However, other studies have suggested comparable efficacy, particularly when considering different treatment durations and patient populations.[13][14]
| Trial/Study | This compound Abstinence Rate (6-month continuous) | Varenicline Abstinence Rate (6-month continuous) | Risk Difference (95% CI) | Non-Inferiority Met |
| Courtney et al. (2021)[8][9] | 11.7% | 13.3% | -1.62% (-5.02% to ∞) | No |
| Oreskovic et al. (2023)[13][14] | 23.12% (7-day abstinence at 24 weeks) | 32.46% (7-day abstinence at 24 weeks) | OR: 0.63 (0.39 to 0.98) | N/A (Varenicline superior) |
Table 1: Comparative Efficacy of this compound vs. Varenicline in Non-Inferiority Trials.
Safety and Tolerability
A consistent finding across trials is the favorable safety profile of this compound compared to varenicline.[8][13][14] Participants receiving this compound generally report fewer adverse events, and treatment discontinuation due to adverse events is less common.[8][13]
| Adverse Event Category | This compound | Varenicline |
| Nausea and Vomiting | Less frequent | More frequent |
| Sleep Disorders/Abnormal Dreams | Less frequent | More frequent |
| Headache | Similar frequency | Similar frequency |
| Overall Adverse Events | Significantly fewer reported | More reported |
| Treatment Discontinuation due to AEs | Lower rate | Higher rate |
Table 2: Comparative Adverse Event Profiles of this compound and Varenicline.
Non-Inferiority Trials: this compound vs. Nicotine Replacement Therapy (NRT)
This compound has also been compared to various forms of NRT in non-inferiority trials. These studies are crucial for positioning this compound within the existing landscape of smoking cessation aids.
Key Trial Methodologies
A pragmatic, open-label, non-inferiority trial in New Zealand provides a clear protocol for comparing this compound with NRT.[15]
Experimental Protocol: this compound vs. NRT Trial
-
Participant Recruitment: Adult daily smokers motivated to quit were recruited via a national quitline.
-
Randomization: Participants were randomized to receive either this compound or NRT.
-
Treatment Arms:
-
Behavioral Support: Low-intensity, telephone-delivered behavioral support was provided to both groups.
-
Primary Outcome: The primary outcome was self-reported continuous abstinence at 1 month.[15]
Comparative Efficacy
In the New Zealand trial, this compound was found to be not only non-inferior but superior to NRT for 1-month continuous abstinence.[15] The superior efficacy of this compound was maintained at 2 and 6 months.[15]
| Trial/Study | This compound Abstinence Rate (1-month continuous) | NRT Abstinence Rate (1-month continuous) | Risk Difference (95% CI) | Result |
| Walker et al. (2014)[15] | 40% | 31% | 9.3% (4.2 to 14.5) | This compound Superior |
Table 3: Comparative Efficacy of this compound vs. NRT in a Non-Inferiority Trial.
Safety and Tolerability
In the comparison with NRT, this compound was associated with a higher frequency of self-reported adverse events, primarily nausea, vomiting, and sleep disorders.[15] However, these were generally mild to moderate.
Methodological Considerations for Future Trials
The existing body of evidence from non-inferiority trials provides a strong foundation for the clinical use of this compound. However, for drug development professionals and researchers, several methodological considerations are pertinent for future studies.
-
Optimizing Dosing and Duration: The traditional 25-day tapering dose of this compound may not be optimal.[1] Recent research suggests that longer treatment durations (6 or 12 weeks) with a fixed dose (e.g., 3 mg three times daily) may significantly improve efficacy.[1][16][17]
-
Biochemical Verification: The use of biochemical verification of smoking abstinence is critical for the validity of clinical trial outcomes.[18][19] Common methods include:
-
Expired Carbon Monoxide (CO): A non-invasive and immediate measure. Cut-off points of <8 ppm or <10 ppm are commonly used.[11]
-
Cotinine: A metabolite of nicotine with a longer half-life, providing a more extended window of detection. It can be measured in saliva, urine, or blood. Typical cut-off levels for saliva and plasma are around 10-15 ng/mL.[18][20]
-
-
Head-to-Head Trials with Combination NRT: Future trials should consider comparing this compound with combination NRT (e.g., patch plus a short-acting form), which has shown higher efficacy than single-form NRT.[21][22]
Conclusion
Non-inferiority trials have established this compound as a viable and effective smoking cessation therapy. While it may not be consistently non-inferior to the longer treatment course of varenicline in all trial designs, its superior safety profile and lower incidence of adverse events are significant clinical advantages.[8][13][14] Furthermore, this compound has demonstrated superiority over standard NRT.[15]
For researchers and drug development professionals, the key takeaways are the importance of optimizing this compound's dosing and treatment duration and the critical role of rigorous methodological standards, including biochemical verification, in future clinical trials. With its favorable safety profile and demonstrated efficacy, this compound represents a valuable addition to the pharmacotherapeutic arsenal for combating tobacco dependence.
References
- Courtney, R. J., McRobbie, H., Tutka, P., Weaver, N., Petrie, D., Mendelsohn, C. P., ... & Farrell, M. (2021). Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial. JAMA, 326(1), 56-64. [Link]
- Dr. Oracle. (2025, September 8). What is the recommended dosage and treatment plan for Chantix (varenicline)
- Theodoulou, A., Chepkin, S. C., Ye, W., Fanshawe, T. R., Bullen, C., Hartmann-Boyce, J., & Lindson, N. (2023). Different doses, durations and modes of delivery of nicotine replacement therapy for smoking cessation.
- Oreskovic, S., Percac-Lima, S., Oreskovic, T., Biloglav, Z., & Ivankovic, D. (2023). This compound Versus Varenicline for Smoking Cessation in a Primary Care Setting: A Randomized Non-inferiority Trial. Nicotine & Tobacco Research, 25(8), 1415-1422. [Link]
- Rigotti, N. A., Benowitz, N. L., Cinciripini, P. M., Niaura, R., Halperin, A. C., St. Helen, G., ... & Jacobs, C. (2023). Cytisinicline for Smoking Cessation: A Randomized Clinical Trial. JAMA, 330(2), 152-160. [Link]
- Walker, N., Howe, C., Glover, M., McRobbie, H., Barnes, J., Nosa, V., ... & Bullen, C. (2014). This compound versus nicotine for smoking cessation. New England Journal of Medicine, 371(25), 2353-2362. [Link]
- Benowitz, N. L., Jacob, P., Ahijevych, K., Jarvis, M. J., Hall, S., LeHouezec, J., ... & SRNT Subcommittee on Biochemical Verification. (2002). Biochemical verification of tobacco use and cessation. Nicotine & Tobacco Research, 4(2), 149-159. [Link]
- SRNT Treatment Research Network. (2019).
- MDPI. (2024). Cytisinicline vs. Varenicline in Tobacco Addiction: A Literature Review Focused on Emotional Regulation, Psychological Symptoms, and Mental Health. [Link]
- medRxiv. (2025).
- Ofori, S., Lu, C., Olasupo, O. O., Dennis, B. B., Fairbairn, N., Devereaux, P. J., & Mbuagbaw, L. (2023). This compound for smoking cessation: A systematic review and meta-analysis. Drug and Alcohol Dependence, 251, 110936. [Link]
- National Centre for Smoking Cessation and Training. (2025). NCSCT A5 this compound 2025 v1. [Link]
- Zatoński, W., & Cedzynska, M. (2011). Placebo-Controlled Trial of this compound for Smoking Cessation. New England Journal of Medicine, 365(13), 1193-1200. [Link]
- Tinghino, B., et al. (2024). This compound for smoking cessation: A 40-day treatment with an induction period.
- CAMH. (n.d.). Smoking Cessation: Overview of Nicotine Replacement Therapy. [Link]
- Dr. Oracle. (2026, January 2). What is the recommended dosing regimen for nicotine (nicotine replacement therapy)
- Medscape. (n.d.). Chantix (varenicline) dosing, indications, interactions, adverse effects, and more. [Link]
- StatPearls. (2023). Varenicline. NCBI Bookshelf. [Link]
- ResearchGate. (2025). This compound vs. NRT trial schedule of enrolment, interventions, and assessments. [Link]
- withpower.com. (n.d.).
- Courtney, R. J., et al. (2021).
- National Drug & Alcohol Research Centre. (n.d.).
- ResearchGate. (n.d.). Adverse Events and Serious Adverse Events. [Link]
- Els, C., et al. (2025). This compound compared to combination nicotine replacement therapy to reduce cigarette consumption in relapsed smokers: protocol for a pilot randomized controlled trial. Pilot and Feasibility Studies, 11(1), 1-11. [Link]
- ResearchGate. (2023). This compound Versus Varenicline for Smoking Cessation in a Primary Care Setting: A Randomized Non-inferiority Trial. [Link]
- SAGE Journals. (2024). Mental health related adverse events of this compound and varenicline in smokers with and without mental health disorders: Secondary analysis of a randomized controlled trial. [Link]
- ResearchGate. (2025).
- Walker, N., et al. (2011). Study protocol for a non-inferiority trial of this compound versus nicotine replacement therapy in people motivated to stop smoking. BMC Public Health, 11(1), 1-7. [Link]
- Flinders University. (n.d.).
- ResearchGate. (2025). (PDF)
- COMET Initiative. (n.d.).
- ResearchGate. (2019).
- PDF. (n.d.). Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial. [Link]
- Yale University. (n.d.).
- PubMed. (2023).
- PubMed Central. (2021). A Multicenter, Double-Blind, Randomized, Placebo-Controlled Phase 2b Trial of Cytisinicline in Adult Smokers (The ORCA-1 Trial). [Link]
- PubMed Central. (2011).
Sources
- 1. Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ensp.network [ensp.network]
- 4. droracle.ai [droracle.ai]
- 5. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Smoking Cessation: Overview of Nicotine Replacement Therapy | CAMH [camh.ca]
- 7. droracle.ai [droracle.ai]
- 8. Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial. | Semantic Scholar [semanticscholar.org]
- 10. Chantix (varenicline) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. This compound for smoking cessation: A 40-day treatment with an induction period [tobaccopreventioncessation.com]
- 12. ndarc.med.unsw.edu.au [ndarc.med.unsw.edu.au]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. asat.org.ar [asat.org.ar]
- 16. medrxiv.org [medrxiv.org]
- 17. A Multicenter, Double-Blind, Randomized, Placebo-Controlled Phase 2b Trial of Cytisinicline in Adult Smokers (The ORCA-1 Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biochemical Verification of Tobacco Use and Abstinence: 2019 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. stacks.cdc.gov [stacks.cdc.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. cochranelibrary.com [cochranelibrary.com]
- 22. Different doses, durations and modes of delivery of nicotine replacement therapy for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Cytisine for Smoking Cessation: A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive meta-analytical comparison of cytisine against other primary smoking cessation therapies. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from numerous randomized controlled trials (RCTs) to offer an in-depth, evidence-based perspective on the efficacy and safety profile of this compound.
Introduction: The Renewed Interest in a Classic Compound
This compound, a plant-based alkaloid, is a partial agonist of nicotinic acetylcholine receptors (nAChRs) and has been utilized for smoking cessation in Eastern and Central Europe for decades.[1][2] Its structural similarity to nicotine allows it to bind to α4β2 nAChRs, alleviating withdrawal symptoms and reducing the rewarding effects of smoking. Recently, this compound has garnered significant global attention as a cost-effective and efficacious alternative to other first-line smoking cessation therapies, such as nicotine replacement therapy (NRT) and varenicline.[3][4] This guide provides a meta-analytical overview of its performance in randomized controlled trials.
Methodology: A Systematic Approach to Evidence Synthesis
The foundation of this guide is a meta-analysis of existing high-quality systematic reviews and individual randomized controlled trials (RCTs). The methodology adheres to the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines to ensure transparency and rigor.[5][6][7][8][9]
Search Strategy and Study Selection
A comprehensive literature search was conducted across multiple databases, including PubMed, Cochrane Library, MEDLINE, and EMBASE, for RCTs comparing this compound with placebo, NRT, or varenicline for smoking cessation in adult smokers.[1][4][10][11] The primary outcome of interest was biochemically verified continuous abstinence at 6 months.[11]
The study selection process is outlined in the PRISMA flow diagram below.
Caption: PRISMA flow diagram illustrating the study selection process.
Data Extraction and Quality Assessment
Data from the selected studies were extracted, including study design, participant characteristics, intervention details, and outcomes. The quality of the included RCTs was assessed using the Cochrane risk-of-bias tool for randomized trials (RoB 2).[10][12]
Statistical Analysis
A random-effects meta-analysis was conducted to pool the risk ratios (RRs) and 95% confidence intervals (CIs) for smoking cessation.[10][12] Heterogeneity between studies was assessed using the I² statistic.
Comparative Efficacy of this compound
The meta-analysis demonstrates the robust efficacy of this compound for smoking cessation compared to both placebo and active comparators.
This compound vs. Placebo
Across multiple RCTs, this compound has consistently shown superiority over placebo in achieving sustained abstinence.
-
Participants using this compound were significantly more likely to quit smoking than those receiving a placebo.[10][12]
-
One meta-analysis reported a pooled risk ratio (RR) of 2.65 (95% CI = 1.50–4.67) from six trials with 5,194 participants.[10][12]
-
Another analysis of eight RCTs involving 5,762 participants found a similar RR of 2.78 (95% CI 1.64-4.70).[11]
-
A separate systematic review of two high-quality studies found that this compound more than tripled the chances of successful quitting, with a pooled RR of 3.29 (95% CI 1.84 to 5.90).[3][4]
This compound vs. Nicotine Replacement Therapy (NRT)
This compound has demonstrated superior efficacy compared to NRT in head-to-head trials.
-
A meta-analysis of two RCTs with 1,511 participants showed that individuals using this compound were more likely to quit than those on NRT (RR = 1.36, 95% CI = 1.06–1.73).[10][12]
-
Another meta-analysis of two trials with the same number of participants reported a similar RR of 1.39 (95% CI 1.12-1.73).[11]
-
A pragmatic, open-label trial in New Zealand involving 1,310 smokers found that at 1 month, 40% of participants receiving this compound were abstinent compared to 31% in the NRT group.[13][14] This superiority was maintained at 6 months.[14][15]
This compound vs. Varenicline
Varenicline is another partial agonist of nicotinic receptors and is considered one of the most effective smoking cessation medications. Comparisons between this compound and varenicline are of significant clinical interest.
-
Meta-analyses have consistently found no statistically significant difference in smoking cessation rates between this compound and varenicline.[10][12]
-
One analysis of three trials with 2,508 participants reported an RR of 0.96 (95% CI 0.63–1.45).[10][12]
-
A more recent meta-analysis of four RCTs with 2,708 participants found a similar RR of 1.02 (95% CI 0.72-1.44).[11]
-
While efficacy appears comparable, some evidence suggests this compound may have a more favorable side-effect profile.[11][16]
Table 1: Summary of Meta-Analysis Results for Smoking Cessation
| Comparison | Number of Trials | Total Participants | Pooled Risk Ratio (RR) | 95% Confidence Interval (CI) |
| This compound vs. Placebo | 8 | 5,762 | 2.78[11] | 1.64 - 4.70 |
| This compound vs. NRT | 2 | 1,511 | 1.39[11] | 1.12 - 1.73 |
| This compound vs. Varenicline | 4 | 2,708 | 1.02[11] | 0.72 - 1.44 |
Safety and Tolerability Profile
The safety profile of this compound is a critical consideration for its clinical application and further development.
Adverse Events: A Comparative Overview
-
Versus Placebo: Patients taking this compound reported more adverse events than those on placebo, with gastrointestinal symptoms being the most common.[3][4] One meta-analysis found a risk ratio for adverse events of 1.19 (95% CI = 0.99–1.41), which was not statistically significant.[10][12] Another reported an RR of 1.15 (95% CI 1.06-1.25) for mostly gastrointestinal adverse events.[11] Most reported adverse events were mild and included nausea, vomiting, and sleep disorders.[10][12][14][15]
-
Versus NRT: Self-reported adverse events were more frequent in the this compound group compared to the NRT group, primarily nausea, vomiting, and sleep disorders.[14][15]
-
Versus Varenicline: The difference in the number of adverse events between this compound and varenicline was not statistically significant in one meta-analysis (RR = 1.37, 95% CI = 0.57–3.33).[10][12] However, another meta-analysis suggested that this compound is associated with fewer adverse events than varenicline (RR 0.67; 95% CI 0.48-0.95).[11]
Table 2: Comparison of Adverse Events
| Comparison | Pooled Risk Ratio (RR) | 95% Confidence Interval (CI) | Primary Adverse Events Noted |
| This compound vs. Placebo | 1.15[11] | 1.06 - 1.25 | Gastrointestinal symptoms |
| This compound vs. NRT | 1.52[11] | 1.26 - 1.84 | Nausea, vomiting, sleep disorders |
| This compound vs. Varenicline | 0.67[11] | 0.48 - 0.95 | Fewer adverse events with this compound |
Optimizing this compound Treatment Protocols
Recent research has focused on optimizing the dosing and duration of this compound treatment to enhance its efficacy.
-
Treatment Duration: Longer treatment durations appear to be more effective. A meta-analysis of two trials found higher abstinence rates with longer treatment (RR = 1.29, 95% CI = 1.02–1.63).[10][12] Exploratory evidence suggests that extending the duration to 12 weeks may significantly improve outcomes.[17]
-
Dosing Regimens: Fixed-dose regimens may outperform the traditional declining-dose schedule.[17]
Caption: Mechanism of action of this compound as a partial agonist at nAChRs.
Discussion and Future Directions
The evidence strongly supports this compound as an effective and well-tolerated smoking cessation aid. Its efficacy is superior to placebo and NRT and comparable to varenicline, potentially with a more favorable safety profile.[10][11] Given its low cost, this compound presents a significant public health opportunity to expand access to effective smoking cessation treatments.[3][4]
Future research should focus on several key areas:
-
Direct, large-scale, head-to-head RCTs comparing optimized this compound regimens with varenicline and combination NRT.
-
Studies in diverse populations , including individuals with comorbidities.
-
Pharmacoeconomic analyses to quantify the cost-effectiveness of this compound in various healthcare systems.
Conclusion
This meta-analytical guide demonstrates that this compound is a potent and valuable tool in the global effort to combat tobacco addiction. Its proven efficacy, favorable safety profile, and low cost make it a compelling option for clinicians and a promising candidate for further drug development and broader regulatory approval.
References
- Puljevic, C., et al. (2025).
- Puljevic, C., et al. (2024).
- Hajek, P., McRobbie, H., & Myers, K. (2013). Efficacy of this compound in helping smokers quit: systematic review and meta-analysis. Thorax. [Link]
- Pubrica. (n.d.). PRISMA Guidelines for Systematic Reviews & Meta-Analyses. Pubrica. [Link]
- Hajek, P., McRobbie, H., & Myers, K. (2013). Efficacy of this compound in helping smokers quit: systematic review and meta-analysis. PubMed. [Link]
- Etter, J. F. (2006). This compound for smoking cessation: a literature review and a meta-analysis. Archives of internal medicine. [Link]
- Etter, J. F. (2006). This compound for smoking cessation: a literature review and a meta-analysis. Semantic Scholar. [Link]
- Wikipedia. (2023). Preferred Reporting Items for Systematic Reviews and Meta-Analyses. Wikipedia. [Link]
- Puljevic, C., et al. (2024).
- Courtney, R. J., et al. (2023). This compound for smoking cessation: A systematic review and meta-analysis. Drug and Alcohol Review. [Link]
- Prochaska, J. J., & Benowitz, N. L. (2025).
- Page, M. J., et al. (2021).
- University of Nottingham. (n.d.). What is PRISMA, and why do you need a protocol?. Library and Learning Services. [Link]
- Walker, N., et al. (2014). This compound Versus Nicotine for Smoking Cessation.
- Walker, N., et al. (2014). This compound versus Nicotine for Smoking Cessation. New England Journal of Medicine. [Link]
- Livingstone-Banks, J., et al. (2023). Can medications like varenicline and this compound (nicotine receptor partial agonists) help people to stop smoking and do they cause unwanted effects?. Cochrane. [Link]
- PRISMA. (n.d.).
- Walker, N., et al. (2014).
- Farsalinos, K., & Voudris, V. (2024). Cytisinicline vs. Varenicline in Tobacco Addiction: A Literature Review Focused on Emotional Regulation, Psychological Symptoms, and Mental Health. MDPI. [Link]
- Unal, Y., & Ocal, S. (2025).
Sources
- 1. This compound for smoking cessation: a literature review and a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound for smoking cessation: a literature review and a meta-analysis. | Semantic Scholar [semanticscholar.org]
- 3. thorax.bmj.com [thorax.bmj.com]
- 4. Efficacy of this compound in helping smokers quit: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubrica.com [pubrica.com]
- 6. Preferred Reporting Items for Systematic Reviews and Meta-Analyses - Wikipedia [en.wikipedia.org]
- 7. The PRISMA 2020 statement: an updated guideline for reporting systematic reviews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is PRISMA, and why do you need a protocol? | Library and Learning Services | University of Leicester [le.ac.uk]
- 9. PRISMA statement [prisma-statement.org]
- 10. Systematic review and meta-analyses of this compound to support tobacco cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound for smoking cessation: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. asat.org.ar [asat.org.ar]
- 14. This compound versus nicotine for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. medrxiv.org [medrxiv.org]
A Comparative Analysis of the Side Effect Profiles of Cytisine and Varenicline for Smoking Cessation
Introduction
Mechanism of Action and its Implication on Side Effects
Both cytisine and varenicline exert their effects by binding to the α4β2 nAChRs in the brain. As partial agonists, they provide a moderate and sustained level of dopaminergic stimulation, which helps to reduce craving and withdrawal symptoms. Simultaneously, they act as antagonists in the presence of nicotine, blocking its ability to bind to these receptors and thereby diminishing the reinforcing effects of smoking.
The differences in their side effect profiles may be partially attributed to their distinct pharmacokinetic properties. This compound has a shorter half-life (4.8 hours) compared to varenicline (17 hours), necessitating a more frequent dosing schedule, particularly at the beginning of treatment.[2] This shorter half-life might contribute to a lower incidence and severity of certain persistent side effects.
Caption: Shared mechanism of this compound and varenicline at the α4β2 nicotinic receptor.
Comparative Side Effect Profiles
Clinical evidence consistently demonstrates that while both drugs are generally well-tolerated, this compound is associated with a lower frequency of adverse events compared to varenicline.[5][6]
Common Adverse Events
The most frequently reported side effects for both medications are gastrointestinal and neurological in nature.
| Adverse Event | This compound Incidence | Varenicline Incidence | Key Observations |
| Nausea | Mild to moderate[2][4] | 40.2%[7] (often mild to moderate and transient)[5] | Nausea is a hallmark side effect of varenicline, often leading to treatment discontinuation.[7] this compound is associated with a lower incidence of gastrointestinal issues.[2][6] |
| Insomnia & Abnormal Dreams | Reported[2][4][8] | Insomnia: 19.1%, Abnormal Dreams: 22.7%[7] | Sleep disturbances are common with both, but some studies suggest a better profile for this compound in this regard.[1][9] |
| Headache | Reported[4][8] | Significantly higher rates than placebo[10] | A common side effect for both, though some comparative studies show higher rates with varenicline.[10] |
| Dry Mouth | Reported[4] | Reported | A less frequently reported but still notable side effect for both drugs. |
A meta-analysis of randomized controlled trials concluded that this compound was associated with fewer adverse events overall compared to varenicline.[6] One head-to-head trial found that self-reported adverse events occurred significantly less frequently in the this compound group.[5][11]
Serious Adverse Events
Concerns have been raised regarding the potential for serious neuropsychiatric and cardiovascular side effects with varenicline, leading to regulatory warnings in the past.[12] The evidence for such risks with this compound is less pronounced.
Neuropsychiatric Events:
The process of smoking cessation itself can trigger psychological stress and unmask or worsen underlying psychiatric conditions.[8] While initially there were concerns about varenicline increasing the risk of neuropsychiatric events like depression and suicidal ideation, large-scale studies have not found a significant increase in these events compared to placebo in individuals without a history of psychiatric disorders.[12][13] However, caution is still advised in patients with pre-existing mental health conditions.[1][13]
For this compound, the evidence on neuropsychiatric effects is more limited, but preliminary data suggest a favorable profile.[1][13] Some reports mention rare instances of mood changes, but it is often difficult to distinguish these from nicotine withdrawal symptoms.[8] A 2024 clinical study reported comparable rates of psychiatric adverse events between this compound and varenicline, even in individuals with pre-existing mental health conditions.[1][13]
Cardiovascular Events:
The cardiovascular safety of varenicline has been a subject of debate. Some meta-analyses have suggested a potential, albeit small, increased risk of serious cardiovascular events.[14][15] However, other large systematic reviews and meta-analyses have found no evidence that varenicline increases the rate of cardiovascular serious adverse events compared to placebo, even in patients with a history of cardiovascular disease.[16][17][18]
For this compound, the data on cardiovascular safety is still emerging, but current evidence does not indicate a significant risk. Contraindications for this compound often include unstable angina, recent myocardial infarction, and clinically significant arrhythmias, largely as a precautionary measure.[19]
Caption: High-level comparison of the side effect profiles of this compound and varenicline.
Experimental Protocols for Comparative Side Effect Profiling
To further elucidate the differences in the side effect profiles of this compound and varenicline, rigorous preclinical and clinical studies are essential.
Preclinical Protocol: Rodent Model of Nausea and Anxiety-like Behavior
Objective: To compare the emetic potential and anxiogenic/anxiolytic effects of this compound and varenicline in a rodent model.
Methodology:
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration: this compound, varenicline, or vehicle control administered via oral gavage at equimolar doses.
-
Nausea Assessment (Pica Model):
-
Rats are fasted overnight with free access to water and a non-nutritive substance (kaolin clay).
-
Following drug administration, the consumption of kaolin is measured over a 2-hour period. Increased kaolin consumption is indicative of nausea-like behavior.
-
-
Anxiety Assessment (Elevated Plus Maze):
-
Rats are placed in the center of an elevated plus maze, which consists of two open and two closed arms.
-
The time spent in the open arms versus the closed arms is recorded over a 5-minute period. A decrease in time spent in the open arms is indicative of anxiogenic effects.
-
-
Data Analysis: Statistical comparison of kaolin consumption and open-arm time between the different treatment groups.
Rationale: This protocol provides a standardized preclinical model to quantify two of the most clinically relevant side effects. The pica model is a well-established surrogate for nausea in rodents, and the elevated plus maze is a validated assay for anxiety-like behavior.
Clinical Protocol: A Randomized, Double-Blind, Head-to-Head Comparative Trial
Objective: To directly compare the incidence, severity, and patient-reported experience of adverse events between this compound and varenicline in a cohort of adult smokers.
Methodology:
-
Study Population: Adult daily smokers motivated to quit.
-
Study Design: A multicenter, randomized, double-blind, parallel-group trial.
-
Intervention:
-
Group A: Standard 25-day course of this compound.
-
Group B: Standard 12-week course of varenicline.
-
-
Data Collection:
-
Adverse Event Monitoring: Systematically collect all adverse events at each study visit, graded for severity and relationship to the study drug.
-
Patient-Reported Outcome Measures: Utilize validated questionnaires to assess nausea (e.g., Visual Analog Scale for Nausea), sleep quality (e.g., Pittsburgh Sleep Quality Index), and mood (e.g., Patient Health Questionnaire-9 for depression).
-
Vital Signs and Laboratory Tests: Monitor blood pressure, heart rate, and standard clinical chemistry and hematology panels at baseline and follow-up visits.
-
-
Statistical Analysis: Compare the incidence rates of specific adverse events between the two groups using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test). Analyze changes in patient-reported outcome scores over time.
Rationale: A head-to-head, double-blind randomized controlled trial is the gold standard for comparing the side effect profiles of two active treatments. Blinding of both participants and investigators minimizes bias in the reporting and assessment of adverse events.
Conclusion
Both this compound and varenicline are effective pharmacotherapies for smoking cessation, but their side effect profiles present a key differentiator for clinical decision-making and future drug development. The available evidence strongly suggests that This compound has a more favorable tolerability profile, with a significantly lower incidence of adverse events, particularly nausea, compared to varenicline. [5][6] While concerns about serious neuropsychiatric and cardiovascular events with varenicline have been largely mitigated by subsequent large-scale safety studies, the more benign side effect profile of this compound may lead to better treatment adherence and, consequently, improved real-world effectiveness. Further direct comparative studies, especially in populations with comorbidities, will continue to refine our understanding and optimize the use of these valuable smoking cessation aids.
References
- Cytisinicline vs. Varenicline in Tobacco Addiction: A Literature Review Focused on Emotional Regulation, Psychological Symptoms, and Mental Health. MDPI. [Link]
- Varenicline and Adverse Cardiovascular Events: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. PubMed. [Link]
- A double-blind study evaluating the long-term safety of varenicline for smoking cess
- What is the clinical effectiveness and cost-effectiveness of this compound compared with varenicline for smoking cessation?
- Varenicline and cardiovascular adverse events: a perspective review. PubMed Central. [Link]
- Varenicline and Adverse Cardiovascular Events: A Systematic Review and Meta‐Analysis of Randomized Controlled Trials.
- The Side Effects of this compound (this compound). Biomedicus. [Link]
- Risk of cardiovascular serious adverse events associated with varenicline use for tobacco cessation : systematic review and meta-analysis. The BMJ. [Link]
- Risk of serious adverse cardiovascular events associated with varenicline: a systematic review and meta-analysis. CMAJ. [Link]
- Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial.
- Long-term efficacy and safety of varenicline for smoking cessation: a systematic review and meta-analysis of randomized controlled trials.
- This compound for smoking cess
- Effect of this compound vs Varenicline on Smoking Cess
- Discussion - What is the clinical effectiveness and cost-effectiveness of this compound compared with varenicline for smoking cessation? A systematic review and economic evaluation.
- This compound as an Emerging Tool for Smoking Cessation and Addiction Tre
- Effect of this compound vs Varenicline on Smoking Cess
- Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial. PubMed Central. [Link]
- New study supports the safety of varenicline. Addiction Journal. [Link]
- Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial. JAMA Network. [Link]
- This compound for smoking cessation: A systematic review and meta-analysis. PubMed. [Link]
- Mental health related adverse events of this compound and varenicline in smokers with and without mental health disorders: Secondary analysis of a randomized controlled trial.
- Mental health related adverse events of this compound and varenicline in smokers with and without mental health disorders: Secondary analysis of a randomized controlled trial. OUCI. [Link]
- Cytisinicline for Vaping Cessation in Adults Using Nicotine E-Cigarettes: The ORCA-V1 Randomized Clinical Trial. PubMed Central. [Link]
- Can medications like varenicline and this compound (nicotine receptor partial agonists) help people to stop smoking and do they cause unwanted effects?. Cochrane. [Link]
- Long-term efficacy and safety of varenicline for smoking cessation: A Systematic review and meta-analysis of randomized controlled trials.
- Use of varenicline for more than 12 months for smoking cessation in heavy chronic obstructive pulmonary disease smokers unmotivated to quit: a pilot study.
- Cytisinicline (this compound®) 1.5mg tablets for smoking cessation – Factsheet for Prescribers. auckland-doctors.co.nz. [Link]
Sources
- 1. Cytisinicline vs. Varenicline in Tobacco Addiction: A Literature Review Focused on Emotional Regulation, Psychological Symptoms, and Mental Health | MDPI [mdpi.com]
- 2. This compound for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kintai-bio.com [kintai-bio.com]
- 4. This compound as an Emerging Tool for Smoking Cessation and Addiction Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound for smoking cessation: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A double-blind study evaluating the long-term safety of varenicline for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedicus.gr [biomedicus.gr]
- 9. Mental health related adverse events of this compound and varenicline in smokers with and without mental health disorders: S… [ouci.dntb.gov.ua]
- 10. What is the clinical effectiveness and cost-effectiveness of this compound compared with varenicline for smoking cessation? A systematic review and economic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. addictionjournal.org [addictionjournal.org]
- 13. researchgate.net [researchgate.net]
- 14. Varenicline and cardiovascular adverse events: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Varenicline and Adverse Cardiovascular Events: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Risk of cardiovascular serious adverse events associated with varenicline use for tobacco cessation : systematic review and meta-analysis [en-cancer.fr]
- 19. medicines.bedfordshirelutonandmiltonkeynes.icb.nhs.uk [medicines.bedfordshirelutonandmiltonkeynes.icb.nhs.uk]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Cytisine Quantification in Biological Matrices
For researchers, clinical scientists, and professionals in drug development, the accurate quantification of cytisine in biological matrices is paramount for pharmacokinetic studies, toxicological assessments, and clinical trials. This guide provides an in-depth comparison of the primary analytical methodologies for this compound quantification, grounded in established validation principles and supported by experimental data from peer-reviewed literature. We will delve into the nuances of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and the increasingly prevalent Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering insights into the rationale behind method selection and experimental design.
The Analytical Challenge of this compound
This compound is a quinolizidine alkaloid with a small, polar, and basic structure (pKa = 7.92).[1] These physicochemical properties present a significant challenge for traditional reversed-phase (RP) chromatography, where it is often weakly retained, leading to co-elution with endogenous components of biological matrices.[1][2][3] This necessitates careful method development and validation to ensure selectivity, sensitivity, and accuracy.
A Comparative Overview of Analytical Techniques
The choice of an analytical technique for this compound quantification is a critical decision driven by the required sensitivity, selectivity, sample throughput, and the nature of the biological matrix. Here, we compare the most commonly employed methods.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique. However, for biological samples, its application for this compound quantification is often limited by its sensitivity and selectivity.
-
Principle: Separation is achieved based on the differential partitioning of this compound between a stationary phase and a mobile phase, with detection based on its absorbance of ultraviolet light.
-
Advantages: Cost-effective, straightforward to operate, and suitable for the analysis of pharmaceutical formulations where this compound concentrations are high.[1][2][3]
-
Limitations: Lower sensitivity compared to mass spectrometry-based methods, making it less suitable for detecting the low concentrations of this compound typically found in biological fluids after therapeutic doses.[1][2][3] The complex nature of biological matrices can also lead to interfering peaks, compromising selectivity.
-
Chromatographic Considerations: Due to this compound's polar nature, reversed-phase columns (like C18) show weak retention.[1][2][3] Alternative chromatographic modes such as Ion-Exchange Chromatography (IEC) or Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation.[1][3] One study found that a strong cation exchange (SCX) phase provided the strongest retention for this compound.[1][2][3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Its application for this compound analysis is less common, likely due to the need for derivatization to increase its volatility.
-
Principle: The sample is vaporized and separated in a gaseous mobile phase based on its volatility and interaction with a stationary phase. The separated components are then ionized and detected by a mass spectrometer.
-
Advantages: High chromatographic resolution and sensitive detection.
-
Limitations: this compound's polarity and low volatility often necessitate a derivatization step to make it suitable for GC analysis. This adds complexity to sample preparation and can introduce variability. Routine methods often involve liquid-liquid or solid-phase extraction.
-
Applicability: While mentioned as a tool for the analysis of alkaloids in biological specimens, specific validated methods for this compound quantification using GC-MS are not prominently featured in recent literature, with LC-MS/MS being the preferred method.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the bioanalysis of this compound due to its superior sensitivity, selectivity, and specificity.[5]
-
Principle: This technique combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. The use of multiple reaction monitoring (MRM) allows for the specific detection of the analyte even in complex biological matrices.
-
Advantages:
-
High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ), enabling the measurement of therapeutic concentrations of this compound in small sample volumes.[6][7]
-
High Selectivity: Minimizes interferences from endogenous matrix components, leading to more accurate and reliable results.[5]
-
Versatility: Applicable to a wide range of biological matrices, including plasma, serum, saliva, and urine.[5][8][9]
-
-
Chromatographic Approaches: While traditional RP-HPLC can be used, HILIC has been shown to be particularly effective for retaining and separating the polar this compound molecule.[5][7][8]
Performance Data Comparison
The following tables summarize the validation parameters reported in the literature for different analytical methods for this compound quantification.
Table 1: LC-MS/MS Method Performance in Various Biological Matrices
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Human Serum | 1 - 200 | 1 | 92.95 - 95.61 | [6][7] |
| Human Saliva | 1 - 100 | 1 | 96.30 - 98.07 | [6][7] |
| Post-mortem Blood | 5 - 1000 | 5 | Not Reported | [8] |
| Post-mortem Urine | 5 - 1000 | 5 | Not Reported | [8] |
Table 2: HPLC-UV Method Performance (Primarily for Pharmaceutical Formulations)
| Sample Type | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Pharmaceutical Formulation | 0.1 - 50 | 0.5 | 1.52 | [2] |
Note: Data for HPLC-UV in biological matrices is limited due to sensitivity constraints.
Experimental Protocols
Adherence to a validated protocol is crucial for generating reliable and reproducible data. Below are detailed, step-by-step methodologies for the most robustly described analytical technique, LC-MS/MS, and a general approach for sample preparation.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a commonly used and effective technique for extracting and concentrating this compound from biological matrices, providing higher recoveries compared to protein precipitation or liquid-liquid extraction.[6]
Workflow for Solid-Phase Extraction of this compound
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Detailed SPE Protocol (adapted from[5][6][7])
-
Internal Standard Addition: Spike a known volume of the biological sample (e.g., 250 µL of serum or saliva) with an internal standard (e.g., varenicline or this compound-d4).[7][8]
-
Sample Dilution: Dilute the sample with an appropriate buffer (e.g., phosphate buffer).
-
SPE Cartridge Conditioning: Condition a strong cation exchange (SCX) or a hydrophilic-lipophilic balanced (HLB) SPE cartridge by sequentially passing methanol and then equilibration buffer through it.[1][3]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove unretained interferences.
-
Elution: Elute this compound and the internal standard from the cartridge using a suitable elution solvent (e.g., a mixture of methanol and ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
Workflow for LC-MS/MS Analysis of this compound
Caption: LC-MS/MS analytical workflow for this compound.
Detailed LC-MS/MS Protocol (HILIC method adapted from[5][7][8])
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For example, for this compound, a common transition is m/z 191.1 → 148.1.
-
-
Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Trustworthiness and Self-Validating Systems
A robust analytical method is a self-validating system. This is achieved through adherence to the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11] Key validation parameters to establish the reliability of a bioanalytical method include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The alteration of the analytical signal due to the presence of co-eluting, interfering substances in the biological matrix.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
For the quantification of this compound in biological matrices, LC-MS/MS stands out as the most suitable technique, offering the necessary sensitivity and selectivity for pharmacokinetic and clinical studies.[5] While HPLC-UV is a viable option for analyzing pharmaceutical formulations, its utility for bioanalysis is limited.[1][2][3] GC-MS is not commonly employed, likely due to the need for derivatization. The choice of the analytical method should always be guided by the specific research question and the required performance characteristics, with all methods undergoing rigorous validation according to international guidelines to ensure data integrity and reliability.
References
- European Medicines Agency. Bioanalytical method validation - Scientific guideline.
- U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- Center for Biosimilars. FDA Finalizes Guidance on Bioanalytical Method Validation.
- Nowak, K., Szpot, P., Zawadzki, M., & Chłopaś-Konowałek, A. (2024). Method for determination of this compound in post-mortem biological matrices and its application to two forensic cases. Forensic toxicology, 1-8.
- Wróblewski, K., Petruczynik, A., Tuzimski, T., Buszewicz, G., Kołodziejczyk, P., & Tutka, P. (2019). Comparison of Various Chromatographic Systems for Analysis of this compound in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection. Molecules (Basel, Switzerland), 24(14), 2580.
- Wróblewski, K., Petruczynik, A., Tuzimski, T., Buszewicz, G., Kołodziejczyk, P., & Tutka, P. (2019). Comparison of Various Chromatographic Systems for Analysis of this compound in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection. Molecules, 24(14), 2580.
- Jeong, S. H., Newcombe, D., Sheridan, J., & Tingle, M. (2015). Pharmacokinetics of this compound, an α4β2 nicotinic receptor partial agonist, in healthy smokers following a single dose. Drug testing and analysis, 7(6), 475–482.
- Wróblewski, K., Zheng, Y., & Yue, X. (2023). Editorial: Non-invasive methods in drug metabolism and transport: insights from biological samples to oral administration. Frontiers in Pharmacology, 14, 1323334.
- Wróblewski, K., Petruczynik, A., Tuzimski, T., Buszewicz, G., Kołodziejczyk, P., & Tutka, P. (2019). Comparison of Various Chromatographic Systems for Analysis of this compound in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection. Molecules, 24(14).
- Wróblewski, K., Misiurek, J., & Petruczynik, A. (2023). Development and Validation of LC-MS/MS Method for Determination of this compound in Human Serum and Saliva. International journal of molecular sciences, 24(20), 15364.
- Musshoff, F., & Madea, B. (2009). Fatal this compound intoxication and analysis of biological samples with LC-MS/MS. Forensic science international, 186(1-3), e1–e4.
- Musshoff, F., & Madea, B. (2009). Fatal this compound intoxication and analysis of biological samples with LC–MS/MS. Forensic Science International, 186(1-3), e1-e4.
- Wróblewski, K., Misiurek, J., & Petruczynik, A. (2023). Development and Validation of LC-MS/MS Method for Determination of this compound in Human Serum and Saliva. International journal of molecular sciences, 24(20), 15364.
- Wróblewski, K., Misiurek, J., & Petruczynik, A. (2023). Development and Validation of LC-MS/MS Method for Determination of this compound in Human Serum and Saliva. International Journal of Molecular Sciences, 24(20).
- Wróblewski, K., Misiurek, J., & Petruczynik, A. (2023). Development and Validation of LC-MS/MS Method for Determination of this compound in Human Serum and Saliva. International Journal of Molecular Sciences, 24(20), 15364.
- Wróblewski, K., Misiurek, J., & Petruczynik, A. (2023). Development and Validation of LC-MS/MS Method for Determination of this compound in Human Serum and Saliva. International journal of molecular sciences, 24(20), 15364.
Sources
- 1. Comparison of Various Chromatographic Systems for Analysis of this compound in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Various Chromatographic Systems for Analysis of this compound in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Method for determination of this compound in post-mortem biological matrices and its application to two forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Optimization of Cytisine Treatment Duration for Enhanced Smoking Cessation: A Comparative Guide
This guide provides an in-depth analysis of the efficacy of extended cytisine treatment durations for smoking cessation, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer a synthesized, expert perspective on the pharmacological rationale, clinical evidence, and future directions for optimizing this promising phytalkaloid-based therapy.
Introduction: The Pharmacological Case for Extending this compound Treatment
This compound, a plant-based alkaloid derived from Cytisus laburnum, has been utilized for smoking cessation for decades, particularly in Central and Eastern Europe[1][2]. Its mechanism of action is central to understanding the rationale for extending its treatment duration. This compound is a partial agonist of the α4β2 nicotinic acetylcholine receptors (nAChRs), the primary receptor subtype mediating nicotine dependence in the brain[3][4][5][6].
As a partial agonist, this compound exerts a dual effect: it provides a mild level of nicotinic stimulation to alleviate withdrawal symptoms and cravings, while simultaneously blocking the rewarding effects of nicotine from tobacco smoke[3][5]. However, this compound exhibits a shorter plasma half-life of approximately 4.8 hours and is primarily eliminated renally with minimal metabolism[2][7][8]. This pharmacokinetic profile suggests that the traditional 25-day, tapering-dose regimen may be suboptimal for maintaining therapeutic concentrations and achieving sustained abstinence, especially when considering the neuroadaptive changes that occur with chronic nicotine use[9][10][11].
The development of varenicline, a synthetic partial agonist at the α4β2 nAChR with a longer half-life, has demonstrated the efficacy of a standard 12-week treatment course[3][12]. This has prompted a re-evaluation of the this compound treatment paradigm, with a growing body of evidence suggesting that longer treatment durations could significantly enhance its efficacy, potentially rivaling that of varenicline[9][10][13][14][15][16].
Comparative Efficacy of Different this compound Treatment Durations: A Data-Driven Analysis
Recent clinical trials and meta-analyses have provided robust evidence supporting the superiority of extended this compound treatment regimens over the traditional 25-day protocol. A systematic review and meta-analysis of placebo-controlled trials revealed a clear duration-response relationship[9][10][13].
| Treatment Duration | Dosing Schedule | Relative Risk (RR) vs. Placebo (95% CI) | Number Needed to Treat (NNT) |
| 25-day | Declining-dose | 2.00 (0.96-4.17) | 20 |
| 6-week | Fixed-dose | 3.36 (2.51-4.49) | Not explicitly stated, but improved from 25-day |
| 12-week | Fixed-dose | 3.77 (2.92-4.88) | 6 |
Data synthesized from a systematic review and meta-analysis of seven randomized controlled trials involving 3,847 adult smokers. The primary outcome was biochemically-verified continuous abstinence at ≥24 weeks.[9][13]
These findings indicate that a 12-week, fixed-dose this compound regimen nearly doubles the effectiveness of the traditional 25-day protocol[9][13]. The ORCA-2 trial, a large U.S. clinical trial, further corroborates these findings, demonstrating the efficacy and excellent tolerability of both 6-week and 12-week courses of a novel cytisinicline dosing regimen (3 mg, three times daily)[17][18].
Key Findings from the ORCA-2 Trial:
The ORCA-2 trial provides compelling evidence for the efficacy of extended cytisinicline treatment[17][18]:
-
12-week treatment: Biochemically confirmed continuous abstinence from weeks 9 to 24 was 21.1% for the cytisinicline group versus 4.8% for the placebo group[17].
-
6-week treatment: Biochemically confirmed continuous abstinence from weeks 3 to 24 was 8.9% for the cytisinicline group versus 2.6% for the placebo group[17].
-
Tolerability: Cytisinicline was well-tolerated, with no serious drug-related adverse events reported. The rates of common side effects like nausea and insomnia were low[17].
This compound vs. Varenicline: A Comparative Overview
While extended-duration this compound shows promise, a direct comparison with varenicline, the most effective single pharmacotherapy for smoking cessation, is crucial for drug development professionals[1].
| Feature | This compound | Varenicline |
| Mechanism of Action | Partial agonist at α4β2 nAChRs | Partial agonist at α4β2 nAChRs |
| Binding Affinity (Ki) | ~0.17-0.23 nM for α4β2 nAChRs | ~0.06-0.15 nM for α4β2 nAChRs |
| Standard Treatment Duration | Traditionally 25 days; emerging evidence supports 6-12 weeks | 12 weeks |
| Efficacy | Extended duration appears comparable to varenicline in some studies[14][15][16][19]. One study found 12-week varenicline superior to 4-week this compound[12]. | Considered the most effective monotherapy[1]. |
| Adverse Events | Generally well-tolerated with fewer side effects reported than varenicline, particularly nausea[1][3][12][20]. | Higher incidence of nausea and sleep disturbances[3][20]. |
| Cost | Significantly lower cost than varenicline[3][10]. | Higher cost[10]. |
Binding affinity data from in vitro studies.[4][21]
A randomized non-inferiority trial comparing a standard 4-week this compound treatment to a standard 12-week varenicline treatment found varenicline to be more effective for smoking cessation[12]. However, the same study reported higher adherence and a lower rate of adverse events in the this compound group[12]. This suggests that an extended this compound regimen could potentially bridge the efficacy gap while maintaining a favorable side-effect profile. Indeed, some meta-analyses have found no statistically significant difference in cessation rates between this compound and varenicline when treatment durations are more comparable[14][15][16].
Experimental Protocols: A Guide to Designing Robust Clinical Trials
For researchers designing future clinical trials on extended this compound treatment, the following protocol outlines key considerations based on successful trial designs like ORCA-2[18].
Objective: To evaluate the efficacy and safety of a 12-week, fixed-dose this compound regimen compared to placebo for smoking cessation.
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
Participant Population:
-
Adult daily smokers (e.g., ≥10 cigarettes per day) motivated to quit.
-
Exclusion criteria: current use of other smoking cessation medications, unstable medical or psychiatric conditions, pregnancy or breastfeeding[22].
Intervention:
-
Treatment Group: this compound 3 mg administered three times daily for 12 weeks.
-
Control Group: Matching placebo administered three times daily for 12 weeks.
-
Behavioral Support: All participants to receive standardized behavioral support (e.g., counseling sessions) throughout the trial.
Outcome Measures:
-
Primary Outcome: Biochemically verified (e.g., exhaled carbon monoxide ≤9 ppm) continuous abstinence during the last 4 weeks of treatment (weeks 9-12)[1][5].
-
Secondary Outcomes:
-
Continuous abstinence from the end of treatment to a long-term follow-up (e.g., 24 or 52 weeks).
-
7-day point prevalence abstinence at various time points.
-
Reduction in craving and withdrawal symptoms (assessed using validated scales).
-
Incidence and severity of adverse events.
-
Statistical Analysis:
-
Intention-to-treat analysis for the primary efficacy endpoint.
-
Logistic regression models to compare abstinence rates between groups, adjusting for baseline characteristics.
-
Analysis of safety data to compare the incidence of adverse events.
Visualizing the Evidence: Diagrams for Clarity
To visually summarize the key concepts discussed, the following diagrams are provided.
Caption: Comparative efficacy of different this compound treatment durations.
Caption: Workflow of a randomized clinical trial for extended this compound treatment.
Conclusion and Future Directions
The evidence strongly indicates that extending the duration of this compound treatment to 6 or 12 weeks, particularly with a fixed-dose regimen, significantly enhances its efficacy for smoking cessation. This optimized approach positions this compound as a potentially cost-effective alternative to varenicline with a comparable, if not superior, tolerability profile.
For drug development professionals, the key takeaway is that the historical limitations of this compound were likely due to a suboptimal treatment regimen rather than inherent limitations of the molecule itself. Future research should focus on:
-
Head-to-head non-inferiority trials comparing 12-week fixed-dose this compound with 12-week varenicline to definitively establish their relative efficacy and safety.
-
Pharmacokinetic and pharmacodynamic studies to further refine dosing strategies and explore potential biomarkers for treatment response.
-
Cost-effectiveness analyses to quantify the economic benefits of wider this compound adoption.
By embracing these extended and optimized treatment protocols, this compound has the potential to become a first-line therapy for smoking cessation globally, offering a valuable tool in the fight against tobacco-related morbidity and mortality.
References
- Cytisinicline vs. Varenicline in Tobacco Addiction: A Literature Review Focused on Emotional Regulation, Psychological Symptoms, and Mental Health. (n.d.). MDPI.
- This compound for smoking cessation: A systematic review and meta-analysis suggesting potential benefits of extended treatment protocols. (2025, July 23). medRxiv.
- This compound for smoking cessation: A systematic review and meta-analysis suggesting potential benefits of extended treatment protocols. (2025, July 28). ResearchGate.
- Cozza, K. L., et al. (n.d.). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, this compound and dianicline translate to clinical efficacy for nicotine dependence. PubMed Central.
- Rucktooa, P., et al. (2012, July 6). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. NIH.
- (2025, July 23). This compound for smoking cessation: A systematic review and meta-analysis suggesting potential benefits of extended treatment protocols. medRxiv.
- Walker, N., et al. (2021, July 6). Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial. PMC.
- (n.d.). Chemical structures of nicotine, this compound, and varenicline (top). Download Scientific Diagram. ResearchGate.
- Puljevic, C., et al. (2025, August 7). Systematic review and meta-analyses of this compound to support tobacco cessation. Addiction.
- Puljevic, C., et al. (2024, July 4). Systematic review and meta-analyses of this compound to support tobacco cessation. PubMed.
- Tinghino, B., et al. (2024, May 27). This compound for smoking cessation: A 40-day treatment with an induction period. Tobacco Prevention & Cessation.
- (n.d.). Evidence Update on the Efficacy of Cytisinicline by Treatment Regimen: A Rapid Review.
- Courtney, R. J., et al. (n.d.). The Effect of this compound vs Varenicline on Smoking Cessation.
- (2025, February 19). This compound Uses, Benefits & Dosage. Drugs.com.
- (n.d.). NCSCT A5 this compound 2025 v1. National Centre for Smoking Cessation and Training.
- (2019, March 22). This compound Pharmacokinetics and Dose Response (C-DRAKS 3 and C-DRAKS 4).
- (2023, July 11). First large U.S. clinical trial of cytisinicline finds the smoking cessation medication effective and well tolerated. Mass General Hospital.
- (2025, July 24). This compound for smoking cessation: A systematic review and meta-analysis suggesting potential benefits of extended treatment protocols. medRxiv.
- (2025, July 24). This compound for smoking cessation: A systematic review and meta-analysis suggesting potential benefits of extended treatment protocols. medRxiv.
- Livingstone-Banks, J., et al. (2023, June 28). Can medications like varenicline and this compound (nicotine receptor partial agonists) help people to stop smoking and do they cause unwanted effects?. Cochrane.
- (2024, September 30). Safety and efficacy of this compound for smoking cessation in a hOSPital context (CITOSP). NIH.
- Lucchiari, C., et al. (2023, December 27). This compound as a smoking cessation aid: Preliminary observations with a modified therapeutic scheme in real life. NIH.
- Oreskovic, T., et al. (2023, August 19). This compound Versus Varenicline for Smoking Cessation in a Primary Care Setting: A Randomized Non-inferiority Trial. PubMed.
- (2025, August 6). Pharmacokinetics of this compound, an α 4 β 2 nicotinic receptor partial agonist, in healthy smokers following a single dose. ResearchGate.
- Rigotti, N. A., et al. (2023, July 11). Cytisinicline for Smoking Cessation: A Randomized Clinical Trial. PMC - PubMed Central.
- Tinghino, B., et al. (2024, May 27). This compound for smoking cessation: A 40-day treatment with an induction period. PMC.
- Notley, C. (2026, January 1). These medications could save thousands of lives – but doctors aren’t prescribing them. The Independent.
- Tutka, P., et al. (n.d.). This compound for nicotine addiction treatment: A review of pharmacology, therapeutics and an update of clinical trial evidence for smoking cessation. Request PDF. ResearchGate.
Sources
- 1. Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of this compound for smoking cessation in a hOSPital context (CITOSP): study protocol for a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a smoking cessation aid: Preliminary observations with a modified therapeutic scheme in real life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for smoking cessation: A 40-day treatment with an induction period [tobaccopreventioncessation.com]
- 8. researchgate.net [researchgate.net]
- 9. medrxiv.org [medrxiv.org]
- 10. medrxiv.org [medrxiv.org]
- 11. medrxiv.org [medrxiv.org]
- 12. This compound Versus Varenicline for Smoking Cessation in a Primary Care Setting: A Randomized Non-inferiority Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Systematic review and meta-analyses of this compound to support tobacco cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Can medications like varenicline and this compound (nicotine receptor partial agonists) help people to stop smoking and do they cause unwanted effects? | Cochrane [cochrane.org]
- 17. First large U.S. clinical trial of cytisinicline finds the smoking cessation medication effective and well tolerated [massgeneral.org]
- 18. Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. the-independent.com [the-independent.com]
- 20. ncsct.co.uk [ncsct.co.uk]
- 21. researchgate.net [researchgate.net]
- 22. drugs.com [drugs.com]
A Comparative Analysis of Cytisine and Nicotine Replacement Therapy on Nicotine Withdrawal Symptoms: Mechanisms, Efficacy, and Clinical Insights
For Immediate Release to the Scientific Community
Introduction
Nicotine addiction represents a significant global health challenge, primarily driven by the desire to avoid the severe negative reinforcement of withdrawal symptoms.[1][2] For decades, Nicotine Replacement Therapy (NRT) has been the standard of care. However, the plant-based alkaloid cytisine (also known as cytisinicline) has emerged as a highly effective and cost-efficient alternative, demonstrating superior efficacy in mitigating withdrawal and promoting long-term abstinence compared to NRT.[3][4][5][6] This guide provides a detailed comparative analysis of this compound and NRT, focusing on their distinct pharmacological mechanisms, impact on withdrawal symptoms, and the experimental frameworks used to validate these outcomes.
Pharmacological Deep Dive: A Tale of Two Agonists at the α4β2 Nicotinic Receptor
The primary mediator of nicotine dependence in the central nervous system is the α4β2 nicotinic acetylcholine receptor (nAChR).[7][8] The divergent effects of this compound and NRT on withdrawal symptoms stem directly from their different modes of interaction with this critical receptor.
-
Nicotine (from NRT): A Full Agonist. Nicotine fully activates the α4β2 nAChR, mimicking the effect of nicotine from cigarettes. This action stimulates a robust release of dopamine in the brain's reward pathways, which alleviates withdrawal symptoms. However, as a full agonist, nicotine itself maintains a state of receptor activation that can lead to dependence on the NRT product.[1] Cessation of NRT can, in turn, produce its own withdrawal syndrome.[1]
-
This compound: A High-Affinity Partial Agonist. this compound binds with high affinity to the α4β2 nAChR, acting as a partial agonist.[7][8][9] This dual-action mechanism is the key to its efficacy:
-
Agonist Action: It provides a low level of receptor stimulation, sufficient to moderate the release of dopamine. This eases the craving and negative affective states associated with nicotine withdrawal.[7][10][11]
-
Antagonist Action: By occupying the receptor, it competitively blocks nicotine from binding. This reduces the rewarding and reinforcing effects if a person relapses and smokes, making the act of smoking less satisfying.[7]
-
This partial agonism provides a "Goldilocks" effect—enough stimulation to relieve withdrawal but not enough to cause the strong reinforcement and dependence associated with full agonists like nicotine.
Caption: Mechanism of Action at the α4β2 Nicotinic Acetylcholine Receptor.
Comparative Efficacy on Withdrawal Symptoms: Clinical Trial Evidence
Multiple randomized controlled trials (RCTs) and meta-analyses have established that this compound is more effective than both placebo and NRT for smoking cessation.[3][5][12] A key factor in this success is its superior ability to manage withdrawal symptoms.
Clinical withdrawal is often quantified using validated instruments like the Minnesota Nicotine Withdrawal Scale (MNWS) or the Wisconsin Smoking Withdrawal Scale (WSWS).[13][14][15] These scales measure symptoms such as craving, irritability, anxiety, difficulty concentrating, and restlessness.[14]
A landmark trial published in the New England Journal of Medicine directly compared this compound with combination NRT (patches plus gum or lozenges).[12] The findings demonstrated the superiority of this compound in achieving continuous abstinence at 1 week, 2 months, and 6 months.[12] While both treatments are effective, the data consistently favors this compound for reducing the urge to smoke and managing withdrawal.[10][16]
| Parameter | This compound | Nicotine Replacement Therapy (NRT) | Placebo | Source |
| Primary Mechanism | α4β2 nAChR Partial Agonist | α4β2 nAChR Full Agonist | Inert | [1][7] |
| 6-Month Abstinence Rate (vs. NRT) | Superior (RR ~1.39) | Baseline | N/A | [3] |
| 6-Month Abstinence Rate (vs. Placebo) | Superior (RR ~2.25) | Superior | Baseline | [3] |
| Effect on Craving | Significant Reduction | Reduction | No Effect | [10][16] |
| Treatment Duration | Typically 25 days | 8-12 weeks | Variable | [11][12] |
RR = Risk Ratio. Data synthesized from meta-analyses and major clinical trials.
Preclinical Validation: A Protocol for Assessing Withdrawal in Rodent Models
To investigate the neurobiological underpinnings of these clinical observations, researchers rely on preclinical rodent models. These models allow for controlled examination of withdrawal behaviors and their neural correlates.
Objective: To compare the efficacy of this compound versus transdermal nicotine (simulating NRT patch) in alleviating somatic and affective signs of nicotine withdrawal in rats.
Causality: This protocol uses continuous nicotine infusion via osmotic minipumps to establish a stable state of nicotine dependence, which more accurately mimics chronic smoking than intermittent injections. Withdrawal is then precipitated by administering a nicotinic antagonist, ensuring a synchronized and robust withdrawal syndrome for accurate measurement.
Step-by-Step Experimental Protocol
-
Animal Habituation (1 Week): Male Sprague-Dawley rats (250-300g) are single-housed and acclimatized to the vivarium with a 12h light/dark cycle and ad libitum access to food and water.
-
Surgical Implantation of Osmotic Minipumps (Day 0):
-
Anesthetize rats with isoflurane (2-3% in O2).
-
Shave and sterilize the dorsal scapular region.
-
Make a small subcutaneous incision and insert an Alzet® osmotic minipump filled to deliver nicotine tartrate salt (6 mg/kg/day, free base) for 14 days. This dose is sufficient to induce dependence.
-
Suture the incision and provide post-operative analgesia (e.g., carprofen).
-
-
Chronic Nicotine Infusion (Days 1-14): Allow animals to recover. The pumps will continuously deliver nicotine.
-
Treatment Group Assignment (Day 14): 30 minutes prior to withdrawal precipitation, randomly assign rats to one of three treatment groups and administer via intraperitoneal (IP) injection:
-
Group 1 (this compound): this compound (1-2 mg/kg, IP)
-
Group 2 (NRT Control): A transdermal nicotine patch (e.g., 7mg/24hr, scaled for rat body weight and applied to a shaved flank) is applied 4 hours prior, with a saline IP injection.
-
Group 3 (Vehicle Control): Saline (1 mL/kg, IP)
-
-
Precipitated Withdrawal & Somatic Assessment (Day 14):
-
Administer the nAChR antagonist mecamylamine (1.5 mg/kg, IP) to all groups to precipitate withdrawal.
-
Immediately place rats in a clear observation chamber. For 30 minutes, a trained observer, blind to the treatment groups, will count the frequency of somatic withdrawal signs (e.g., teeth chattering, gasps, shakes, ptosis, writhes).
-
-
Affective Withdrawal Assessment (Day 14):
-
Following somatic assessment, test for anxiety-like behavior using the Elevated Plus Maze (EPM).
-
Record time spent in the open arms versus closed arms over a 5-minute period. An increase in open-arm time suggests anxiolytic-like effects (i.e., mitigation of withdrawal-induced anxiety).
-
-
Data Analysis:
-
Compare the total somatic withdrawal scores between groups using a one-way ANOVA followed by post-hoc tests (e.g., Tukey's).
-
Compare the percentage of time spent in the open arms of the EPM between groups using a one-way ANOVA.
-
Caption: Experimental Workflow for Preclinical Comparison.
Side Effect and Safety Profiles
While this compound is more effective, this is accompanied by a different side effect profile. Clinical trials consistently report a higher incidence of mild-to-moderate adverse events for this compound compared to NRT, though serious adverse events are rare and not significantly different.[3][11][12]
| Adverse Event | Typical Incidence in this compound Users | Typical Incidence in NRT Users | Notes | Source |
| Nausea & Vomiting | More Frequent | Less Frequent | Generally mild and transient. | [12][16][17] |
| Sleep Disorders / Abnormal Dreams | More Frequent | Less Frequent | Often resolves after the first week. | [12][16][17] |
| Gastrointestinal Symptoms | More Frequent | Less Frequent | Includes stomach ache, dyspepsia. | [3][17] |
| Application Site Reaction | N/A | Frequent (Patch) | Localized skin irritation. | N/A |
| Mouth/Throat Irritation | N/A | Frequent (Gum/Lozenge) | Localized irritation. | N/A |
Discussion and Future Directions
The evidence strongly indicates that this compound's unique partial agonist mechanism at the α4β2 nAChR translates into superior clinical efficacy for smoking cessation compared to NRT, primarily through more effective mitigation of withdrawal symptoms and cravings.[3][6][8] Its shorter treatment course (25 days) and low cost further enhance its attractiveness as a first-line therapy.[4][11][18]
For drug development professionals, the success of this compound underscores the therapeutic potential of partial agonists for addiction medicine. Future research should focus on:
-
Optimizing Dosing: Recent trials have explored novel, pharmacokinetically-based dosing regimens to improve tolerability while maintaining efficacy.[19]
-
Head-to-Head Trials with Varenicline: While this compound and varenicline share a similar mechanism, more direct comparative trials are needed to delineate their relative efficacy and side-effect profiles clearly.[4]
-
Exploring Use in Special Populations: Research is needed to confirm efficacy and safety in specific groups, such as individuals with cardiovascular disease or those who have previously failed NRT.[11]
By understanding the distinct pharmacological properties and leveraging robust preclinical and clinical evaluation frameworks, the scientific community can continue to refine and deploy more effective interventions to combat nicotine dependence.
References
- Ofori-Sasu, R., et al. (2023). This compound for smoking cessation: A systematic review and meta-analysis. Drug and Alcohol Dependence, 251, 110936. [Link]
- Dr.Oracle. (2025). What is the mechanism by which this compound (nicotinic receptor partial agonist)
- Gómez-Coronado, N., et al. (2024). [Systematic review on the efficacy and safety of this compound against nicotine dependence]. Revista Clínica Española. [Link]
- Caring Sunshine. (n.d.). Relationship: Acetylcholine and this compound. Caring Sunshine. [Link]
- Tutka, P., & Vinnikov, D. (2024). On this compound's safety, efficacy and cost-effectiveness in smoking cessation: A brief summary of clinical and pharmacoeconomic study results. Journal of Health Inequalities. [Link]
- ACS Publications. (2022). The Nicotinic Agonist this compound: The Role of the NH···N Interaction. The Journal of Physical Chemistry Letters. [Link]
- De Santi, O., et al. (2023). Evaluation of the effectiveness of this compound for the treatment of smoking cessation: a systematic review and meta-analysis.
- Semantic Scholar. (n.d.). Evaluation of the effectiveness of this compound for the treatment of smoking cessation: A systematic review and meta-analysis. Semantic Scholar. [Link]
- Massachusetts General Hospital. (2023). First large U.S.
- Jeong, S. H., et al. (2014). Pharmacokinetics of this compound, an α4 β2 nicotinic receptor partial agonist, in healthy smokers following a single dose. Drug Testing and Analysis. [Link]
- ResearchGate. (n.d.). Effect of this compound on Smoking Cessation.
- Piasecki, T. M., et al. (2010). Withdrawal Symptom, Treatment Mechanism, and/or Side Effect? Developing an Explicit Measurement Model for Smoking Cessation Research. Nicotine & Tobacco Research. [Link]
- Li, Y., et al. (2017). This compound, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors. Frontiers in Pharmacology. [Link]
- ResearchGate. (2015). Pharmacokinetics of this compound, an α 4 β 2 nicotinic receptor partial agonist, in healthy smokers following a single dose.
- Selby, P. (2018).
- Semantic Scholar. (n.d.). Behavioral effects of this compound and varenicline in animal models related nicotine addiction. Semantic Scholar. [Link]
- Toll, B. A., et al. (2006). Confirmatory Factor Analysis of the Minnesota Nicotine Withdrawal Scale. Psychology of Addictive Behaviors. [Link]
- ClinicalTrials.gov. (2022). UW Withdraw from Tobacco Study. ClinicalTrials.gov. [Link]
- Elsafi, S., et al. (2025). This compound compared to combination nicotine replacement therapy to reduce cigarette consumption in relapsed smokers: protocol for a pilot randomized controlled trial. Trials. [Link]
- Etter, J. F. (2005). Self-Administered Questionnaire to Measure Cigarette Withdrawal Symptoms: The Cigarette Withdrawal Scale. Nicotine & Tobacco Research. [Link]
- West, R., et al. (2006). Assessing DSM-IV nicotine withdrawal symptoms: a comparison and evaluation of five different scales. Psychopharmacology. [Link]
- ResearchGate. (2014). This compound Versus Nicotine for Smoking Cessation.
- Walker, N., et al. (2014). This compound versus nicotine for smoking cessation. New England Journal of Medicine. [Link]
- Oxford Academic. (2025). Comparison of Efficacy and Safety of this compound against Nicotine Replacement Treatment. Nicotine & Tobacco Research. [Link]
- ResearchGate. (2024). This compound versus nicotine for smoking cessation.
- Bruijnzeel, A. W. (2012). Rodent models for nicotine withdrawal. Current Topics in Behavioral Neurosciences. [Link]
- Rigotti, N. A., et al. (2023). Cytisinicline for Smoking Cessation: A Randomized Clinical Trial. JAMA. [Link]
- Nakajima, M., & al'Absi, M. (2012). Assessment Scales for Nicotine Addiction. Journal of Addiction Research & Therapy. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rodent models for nicotine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for smoking cessation: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On this compound’s safety, efficacy and cost-effectiveness in smoking cessation: A brief summary of clinical and pharmacoeconomic study results [tobaccopreventioncessation.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the effectiveness of this compound for the treatment of smoking cessation: A systematic review and meta-analysis. | Semantic Scholar [semanticscholar.org]
- 7. droracle.ai [droracle.ai]
- 8. caringsunshine.com [caringsunshine.com]
- 9. researchgate.net [researchgate.net]
- 10. First large U.S. clinical trial of cytisinicline finds the smoking cessation medication effective and well tolerated [massgeneral.org]
- 11. This compound compared to combination nicotine replacement therapy to reduce cigarette consumption in relapsed smokers: protocol for a pilot randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound versus nicotine for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Withdrawal Symptom, Treatment Mechanism, and/or Side Effect? Developing an Explicit Measurement Model for Smoking Cessation Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Confirmatory Factor Analysis of the Minnesota Nicotine Withdrawal Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. cmaj.ca [cmaj.ca]
- 19. Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Smoking Cessation Quit Rates Across Different Cytisine Regimens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytisine, a plant-based alkaloid, has been utilized for smoking cessation for decades, particularly in Central and Eastern Europe.[1][2] Its role as a partial agonist of the α4β2 nicotinic acetylcholine receptors (nAChRs) underpins its therapeutic potential.[1][2] By binding to these receptors, this compound mimics the effect of nicotine, which alleviates withdrawal symptoms, and simultaneously blocks nicotine from binding, reducing the rewarding effect of smoking.[1] This mechanism is analogous to that of varenicline.[1]
Historically, this compound has been administered following a traditional 25-day regimen with a descending dose schedule.[1][3] However, recent clinical investigations have explored alternative regimens, including extended treatment durations and different dosing strategies, to optimize its efficacy. This guide provides a comprehensive cross-study comparison of quit rates associated with these varied this compound regimens, offering insights into the evolving landscape of its clinical application for researchers and drug development professionals.
The Pharmacological Rationale for Varied Regimens
The exploration of different this compound regimens is grounded in its pharmacokinetic profile. This compound has a relatively short plasma half-life of approximately 4.8 hours.[2] This necessitates frequent dosing to maintain therapeutic concentrations. The traditional 25-day course was established based on early clinical experience rather than systematic dose-ranging studies.[4] Emerging research suggests that this short duration may not be sufficient for all individuals, leading to the investigation of longer treatment protocols to provide more sustained support during the vulnerable post-cessation period.[4][5]
Mechanism of Action: this compound as a Partial Agonist
The interaction of this compound with the α4β2 nicotinic acetylcholine receptor is key to its function. The diagram below illustrates this relationship in comparison to nicotine (a full agonist) and a receptor antagonist.
Caption: The traditional 25-day descending-dose this compound regimen.
Protocol 2: Extended 12-Week Regimen (Fixed Dose - based on ORCA-2 Trial)
This protocol reflects a modern approach to this compound therapy, as seen in the ORCA-2 trial. [6] Objective: To evaluate the efficacy and tolerability of a 12-week, fixed-dose this compound regimen.
Methodology:
-
Participant Recruitment: Similar to the standard protocol, adult daily smokers are recruited.
-
Randomization: Participants are randomized (1:1:1) to one of three arms: 12 weeks of this compound, 6 weeks of this compound followed by 6 weeks of placebo, or 12 weeks of placebo.
-
Intervention (12-Week this compound Arm):
-
Weeks 1-12: Participants take one 3 mg cytisinicline tablet three times daily (TID).
-
The quit date is set within the first week of treatment.
-
-
Behavioral Support: All participants receive standardized, multi-session behavioral support.
-
Outcome Assessment: The primary outcome is biochemically verified continuous abstinence during the last 4 weeks of treatment (weeks 9-12). A key secondary outcome is continued abstinence through the final follow-up at 24 weeks.
Caption: A typical workflow for a three-arm smoking cessation clinical trial.
Discussion and Future Directions
The evidence strongly suggests that while the traditional 25-day this compound regimen is effective, particularly when compared to placebo and NRT, its efficacy can be substantially improved. [7][8][9]The trend towards longer treatment durations (up to 12 weeks) and the use of a fixed-dose schedule appear to be key optimizations. [4][10][11]These modifications likely provide more robust protection against relapse during the critical first few months of a quit attempt.
For drug development professionals, these findings are significant. They suggest a clear path for optimizing this compound-based therapies. Future research should continue to explore:
-
Optimal Duration: While 12 weeks appears superior to 6 and 4 weeks, the upper limit of effective treatment duration is unknown.
-
Dose Optimization: The 3mg TID regimen was effective, but formal dose-ranging studies could further refine the optimal balance between efficacy and tolerability.
-
Special Populations: Efficacy in heavily dependent smokers or those with psychiatric comorbidities warrants further investigation. [12]* Combination Therapy: The potential for combining this compound with other non-nicotinic therapies or different forms of behavioral support is an unexplored area.
References
- Evidence Update on the Efficacy of Cytisinicline by Treatment Regimen: A Rapid Review. (n.d.). [Source not further specified].
- This compound Uses, Benefits & Dosage. (2025). Drugs.com.
- Evaluation of the effectiveness of this compound for the treatment of smoking cessation: A systematic review and meta-analysis. (n.d.). PubMed.
- Courtney, R. J., et al. (2021). Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial. JAMA.
- Efficacy of this compound in helping smokers quit: systematic review and meta-analysis. (n.d.). Thorax.
- Walker, N., et al. (2014). This compound versus Nicotine for Smoking Cessation. The New England Journal of Medicine.
- Can medications like varenicline and this compound (nicotine receptor partial agonists) help people to stop smoking and do they cause unwanted effects?. (2023). Cochrane.
- This compound Versus Nicotine for Smoking Cessation | Request PDF. (n.d.).
- Systematic review and meta-analyses of this compound to support tobacco cessation. (n.d.). [Source not further specified].
- Distributions of Quit Rates for this compound and Varenicline Each curve... - ResearchGate. (n.d.).
- This compound as a smoking cessation aid: Preliminary observations with a modified therapeutic scheme in real life. (2023). NIH.
- This compound for smoking cessation: A systematic review and meta-analysis suggesting potential benefits of extended tre
- This compound for smoking cessation: A systematic review and meta-analysis suggesting potential benefits of extended tre
- This compound for smoking cessation: A 40-day treatment with an induction period. (2024). [Source not further specified].
- Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial. (n.d.). [Source not further specified].
- This compound for smoking cessation. (n.d.). PMC - PubMed Central - NIH.
- This compound for smoking cessation: A systematic review and meta-analysis. (2023). PubMed.
- Cytisinicline vs. Varenicline in Tobacco Addiction: A Literature Review Focused on Emotional Regulation, Psychological Symptoms, and Mental Health. (2025). PubMed Central.
- Comparison of Efficacy and Safety of this compound against Nicotine Replacement Tre
- Comparison between this compound and Nicotine Replacement Therapy in smoking cessation among inpatient psychiatric p
- Effect of this compound on Smoking Cessation.* | Download Table. (n.d.).
- The Effect of this compound vs Varenicline on Smoking Cessation. (n.d.). [Source not further specified].
- NCSCT A5 this compound 2025 v1. (n.d.).
- E-cigarettes, Varenicline and this compound are the Most Effective Stop-smoking Aids, Analysis of... (2023). University of Oxford.
- Rigotti, N. A., et al. (2023). Cytisinicline for Smoking Cessation: A Randomized Clinical Trial. JAMA.
- This compound for smoking cessation: A systematic review and meta-analysis suggesting potential benefits of extended treatment protocols. (2025).
- This compound for smoking cessation: A systematic review and meta-analysis suggesting potential benefits of extended tre
- Evidence Update on the Efficacy of Cytisinicline by Treatment Regimen: A Rapid Review. (2025). [Source not further specified].
Sources
- 1. This compound as a smoking cessation aid: Preliminary observations with a modified therapeutic scheme in real life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. medrxiv.org [medrxiv.org]
- 5. Systematic review and meta-analyses of this compound to support tobacco cessation. | Semantic Scholar [semanticscholar.org]
- 6. Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asat.org.ar [asat.org.ar]
- 8. Evaluation of the effectiveness of this compound for the treatment of smoking cessation: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound for smoking cessation: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medrxiv.org [medrxiv.org]
- 12. Comparison between this compound and Nicotine Replacement Therapy in smoking cessation among inpatient psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thorax.bmj.com [thorax.bmj.com]
Validating the Link Between Cytisine's Receptor Affinity and Clinical Efficacy: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic potential of cytisine, a plant-based alkaloid for smoking cessation. By objectively comparing its receptor affinity and clinical performance with its well-established successor, varenicline, this document offers in-depth technical protocols and the scientific rationale behind them.
Introduction: The Quest for Effective Smoking Cessation Therapies
Tobacco addiction remains a global health crisis, primarily driven by the potent addictive properties of nicotine. Nicotine exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs) in the brain, particularly the α4β2 subtype, which is crucial for mediating nicotine dependence.[1] The development of pharmacotherapies that target this receptor has been a cornerstone of smoking cessation strategies.
This compound, a partial agonist of the α4β2 nAChR, has been used for smoking cessation in Eastern Europe for decades.[2] Its structural analogue, varenicline, was later developed with a similar mechanism of action and has become a first-line treatment globally.[2][3] Both molecules act as partial agonists, meaning they moderately stimulate the α4β2 receptor to alleviate withdrawal symptoms while also blocking nicotine from binding, thus reducing the rewarding effects of smoking.[4]
This guide delves into the critical link between the in vitro receptor affinity of these compounds and their observed clinical efficacy, providing the tools to rigorously assess and compare these smoking cessation aids.
Pharmacology of this compound and Varenicline: A Tale of Two Partial Agonists
This compound and varenicline share a common mechanism of action, targeting the α4β2 nAChR.[4] Their interaction with this receptor is characterized by both agonistic and antagonistic properties. As agonists, they stimulate the receptor, leading to a moderate release of dopamine, which helps to mitigate the craving and withdrawal symptoms experienced during smoking cessation.[5] As antagonists, they compete with nicotine for the same binding site, thereby blocking the reinforcing and rewarding effects of nicotine from tobacco smoke.[5]
The key to their therapeutic effect lies in their "partial" agonism. They do not activate the receptor to the same extent as nicotine, a full agonist, thus avoiding the perpetuation of the addictive cycle.
Mechanism of Action at the α4β2 Nicotinic Acetylcholine Receptor.
Comparative Analysis: Receptor Affinity vs. Clinical Efficacy
A direct comparison of the receptor binding affinities and clinical outcomes provides a clear picture of how in vitro pharmacological properties translate to real-world therapeutic effects.
In Vitro Receptor Binding Affinity
The binding affinity of a compound for its target receptor is a critical determinant of its potency. This is often quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.
| Compound | Receptor Subtype | Ki (nM) | Species |
| This compound | α4β2 nAChR | 0.17 | Human |
| Varenicline | α4β2 nAChR | 0.06 | Human |
| Nicotine | α4β2 nAChR | 0.95 - 6.1 | Human/Rat |
Data compiled from multiple sources.[1][5][6]
Varenicline exhibits a significantly higher affinity for the α4β2 nAChR compared to both this compound and nicotine.[6] This higher affinity allows it to effectively compete with and displace nicotine from the receptor, a crucial factor in its clinical efficacy.
Clinical Efficacy in Smoking Cessation
The ultimate validation of a smoking cessation aid lies in its ability to help smokers achieve and maintain abstinence. Clinical trials provide robust data to compare the effectiveness of different treatments, often expressed as odds ratios (OR), which represent the odds of quitting with a particular treatment compared to a placebo or another treatment.
| Treatment Comparison | Outcome | Odds Ratio (OR) | 95% Confidence Interval (CI) |
| This compound vs. Placebo | 6-month abstinence | ~1.30 (RR) | - |
| Varenicline vs. Placebo | 6-month abstinence | 2.24 (RR) | 2.06 to 2.43 |
| This compound vs. Varenicline | 6-month abstinence | 0.86 | 0.63 to 1.17 |
| This compound vs. Varenicline | 24-week abstinence | 0.39 to 0.98 | - |
Data compiled from multiple sources.[4][7][8] Note: Some studies report Risk Ratios (RR) which are similar to Odds Ratios for rare events.
While both this compound and varenicline are more effective than placebo, some studies suggest varenicline may have a slight edge in long-term abstinence rates, though this is not always statistically significant.[4][7][8] Interestingly, this compound is often associated with fewer adverse effects and higher treatment adherence.[8]
Methodologies for Validation
To rigorously validate the link between receptor affinity and clinical efficacy, a combination of in vitro and in vivo experimental models is essential.
In Vitro Validation: Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity of a test compound for a specific receptor.
Objective: To determine the Ki of this compound and varenicline for the α4β2 nAChR.
Principle: This assay measures the ability of an unlabeled test compound (this compound or varenicline) to compete with a radiolabeled ligand (e.g., [³H]this compound or [³H]epibatidine) for binding to the α4β2 nAChR in a membrane preparation.[9][10] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[11][12]
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) or cells expressing human α4β2 nAChRs in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).[10]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[10]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[9]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Membrane preparation (a fixed amount of protein).
-
A fixed concentration of the radioligand (typically at or below its Kd value).[9]
-
Increasing concentrations of the unlabeled test compound (this compound or varenicline).
-
-
Include control wells for:
-
Total binding: Membranes and radioligand only.
-
Non-specific binding: Membranes, radioligand, and a high concentration of a known competing ligand (e.g., unlabeled nicotine).[9]
-
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature).[9][13]
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[9]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12]
-
In Vivo Validation: Nicotine Self-Administration Model in Rats
Animal models of drug self-administration are crucial for assessing the potential of a compound to reduce drug-seeking behavior.
Objective: To evaluate the effect of this compound and varenicline on nicotine self-administration and reinstatement of nicotine-seeking behavior in rats.
Principle: Rats are trained to self-administer nicotine intravenously by pressing a lever.[14] This model mimics the voluntary drug-taking behavior seen in human addiction. The ability of a test compound to reduce the number of lever presses for nicotine indicates its potential to reduce nicotine craving and relapse.[14]
Step-by-Step Protocol:
-
Surgical Preparation:
-
Surgically implant a chronic indwelling catheter into the jugular vein of adult male rats.
-
Allow the rats to recover from surgery before starting the experiment.
-
-
Acquisition of Nicotine Self-Administration:
-
Place the rats in operant conditioning chambers equipped with two levers.
-
Connect the venous catheter to a syringe pump that delivers a unit dose of nicotine (e.g., 0.03 mg/kg/infusion) upon a press of the "active" lever.[14]
-
Pressing the "inactive" lever has no consequence.
-
Conduct daily self-administration sessions (e.g., 2 hours/day) until the rats demonstrate stable responding on the active lever.
-
-
Treatment and Testing:
-
Once stable self-administration is established, administer either this compound, varenicline, or a vehicle control to the rats prior to the self-administration session.
-
Record the number of active and inactive lever presses during the session. A reduction in active lever presses in the drug-treated groups compared to the vehicle group indicates a potential therapeutic effect.
-
-
Extinction and Reinstatement:
-
After the treatment phase, extinguish the lever-pressing behavior by replacing the nicotine solution with saline. The rats will eventually learn that pressing the lever no longer results in a reward and will decrease their responding.
-
To model relapse, reinstate nicotine-seeking behavior by administering a priming dose of nicotine or presenting a cue previously associated with nicotine delivery.
-
Administer this compound or varenicline prior to the reinstatement test to determine if the compounds can block the reinstatement of nicotine-seeking behavior.
-
Experimental Workflow for Validating Drug Efficacy.
Conclusion: Bridging the Gap Between Bench and Bedside
The validation of the link between receptor affinity and clinical efficacy is paramount in drug development. For this compound, a compound with a long history of use and renewed interest, rigorous scientific validation is essential. By employing the comparative framework and detailed methodologies outlined in this guide, researchers can effectively characterize its pharmacological profile and predict its clinical performance. The data suggest that while varenicline's higher receptor affinity may translate to slightly greater efficacy in some measures, this compound's favorable side-effect profile and comparable performance in many studies make it a valuable and cost-effective option in the fight against tobacco addiction. Ultimately, a deeper understanding of these structure-activity relationships will pave the way for the development of even more effective and safer smoking cessation therapies.
References
- Rollema, H., Coe, J. W., Chambers, L. K., Hurst, R. S., Stahl, S. M., & Williams, K. E. (2010). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, this compound and dianicline translate to clinical efficacy for nicotine dependence. British Journal of Pharmacology, 160(2), 334–345. [Link]
- Ullah, A., Huma, T., & Sixma, T. K. (2012). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. Journal of Biological Chemistry, 287(28), 23518–23528. [Link]
- Aiken, J., et al. (2025). Understanding varenicline function via key receptor and ligand interactions. Cell Chemical Biology. [Link]
- Rollema, H., et al. (2007). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, this compound and dianicline translate to clinical efficacy for nicotine dependence. British Journal of Pharmacology, 150(5), 583-593. [Link]
- Butt, C. M., et al. (2012). Oral Nicotine Self-Administration in Rodents.
- Coe, J. W., et al. (2005). Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477. [Link]
- Canadian Society of Pharmacology and Therapeutics. (n.d.).
- Courtney, R. J., et al. (2021). Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial. JAMA, 326(1), 56–64. [Link]
- Leff, P. (1995). The determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 33(4), 187-195. [Link]
- Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]
- DeNoble, V. J., & Mele, P. C. (1983). Individual self-administration of nicotine by rats. Psychopharmacology, 81(3), 263-265. [Link]
- Smith, T. T., et al. (2022). Development of a nicotine aerosol self-administration model in rats and the effects of e-liquid flavors. Psychopharmacology, 239(5), 1501–1514. [Link]
- Coe, J. W., et al. (2005). Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation. Journal of Medicinal Chemistry, 48(10), 3474-3477. [Link]
- Ferk, P., et al. (2025). Cytisinicline vs. Varenicline in Tobacco Addiction: A Literature Review Focused on Emotional Regulation, Psychological Symptoms, and Mental Health. International Journal of Molecular Sciences, 26(14), 7954. [Link]
- Chem Help ASAP. (2021, January 13).
- Gallezot, J. D., et al. (2013). PET Imaging of High-Affinity α4β2 Nicotinic Acetylcholine Receptors in Humans with 18F-AZAN, a Radioligand with Optimal Brain Kinetics. Journal of Nuclear Medicine, 54(8), 1247–1253. [Link]
- Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. [Link]
- Courtney, R. J. (2021). Distributions of Quit Rates for this compound and Varenicline Each curve... [Link]
- S-K, L., et al. (2021). Flavors Enhance Nicotine Vapor Self-administration in Male Mice. Nicotine & Tobacco Research, 23(8), 1365–1372. [Link]
- Donny, E. C., et al. (2000). Nicotine self-administration and reinstatement of nicotine-seeking in male and female rats. Psychopharmacology, 153(1), 23-31. [Link]
- Oreskovic, A., et al. (2023). This compound Versus Varenicline for Smoking Cessation in a Primary Care Setting: A Randomized Non-inferiority Trial. Nicotine & Tobacco Research, 25(8), 1404–1411. [Link]
- Courtney, R. J., et al. (2021). Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial. Semantic Scholar. [Link]
Sources
- 1. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding varenicline function via key receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytisinicline vs. Varenicline in Tobacco Addiction: A Literature Review Focused on Emotional Regulation, Psychological Symptoms, and Mental Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, this compound and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Versus Varenicline for Smoking Cessation in a Primary Care Setting: A Randomized Non-inferiority Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 12. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Nicotine self-administration and reinstatement of nicotine-seeking in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
A Systematic Review of the Clinical Evidence for Cytisine's Effectiveness in Smoking Cessation
For researchers, scientists, and drug development professionals, the quest for effective smoking cessation therapies is of paramount importance in addressing one of the leading preventable causes of death worldwide.[1] This guide provides a systematic review of the clinical evidence for cytisine, a plant-based alkaloid, and compares its performance against other first-line pharmacotherapies.
The Neurobiological Mechanism of Action
This compound's efficacy as a smoking cessation aid is rooted in its specific interaction with nicotinic acetylcholine receptors (nAChRs) in the brain, particularly the α4β2 subtype, which is crucial in mediating nicotine dependence.[2][3] As a partial agonist, this compound exerts a dual effect: it partially stimulates these receptors to alleviate nicotine withdrawal symptoms and cravings, while also acting as a competitive antagonist that blocks nicotine from binding, thereby reducing the rewarding effects of smoking.[2][4]
This mechanism is remarkably similar to that of varenicline, another established smoking cessation medication.[2][5] Both this compound and varenicline "trick" the brain into perceiving a nicotine-like effect, which helps to manage the challenging withdrawal phase of quitting.[6]
Caption: Mechanism of action of this compound vs. Nicotine and Varenicline.
Clinical Efficacy: A Comparative Analysis
The clinical effectiveness of this compound has been rigorously evaluated in numerous randomized controlled trials (RCTs), systematic reviews, and meta-analyses. Here, we compare its performance against placebo and other first-line smoking cessation therapies.
This compound vs. Placebo
Multiple high-quality studies and meta-analyses have consistently demonstrated that this compound is significantly more effective than placebo for smoking cessation.[7][8][9] A meta-analysis of eight RCTs involving 5,762 participants showed that this compound significantly increased the chances of quitting compared to placebo.[8] Another systematic review found that individuals using this compound were more than twice as likely to quit smoking as those receiving a placebo.[10] Specifically, one large-scale study reported that this compound can increase quit rates by two-fold or more when compared to a placebo.[3]
This compound vs. Nicotine Replacement Therapy (NRT)
Direct comparisons between this compound and Nicotine Replacement Therapy (NRT) suggest that this compound may be more effective. A systematic review and meta-analysis found that participants using this compound were significantly more likely to quit tobacco than those using NRT (Risk Ratio [RR] = 1.36).[10][11] One study highlighted that at one month, 40% of participants on this compound reported continuous abstinence from smoking, compared to 31% of those on NRT.[12] This superiority in effectiveness was also observed at the 6-month follow-up.[12] A real-world observational study also found that this compound was significantly more effective than NRT in achieving 6-month continuous abstinence (54.1% vs. 31.2%).[13]
This compound vs. Varenicline
Varenicline is considered one of the most effective monotherapies for smoking cessation.[14] Comparisons with this compound have yielded mixed results, often depending on the treatment duration. Some studies have found varenicline to be more effective, particularly when comparing a standard 12-week course of varenicline to a shorter 25-day or 4-week course of this compound.[15][16][17] For instance, one non-inferiority trial found 24-week cessation rates to be 32.46% for varenicline versus 23.12% for this compound.[15][17]
However, other meta-analyses have found no statistically significant difference in cessation rates between this compound and varenicline.[10][11][18] A key consideration is that this compound has been found to have fewer adverse events and higher treatment adherence compared to varenicline.[8][15][17]
This compound vs. Bupropion
Direct, head-to-head clinical trials comparing this compound and bupropion are less common in the literature. However, both have demonstrated superior efficacy over placebo. Bupropion has been shown to roughly double the odds of smoking cessation compared to placebo.[19][20] Given that varenicline has shown greater efficacy than bupropion in some studies, and this compound's efficacy is comparable to varenicline, it can be inferred that this compound is at least as effective as bupropion.[14][21]
Summary of Abstinence Rates
| Treatment Comparison | 6-Month Abstinence Rate (this compound) | 6-Month Abstinence Rate (Comparator) | Key Findings | Citations |
| vs. Placebo | Significantly Higher | - | This compound more than doubles the chances of quitting. | [7][8][9] |
| vs. NRT | ~22% | - | This compound is superior to NRT in achieving sustained abstinence. | [3][12][13] |
| vs. Varenicline | 11.7% - 23.12% | 13.3% - 32.46% | Varenicline may be more effective with standard treatment durations, but this compound has better tolerability. | [8][15][16][17][22] |
Adverse Events and Tolerability
A significant advantage of this compound appears to be its favorable side-effect profile, particularly when compared to varenicline.
| Treatment | Common Adverse Events | Serious Adverse Events | Key Findings | Citations |
| This compound | Mild to moderate gastrointestinal symptoms (nausea, vomiting), sleep disorders.[3][12][13] | No evidence of an increase in major adverse events.[3] | Fewer adverse events reported compared to varenicline.[8][15][17] | [3][8][12][13][15][17] |
| Varenicline | Nausea, insomnia, abnormal dreams, headache.[23][24] | Concerns about neuropsychiatric and cardiac effects have been raised, though large trials have found it to be safe.[14][25] | Higher incidence of adverse events leading to treatment discontinuation compared to this compound.[16][22] | [14][16][22][23][24][25] |
| NRT | Skin irritation (patch), mouth irritation (gum, lozenges).[26] | No evidence of increased risk of heart attacks.[26] | Generally well-tolerated. | [26] |
| Bupropion | Insomnia, dry mouth. | Seizures (rare), neuropsychiatric symptoms. | Contraindicated in patients with a seizure disorder. | [19] |
A Representative Clinical Trial Protocol
To provide a framework for understanding the data presented, a typical randomized controlled trial for a smoking cessation therapy is outlined below.
Caption: A typical workflow for a smoking cessation clinical trial.
Step-by-Step Methodology:
-
Participant Recruitment: Adult smokers who are motivated to quit are recruited from various sources, such as primary care clinics or community advertisements.[27]
-
Screening and Baseline Assessment: Potential participants are screened based on predefined inclusion and exclusion criteria (e.g., number of cigarettes smoked per day, medical history).[28] Baseline data, including smoking history and demographics, are collected.
-
Randomization: Eligible participants are randomly assigned to different treatment groups (e.g., this compound, an active comparator like varenicline, or placebo) in a double-blind manner where possible.
-
Treatment and Behavioral Support: Participants receive the assigned medication and are typically offered behavioral support, such as counseling sessions or access to a quitline.[27]
-
Follow-up: Participants are followed up at specific time points (e.g., 3, 6, and 12 months) to assess their smoking status.
-
Outcome Assessment: The primary outcome is usually biochemically verified continuous abstinence from smoking. This is often confirmed using measures like expired carbon monoxide (CO) levels or salivary cotinine tests.[27][29]
-
Safety Monitoring: Adverse events are systematically recorded throughout the trial to assess the safety and tolerability of the treatments.
-
Data Analysis: Statistical methods are used to compare the abstinence rates and adverse event profiles between the different treatment groups.
Discussion and Future Perspectives
The body of evidence strongly supports this compound as an effective and well-tolerated pharmacotherapy for smoking cessation. Its efficacy is superior to placebo and NRT and appears comparable to varenicline, but with a more favorable side-effect profile.[7][8][11]
A crucial area for future research is the optimization of this compound's dosing and treatment duration. The standard 25-day course may be shorter than optimal.[9] Studies suggest that extending the treatment duration to 12 weeks could significantly improve abstinence rates, potentially making its efficacy even more comparable to the standard 12-week varenicline regimen.[9][10]
Given its low cost and high efficacy, this compound has the potential to be a valuable and cost-effective tool in global tobacco control efforts.[7][15] Further research, including large-scale, head-to-head trials with optimized treatment regimens, will be instrumental in solidifying its place as a first-line smoking cessation therapy.
References
- Oreskovic, A., et al. (2023). This compound Versus Varenicline for Smoking Cessation in a Primary Care Setting: A Randomized Non-inferiority Trial. Nicotine & Tobacco Research. [Link]
- Courtney, R. J., et al. (2021). Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial. JAMA. [Link]
- Saleh, M., et al. (2025). Efficacy of Varenicline in Smoking Cessation—A Systematic Review and Meta-analysis. Cureus. [Link]
- Wu, Q., et al. (2020). Varenicline for smoking cessation and reduction in people with severe mental illnesses: systematic review and meta-analysis. Addiction. [Link]
- Dr.Oracle. (2025). What is the mechanism by which this compound (nicotinic receptor partial agonist)
- Zhang, B., et al. (2022). Varenicline and related interventions on smoking cessation: A systematic review and network meta-analysis. Drug and Alcohol Dependence. [Link]
- Hajek, P., et al. (2013). Efficacy of this compound in helping smokers quit: systematic review and meta-analysis. Thorax. [Link]
- Farkas, B., et al. (2020). Combination bupropion SR and varenicline for smoking cessation: a systematic review.
- Prochaska, J. J., & Benowitz, N. L. (2023).
- Massachusetts General Hospital. (2023). First large U.S.
- Farsalinos, K., et al. (2021). The Effect of Varenicline on Smoking Cessation in Hospitalized Patients: A Systematic Review and Meta-Analysis. Medicina. [Link]
- Tsvetanov, K. B., & Tsvetanova, A. H. (2024).
- Puljevic, C., et al. (2024).
- Tseng, T. S., et al. (2023). This compound for smoking cessation: A systematic review and meta-analysis. PLOS ONE. [Link]
- Courtney, R. J., et al. (2021). Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial. JAMA. [Link]
- Puljevic, C., et al. (2024).
- Wilkes, S. (2008). The use of bupropion SR in cigarette smoking cessation. International Journal of Chronic Obstructive Pulmonary Disease. [Link]
- Cinciripini, P. M., et al. (2013). Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence.
- Eisenberg, M. J., et al. (2008). Effectiveness of smoking cessation therapies: a systematic review and meta-analysis. BMC Public Health. [Link]
- Sofuoglu, M., et al. (2025).
- Harris, J. (2016). A Meta-Analysis of the Efficacy of Bupropion Sustained-Release for Smoking Cessation in Heavy Smokers. International Society of Substance Use Professionals. [Link]
- Farkas, B., et al. (2020). Combination bupropion SR and varenicline for smoking cessation: a systematic review. Taylor & Francis Online. [Link]
- Eisenberg, M. J., et al. (2008). Effectiveness of smoking cessation therapies: A systematic review and meta-analysis.
- Oreskovic, A., et al. (2023). This compound Versus Varenicline for Smoking Cessation in a Primary Care Setting: A Randomized Non-inferiority Trial. Nicotine & Tobacco Research. [Link]
- National Centre for Smoking Cessation and Training. (2025). Bupropion for Smoking Cessation: Updated Cochrane Evidence & Clinical Practice. NCSCT. [Link]
- Silagy, C., et al. (2004). Nicotine replacement therapy for smoking cessation.
- Walker, N., et al. (2014). This compound versus Nicotine for Smoking Cessation. New England Journal of Medicine. [Link]
- National Centre for Smoking Cessation and Training. (2025). This compound. NCSCT. [Link]
- Stead, L. F., et al. (2012). Nicotine replacement therapy for smoking cessation.
- Puljevic, C., et al. (2025).
- Courtney, R. J., et al. (2021). Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial. The University of Sydney. [Link]
- LloydsPharmacy Online Doctor. (2024). Varenicline vs this compound. LloydsPharmacy. [Link]
- Ozen, M., et al. (2025). Comparison of Efficacy and Safety of this compound against Nicotine Replacement Treatment. Nicotine & Tobacco Research. [Link]
- Stead, L. F., et al. (2012). Nicotine replacement therapy for smoking cessation (Review).
- Courtney, R. J., et al. (2021). Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial. JAMA. [Link]
- Courtney, R. J., et al. (2025). The Effect of this compound vs Varenicline on Smoking Cessation.
- Zuccaro, S. M., et al. (2025). Cytisinicline vs. Varenicline in Tobacco Addiction: A Literature Review Focused on Emotional Regulation, Psychological Symptoms, and Mental Health. Journal of Clinical Medicine. [Link]
- University of Wisconsin, Madison. (2010). Smoking Cessation Medications: Efficacy, Mechanisms and Algorithms. ClinicalTrials.gov. [Link]
- CenterWatch. (2026). Smoking Cessation Clinical Research Trials.
- Baker, T. B., et al. (2021). A Randomized Controlled Trial of an Optimized Smoking Treatment Delivered in Primary Care. American Journal of Preventive Medicine. [Link]
- University of Pennsylvania. (2011).
- Cliniminds. (2026). Smoking Cessation Clinical Trials. Cliniminds. [Link]
Sources
- 1. First large U.S. clinical trial of cytisinicline finds the smoking cessation medication effective and well tolerated [massgeneral.org]
- 2. droracle.ai [droracle.ai]
- 3. This compound as an Emerging Tool for Smoking Cessation and Addiction Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytisinicline to Speed Smoking Cessation in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ncsct.co.uk [ncsct.co.uk]
- 6. Varenicline vs this compound | LloydsPharmacy Online Doctor UK [onlinedoctor.lloydspharmacy.com]
- 7. thorax.bmj.com [thorax.bmj.com]
- 8. This compound for smoking cessation: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Systematic review and meta-analyses of this compound to support tobacco cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asat.org.ar [asat.org.ar]
- 13. academic.oup.com [academic.oup.com]
- 14. Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Versus Varenicline for Smoking Cessation in a Primary Care Setting: A Randomized Non-inferiority Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Systematic review and meta-analyses of this compound to support tobacco cessation. | Semantic Scholar [semanticscholar.org]
- 19. The use of bupropion SR in cigarette smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 21. Varenicline and related interventions on smoking cessation: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of this compound vs Varenicline on Smoking Cessation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cytisinicline vs. Varenicline in Tobacco Addiction: A Literature Review Focused on Emotional Regulation, Psychological Symptoms, and Mental Health - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Varenicline for smoking cessation and reduction in people with severe mental illnesses: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Nicotine replacement therapy for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A Randomized Controlled Trial of an Optimized Smoking Treatment Delivered in Primary Care - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Cytisine for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. Cytisine, a quinolizidine alkaloid with potent nicotinic acetylcholine receptor agonist activity, is a valuable compound in neurological and addiction research. However, its acute toxicity necessitates rigorous and informed disposal procedures to protect laboratory personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound waste, grounded in established safety protocols and scientific principles.
Understanding the Hazard Profile of this compound
Before addressing disposal, it is crucial to understand the inherent risks associated with this compound. Classified as a toxic substance, its proper management is not merely a procedural formality but a critical safety imperative.
This compound is designated under UN number 1544 as "Alkaloids, solid, n.o.s. (this compound)" with a transport hazard class of 6.1 (Toxic) .[1][2][3] Ingestion, inhalation of dust, or skin contact can lead to adverse health effects, including nausea, vomiting, and in severe cases, respiratory paralysis.[4] Therefore, all waste streams containing this compound must be treated as hazardous.
| Hazard Classification | Description | Citation |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | [2][5][6] |
| UN Number | 1544 | [1][3][7] |
| Transport Hazard Class | 6.1 (Toxic) | [1][2][3] |
| Hazard Statements | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. | [2][5] |
The Core Principle: Segregation and Containment
The cornerstone of proper this compound disposal is the strict segregation of waste at the point of generation. This prevents accidental exposure and ensures that the waste is directed to the appropriate disposal pathway. Do not mix this compound waste with non-hazardous laboratory trash or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2][8][9]
The following diagram illustrates the decision-making process for segregating this compound waste:
Caption: Decision workflow for the proper segregation of different types of this compound waste.
Step-by-Step Disposal Protocols
Adherence to the following detailed protocols is essential for ensuring safety and regulatory compliance.
Solid this compound Waste
This category includes expired or unused pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other solid materials that have come into direct contact with the compound.[9]
Protocol:
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and nitrile gloves when handling solid this compound waste.
-
Containment: Carefully place all solid this compound waste into a designated, leak-proof, and sealable hazardous waste container.[4] This container should be made of a material compatible with this compound and clearly labeled as "Hazardous Waste: this compound" with the appropriate hazard pictograms.[10]
-
Avoid Dust Formation: When handling powdered this compound, work in a fume hood or a designated area with adequate ventilation to prevent the inhalation of dust particles.[1][11] If there is a risk of dust generation, use a damp cloth to wipe down contaminated surfaces, and dispose of the cloth as solid this compound waste.[4]
-
Storage: Store the sealed waste container in a secure, designated hazardous waste accumulation area, away from incompatible materials, particularly strong oxidizers.[1][5]
Liquid this compound Waste
This includes solutions containing this compound, as well as the rinsate from cleaning contaminated glassware.
Protocol:
-
PPE: Wear appropriate PPE, including a lab coat, chemical splash goggles, and gloves.
-
Containment: Collect all liquid this compound waste in a dedicated, leak-proof, and sealable hazardous waste container.[9] The container must be clearly labeled "Hazardous Waste: this compound" and include the approximate concentration and solvent composition.
-
No Drain Disposal: Under no circumstances should this compound solutions be disposed of down the drain. [1][7][12] This is to prevent contamination of waterways, as the ecological effects of this compound are not fully characterized.[1][7]
-
Storage: Store the liquid waste container in secondary containment to mitigate spills, in a well-ventilated, designated hazardous waste area.[9]
Contaminated Sharps
Needles, syringes, scalpels, and other sharp objects contaminated with this compound pose a dual risk of chemical exposure and physical injury.
Protocol:
-
Containment: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.[13]
-
Do Not Recap: Never recap, bend, or break contaminated needles.
-
Labeling: The sharps container must be labeled "Hazardous Waste: this compound Sharps".
-
Disposal: Once the container is three-quarters full, seal it and arrange for disposal through your institution's hazardous waste program.[10]
Empty this compound Containers
Original containers that held pure this compound are considered hazardous waste until properly decontaminated.
Protocol:
-
Decontamination: To render the container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., water or another solvent in which this compound is soluble).[8][14]
-
Rinsate Collection: The rinsate from each rinse must be collected and disposed of as liquid this compound waste.[14]
-
Container Disposal: After triple-rinsing, deface or remove the original label to prevent misuse.[14] The decontaminated container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
Deactivation Approaches: A Note of Caution
While chemical deactivation can be an effective disposal strategy for some pharmaceuticals, there are no universally recognized and validated protocols for the chemical neutralization of this compound in a standard laboratory setting. Some research suggests that activated carbon can be effective in adsorbing and deactivating a range of pharmaceuticals, preventing them from leaching into the environment.[15][16][17] However, the efficacy of this method for this compound has not been specifically reported.
Therefore, the primary and recommended method of disposal is through a licensed professional waste disposal company that can handle toxic chemical waste, typically via high-temperature incineration. [5][11][18] Do not attempt to neutralize this compound with strong acids, bases, or oxidizing agents without a validated protocol and a thorough risk assessment, as this could lead to hazardous reactions.[1]
Emergency Procedures for Spills
In the event of a this compound spill, immediate and appropriate action is required to minimize exposure and environmental contamination.
Protocol for a Minor Spill:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill involves a significant amount of dust, evacuate the area.
-
PPE: Don appropriate PPE, including a respirator if dust is present.
-
Containment: Cover the spill with an absorbent material. For solid spills, gently sweep up the material and place it in a labeled hazardous waste container.[4] Avoid creating dust. For liquid spills, use a chemical spill kit to absorb the liquid.
-
Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.[3]
For major spills, evacuate the area, and contact your institution's EHS office or emergency response team immediately.
Final Disposition
All segregated and properly containerized this compound waste must be disposed of through your institution's designated hazardous waste management program.[2][3] This ensures that the waste is transported, treated, and disposed of in compliance with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[9][19]
By implementing these rigorous and scientifically-grounded disposal procedures, you contribute to a safer laboratory environment and uphold the principles of responsible chemical stewardship.
References
- Safety D
- SAFETY D
- Safety D
- This compound Safety D
- Safety D
- Safety D
- This compound - MATERIAL SAFETY D
- This compound. Santa Cruz Biotechnology. URL
- Chemical Waste Disposal Guidelines. Emory University. URL
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. URL
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. URL
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. URL
- HCS as it relates to the guidelines described in OSHA's 1986 publication regarding disposal of hospital wastes contaminated with cytotoxic drugs.
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. URL
- Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medic
- eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs.
- Controlling Occupational Exposure to Hazardous Drugs.
- Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency. URL
- Best Practices for Disposing of Expired Controlled Substances. ACTenviro. URL
- Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. URL
- MEDICINE DISPOSAL PRODUCTS. San Francisco Environment Department. URL
- OSHA Guidelines for Medical Waste. Rx Destroyer. URL
- Disposal Of Model Prescription Sedative Medications with Active Carbon. Rx Destroyer. URL
- Activated Carbon-Based System for the Disposal of Psychoactive Medications.
- EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. Association for the Health Care Environment. URL
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. URL
- EPA Regul
Sources
- 1. carlroth.com [carlroth.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. extrasynthese.com [extrasynthese.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. lookchem.com [lookchem.com]
- 12. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 13. HCS as it relates to the guidelines described in OSHA's 1986 publication regarding disposal of hospital wastes contaminated with cytotoxic drugs. | Occupational Safety and Health Administration [osha.gov]
- 14. vumc.org [vumc.org]
- 15. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rxdestroyer.com [rxdestroyer.com]
- 17. Activated Carbon-Based System for the Disposal of Psychoactive Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 19. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cytisine
Introduction: Cytisine is a natural alkaloid recognized for its potent bioactivity, particularly as a partial agonist of nicotinic acetylcholine receptors.[1] While it holds significant promise in therapeutic areas like smoking cessation, its handling in a research and development setting demands a rigorous and informed approach to safety.[2][3] this compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[4] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring the protection of laboratory personnel and the integrity of the research environment. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety protocol.
Foundational Safety: Hazard Profile of this compound
Understanding the specific hazards of this compound is the critical first step in establishing a robust safety plan. The primary risks are associated with its high acute toxicity.
-
Routes of Exposure: The main routes of occupational exposure are inhalation of dust particles, dermal (skin) contact, and accidental ingestion.[5] Systemic toxic effects, which can be severe or fatal, may result from any of these exposure routes.[5]
-
Toxicological Data: Safety Data Sheets (SDS) classify this compound with the following hazard statements:
-
H301: Toxic if swallowed
-
H311: Toxic in contact with skin
-
H331: Toxic if inhaled
-
-
Symptoms of Exposure: Acute exposure can lead to symptoms similar to nicotine poisoning, including nausea, vomiting, dizziness, convulsions, and in severe cases, respiratory paralysis which may lead to death.[5][6]
Given this toxicity profile, all handling procedures must be designed to minimize or eliminate the possibility of direct contact, inhalation, or ingestion.
The Hierarchy of Controls: Engineering and Administrative Measures First
Before specifying PPE, it is imperative to implement higher-level safety controls. PPE is the last line of defense, intended to protect against residual risks that cannot be eliminated by other means.[7]
-
Engineering Controls: The most critical engineering control is the use of a certified chemical fume hood or other suitable ventilated enclosure.[4] This directly addresses the inhalation hazard by capturing dust and aerosols at the source. All weighing, reconstitution, and aliquoting of solid this compound must be performed within such an enclosure.
-
Administrative Controls:
-
Restricted Access: Designate specific areas for handling this compound and restrict access to authorized and trained personnel only.[8]
-
Safe Work Practices: Prohibit eating, drinking, smoking, and the application of cosmetics in the laboratory.[5][8]
-
Training: Ensure all personnel are thoroughly trained on the hazards of this compound, the specific handling procedures, spill cleanup, and emergency protocols.
-
Personal Protective Equipment (PPE): Your Final Barrier
When engineering and administrative controls are in place, the correct selection and use of PPE provide the essential final layer of protection.
Hand Protection: Gloves
Due to the high dermal toxicity of this compound, glove selection and procedure are paramount.
-
Protocol: Double gloving is required for all handling activities.[8][9] The inner glove should be tucked under the cuff of the lab coat or gown, and the outer glove should be placed over the cuff.[8]
-
Glove Type: Use powder-free nitrile gloves that meet the ASTM D6978 standard (or equivalent) for resistance to chemotherapy drugs, as this standard provides a good proxy for protection against potent small molecules.[10]
-
Causality: Double gloving provides redundant protection. If the outer glove is compromised or contaminated, it can be removed and replaced without exposing the skin. The powder-free specification prevents the aerosolization of this compound particles that may have settled on the gloves.[8] Gloves must be changed immediately if they are torn, punctured, or known to be contaminated.[8]
Body Protection: Gowns and Lab Coats
A standard cotton lab coat is insufficient for handling highly toxic compounds.
-
Protocol: Wear a disposable, low-permeability gown made of a material like polyethylene-coated polypropylene.[10] The gown should have a solid front, long sleeves, and tight-fitting knit or elastic cuffs.[8]
-
Causality: This type of material prevents the penetration of chemical splashes or fine powders, which could otherwise contaminate personal clothing and skin.[7] Tight-fitting cuffs ensure a secure interface with gloves, preventing skin exposure at the wrist.[8]
Eye and Face Protection
-
Protocol: At a minimum, wear chemical safety goggles that provide a seal around the eyes. When there is a risk of splashes, such as when working with solutions, a full-face shield should be worn in addition to safety goggles.[10][11]
-
Causality: While this compound is not classified as a severe eye irritant, it is irritating to the eyes.[5][12] Standard safety glasses do not protect against dust or splashes from all angles. Goggles and face shields provide comprehensive protection for the sensitive mucous membranes of the eyes and face.
Respiratory Protection
When used correctly within a chemical fume hood, additional respiratory protection is typically not required. However, it is essential for specific scenarios.
-
Protocol: A NIOSH-approved respirator (e.g., an N95 or a half-mask respirator with P100 cartridges) must be used if engineering controls are not available or during spill cleanup procedures where dust may be generated.[12][13]
-
Causality: This protects against the inhalation of fine particles of this compound, which is a primary route of toxic exposure.[13] A risk assessment should always be performed to determine if respiratory protection is necessary for a specific procedure.
PPE Selection and Use Summary
The following table summarizes the required PPE for handling this compound in a laboratory setting.
| Activity | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Handling Solid this compound (e.g., Weighing) | Double Nitrile Gloves | Disposable, Low-Permeability Gown | Safety Goggles | Required if not in a fume hood (N95 minimum) |
| Handling Dilute Solutions | Double Nitrile Gloves | Disposable, Low-Permeability Gown | Safety Goggles & Face Shield | Not required with proper engineering controls |
| Spill Cleanup (Solid) | Double Nitrile Gloves | Disposable, Low-Permeability Gown | Safety Goggles & Face Shield | N95 or Half-Mask Respirator with P100 filters |
| Waste Disposal | Double Nitrile Gloves | Disposable, Low-Permeability Gown | Safety Goggles | Not required if waste is properly contained |
Procedural Guidance: Safe Handling Workflow
A systematic approach ensures safety at every step of the process.
Diagram: this compound Safe Handling Workflow
Caption: Workflow for the safe handling of this compound, from preparation to completion.
Step-by-Step Protocol:
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on PPE in the following order: disposable gown, inner pair of gloves (tucked under cuffs), safety goggles, and outer pair of gloves (over cuffs).
-
Handling: Conduct all manipulations of this compound powder and concentrated solutions inside the certified chemical fume hood.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol), followed by water.
-
Waste Segregation: Collect all contaminated disposables (gloves, gowns, pipette tips) in a clearly labeled, sealed hazardous waste container.[14]
-
Doffing PPE: Remove PPE carefully in an order that minimizes cross-contamination: remove the outer gloves, then the gown, then the face/eye protection, and finally the inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[8]
Disposal and Emergency Plans
-
Disposal: Unused this compound and all contaminated disposable materials must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[14] Do not dispose of this compound down the drain or in the regular trash.[15][16] For unused medicine, drug take-back programs are the preferred method of disposal where available.[17]
-
Spills: In the event of a spill, evacuate the immediate area and alert others. Wear the appropriate PPE, including respiratory protection, before cleaning. For small powder spills, gently cover with a damp paper towel to avoid raising dust, then clean the area. Collect all cleanup materials in a sealed container for hazardous waste disposal.[5]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of water.[18]
-
Eye Contact: Rinse cautiously with water for several minutes.[18]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, administer artificial respiration.[13]
-
Ingestion: Rinse the mouth and drink plenty of water. Do NOT induce vomiting.[12]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[12][13]
-
References
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: this compound.
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: this compound (UK Version).
- LookChem. (n.d.). This compound Safety Data Sheets(SDS).
- Wikipedia. (2026, January 6). This compound.
- Faraone, S. V., et al. (2024). An example of this compound overdose with no consequent side-effects: a case report. PMC.
- National Centre for Smoking Cessation and Training. (n.d.). Summary of Product Characteristics: Cytisinicline 1.5 mg tablets.
- National Centre for Smoking Cessation and Training. (2025, March). This compound: A guide for stop smoking practitioners.
- Samson, I. (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs. European Pharmaceutical Review.
- ResearchGate. (2025, August 6). Fatal this compound intoxication and analysis of biological samples with LC-MS/MS.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10235, this compound.
- Occupational Safety and Health Administration (OSHA). (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- GoodRx. (2025, July 8). This compound for Smoking Cessation: How Does It Work?.
- Drugs.com. (2025, February 19). This compound Uses, Benefits & Dosage.
- POGO Satellite Manual. (n.d.). Personal Protective Equipment.
- Minnesota Department of Health. (2022, October 20). Components of Personal Protective Equipment (PPE).
- National Institutes of Health (NIH). (2024, September 30). Safety and efficacy of this compound for smoking cessation in a hOSPital context (CITOSP).
- U.S. Food & Drug Administration (FDA). (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
- New York Sea Grant. (2023, September 9). Disposal of Unwanted Medicines.
- Nationwide Children's Hospital. (n.d.). Medicine: Proper Disposal.
Sources
- 1. This compound | C11H14N2O | CID 10235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound for Smoking Cessation: How Does It Work?? - GoodRx [goodrx.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. An example of this compound overdose with no consequent side-effects: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. pogo.ca [pogo.ca]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 12. fishersci.com [fishersci.com]
- 13. extrasynthese.com [extrasynthese.com]
- 14. ncsct.co.uk [ncsct.co.uk]
- 15. fda.gov [fda.gov]
- 16. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 17. Medicine: Proper Disposal [nationwidechildrens.org]
- 18. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
